Cephalosporin C
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O8S/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26)/t9-,11-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKIDJSKDBPKTQ-GLXFQSAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960427 | |
| Record name | Cephalosporin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61-24-5, 11111-12-9, 39879-21-5 | |
| Record name | Cephalosporin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cephalosporin C [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cephalosporin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011111129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cephalosporin C disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039879215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cephalosporin C | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03313 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cephalosporin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(5-amino-5-carboxyvaleramido)cephalosporanic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Disodium [6R-[6α,7β(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEPHALOSPORIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XIY7HJT5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dawn of a New Antibiotic: A Technical Guide to the Discovery of Cephalosporin C by Giuseppe Brotzu
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the seminal discovery of Cephalosporin (B10832234) C by the Italian scientist Giuseppe Brotzu. It details his initial observations, the isolation of the producing microorganism, and the subsequent characterization of this pivotal antibiotic, laying the groundwork for a new class of beta-lactam therapeutics. The guide further explores the crucial role of researchers at the University of Oxford in isolating and identifying the active compound.
Executive Summary
In 1945, Giuseppe Brotzu, a professor of hygiene and rector of the University of Cagliari, made a groundbreaking observation that led to the discovery of a new class of antibiotics.[1] He noted the apparent self-purification of seawater near a sewage outfall in Cagliari, Sardinia, despite contamination with pathogenic bacteria like Salmonella typhi, the causative agent of typhoid fever which was endemic in the area.[1] This led him to hypothesize the existence of microorganisms producing antibiotic substances. His subsequent research resulted in the isolation of a fungus, Cephalosporium acremonium (now known as Acremonium chrysogenum), which produced a substance with significant antibacterial activity.[1][2] Lacking the resources for further purification and characterization, Brotzu shared his findings and a culture of the fungus with Sir Howard Florey at the University of Oxford in 1948.[2] A team at Oxford, including Edward P. Abraham and Guy Newton, ultimately isolated the active compound, Cephalosporin C, in 1953.[1]
Brotzu's Pioneering Research in Sardinia
Initial Observation and Hypothesis
Brotzu's investigation began with the observation that despite the discharge of raw sewage into the sea, swimmers and consumers of local shellfish did not seem to contract typhoid fever.[1] This led him to hypothesize that a natural "self-purification process" was occurring, likely driven by antibiotic-producing microorganisms in the seawater.[1]
Experimental Protocols
Isolation of the Antibiotic-Producing Microorganism
Brotzu's methodology, as described in his 1948 publication "Ricerche su di un nuovo antibiotico" ("Research on a new antibiotic"), was elegantly straightforward given the resources at his disposal.[3][4]
-
Sample Collection: In July 1945, water samples were collected from the marine environment near a sewage outlet.[4]
-
Primary Culture: The water samples were plated on common agar (B569324) and incubated at ambient temperature.[4]
-
Isolation of Colonies: Numerous distinct bacterial and fungal colonies that grew on the agar plates were isolated for further study.[4]
Screening for Antibacterial Activity
Brotzu employed a direct antagonism screening method to identify antibiotic-producing isolates.
-
Culture of Isolates: Each isolated microorganism was streaked onto an agar plate and incubated for 3-4 days to allow for growth and diffusion of any potential metabolites into the medium.[4]
-
Challenge with Pathogens: A loopful of a broth culture of a pathogenic bacterium was then streaked near the zone of growth of the isolate.[4]
-
Observation: The plates were observed for the inhibition of the pathogenic bacteria's growth in the vicinity of the isolated microorganism, indicating the production of an antibiotic substance.[4]
-
Test Organisms: Brotzu screened for antagonistic activity against a panel of clinically relevant pathogens including Staphylococcus aureus, Eberthella typhi (Salmonella typhi), Vibrio cholerae, Bacillus anthracis, and Brucella melitensis.[4]
Through this screening process, a fungus identified as Cephalosporium acremonium was found to possess particularly strong and broad inhibitory properties.[4]
Data on Antibacterial Activity of Crude Filtrates
Brotzu's original publication does not contain quantitative data in the form of tables of inhibition zones or minimum inhibitory concentrations (MICs). However, he described the potent qualitative activity of crude filtrates from Cephalosporium acremonium cultures.
Table 1: Summary of Observed Antibacterial Activity by Brotzu
| Target Pathogen | Observed Activity |
| Staphylococcus aureus | Strong Inhibition[1] |
| Salmonella typhi | Strong Inhibition[2] |
| Brucella melitensis | Strong Inhibition[2] |
| Vibrio cholerae | Inhibition[4] |
| Bacillus anthracis | Inhibition[4] |
Early Clinical Applications
Demonstrating remarkable initiative, Brotzu used crude extracts of his "micetina Brotzu" (Brotzu's mold) to treat patients with infections.[5] He and his collaborator first tested the extract on themselves via intracutaneous and then subcutaneous injections to assess for toxicity, observing no adverse local or systemic reactions.[5] The extract was subsequently administered to patients suffering from typhoid, paratyphoid A and B, and brucellosis.[4] While he noted that intramuscular injections could be painful and that the therapeutic effect in brucellosis could be transient if the treatment was stopped too early, his work provided the first evidence of the clinical potential of this new antibiotic.[4]
The Oxford Contribution: Isolation and Characterization of this compound
Recognizing the limitations of his resources, Brotzu sent a culture of Cephalosporium acremonium to Sir Howard Florey's laboratory at the Sir William Dunn School of Pathology, University of Oxford, in 1948.[2] This initiated a period of intense research by a team that included E.P. Abraham and G.G.F. Newton, which culminated in the isolation of this compound.
Isolation of Multiple Antibiotic Substances
The Oxford team discovered that the fungus produced not one, but several antibiotic substances. These were named Cephalosporin P, Cephalosporin N, and this compound.[1]
-
Cephalosporin P: A steroid-like antibiotic with activity primarily against Gram-positive bacteria.
-
Cephalosporin N: Later identified as a new type of penicillin (Penicillin N).
-
This compound: A novel antibiotic with a broader spectrum of activity and, crucially, resistance to penicillinase, an enzyme that inactivates penicillin.[6]
Experimental Protocol for the Isolation of this compound
The following protocol is adapted from the 1956 publication by Newton and Abraham in the Biochemical Journal, which details the isolation of this compound.
1. Culture of Cephalosporium acremonium
-
The fungus was grown in a liquid medium containing corn-steep liquor and other nutrients, with controlled aeration and agitation.
2. Initial Purification from Culture Filtrate
-
Adsorption on Charcoal: The culture filtrate was acidified and passed through a column of activated charcoal to adsorb the antibiotic compounds.
-
Elution: The antibiotics were eluted from the charcoal using aqueous acetone.
-
Solvent Extraction: The eluate was concentrated and subjected to solvent extraction to separate the different cephalosporins. Cephalosporin P was extracted into an organic solvent, leaving Cephalosporins N and C in the aqueous phase.
3. Separation of Cephalosporin N and C
-
Ion-Exchange Chromatography: The aqueous solution containing Cephalosporins N and C was passed through a column of an anion-exchange resin (e.g., De-Acidite).
-
Fractional Elution: The column was eluted with a gradient of an appropriate buffer (e.g., pyridine-acetate), which separated the two compounds based on their different affinities for the resin.
4. Further Purification of this compound
-
Alumina Chromatography: The fractions containing this compound were further purified by chromatography on a column of alumina.
-
Crystallization: The purified this compound was crystallized as its sodium salt from an aqueous solution.
Visualizing the Discovery and Experimental Workflow
Logical Progression of this compound Discovery
Caption: Logical flow from Brotzu's initial observation to the isolation of this compound at Oxford.
Experimental Workflow for Isolation and Screening by Brotzu
Caption: Brotzu's experimental workflow for isolating and screening antibiotic-producing microorganisms.
Workflow for this compound Purification at Oxford
Caption: Simplified workflow for the purification of this compound by the Oxford team.
Conclusion
The discovery of this compound stands as a testament to the power of astute observation, scientific curiosity, and international collaboration. Giuseppe Brotzu's pioneering work in Sardinia laid the essential foundation, identifying a novel source of antibacterial compounds. The subsequent rigorous chemical and biological investigation by the team at Oxford University successfully isolated and characterized this compound, a molecule that would become the progenitor of one of the most clinically important classes of antibiotics. This journey from a sewage outfall to a life-saving therapeutic underscores the critical interplay between environmental microbiology and pharmaceutical chemistry in the ongoing search for new medicines.
References
- 1. The Enduring Legacy of Cephalosporins: A Comprehensive Historical Review - The Pharmacy Newsletter! [thepharmacynewsletter.com]
- 2. opac.zbmed.de [opac.zbmed.de]
- 3. Penicillin and cephalosporin production: A historical perspective [medigraphic.com]
- 4. utecapoterra.it [utecapoterra.it]
- 5. Giuseppe Brotzu - Wikipedia [it.wikipedia.org]
- 6. Selective reminiscences of beta-lactam antibiotics: early research on penicillin and cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Antibiotic: A Technical History of Cephalosporin C's Isolation from Acremonium chrysogenum
A comprehensive guide for researchers and drug development professionals on the seminal discovery and isolation of Cephalosporin (B10832234) C, detailing the original experimental protocols, quantitative data, and the biosynthetic pathway of this foundational β-lactam antibiotic.
Introduction: A Serendipitous Discovery in Sardinian Waters
The story of cephalosporins begins not in a sterile laboratory, but in the coastal waters of Sardinia, Italy. In 1945, Italian physician and scientist Giuseppe Brotzu made a keen observation: the seawater near a sewage outfall, despite being contaminated, seemed to possess a self-purifying quality.[1] He hypothesized that this phenomenon was due to the antimicrobial activity of a microorganism present in the water. This hypothesis led him to isolate a fungus, initially identified as Cephalosporium acremonium, and now known as Acremonium chrysogenum.[1]
Brotzu's initial experiments with crude filtrates from this fungus demonstrated significant antibacterial activity, notably against Staphylococcus aureus, the causative agent of many infections.[2] His findings, published in 1948 in the local journal "Lavori dell'Istituto d'Igiene di Cagliari," laid the groundwork for the development of an entirely new class of antibiotics.[1][3] However, lacking the resources for further purification and characterization, Brotzu sent a culture of his promising fungus to Sir Howard Florey at the University of Oxford, who had been instrumental in the development of penicillin. This act of scientific collaboration would prove pivotal in unlocking the potential of Cephalosporin C.
The Oxford Team and the Unraveling of a New Antibiotic Family
At Oxford's Sir William Dunn School of Pathology, a team of researchers led by Sir Edward Abraham and Guy Newton embarked on the arduous task of isolating and characterizing the active compounds from Brotzu's fungal culture. Their meticulous work revealed that Acremonium chrysogenum produced not one, but several distinct antibiotics.
Initially, they isolated a substance with limited activity against Gram-negative bacteria, which they named penicillin N. However, they soon discovered another, more intriguing compound that was resistant to penicillinase, an enzyme that inactivates penicillin. This novel, penicillinase-resistant antibiotic was named this compound.[4] The isolation of this compound, first reported in 1953, marked a significant breakthrough, offering a potential solution to the growing problem of penicillin-resistant bacteria.[4][5]
Early Experimental Protocols for this compound Isolation
Fermentation of Acremonium chrysogenum
The production of this compound begins with the fermentation of Acremonium chrysogenum in a suitable nutrient medium. Early studies utilized both complex and synthetic media to optimize antibiotic yield.
-
Inoculum and Culture Conditions: A seed culture of A. chrysogenum was typically prepared and then used to inoculate a larger fermentation vessel. The fermentation was carried out under aerobic conditions with agitation to ensure adequate oxygen supply.[2]
-
Fermentation Medium: While the exact composition of the initial medium used by Brotzu is not widely documented, later studies in the 1950s and 1960s developed various formulations. A common approach was to use a complex medium containing sources of carbon, nitrogen, and essential minerals. Key components often included:
-
Carbon Source: Sucrose or glucose were common carbon sources.[2]
-
Nitrogen Source: Corn steep liquor, meat meal, and ammonium (B1175870) acetate (B1210297) were used as nitrogen sources.
-
pH and Temperature: The pH of the medium was typically maintained between 6.0 and 7.2, and the fermentation was conducted at a temperature of 24-28°C.[2]
-
-
Fermentation Duration: The fermentation process was typically carried out for several days, with this compound production occurring as a secondary metabolite after the initial phase of fungal growth.
Initial Extraction and Purification
The process of isolating this compound from the fermentation broth involved multiple steps to remove impurities and concentrate the antibiotic.
-
Removal of Mycelia: The first step was the removal of the fungal mycelia from the liquid culture, usually achieved by filtration.
-
Decolorization and Initial Purification: The filtered broth was often treated with activated charcoal or alumina (B75360) to remove pigments and other impurities.[6]
-
Ion-Exchange Chromatography: A critical step in the purification process was the use of ion-exchange resins. This technique separates molecules based on their net charge. A multi-step process was often employed:[6]
-
Acidification: The decolorized filtrate was acidified.
-
Anion Removal: The acidified solution was passed through an anion-exchange resin (e.g., Amberlite IRA-400 in OH- form) to remove inorganic anions.
-
Adsorption of this compound: The effluent was then passed through a different ion-exchange resin (e.g., Amberlite IR-4B in H+ form) to which the this compound would bind.
-
Elution: The adsorbed this compound was then eluted from the resin using a buffer solution, such as ammonium acetate.
-
-
Solvent Precipitation: To further concentrate and purify the this compound, acetone (B3395972) was often added to the eluate. This would cause the antibiotic to precipitate out of the solution, leaving more soluble impurities behind.[6]
-
Crystallization: The final step involved the crystallization of this compound from the concentrated and purified solution, yielding a solid, more stable form of the antibiotic.
Quantitative Data from Early this compound Production
Obtaining precise quantitative data from the earliest studies on this compound is challenging due to the limitations of analytical techniques at the time and the variability in fermentation and purification methods. The following table summarizes representative data from later, more optimized processes, which provide an indication of the production levels that were eventually achieved.
| Parameter | Value | Reference |
| Fermentation Yield | ||
| Initial Shake Flask Cultures | 0.315 - 0.6 g/L | (Tabaraie et al. 2012), (Nigam et al. 2007) |
| Optimized Fermentor (Batch) | 0.399 g/L (399.52 µg/mL) | 7 |
| Purification | ||
| Adsorption Efficiency (SP825 Resin) | pH dependent, higher at lower pH | 8 |
Visualizing the Isolation and Biosynthesis of this compound
To better understand the workflow and the biological processes involved in producing this compound, the following diagrams illustrate the key steps.
Caption: Experimental workflow for the isolation of this compound.
Caption: Biosynthetic pathway of this compound in Acremonium chrysogenum.
Conclusion: A Legacy of Discovery and Innovation
The isolation of this compound from Acremonium chrysogenum stands as a landmark achievement in the history of medicine. It was a testament to the power of observation, scientific curiosity, and international collaboration. The pioneering work of Giuseppe Brotzu and the subsequent detailed characterization by the Oxford team not only provided a powerful new weapon against bacterial infections but also laid the foundation for the development of a vast and versatile class of cephalosporin antibiotics that remain indispensable in clinical practice today. This in-depth look at the original isolation process serves as a valuable guide for today's researchers, reminding us of the fundamental principles of natural product discovery and the enduring legacy of these early pioneers.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Giuseppe Brotzu - Wikipedia [it.wikipedia.org]
- 4. Cephalosporins 1945-1986 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. US3467654A - Process for the recovery and purification of this compound - Google Patents [patents.google.com]
- 7. Scaling up production of this compound by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diaion.com [diaion.com]
The Core Mechanism of Cephalosporin C on Bacterial Cell Walls: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the mechanism of action of Cephalosporin C, a foundational β-lactam antibiotic, on the bacterial cell wall. The focus is on its interaction with penicillin-binding proteins (PBPs), the subsequent inhibition of peptidoglycan synthesis, and the ultimate bactericidal consequences. This document details the underlying biochemical pathways, presents quantitative data for analogous cephalosporins to illustrate binding affinities, and provides detailed experimental protocols for the elucidation of these mechanisms.
Executive Summary
This compound exerts its bactericidal effect by targeting the final stages of peptidoglycan biosynthesis, an essential process for maintaining the structural integrity of the bacterial cell wall.[1] As a β-lactam antibiotic, its mechanism is centered on the irreversible acylation of penicillin-binding proteins (PBPs), which are bacterial transpeptidases responsible for cross-linking the peptidoglycan matrix.[2] This inhibition of PBP function leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[3] While this compound itself has modest antibacterial activity, it is a crucial precursor in the production of more potent semi-synthetic cephalosporins.[4] Understanding its core mechanism of action provides a fundamental framework for the development of novel β-lactam antibiotics.
The Molecular Ballet: this compound's Interaction with Penicillin-Binding Proteins
The primary molecular targets of all β-lactam antibiotics, including this compound, are the penicillin-binding proteins (PBPs).[1] PBPs are a group of enzymes, located in the bacterial periplasmic space, that catalyze the final transpeptidation step in peptidoglycan synthesis.[4] This process involves the formation of peptide cross-links between adjacent glycan chains, creating a rigid, mesh-like structure that encases the bacterial cell.[2]
The bactericidal action of this compound is a multi-step process:
-
Structural Mimicry : The β-lactam ring of this compound is a structural analog of the D-alanyl-D-alanine moiety of the natural PBP substrate.[2] This structural similarity allows it to fit into the active site of the PBP.
-
Covalent Bonding : The strained amide bond within the β-lactam ring is highly reactive. A serine residue in the active site of the PBP launches a nucleophilic attack on the carbonyl carbon of the β-lactam ring.[3]
-
Enzyme Inactivation : This attack results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.[3] This covalent modification effectively inactivates the PBP, rendering it unable to perform its transpeptidation function.[4]
-
Disruption of Peptidoglycan Synthesis : With the PBPs inactivated, the cross-linking of the peptidoglycan layer is inhibited.[5][6] This leads to the accumulation of un-cross-linked peptidoglycan precursors and the formation of a structurally compromised cell wall.
-
Cell Lysis : The weakened cell wall is unable to withstand the high internal osmotic pressure of the bacterial cell, leading to cell lysis and death.[3]
The following diagram illustrates the inhibitory pathway of this compound on PBP-mediated peptidoglycan cross-linking.
References
- 1. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of peptidoglycan transpeptidase by beta-lactam antibiotics: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of peptidoglycan cross-linking in growing cells of Escherichia coli by penicillins and cephalosporins, and its prevention by R factor-mediated beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Peptidoglycan Cross-Linking in Growing Cells of Escherichia coli by Penicillins and Cephalosporins, and Its Prevention by R Factor-Mediated Beta-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
The intricate Cephalosporin C Biosynthesis Pathway in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephalosporin (B10832234) C (CPC), a β-lactam antibiotic of immense clinical significance, is a secondary metabolite produced by the filamentous fungus Acremonium chrysogenum. Its intricate biosynthesis pathway, involving a series of enzymatic conversions, has been the subject of extensive research aimed at enhancing production yields for pharmaceutical applications. This technical guide provides an in-depth exploration of the core biosynthesis pathway of Cephalosporin C in fungi. It details the enzymatic steps, intermediate compounds, and the genetic regulation governing the process. Furthermore, this document presents a compilation of quantitative data, detailed experimental protocols for key analytical and genetic manipulation techniques, and visualizations of the pathway and experimental workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field.
Introduction
This compound is the foundational molecule for a vast class of semi-synthetic cephalosporin antibiotics, valued for their broad spectrum of activity and low toxicity.[1] The industrial production of CPC relies on fermentation of high-yielding strains of Acremonium chrysogenum (also known as Cephalosporium acremonium).[1][2] Understanding the intricacies of its biosynthesis is paramount for targeted strain improvement and process optimization. This guide will systematically dissect the pathway, from precursor amino acids to the final CPC molecule, and provide practical insights into the experimental methodologies used to study this fascinating example of fungal secondary metabolism.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound is a complex process that begins with the condensation of three precursor amino acids and proceeds through a series of enzymatic reactions. The genes encoding the biosynthetic enzymes are organized into two main clusters: the "early" cluster and the "late" cluster.[3]
The pathway can be broadly divided into the following key stages:
-
Formation of the Tripeptide Intermediate: The process is initiated by the non-ribosomal synthesis of the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).
-
Cyclization to Isopenicillin N: The linear ACV tripeptide is then cyclized to form the first bioactive intermediate, isopenicillin N (IPN), which is a common precursor for both penicillins and cephalosporins.
-
Epimerization to Penicillin N: The L-α-aminoadipyl side chain of isopenicillin N is epimerized to the D-configuration, yielding penicillin N.
-
Ring Expansion and Hydroxylation: The five-membered thiazolidine (B150603) ring of penicillin N is expanded to a six-membered dihydrothiazine ring, characteristic of cephalosporins, to form deacetoxythis compound (DAOC). This is followed by hydroxylation to yield deacetylthis compound (DAC).
-
Final Acetylation: The final step involves the acetylation of deacetylthis compound to produce the end product, this compound.
The following diagram illustrates the core enzymatic steps in the biosynthesis of this compound.
Caption: The core biosynthesis pathway of this compound in Acremonium chrysogenum.
Quantitative Data on this compound Production
The production of this compound is influenced by various factors, including the genetic makeup of the fungal strain and the fermentation conditions. High-yielding industrial strains have been developed through classical mutagenesis and, more recently, genetic engineering.[4][5]
Table 1: Factors Influencing this compound Production
| Factor | Observation | Reference |
| Methionine Concentration | Increasing methionine concentration up to 4.0 g/L enhances CPC production by supplying sulfur. An optimal concentration of 0.4% is reported to stimulate fungal differentiation and increase antibiotic yield. | [1] |
| Carbon/Nitrogen (C/N) Ratio | A C/N ratio of 5.33 to 8.0 is reported to increase the synthesis rate of this compound. | [1] |
| Gene Overexpression (cefG) | Introduction of an extra copy of the cefG gene, encoding DAC acetyltransferase, in a high-producing strain resulted in up to a 100% promotion in CPC fermentation level. | [3] |
| Gene Overexpression (cefT) | Introduction of the cefT gene, a transporter, into A. chrysogenum doubled the CPC yield. | [3] |
| Fermentation Scale-up | Scaling up fermentation from a shake flask to a 14 L fermentor with optimized conditions (1% v/v inoculum, 1 vvm aeration, 400 rpm agitation, pH 4) resulted in a 3.4-fold increase in CPC concentration, reaching 399.52 µg/mL. | [6] |
| Proteomic Changes in High-Yielding Strains | In a high-yielding strain, CPC biosynthetic enzymes were significantly upregulated (up to 50-fold or more), with some enzymes constituting 1-3% of the cellular proteome. | [4] |
Table 2: this compound and Intermediate Concentrations during Fermentation
| Fermentation Time (hours) | This compound (mg/L) | Penicillin N (relative units) | Deacetoxythis compound (relative units) |
| 48 | Low | High | Low |
| 72 | Increasing (e.g., 5500-6000 mg/L in high-yielding strain) | Decreasing | Increasing |
| 120 | Peak (e.g., >10,000 mg/L in high-yielding strain) | Low | Low |
| 144 | Stable/Slight Decrease | Very Low | Very Low |
Note: The values presented are illustrative and can vary significantly depending on the strain and fermentation conditions. Data is compiled from multiple sources describing typical fermentation profiles.[1][4]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Fermentation of Acremonium chrysogenum
This protocol describes a typical batch fermentation process for CPC production.
4.1.1. Media and Culture Conditions
-
Inoculum Medium (Seed Medium):
-
Sucrose: 30 g/L
-
Corn steep liquor: 35 g/L
-
(NH₄)₂SO₄: 10 g/L
-
CaCO₃: 5 g/L
-
KH₂PO₄: 2 g/L
-
pH adjusted to 6.5
-
-
Production Medium:
-
Sucrose: 100 g/L
-
Corn steep liquor: 20 g/L
-
(NH₄)₂SO₄: 15 g/L
-
CaCO₃: 10 g/L
-
KH₂PO₄: 5 g/L
-
DL-Methionine: 4 g/L
-
pH adjusted to 7.2[1]
-
4.1.2. Fermentation Procedure
-
Inoculate the seed medium with a spore suspension or mycelial fragments of A. chrysogenum.
-
Incubate the seed culture at 28°C for 48-72 hours with agitation (e.g., 200 rpm).[1]
-
Transfer the seed culture (e.g., 10% v/v) to the production medium in a bioreactor.
-
Maintain the fermentation at 28°C with controlled pH (e.g., 7.2, adjusted with 2M HCl or 2M KOH) and dissolved oxygen (DO) levels (e.g., above 30% saturation) through agitation and aeration.[1]
-
Collect samples periodically for analysis of biomass, substrate consumption, and CPC concentration. The fermentation typically runs for 120-144 hours.[1]
Caption: A typical workflow for the fermentation of Acremonium chrysogenum for CPC production.
HPLC Analysis of this compound
This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of this compound in fermentation broth.
4.2.1. Sample Preparation
-
Centrifuge the fermentation broth sample to remove mycelia.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered sample with the mobile phase as necessary to fall within the calibration curve range.
4.2.2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 0.02 M sodium phosphate, pH 5.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution. A common mobile phase is a mixture of aqueous buffer and methanol.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 260 nm.[1]
-
Injection Volume: 20 µL.
-
Quantification: Based on a standard curve prepared with known concentrations of pure this compound.
Enzyme Assays
4.3.1. Isopenicillin N Synthase (IPNS) Assay
This coupled enzyme assay measures the activity of IPNS by detecting the formation of isopenicillin N.[8]
-
Reaction Mixture:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dithiothreitol (DTT)
-
FeSO₄
-
Ascorbic acid
-
ACV (substrate)
-
β-lactamase I
-
-
Procedure:
-
The reaction is initiated by the addition of the purified IPNS enzyme extract.
-
IPNS converts ACV to isopenicillin N.
-
β-lactamase I hydrolyzes the β-lactam ring of isopenicillin N, producing a penicilloic acid.
-
The formation of the acidic product is continuously monitored by titrating with a standard NaOH solution using a pH-stat. The rate of NaOH consumption is proportional to the IPNS activity.
-
4.3.2. Deacetylthis compound (DAC) Acetyltransferase Assay
This assay measures the final step in CPC biosynthesis.[9]
-
Reaction Mixture:
-
Buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
Deacetylthis compound (substrate)
-
[¹⁴C]-Acetyl-CoA (radiolabeled co-substrate)
-
-
Procedure:
-
The reaction is started by adding the enzyme extract.
-
The mixture is incubated at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the product, [¹⁴C]-Cephalosporin C, is separated from the unreacted [¹⁴C]-Acetyl-CoA using paper chromatography or HPLC.
-
The radioactivity of the CPC spot is quantified using a scintillation counter to determine the enzyme activity.
-
Genetic Manipulation of Acremonium chrysogenum
4.4.1. Protoplast Transformation
This is a common method for introducing foreign DNA into A. chrysogenum.[3][10]
-
Grow the fungal mycelium in a suitable liquid medium.
-
Harvest and wash the mycelium.
-
Treat the mycelium with a lytic enzyme mixture (e.g., containing cellulase (B1617823) and β-glucuronidase) to digest the cell wall and release protoplasts.
-
Purify the protoplasts by filtration and centrifugation.
-
Mix the protoplasts with the transforming DNA (e.g., a plasmid containing the gene of interest and a selection marker) in the presence of polyethylene (B3416737) glycol (PEG) and CaCl₂.
-
Plate the transformation mixture on a selective regeneration medium.
-
Incubate until transformants appear and then subculture them for further analysis.
4.4.2. CRISPR-Cas9 Mediated Gene Disruption
The CRISPR-Cas9 system has been adapted for efficient gene editing in A. chrysogenum.[11][12]
Caption: A generalized workflow for CRISPR-Cas9 mediated gene disruption in A. chrysogenum.
Regulatory Networks Influencing Biosynthesis
The biosynthesis of this compound is tightly regulated at multiple levels, including transcriptional control of the cef genes and the availability of precursors.
-
Transcriptional Regulation: Several transcription factors have been identified that influence the expression of the CPC biosynthesis genes. For example, the velvet complex, a global regulator in fungi, has been shown to control the expression of cef genes in A. chrysogenum.
-
Precursor Supply: The availability of the precursor amino acids L-α-aminoadipic acid, L-cysteine, and L-valine is a critical factor. The biosynthesis of these amino acids is interconnected with primary metabolism and is subject to its own regulatory mechanisms.
-
Environmental Factors: As indicated in Table 1, fermentation conditions such as pH, temperature, and nutrient availability have a profound impact on CPC production, often by influencing both fungal growth and the expression of biosynthetic genes.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Study on genetic engineering of Acremonium chrysogenum, the this compound producer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Proteomic Analysis of Acremonium chrysogenum Strains: Key Changes Converting the Wild-Type Strain into Antibiotic this compound Biofactory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Genomic Analysis Reveals Key Changes in the Genome of Acremonium chrysogenum That Occurred During Classical Strain Improvement for Production of Antibiotic this compound | MDPI [mdpi.com]
- 6. Scaling up production of this compound by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A coupled enzyme assay for isopenicillin N synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Asexual this compound Producer Acremonium chrysogenum Carries a Functional Mating Type Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improvement of the CRISPR-Cas9 mediated gene disruption and large DNA fragment deletion based on a chimeric promoter in Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Enzymes of the Cephalosporin C Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the key enzymes integral to the biosynthesis of Cephalosporin (B10832234) C, a foundational molecule for a significant class of β-lactam antibiotics. The pathway involves a series of enzymatic conversions, starting from amino acid precursors and culminating in the formation of the cephalosporin nucleus. Understanding the characteristics and mechanisms of these enzymes is crucial for strain improvement, pathway engineering, and the development of novel antibiotics.
The biosynthesis of Cephalosporin C begins with the condensation of three amino acid precursors: L-α-aminoadipic acid, L-cysteine, and L-valine.[1] This initial step is catalyzed by a large multifunctional enzyme, setting the stage for the subsequent cyclization and ring expansion reactions that form the characteristic bicyclic structure of cephalosporins.[1][2]
Key Enzymes in the Pathway
The core enzymatic steps in the this compound biosynthetic pathway are catalyzed by four key enzymes:
-
δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS)
-
Isopenicillin N synthase (IPNS)
-
Deacetoxythis compound synthase (DAOCS)
-
Deacetylthis compound synthase (DACS)
The following sections will delve into the specifics of each enzyme, including their function, quantitative data, and relevant experimental protocols.
δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS)
ACVS is a large, multifunctional non-ribosomal peptide synthetase (NRPS) that catalyzes the first committed step in the biosynthesis of all penicillin and cephalosporin antibiotics.[3][4][5] It orchestrates the ATP-dependent condensation of L-α-aminoadipic acid, L-cysteine, and L-valine to form the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (LLD-ACV).[6] The formation of this tripeptide is a potential rate-limiting step in the overall pathway.[3]
Quantitative Data for ACVS
| Parameter | Value | Organism | Reference |
| EC Number | 6.3.2.26 | - | [5] |
| Substrates | ATP, L-α-aminoadipate, L-cysteine, L-valine | - | [5] |
| Products | AMP, Diphosphate, N-[L-5-amino-5-carboxypentanoyl]-L-cysteinyl-D-valine | - | [5] |
Further quantitative data for ACVS is limited due to the enzyme's large size and instability, which makes it challenging to purify and characterize.[6]
Experimental Protocols
Cell-Free Assay for ACVS Activity
A cell-free assay system is essential for studying the activity and kinetics of ACVS.[4]
-
Enzyme Source: Crude or purified ACVS from a producing organism like Acremonium chrysogenum or Streptomyces clavuligerus.[3][4]
-
Reaction Mixture:
-
Buffer (e.g., Tris-HCl) at optimal pH
-
ATP
-
L-α-aminoadipic acid
-
L-cysteine
-
L-valine (radiolabeled, e.g., [14C]-L-valine, for detection)
-
Dithiothreitol (DTT) as a reducing agent
-
Mg2+ ions
-
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 25-30°C) for a defined period.
-
Quenching: The reaction is stopped, for example, by adding acid to precipitate the protein.
-
Detection of Product (LLD-ACV): The radiolabeled tripeptide product is separated from the unreacted radiolabeled substrate using techniques like high-performance liquid chromatography (HPLC) or paper chromatography, followed by quantification of radioactivity.
Purification of ACVS
The purification of ACVS is challenging due to its instability.[4] A typical purification protocol might involve:
-
Cell Lysis: Breaking open the cells to release the enzyme.
-
Fractionation: Using techniques like ammonium (B1175870) sulfate (B86663) precipitation to partially purify the enzyme.
-
Chromatography: A series of column chromatography steps, such as ion-exchange, hydrophobic interaction, and size-exclusion chromatography, to further purify the enzyme.[5]
Isopenicillin N synthase (IPNS)
IPNS, also known as isopenicillin N synthetase, is a non-heme iron-dependent dioxygenase.[7] It catalyzes the oxidative cyclization of the linear tripeptide LLD-ACV to form the bicyclic compound isopenicillin N, which contains the characteristic β-lactam and thiazolidine (B150603) rings of the penicillin core.[7][8] This is a crucial step in the biosynthesis of both penicillins and cephalosporins.[7]
Quantitative Data for IPNS
| Parameter | Value | Organism | Reference |
| EC Number | 1.21.3.1 | - | [7] |
| Cofactors | Fe2+, O2 | Cephalosporium acremonium | [9] |
| Turnover Number | ~200 catalytic events per molecule (with GSH and ascorbate) | Cephalosporium acremonium | [9] |
| Optimal Fe2+ Concentration | ~10 µM | Cephalosporium acremonium | [9] |
Experimental Protocols
IPNS Activity Assay
The activity of IPNS can be measured by monitoring the conversion of LLD-ACV to isopenicillin N.
-
Enzyme Source: Purified IPNS.
-
Reaction Mixture:
-
Buffer (e.g., Tris-HCl) at optimal pH
-
LLD-ACV
-
FeSO4
-
Ascorbate (to maintain iron in the reduced state)
-
Dithiothreitol (DTT)
-
-
Incubation: The reaction is carried out in the presence of oxygen at an optimal temperature.
-
Quenching: The reaction can be stopped by adding EDTA, which chelates the Fe2+ ions.[9]
-
Detection of Product (Isopenicillin N): The product can be quantified by HPLC analysis or by a bioassay that measures its antibiotic activity against a susceptible bacterial strain.
Deacetoxythis compound synthase (DAOCS)
DAOCS, also referred to as penicillin N expandase, is a 2-oxoglutarate-dependent dioxygenase that catalyzes the ring expansion of penicillin N.[10][11] This reaction converts the five-membered thiazolidine ring of penicillin N into the six-membered dihydrothiazine ring of deacetoxythis compound (DAOC), a key step that differentiates the cephalosporin pathway from the penicillin pathway.[10][11] In some fungi like Acremonium chrysogenum, DAOCS is part of a bifunctional enzyme that also possesses DACS activity.[11]
Quantitative Data for DAOCS
| Parameter | Value | Organism | Reference |
| EC Number | 1.14.20.1 | - | [10][11] |
| Substrates | Penicillin N, 2-oxoglutarate, O2 | - | [10] |
| Products | Deacetoxythis compound, succinate, CO2, H2O | - | [10] |
Detailed kinetic parameters such as Km and kcat are often determined for specific wild-type and engineered variants of DAOCS and can vary significantly.
Experimental Protocols
DAOCS Activity Assay
The activity of DAOCS is typically measured by monitoring the formation of DAOC from penicillin N.
-
Enzyme Source: Purified DAOCS.
-
Reaction Mixture:
-
Buffer (e.g., MOPS or Tris-HCl) at optimal pH
-
Penicillin N
-
2-oxoglutarate
-
FeSO4
-
Ascorbate
-
-
Incubation: The reaction is incubated with shaking to ensure adequate oxygen supply at an optimal temperature.
-
Quenching: The reaction is usually stopped by adding a strong acid (e.g., perchloric acid) or a metal chelator (e.g., EDTA).
-
Detection of Product (DAOC): The product is quantified using HPLC with UV detection. The separation of substrate and product allows for accurate determination of the reaction rate.
Deacetylthis compound synthase (DACS)
DACS is another 2-oxoglutarate-dependent oxygenase that catalyzes the hydroxylation of deacetoxythis compound (DAOC) at the C-3 methyl group to form deacetylthis compound (DAC).[12][13] This hydroxylation is a chemically challenging step and is crucial for the subsequent acetylation to form this compound.[12][13]
Quantitative Data for DACS
| Parameter | Value | Organism | Reference |
| Cofactors | Iron, oxygen, ascorbic acid, 2-oxoglutarate | Streptomyces clavuligerus | [12] |
Kinetic parameters for DACS are often reported in the context of directed evolution studies aimed at improving its activity towards non-natural substrates. Engineered variants can show significantly higher kcat/Km values compared to the native enzyme.[14]
Experimental Protocols
DACS Activity Assay
The activity of DACS is determined by measuring the conversion of DAOC to DAC.
-
Enzyme Source: Purified DACS.
-
Reaction Mixture:
-
Buffer (e.g., Tris-HCl) at optimal pH
-
DAOC
-
2-oxoglutarate
-
FeSO4
-
Ascorbate
-
-
Incubation: The reaction is incubated with aeration at an optimal temperature.
-
Quenching: The reaction is terminated, for example, by adding methanol (B129727) or a strong acid.
-
Detection of Product (DAC): The product is quantified by HPLC, which allows for the separation and measurement of both the substrate (DAOC) and the product (DAC).
This compound Biosynthetic Pathway Diagram
Caption: The enzymatic pathway for this compound biosynthesis.
Experimental Workflow for Enzyme Characterization
Caption: A typical workflow for characterizing biosynthetic enzymes.
References
- 1. Cephalosporins as key lead generation beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Regulation of ACV synthetase in penicillin- and cephalosporin-producing microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACV synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACV synthetase - Wikipedia [en.wikipedia.org]
- 6. δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS): discovery and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isopenicillin N synthase - Wikipedia [en.wikipedia.org]
- 8. Structure of isopenicillin N synthase complexed with substrate and the mechanism of penicillin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors affecting the isopenicillin N synthetase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deacetoxycephalosporin-C synthase - Wikipedia [en.wikipedia.org]
- 11. Deacetoxythis compound synthase (expandase): Research progress and application potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modified Deacetylthis compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modified Deacetylthis compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
A Technical Guide to the Genetic Regulation of Cephalosporin C Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate genetic and molecular mechanisms that govern the production of Cephalosporin (B10832234) C (CPC), a vital precursor for a broad class of semi-synthetic cephalosporin antibiotics. The industrial production of CPC relies exclusively on the filamentous fungus Acremonium chrysogenum (reclassified as Hapsidospora chrysogena).[1][2] Understanding the genetic regulation of its biosynthesis is paramount for targeted strain improvement and optimization of fermentation processes. This document details the biosynthetic pathway, key regulatory genes, influential signaling pathways, and the experimental methodologies used to elucidate these complex systems.
The Cephalosporin C Biosynthetic Pathway
The biosynthesis of CPC is a complex process involving multiple enzymatic steps encoded by a series of genes organized into two main clusters on different chromosomes.[3] The "early" gene cluster is located on chromosome VII and the "late" cluster is on chromosome II.[4]
Early Biosynthesis Steps (Cytosol and Peroxisome):
The pathway begins in the cytosol with the condensation of three precursor amino acids: L-α-aminoadipic acid (L-α-AAA), L-cysteine, and L-valine.[1][5]
-
ACV Synthesis: The non-ribosomal peptide synthetase (NRPS) δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) synthetase, encoded by the pcbAB gene, catalyzes the formation of the tripeptide ACV.[3][5]
-
IPN Formation: The ACV is then cyclized by isopenicillin N (IPN) synthase, the product of the pcbC gene, to form isopenicillin N, which features the characteristic β-lactam ring structure.[3][5]
-
Epimerization to Penicillin N: IPN is transported into peroxisomes where it is epimerized to penicillin N. This step is catalyzed by a two-component system encoded by cefD1 (IPN-CoA synthetase) and cefD2 (IPN-CoA epimerase).[3][5]
Late Biosynthesis Steps (Cytosol):
Penicillin N is transported back to the cytosol for the final conversion steps.
-
Ring Expansion to DAOC: The five-membered thiazolidine (B150603) ring of penicillin N is expanded into a six-membered dihydrothiazine ring to form deacetoxythis compound (DAOC).[5]
-
Hydroxylation to DAC: DAOC is then hydroxylated to produce deacetylthis compound (DAC).[5] In A. chrysogenum, these two steps (ring expansion and hydroxylation) are catalyzed by a single bifunctional enzyme, DAOC synthase/DAC hydroxylase, which is encoded by the cefEF gene.[3][6]
-
Acetylation to CPC: The final step is the acetylation of DAC by DAC-acetyltransferase, encoded by the cefG gene, to produce the final product, this compound.[3][5]
Key Genes and Transcription Factors in Regulation
The expression of the CPC biosynthetic genes is tightly controlled by a network of regulatory proteins, including both positive and negative regulators.
-
AcveA : A homolog of veA from Aspergillus, AcveA is a positive regulator that controls the transcription of all major CPC biosynthesis genes (pcbAB, pcbC, cefD1, cefD2, cefEF, and cefG). Disruption of AcveA leads to a significant decrease in CPC yield, while its overexpression has been shown to increase CPC production by 22.7%.[3]
-
cefR : This gene encodes a zinc finger transcription factor that positively regulates the transcription of cefEF. A cefR knockout mutant exhibits delayed cefEF transcription and accumulation of penicillin N, resulting in reduced CPC yield.[3] Overexpression of cefR along with cefP can boost CPC yield by approximately 50%.[3]
-
AcmybA : This Myb-domain-containing transcription factor acts as a negative regulator of both conidiation and CPC production. Deletion of AcmybA results in the overproduction of CPC, whereas its overexpression leads to decreased transcription of pcbC and cefEF and a lack of CPC production.[7][8]
-
cefP : Encodes a transmembrane protein located on the peroxisome that is crucial for the epimerization of IPN to penicillin N. Disruption of cefP leads to the accumulation of IPN and a complete loss of CPC production.[3]
-
cefM : Found downstream of cefD1, this gene is also essential for CPC biosynthesis. Its disruption causes the accumulation of penicillin N and abolishes CPC production, suggesting a role in transporting penicillin N from the peroxisome to the cytoplasm.[3]
-
PACC : A zinc-finger transcription factor involved in pH regulation. It has been shown to bind to consensus sites in the promoter regions of four CPC biosynthesis genes, suggesting its involvement in their transcriptional regulation.[9]
-
cre1 : This gene encodes a glucose repressor protein. In contrast to other fungi, its transcription in a wild-type A. chrysogenum strain is increased in the presence of glucose. However, this glucose-dependent upregulation is absent in a high-producing strain, suggesting that deregulation of cre1 is linked to enhanced CPC production.[10]
Influence of Signaling Pathways and Environmental Factors
CPC production is a secondary metabolic process, heavily influenced by primary metabolism and environmental cues, particularly nutrient availability.
-
Carbon Source Regulation: CPC production is subject to carbon catabolite repression. High concentrations of readily metabolizable carbon sources like glucose can repress the expression of biosynthetic genes.[11] This repression is mediated in part by the cre1 gene.[10] The use of poorer carbon sources can lead to higher specific production of cephalosporins.[11]
-
Nitrogen Source Regulation: The type and concentration of the nitrogen source also affect CPC synthesis. Certain nitrogen sources can cause repression of the β-lactam antibiotic pathway enzymes.[12] Glutamate, glutamine, and alanine (B10760859) have been shown to inhibit production, while lysine (B10760008) and α-aminoadipate are stimulatory.[12]
-
Methionine Induction: The addition of methionine is a well-known strategy to enhance CPC production.[7] Transcriptomic analysis has shown that methionine upregulates genes related to cysteine metabolism (a precursor) and activates primary metabolic pathways to supply energy and additional precursors for CPC synthesis.[13]
-
Autophagy Regulation: Autophagy, the process of cellular self-digestion, plays a role in CPC production. Since CPC is typically produced during the stationary phase when nutrients are limited, autophagy is induced.[14] Disruption of autophagy-related genes, such as Acatg1 and Acatg8, has been shown to significantly increase CPC yield. This is likely due to the retention of biosynthetic enzymes that would otherwise be degraded, and it is also associated with the elevated expression of cephalosporin biosynthetic genes.[14]
Quantitative Data Summary
Quantitative analysis of gene expression and metabolite production is crucial for understanding regulatory mechanisms and for guiding metabolic engineering efforts.
Table 1: Gene Expression in High-Producing vs. Wild-Type Strains (Comparison of A. chrysogenum RNCM F-4081D (High-Producing, >100-fold more CPC) vs. ATCC 11550 (Wild-Type))
| Gene | Function | Relative Expression Change in High-Producing Strain | Reference |
| pcbAB | ACV Synthetase | Significantly Higher Transcription | [3] |
| pcbC | IPN Synthase | Significantly Higher Transcription | [3] |
| cefD1 | IPN-CoA Synthetase | Significantly Higher Transcription | [3] |
| cefD2 | IPN-CoA Epimerase | Significantly Higher Transcription | [3] |
| cefEF | DAOC/DAC Synthase/Hydroxylase | Significantly Increased | [3] |
| cefG | DAC Acetyltransferase | Significantly Higher Transcription | [3] |
| cefM | Putative Transporter | Upregulated | [3] |
| cefR | Transcription Factor | Upregulated | [3] |
Table 2: Effect of Genetic Modifications on CPC Production
| Genetic Modification | Strain Background | Effect on CPC Production | Reference |
| Overexpression of AcveA | A. chrysogenum | +22.7% increase | [3] |
| Deletion of AcmybA (ΔAcmybA) | A. chrysogenum | Overproduced CPC | [7][8] |
| Disruption of Acatg1 | A. chrysogenum | Significantly enhanced yield | [14] |
| Disruption of Acatg8 (ΔAcatg8) | A. chrysogenum | 3-fold increase | [14] |
| Overexpression of cefP and cefR | A. chrysogenum | ~50% increase | [3] |
| Co-expression of cefEF & cefG | A. chrysogenum Wild-Type | 3.19-fold increase | |
| Co-expression of cefEF & cefG | Industrial High-Yield Strain | +22.2% increase (6.09 g/L to 7.45 g/L) | [15] |
| Increased copy number of cefEF | A. chrysogenum | Reduced DAOC byproduct by 50% | [6][16] |
| Addition of 5 mM Spermidine | High-Yielding Strain | +15-20% increase (~11.5 g/L to ~13.3 g/L) |
Experimental Protocols
The following sections outline common methodologies employed in the study of CPC genetic regulation.
Fungal Strains and Culture Conditions
-
Strains: Acremonium chrysogenum ATCC 11550 (wild-type) and various high-producing industrial strains (e.g., RNCM F-4081D) are commonly used.[2][3][17]
-
Media:
-
Complete Culture Medium (CCM): Used for general growth and maintenance of fungal strains.[18]
-
Minimal Medium (MM): Used for specific experiments where nutrient composition needs to be strictly controlled.[18]
-
Fermentation Medium: Complex media containing specific carbon (e.g., glucose, sucrose), nitrogen (e.g., ammonium (B1175870) sulfate), and sulfur (e.g., methionine) sources to optimize for CPC production.[19]
-
-
Incubation: Liquid cultures are typically grown in flasks at 27-28°C with shaking (e.g., 180 rpm).[18]
Genetic Manipulation
-
Protoplast Transformation: A standard method for introducing foreign DNA into A. chrysogenum. This involves enzymatic removal of the fungal cell wall to generate protoplasts, which are then induced to take up DNA in the presence of agents like PEG and CaCl₂.[6][18]
-
Agrobacterium tumefaciens-Mediated Transformation (ATMT): An efficient method for gene transfer, particularly useful for generating knockout mutants and for transforming high-yield industrial strains.[20][21]
-
Gene Disruption/Silencing:
-
Homologous Recombination: Used to create gene knockouts by replacing the target gene with a selectable marker cassette.
-
RNA Interference (RNAi): Used to silence the transcription of target genes.[3]
-
Gene Expression Analysis (qPCR)
-
RNA Extraction: Total RNA is isolated from fungal mycelia collected at different time points during fermentation.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA template using reverse transcriptase.
-
Quantitative Real-Time PCR (qPCR): The relative transcript levels of target genes are quantified using a qPCR system with a fluorescent dye like SYBR Green.[22] Expression levels are typically normalized to a stably expressed reference gene (e.g., rpsJ, actin, or tubulin).[22] The 2-ΔΔCT method is commonly used for relative quantification.[23]
Metabolite Quantification (HPLC)
-
Sample Preparation: Aliquots of the culture broth are collected at various time points, centrifuged to remove mycelia, and the supernatant is used for analysis.
-
High-Performance Liquid Chromatography (HPLC): The concentration of CPC and related β-lactam intermediates (like DAOC and DAC) in the culture supernatant is determined by HPLC.[20]
-
Column: A reverse-phase column such as ODS-A is typically used.[20]
-
Mobile Phase: A common mobile phase might consist of a mixture of an ion-pairing agent (e.g., CTAB), acetonitrile, and an acid (e.g., phosphoric acid) in water.[20]
-
Detection: Detection is performed using a UV detector, typically at a wavelength of 254 nm or 260 nm.[20][19]
-
Conclusion
The genetic regulation of this compound production in Acremonium chrysogenum is a multi-layered system involving clustered biosynthetic genes, a complex network of positive and negative transcription factors, and significant influence from cellular signaling pathways responsive to environmental conditions. High-producing industrial strains often exhibit a balanced and fine-tuned upregulation of the entire biosynthetic pathway. Future advances in enhancing CPC titers will likely stem from sophisticated metabolic engineering approaches, informed by 'omics' data, that target these key regulatory nodes. The development of more efficient multigene co-expression systems and a deeper understanding of the global regulatory networks will provide powerful tools to further optimize this industrially crucial microorganism.[3][15]
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Study on genetic engineering of Acremonium chrysogenum, the this compound producer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cephalosporins as key lead generation beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. daneshyari.com [daneshyari.com]
- 8. A Myb transcription factor represses conidiation and this compound production in Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. Carbon Catabolite Regulation of Cephalosporin Production in Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relationship between nitrogen assimilation and cephalosporin synthesis in Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing the production of this compound through modulating the autophagic process of Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Comparative Genomic Analysis Reveals Key Changes in the Genome of Acremonium chrysogenum That Occurred During Classical Strain Improvement for Production of Antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the this compound Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
- 20. Polyamines Upregulate this compound Production and Expression of β-Lactam Biosynthetic Genes in High-Yielding Acremonium chrysogenum Strain [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Differential gene expression analysis shows that cephalosporin resistance is intrinsic to Clostridioides difficile strain 630 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
"Cephalosporin C chemical structure and properties"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of Cephalosporin (B10832234) C. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Identification
Cephalosporin C is a β-lactam antibiotic and a member of the cephalosporin class.[1] Its core structure consists of a dihydrothiazine ring fused to a β-lactam ring. Key substituents include an acetoxymethyl group at position 3 and a D-α-aminoadipyl side chain at position 7.[2]
IUPAC Name: (6R,7R)-3-[(Acetyloxy)methyl]-7-[(5R)-5-amino-5-carboxypentanamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1][3]
Chemical Formula: C₁₆H₂₁N₃O₈S[1][4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | References |
| Molecular Weight | 415.42 g/mol | [1][3][4][5] |
| Appearance | Monoclinic crystals | |
| Melting Point | Data not available | [6] |
| Solubility | Soluble in water; Practically insoluble in ethanol (B145695) and ether. | [7] |
| pKa Values | <2.6, 3.1, 9.8 | |
| UV Maximum (λmax) | 260 nm (in aqueous solution) | [7] |
| Optical Rotation | [α]D²⁰ +103° (in H₂O) | |
| Stability | Aqueous solutions are stable at pH 2.5 to 8. |
Experimental Protocols
This section outlines general methodologies for the determination of key properties of cephalosporins, based on established analytical techniques.
Determination of Solubility
A standard method for determining the aqueous solubility of a compound like this compound involves the shake-flask method.
Protocol:
-
An excess amount of solid this compound is added to a known volume of purified water in a sealed container.
-
The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
The suspension is then filtered to remove undissolved solid.
-
The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
The experiment is performed in triplicate to ensure accuracy.
Determination of Melting Point
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.
Protocol:
-
A small, finely powdered sample of dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) for an accurate measurement.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.
Assessment of pH and Temperature Stability
The stability of this compound in aqueous solutions at various pH values and temperatures can be assessed using a stability-indicating HPLC method.
Protocol:
-
A series of buffer solutions with different pH values (e.g., covering the range of pH 2 to 10) are prepared.
-
A known concentration of this compound is dissolved in each buffer solution.
-
Aliquots of each solution are stored at different constant temperatures (e.g., 4 °C, 25 °C, 40 °C).
-
At specified time intervals, samples are withdrawn and analyzed by a validated stability-indicating HPLC method to quantify the remaining concentration of this compound and detect the formation of any degradation products.
-
The degradation kinetics can be determined by plotting the concentration of this compound versus time for each condition.
UV-Vis Spectrophotometry for Quantification
UV-Vis spectrophotometry can be used for the quantitative analysis of this compound, taking advantage of its chromophore which absorbs in the UV region.
Protocol:
-
A standard stock solution of this compound of known concentration is prepared in a suitable solvent (e.g., purified water or a buffer solution).
-
A series of calibration standards are prepared by diluting the stock solution to various known concentrations.
-
The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax), which is approximately 260 nm for this compound.
-
A calibration curve is constructed by plotting absorbance versus concentration.
-
The concentration of this compound in an unknown sample can be determined by measuring its absorbance and interpolating the concentration from the calibration curve.
High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Analysis
Reversed-phase HPLC is a powerful technique for the separation, quantification, and purity assessment of this compound.
Protocol:
-
Mobile Phase Preparation: A suitable mobile phase is prepared, typically consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is adjusted to optimize the separation.
-
Standard and Sample Preparation: Standard solutions of this compound at known concentrations and solutions of the test sample are prepared in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at the λmax of this compound (around 260 nm).
-
Injection Volume: A fixed volume (e.g., 20 µL) is injected.
-
-
Analysis: The standard and sample solutions are injected into the HPLC system. The retention time and peak area of this compound are recorded.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the peak areas of the standards from a calibration curve. Purity is assessed by examining the chromatogram for the presence of any additional peaks.
Biological Activity and Pathways
Biosynthesis of this compound
This compound is a secondary metabolite produced by the filamentous fungus Acremonium chrysogenum. The biosynthetic pathway is a complex series of enzymatic reactions. It begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and D-valine.
Caption: Simplified biosynthetic pathway of this compound.
Mechanism of Action
Cephalosporins, including this compound, are bactericidal antibiotics that exert their effect by interfering with the synthesis of the bacterial cell wall.[8][9]
The key steps in the mechanism of action are:
-
Binding to Penicillin-Binding Proteins (PBPs): Cephalosporins bind to and inactivate PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis.[8][9] Peptidoglycan provides structural integrity to the bacterial cell wall.
-
Inhibition of Transpeptidation: The binding of the cephalosporin to PBPs inhibits the transpeptidation reaction, which is the cross-linking of peptidoglycan chains.
-
Cell Wall Weakening and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.
Caption: Mechanism of action of this compound.
References
- 1. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [pubs.sciepub.com]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. scielo.br [scielo.br]
- 6. scispace.com [scispace.com]
- 7. DETERMINATION OF CEPHALEXIN LEVEL AND STABILITY IN HUMAN PLASMA BY FULLY VALIDATED RAPAID HPLC ANALYSIS | Semantic Scholar [semanticscholar.org]
- 8. Oxidative coupling for the spectrophotometric determination of certain cephalosporins and acetaminophen in drug formulations - Arabian Journal of Chemistry [arabjchem.org]
- 9. thinksrs.com [thinksrs.com]
An In-depth Technical Guide to the Core Structural Differences Between Cephalosporin C and Penicillin N
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephalosporin (B10832234) C and Penicillin N, two pivotal members of the β-lactam family of antibiotics, share a common biosynthetic origin yet exhibit significant structural distinctions that profoundly influence their antibacterial spectra and resistance to β-lactamases. This technical guide provides a comprehensive examination of the core structural differences between these two molecules. Key physicochemical and spectroscopic data are summarized, detailed experimental protocols for their structural elucidation are provided, and the biosynthetic pathways diverging from the common intermediate, isopenicillin N, are illustrated. This document is intended to serve as a detailed resource for researchers and professionals engaged in the study and development of β-lactam antibiotics.
Introduction
The discovery of penicillin and subsequent isolation of cephalosporin C marked a revolution in the treatment of bacterial infections. Both classes of antibiotics function by inhibiting the synthesis of the bacterial cell wall. Their efficacy and spectrum of activity are, however, dictated by the nuanced differences in their molecular architecture. While both this compound and Penicillin N originate from the same three amino acid precursors (L-α-aminoadipic acid, L-cysteine, and L-valine) and converge at the intermediate isopenicillin N, their subsequent enzymatic modifications lead to distinct bicyclic ring systems. This guide focuses on a detailed comparison of their structures, supported by quantitative data and established experimental methodologies.
Core Structural Differences
The primary structural difference between this compound and Penicillin N lies in the nature of the sulfur-containing ring fused to the β-lactam ring. Penicillin N possesses a five-membered thiazolidine (B150603) ring, whereas this compound features a six-membered dihydrothiazine ring. This seemingly subtle variation has profound implications for the molecule's three-dimensional conformation, chemical reactivity, and interaction with bacterial penicillin-binding proteins (PBPs) and β-lactamase enzymes.
| Feature | This compound | Penicillin N |
| Core Bicyclic System | Cephem | Penam (B1241934) |
| Fused Ring | Six-membered Dihydrothiazine ring | Five-membered Thiazolidine ring |
| Side Chain | D-α-aminoadipyl | D-α-aminoadipyl |
| Molecular Formula | C₁₆H₂₁N₃O₈S | C₁₄H₂₁N₃O₆S |
Quantitative Structural and Spectroscopic Data
A precise understanding of the molecular geometry and electronic environment is critical for computational modeling and drug design. The following tables summarize key quantitative data derived from spectroscopic and crystallographic analyses of this compound and Penicillin N.
13C NMR Chemical Shifts (ppm)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon skeleton of a molecule. The chemical shifts are sensitive to the local electronic environment of each carbon atom.
| Carbon Atom | This compound (in D₂O) | Penicillin G (in D₂O) |
| C2 | 68.3 | 70.1 |
| C3 | 29.5 | 67.5 |
| C5 | - | 74.2 |
| C6 | 59.5 | 60.2 |
| C7 | 57.9 | 58.7 |
| C=O (β-lactam) | 176.8 | 177.5 |
| C=O (side chain) | 175.5 | 175.0 |
| C=O (carboxyl) | 178.1 | 178.5 |
| CH₃ (gem-dimethyl) | - | 27.5, 31.0 |
| CH₂ (side chain) | 23.5, 28.0, 33.5 | 43.5 |
| CH (side chain) | 54.5 | - |
X-Ray Crystallography Data
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying functional groups within a molecule. The stretching frequency of the β-lactam carbonyl group is a particularly important diagnostic peak.
| Functional Group | This compound (approx. cm⁻¹) | Penicillin N (approx. cm⁻¹) |
| β-lactam C=O stretch | 1770 - 1800 | 1770 - 1790 |
| Amide I C=O stretch | ~1650 | ~1660 |
| Carboxylate C=O stretch | ~1600 | ~1600 |
| N-H stretch | ~3300 | ~3300 |
| O-H stretch (carboxylic acid) | 2500 - 3300 (broad) | 2500 - 3300 (broad) |
Note: Specific values can vary depending on the sample preparation method (e.g., KBr pellet, Nujol mull) and the specific salt form of the compound.
Experimental Protocols
The following sections outline generalized protocols for the key analytical techniques used in the structural elucidation of this compound and Penicillin N.
X-Ray Crystallography
This protocol describes the general workflow for determining the crystal structure of a small organic molecule like this compound or Penicillin N.
-
Crystallization:
-
Dissolve the purified antibiotic in a suitable solvent or solvent mixture (e.g., water, ethanol, acetone) to near saturation.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution.
-
Screen a variety of conditions (solvents, temperature, precipitants) to obtain single, diffraction-quality crystals (typically >0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine unit cell parameters and integrate the reflection intensities.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the atomic coordinates and thermal parameters against the experimental data to achieve the best fit.
-
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for acquiring a standard proton-decoupled 13C NMR spectrum.
-
Sample Preparation:
-
Dissolve 10-50 mg of the antibiotic in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Set the acquisition parameters for a 13C NMR experiment, including pulse width, acquisition time, relaxation delay, and number of scans. Proton decoupling is typically used to simplify the spectrum.
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Perform baseline correction.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the analysis of a solid sample using the KBr pellet method.
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the antibiotic sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them to known values for β-lactams and other functional groups present in the molecules.
-
Divergent Biosynthetic Pathways
The biosynthesis of both this compound and Penicillin N begins with the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). The enzyme isopenicillin N synthase (IPNS) then catalyzes the oxidative cyclization of ACV to form isopenicillin N, which is the last common intermediate. From this branch point, distinct enzymatic pathways lead to the final products.
-
To Penicillin N: Isopenicillin N is converted to Penicillin N by the enzyme isopenicillin N epimerase, which inverts the stereochemistry of the α-aminoadipyl side chain from the L to the D configuration.
-
To this compound: The pathway to this compound is more complex. First, isopenicillin N is epimerized to Penicillin N. Then, the enzyme deacetoxythis compound synthase (DAOCS), also known as "expandase," catalyzes the expansion of the five-membered thiazolidine ring of Penicillin N into the six-membered dihydrothiazine ring of deacetoxythis compound (DAOC). Subsequent enzymatic steps involving a hydroxylase and an acetyltransferase convert DAOC into this compound.
Conclusion
The structural divergence of this compound and Penicillin N, originating from the expansion of the thiazolidine ring to a dihydrothiazine ring, is a testament to the elegant efficiency of microbial secondary metabolism. This seemingly minor alteration has significant consequences for the pharmacological properties of these antibiotics. A thorough understanding of these structural nuances, supported by robust analytical data, is paramount for the rational design of novel β-lactam antibiotics with enhanced efficacy and resistance to bacterial degradation mechanisms. This guide provides a foundational resource for researchers to delve deeper into the fascinating chemistry and biology of these life-saving molecules.
The Biological Activity of Early Cephalosporin Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of early cephalosporin (B10832234) compounds, focusing on the foundational first-generation agents. It covers their mechanism of action, quantitative antibacterial spectrum, and the detailed experimental protocols used to determine their efficacy.
Introduction to Early Cephalosporins
First discovered in 1945 from the fungus Acremonium chrysogenum, cephalosporins are a class of β-lactam antibiotics that have become a cornerstone in the treatment of bacterial infections.[1][2] The foundational compound, Cephalosporin C, exhibited modest antibacterial activity but was pivotal for the semi-synthetic development of more potent derivatives.[3] Early, or first-generation, cephalosporins are characterized by their strong activity against Gram-positive bacteria and a more limited spectrum against Gram-negative organisms.[1][4] Key compounds from this generation include the parenterally administered Cephalothin and Cefazolin (B47455), and the orally available Cephalexin (B21000).[4] Their primary clinical applications include the treatment of skin and soft tissue infections, respiratory tract infections, and urinary tract infections, as well as for surgical prophylaxis.[1][3]
Mechanism of Action
The bactericidal effect of all cephalosporins, including the early compounds, is achieved through the inhibition of bacterial cell wall synthesis.[5] This mechanism is shared with other β-lactam antibiotics like penicillins.[5]
The key steps are as follows:
-
Targeting Penicillin-Binding Proteins (PBPs): Cephalosporins penetrate the bacterial cell wall and bind to and inactivate essential enzymes known as penicillin-binding proteins (PBPs).[5] PBPs are transpeptidases that catalyze the final steps of peptidoglycan synthesis.
-
Inhibition of Peptidoglycan Cross-linking: Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to PBPs, cephalosporins block the cross-linking of peptidoglycan chains.[5]
-
Cell Wall Destabilization and Lysis: The inhibition of cell wall maintenance and synthesis leads to a weakened and defective cell wall. This structural failure, particularly in growing bacteria, results in the inability to withstand internal osmotic pressure, leading to cell lysis and death.[3]
The following diagram illustrates this signaling pathway:
Quantitative Biological Activity
The in vitro activity of early cephalosporins is quantitatively measured by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after a standardized incubation period.[3] Data is often presented as MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit 50% and 90% of the tested bacterial isolates, respectively.
In Vitro Activity Against Gram-Positive Bacteria
First-generation cephalosporins exhibit potent activity against many Gram-positive cocci, particularly methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus species.[3]
| Organism (Species) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Cephalothin | ≤0.25 | ≤0.25 |
| (Methicillin-Susceptible) | Cefazolin | 0.5 | 0.5 |
| Cephalexin | 2 | 4 | |
| Streptococcus pyogenes | Cephalothin | - | - |
| Cefazolin | - | - | |
| Cephalexin | - | - |
Note: MIC data for S. pyogenes is less consistently reported in large-scale comparative studies for these specific first-generation cephalosporins. However, they are considered clinically effective.[5]
In Vitro Activity Against Gram-Negative Bacteria
The activity of first-generation cephalosporins against Gram-negative bacteria is more limited but includes clinically relevant pathogens like Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[2][4] Cefazolin generally demonstrates the most potent activity against these organisms among the early cephalosporins.[6]
| Organism (Species) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Cephalothin | - | 64 |
| Cefazolin | - | 16 | |
| Cephalexin | - | - | |
| Klebsiella pneumoniae | Cephalothin | - | - |
| Cefazolin | - | - | |
| Cephalexin | - | - | |
| Proteus mirabilis | Cephalothin | - | - |
| Cefazolin | - | - | |
| Cephalexin | - | - |
Note: Comprehensive, directly comparable MIC₅₀ data for Gram-negative bacteria across these three specific agents is limited in available literature. The provided MIC₉₀ values are based on available comparative studies.[6][7]
Experimental Protocols
The determination of the in vitro antibacterial spectrum of cephalosporins relies on standardized antimicrobial susceptibility testing (AST) methods. The primary methods are broth microdilution, agar (B569324) dilution, and Kirby-Bauer disk diffusion, with protocols standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method is used to determine the MIC of an antibiotic in a liquid medium and is considered a reference method.
Methodology:
-
Preparation of Antimicrobial Solutions: A stock solution of the cephalosporin is prepared and serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Several morphologically similar colonies of the test bacterium are selected from an 18-24 hour agar plate. The colonies are suspended in a sterile liquid medium (e.g., saline) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: A standardized volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the serially diluted antibiotic. A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[3]
-
Reading and Interpretation: Following incubation, the plate is examined visually or with a plate reader. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (i.e., no turbidity) of the bacteria.[3]
The following diagram outlines the workflow for the Broth Microdilution MIC test.
Agar Dilution Method
In this method, varying concentrations of the antibiotic are incorporated directly into an agar medium.
Methodology:
-
Antimicrobial Plate Preparation: A stock solution of the cephalosporin is prepared. A series of twofold dilutions is made, and a specific volume of each dilution is mixed with molten Mueller-Hinton agar. This antibiotic-containing agar is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial inoculum is prepared to a concentration of approximately 1 x 10⁸ CFU/mL (equivalent to a 0.5 McFarland standard).
-
Inoculation: The standardized bacterial suspension is applied to the surface of each agar plate using an inoculator that delivers a final concentration of approximately 10⁴ CFU per spot. Multiple bacterial strains can be tested on the same plate.
-
Incubation: Plates are inverted and incubated at 35°C for 16-20 hours.
-
Reading and Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.
Kirby-Bauer Disk Diffusion Method
This method assesses bacterial susceptibility based on the size of a zone of growth inhibition around an antibiotic-impregnated disk.
Methodology:
-
Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method, with turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum suspension and used to streak the entire surface of a Mueller-Hinton agar plate to create a uniform "lawn" of bacteria.
-
Disk Application: Paper disks impregnated with a standardized concentration of a specific cephalosporin are placed on the agar surface using sterile forceps. Disks must be pressed gently to ensure complete contact with the agar.
-
Incubation: The plate is inverted and incubated at 35°C for 16-18 hours.
-
Reading and Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. This zone diameter is then compared to standardized interpretive charts (e.g., from CLSI) to determine if the organism is "Susceptible," "Intermediate," or "Resistant" to that antibiotic.
Conclusion
The early, first-generation cephalosporins remain clinically important antibiotics due to their focused efficacy against common Gram-positive pathogens. Their mechanism of action, centered on the disruption of bacterial cell wall synthesis, provides a potent bactericidal effect. The quantitative assessment of their activity through standardized methods like broth microdilution is crucial for guiding clinical use and monitoring for the development of resistance. This technical guide provides the foundational data and methodologies necessary for researchers and drug development professionals working with these foundational antimicrobial agents.
References
- 1. drugs.com [drugs.com]
- 2. picmonic.com [picmonic.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. globalrph.com [globalrph.com]
- 6. Evaluation of antibacterial activities of cephalosporin antibiotics: cefazolin, cephaloridine, cephalothin, and cephalexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cephalothin and cefazolin in vitro antibacterial activity and pharmacokinetics in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Cephalosporin C in the Synthesis of Semi-Synthetic Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephalosporin (B10832234) C (CPC), a β-lactam antibiotic naturally produced by the fungus Acremonium chrysogenum, stands as a cornerstone in the pharmaceutical industry. While its intrinsic antimicrobial activity is modest, its true value lies in its role as the primary precursor for a vast arsenal (B13267) of potent, broad-spectrum semi-synthetic cephalosporin antibiotics. This technical guide provides an in-depth exploration of the journey from Cephalosporin C to life-saving therapeutics. We will delve into the biosynthesis of CPC, its conversion to the key intermediate 7-aminocephalosporanic acid (7-ACA), and the subsequent chemical modifications that give rise to a multitude of clinically significant antibiotics. This guide will present quantitative data, detailed experimental protocols, and visual representations of the critical pathways and workflows, serving as a comprehensive resource for professionals in drug development and biotechnology.
Introduction to this compound
Discovered in 1945 by Giuseppe Brotzu from a culture of Cephalosporium acremonium (now Acremonium chrysogenum), this compound was the progenitor of a new class of β-lactam antibiotics.[1] Its molecular structure features a β-lactam ring fused to a dihydrothiazine ring, forming the 7-aminocephalosporanic acid (7-ACA) nucleus. Attached to this nucleus at the C-7 position is a D-α-aminoadipyl side chain.[2] While this natural form exhibits some antibacterial activity, its limited potency restricts its direct clinical use.[3] The true potential of this compound was unlocked through the development of methods to cleave the side chain, yielding the versatile 7-ACA intermediate, from which a plethora of semi-synthetic cephalosporins with enhanced efficacy and broader spectrums of activity are derived.[4][5]
Biosynthesis of this compound in Acremonium chrysogenum
The industrial production of this compound relies on the fermentation of high-yielding strains of Acremonium chrysogenum. The biosynthesis is a complex process involving multiple enzymatic steps and is subject to intricate regulatory mechanisms.
Precursors and Key Biosynthetic Genes
The biosynthesis of the CPC molecule begins with three primary amino acid precursors: L-α-aminoadipic acid, L-cysteine, and L-valine.[6] The key genes responsible for the biosynthesis are organized into two main clusters:
-
"Early" cluster: Contains the pcbAB and pcbC genes.[7]
-
pcbAB : Encodes the ACV synthetase, a large non-ribosomal peptide synthetase that condenses the three precursor amino acids into the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[8]
-
pcbC : Encodes the isopenicillin N synthase (IPNS), which catalyzes the oxidative cyclization of the ACV tripeptide to form isopenicillin N (IPN), the first bioactive intermediate with a fused β-lactam-thiazolidine ring structure.[8]
-
-
"Late" cluster: Includes the cefEF and cefG genes.[8]
-
cefEF : Encodes a bifunctional enzyme, deacetoxythis compound synthase (DAOCS)/deacetylthis compound synthase (DACS), which first expands the five-membered thiazolidine (B150603) ring of penicillin N into the six-membered dihydrothiazine ring of deacetoxythis compound (DAOC), and then hydroxylates DAOC to form deacetylthis compound (DAC).[8]
-
cefG : Encodes the deacetylthis compound O-acetyltransferase, which catalyzes the final step of acetylating DAC to yield this compound.[9]
-
Regulation of Biosynthesis
The expression of these biosynthetic genes is tightly regulated at the transcriptional level by a network of transcription factors, ensuring an efficient flow of metabolites into the CPC pathway. Key regulators include:
-
PACC: A pH-responsive transcription factor that can bind to the promoter regions of several CPC biosynthesis genes, suggesting its involvement in regulating their expression in response to ambient pH.[10]
-
CPCR1 and CRE1: These transcription factors are also implicated in the regulation of cephalosporin biosynthesis genes.[11]
-
AcmybA: A Myb domain-containing transcription factor that has been shown to negatively regulate CPC production.[12]
-
Reactive Oxygen Species (ROS): Recent studies have indicated that ROS can act as signaling molecules that positively regulate the transcription of pcbAB genes.[13]
The following diagram illustrates the transcriptional regulation of the early cephalosporin biosynthesis genes.
References
- 1. Enhanced fermentative production of this compound by magnetite nanoparticles in culture of Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of cephalosporin biosynthesis. | Semantic Scholar [semanticscholar.org]
- 3. US5142043A - Process for preparing cephalexin monohydrate - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. industrialbiotech.biz [industrialbiotech.biz]
- 6. scispace.com [scispace.com]
- 7. Characterization of the Cephalosporium acremonium pcbAB gene encoding alpha-aminoadipyl-cysteinyl-valine synthetase, a large multidomain peptide synthetase: linkage to the pcbC gene as a cluster of early cephalosporin biosynthetic genes and evidence of multiple functional domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study on genetic engineering of Acremonium chrysogenum, the this compound producer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of the cefG gene is limiting for cephalosporin biosynthesis in Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. CN102808011B - Fermentation method for this compound - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. The Biosynthesis of Penicillin and this compound are Regulated by ROS at Transcriptional Level - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Production of Cephalosporin C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and production of Cephalosporin (B10832234) C, a foundational molecule for a significant class of β-lactam antibiotics. This document details the primary microbial producers, their isolation, and the methodologies for fermentation and purification of this vital pharmaceutical precursor.
Natural Sources and Producers of Cephalosporin C
This compound is a secondary metabolite produced by various microorganisms, most notably filamentous fungi. While several species have been identified as producers, the industrial-scale production is dominated by a single species.
The primary and most commercially significant producer of this compound is the filamentous fungus Acremonium chrysogenum , previously known as Cephalosporium acremonium.[1][2][3] This fungus was first isolated in 1945 by Giuseppe Brotzu from a sewage outfall in Sardinia.[2] Industrial production relies on high-yielding mutant strains of A. chrysogenum developed through extensive mutagenesis and screening programs.[2][4]
Other reported natural producers of this compound and related cephem compounds include:
-
Acremonium strictum
-
Emericellopsis minima
-
Acremonium persicinum [5]
-
Paecilomyces persicinus
-
Streptomyces clavuligerus (also produces cephamycin C)[3]
While these organisms are of scientific interest, their production yields of this compound are generally much lower than those achieved with engineered strains of A. chrysogenum.
Isolation and Identification of Acremonium chrysogenum
The isolation of Acremonium species from environmental samples like soil is a critical first step in identifying new potential producer strains.
Experimental Protocol: Isolation and Identification
Objective: To isolate and identify Acremonium species from soil samples.
Materials:
-
Sterile soil sample collection bags
-
Sterile spatulas or spoons
-
Sterile distilled water
-
Chicken feathers (as bait)[6]
-
Sterile Petri dishes
-
Saboraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) medium, supplemented with antibiotics (e.g., 50 mg/L penicillin and 50 mg/L streptomycin) to inhibit bacterial growth[6]
-
Microscope slides and coverslips
-
Lactophenol cotton blue stain
-
Light microscope
Procedure:
-
Sample Collection: Aseptically collect soil samples from a depth of 3-10 cm and place them in sterile bags.[6]
-
Baiting: In the laboratory, place a portion of the soil sample in a sterile Petri dish. Mix with sterile, dried chicken feathers. Moisten the mixture with sterile distilled water and incubate in the dark at room temperature for up to one month.[6]
-
Isolation:
-
Prepare a serial dilution of the soil sample in sterile distilled water (e.g., up to 10-3).
-
Plate 1 mL of the 10-3 dilution onto SDA or PDA plates containing antibiotics.
-
Incubate the plates at 25°C for 7 days, observing for fungal growth.[6]
-
-
Purification: Select and subculture colonies with morphology suggestive of Acremonium onto fresh PDA plates to obtain pure cultures.[5]
-
Morphological Identification:
-
Observe the macroscopic features of the colonies, such as color, texture, and growth rate. Acremonium colonies are typically slow-growing, compact, and may be pinkish or yellowish.
-
Prepare a wet mount of the fungal culture using lactophenol cotton blue stain.
-
Examine under a light microscope for the characteristic microscopic features of Acremonium: slender, tapering phialides arising from the vegetative hyphae, and single-celled conidia that often accumulate in slimy heads at the tips of the phialides.[7]
-
-
Molecular Identification (Optional but Recommended): For definitive identification, molecular techniques such as sequencing of the Internal Transcribed Spacer (ITS) region of the ribosomal RNA gene can be employed and compared with databases like GenBank.[7][8]
Biosynthesis of this compound
The biosynthetic pathway of this compound in A. chrysogenum is a complex process involving several key enzymes encoded by a cluster of genes.
The pathway begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and D-valine. This initial step is catalyzed by the non-ribosomal peptide synthetase δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS). The resulting tripeptide, ACV, is then cyclized by isopenicillin N synthase (IPNS) to form isopenicillin N, which is the first intermediate with a β-lactam ring. Isopenicillin N is then epimerized to penicillin N. The five-membered thiazolidine (B150603) ring of penicillin N is expanded to a six-membered dihydrothiazine ring to form deacetoxythis compound (DAOC) by the action of deacetoxythis compound synthase (DAOCS). Subsequently, DAOC is hydroxylated to deacetylthis compound (DAC) by deacetoxythis compound hydroxylase (DAOCH). The final step is the acetylation of DAC to this compound, catalyzed by deacetylthis compound acetyltransferase.
Caption: Biosynthetic pathway of this compound in Acremonium chrysogenum.
Production of this compound by Fermentation
The industrial production of this compound is achieved through submerged fermentation of high-yielding strains of A. chrysogenum. The fermentation process is typically a batch or fed-batch process conducted in large-scale bioreactors under controlled conditions.
Experimental Protocol: Submerged Fermentation
Objective: To produce this compound using a laboratory-scale submerged fermentation of A. chrysogenum.
Materials:
-
Pure culture of a high-yielding A. chrysogenum strain
-
Seed medium (e.g., corn steep liquor 3%, sucrose (B13894) 3.5%, glucose 0.5%, methionine 0.05%, (NH₄)₂SO₄ 0.8%, CaCO₃ 0.5%, bean oil 1%, pH 6.5)[9]
-
Production medium (e.g., sucrose 30 g/L, DL-methionine 3 g/L, ammonium (B1175870) sulphate 7.5 g/L)[10]
-
Shake flasks or a laboratory fermenter
-
Incubator shaker
-
Sterile sampling equipment
Procedure:
-
Inoculum Preparation:
-
Inoculate the seed medium with spores or mycelia of A. chrysogenum.
-
Incubate at 28°C on a rotary shaker at 230 rpm for 3 days.[9]
-
-
Fermentation:
-
Inoculate the production medium with the seed culture (typically 1-10% v/v).[10][11]
-
Incubate in a shake flask or fermenter at 28°C with agitation (e.g., 200-400 rpm).[1][10]
-
Maintain the pH of the medium around 7.2.[1]
-
Ensure adequate aeration to maintain dissolved oxygen levels above 30% saturation.[1]
-
The fermentation is typically carried out for 144 hours (6 days).[1]
-
-
Monitoring:
-
Periodically take samples aseptically to monitor cell growth (dry cell weight), substrate consumption, and this compound concentration.
-
Caption: General workflow for this compound production by submerged fermentation.
Extraction and Purification of this compound
After fermentation, this compound needs to be recovered and purified from the complex fermentation broth.
Experimental Protocol: Extraction and Purification
Objective: To extract and purify this compound from the fermentation broth.
Materials:
-
Fermentation broth containing this compound
-
Filtration apparatus (e.g., filter press or centrifuge)
-
Ion-exchange resins (e.g., Dowex 50 and Amberlite IR-68)[12]
-
Elution buffers (e.g., ammonium acetate)
-
Lyophilizer or crystallizer
Procedure:
-
Mycelial Removal: Filter the fermentation broth to remove the fungal mycelia and other solid particles.[12]
-
Initial Purification:
-
Ion-Exchange Chromatography:
-
Pass the clarified filtrate through a cation-exchange resin (e.g., Dowex 50 in H+ form) to remove cationic impurities.[12]
-
Pass the effluent through an anion-exchange resin (e.g., Amberlite IR-68 in acetate (B1210297) form) to adsorb this compound.[12]
-
-
Elution and Concentration:
-
Wash the anion-exchange resin to remove non-adsorbed impurities.
-
Elute the bound this compound using a suitable buffer (e.g., ammonium acetate).
-
Concentrate the eluate containing this compound.
-
-
Crystallization/Lyophilization:
-
Induce crystallization of this compound from the concentrated solution.
-
Alternatively, lyophilize the solution to obtain a powdered form of this compound.
-
Quantification of this compound
Accurate quantification of this compound in the fermentation broth is essential for process monitoring and optimization. High-Performance Liquid Chromatography (HPLC) is the standard analytical method for this purpose.
Experimental Protocol: HPLC Analysis
Objective: To quantify the concentration of this compound in a fermentation broth sample.
Materials:
-
Filtered fermentation broth sample
-
Acetonitrile
-
This compound standard
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of a buffer like ammonium acetate and an organic solvent like acetonitrile)[13]
Procedure:
-
Sample Preparation:
-
Filter the broth sample through a 0.45 µm filter.
-
Dilute the sample with a suitable solvent (e.g., a mixture of water and acetonitrile).[14]
-
-
HPLC Analysis:
-
Quantification:
-
Identify the this compound peak in the chromatogram based on the retention time of the standard.
-
Calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standards.
-
Quantitative Data on this compound Production
The yield of this compound is highly dependent on the strain of A. chrysogenum and the fermentation conditions. High-yielding (HY) strains, developed through classical strain improvement (CSI) programs involving multiple rounds of mutagenesis and selection, produce significantly more this compound than the wild-type (WT) strains.
| Strain | Fermentation Condition | This compound Yield | Reference |
| A. chrysogenum WT (ATCC 11550) | Submerged fermentation, complex medium | 30-50 mg/L | [2] |
| A. chrysogenum WT (ATCC 11550) | Submerged fermentation, seed medium | ~4 mg/mL (~4 g/L) | [9] |
| A. chrysogenum HY (RNCM F-4081D) | Submerged fermentation, shake flasks | >10 g/L | [2] |
| A. chrysogenum HY (RNCM F-4081D) | Submerged fermentation, complex medium | 9,000-12,000 mg/L (9-12 g/L) | [4] |
| A. chrysogenum W42-I | Optimized submerged fermentation in a 14L fermenter | 399.52 µg/mL (0.399 g/L) | [10] |
| A. chrysogenum C10 (ATCC 48272) | Submerged fermentation | 1,400 µg/ml (1.4 g/L) | [11] |
| A. chrysogenum C10 (ATCC 48272) | Solid-state fermentation | 3,221 µg/g dry mycelium | [11] |
This table clearly illustrates the dramatic increase in this compound production achieved through strain improvement programs, with high-yielding strains producing several orders of magnitude more than the original wild-type isolates.
References
- 1. longdom.org [longdom.org]
- 2. Comparative Proteomic Analysis of Acremonium chrysogenum Strains: Key Changes Converting the Wild-Type Strain into Antibiotic this compound Biofactory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. public.pensoft.net [public.pensoft.net]
- 7. Spectrum of Clinically Relevant Acremonium Species in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. De novo Comparative Transcriptome Analysis of Acremonium chrysogenum: High-Yield and Wild-Type Strains of this compound Producer | PLOS One [journals.plos.org]
- 10. Scaling up production of this compound by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. US3467654A - Process for the recovery and purification of this compound - Google Patents [patents.google.com]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Enhanced fermentative production of this compound by magnetite nanoparticles in culture of Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of Cephalosporin Antibiotics: A Technical Guide from Cephalosporin C
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of cephalosporin (B10832234) antibiotics is a testament to the power of medicinal chemistry in combating bacterial infections. This class of β-lactam antibiotics originates from the fungus Acremonium, which produces Cephalosporin C.[1][2] While possessing some antibacterial activity, this compound itself is not potent enough for clinical use.[2][3] The true potential of this molecular scaffold was unlocked through the isolation and modification of its core nucleus, 7-aminocephalosporanic acid (7-ACA).[2][3] This guide provides a technical overview of the evolution of cephalosporins from this compound, detailing the chemical modifications that led to the development of five distinct generations of these crucial antibiotics. We will explore the structure-activity relationships, quantitative data on their efficacy and pharmacokinetics, and the experimental protocols for their synthesis.
The Cornerstone: 7-Aminocephalosporanic Acid (7-ACA)
The key to the development of semi-synthetic cephalosporins was the isolation of 7-aminocephalosporanic acid (7-ACA), a versatile intermediate that allows for the introduction of various side chains at the C-7 and C-3 positions.[2][4] These modifications are pivotal in determining the antibacterial spectrum, resistance to β-lactamases, and pharmacokinetic properties of the resulting antibiotics.[2][5] The production of 7-ACA from this compound is a critical first step and can be achieved through both chemical and enzymatic methods.[4][6]
Experimental Protocols for 7-ACA Production
This traditional method involves the cleavage of the D-α-aminoadipyl side chain from this compound using chemical reagents.
-
Materials: this compound, nitrosyl chloride (NOCl) or phosphorus pentachloride (PCl5), formic acid, and a suitable solvent system (e.g., dichloromethane).
-
Procedure:
-
Suspend this compound in a cooled, anhydrous organic solvent such as dichloromethane.
-
Add phosphorus pentachloride to form an imino chloride.
-
Treat the intermediate with an alcohol (e.g., methanol) to form an imino ether.
-
Hydrolyze the imino ether with water to yield 7-ACA.[7]
-
The 7-ACA is then isolated and purified, often through crystallization by adjusting the pH to its isoelectric point.
-
Enzymatic methods are more environmentally friendly and are increasingly used in industrial production.[4] A common approach is a two-step enzymatic process.[8][9]
-
Enzymes: D-amino acid oxidase (DAO) and glutaryl-7-ACA acylase (GLA).[9][10]
-
Procedure:
-
Step 1: Oxidative Deamination. this compound is treated with D-amino acid oxidase, which converts the D-α-aminoadipyl side chain to α-ketoadipyl-7-ACA.[10] This reaction also produces hydrogen peroxide as a byproduct.[10]
-
Step 2: Acylase Hydrolysis. The intermediate is then treated with glutaryl-7-ACA acylase, which cleaves the glutaryl group to yield 7-ACA.[10]
-
The reaction is typically carried out in an aqueous buffer system at a controlled pH and temperature.[10]
-
The resulting 7-ACA is purified from the reaction mixture.
-
The Generations of Cephalosporins: A Stepwise Evolution
The successive generations of cephalosporins were developed to address the limitations of the preceding ones, primarily the emergence of bacterial resistance and the need for a broader spectrum of activity.[1][11]
First-Generation Cephalosporins
The first-generation cephalosporins were developed by acylating the 7-amino group of 7-ACA. They exhibit excellent activity against Gram-positive bacteria, such as Staphylococcus and Streptococcus, and moderate activity against some Gram-negative bacteria.[11][12]
-
Key Structural Features: Simple acyl side chains at the C-7 position.
-
Representative Example: Cefazolin
-
Experimental Protocol: Synthesis of a First-Generation Cephalosporin (Cephalothin)
-
Activation of the Side Chain: Thiophene-2-acetic acid is activated, for example, by conversion to its acid chloride.
-
Acylation of 7-ACA: The activated thiophene-2-acetyl chloride is reacted with 7-ACA in the presence of a base (e.g., triethylamine) in an organic solvent (e.g., acetone (B3395972) or dichloromethane) at low temperatures.
-
Purification: The resulting cephalothin (B1668815) is purified by crystallization.
-
Second-Generation Cephalosporins
The second generation was engineered to have increased activity against Gram-negative bacteria, including Haemophilus influenzae, while retaining good Gram-positive coverage.[12][13] Some, like cefoxitin, also have activity against anaerobic bacteria.[8]
-
Key Structural Features: Introduction of an aminothiazole ring and a methoxyimino group at the C-7 side chain, which confers stability against β-lactamases.[2]
-
Representative Example: Cefuroxime (B34974)
-
Experimental Protocol: Synthesis of Cefuroxime
-
Starting Materials: 7-ACA and (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid (SMIA).[14]
-
Activation of SMIA: SMIA is activated using an activating reagent like oxalyl chloride in a suitable solvent.[14]
-
Acylation: The activated SMIA is then reacted with 7-ACA to form the C-7 acylated intermediate.
-
Modification at C-3: The C-3 acetoxymethyl group of the intermediate is carbamoylated using an agent like chlorosulfonyl isocyanate.[14]
-
Purification: The final product, cefuroxime, is purified.[14]
-
Third-Generation Cephalosporins
This generation marked a significant leap in Gram-negative activity, with many agents being effective against Enterobacteriaceae and some even against Pseudomonas aeruginosa.[12][15] However, their activity against Gram-positive organisms is generally weaker than that of the first and second generations.[1]
-
Key Structural Features: Further modifications of the C-7 side chain, often with more complex oxyimino groups, leading to enhanced β-lactamase stability and increased affinity for penicillin-binding proteins (PBPs) of Gram-negative bacteria.[3]
-
Representative Example: Ceftriaxone (B1232239)
-
Experimental Protocol: Synthesis of Ceftriaxone
-
Starting Material: 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]cephalosporanic acid (7-ACT).
-
Side Chain Synthesis: The C-7 side chain, 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid, is activated, for example, as a thioester.
-
Acylation: The activated side chain is reacted with 7-ACT in a suitable solvent system.
-
Salt Formation and Purification: The resulting ceftriaxone is converted to its disodium (B8443419) salt and purified.[10]
-
Fourth-Generation Cephalosporins
Fourth-generation cephalosporins possess a broader spectrum of activity than the third generation, with good coverage of both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1][16] They are also more resistant to a wider range of β-lactamases.[16]
-
Key Structural Features: A quaternary ammonium (B1175870) group at the C-3 position, which facilitates penetration through the outer membrane of Gram-negative bacteria.[16][17]
-
Representative Example: Cefepime (B1668827)
-
Experimental Protocol: Synthesis of Cefepime
-
Starting Material: A 7-ACA derivative with a leaving group at the C-3' position.
-
Introduction of the C-3 Side Chain: The 7-ACA derivative is reacted with N-methylpyrrolidine to introduce the quaternary ammonium group at the C-3 position.
-
Acylation at C-7: The resulting intermediate is then acylated at the C-7 position with the appropriate aminothiazolyl-methoxyiminoacetyl side chain.
-
Purification: The final product, cefepime, is purified as a salt.[18]
-
Fifth-Generation Cephalosporins
The most recent generation of cephalosporins was specifically designed to combat resistant pathogens, most notably methicillin-resistant Staphylococcus aureus (MRSA).[12][19]
-
Key Structural Features: Unique modifications at both the C-3 and C-7 positions that confer high affinity for the modified penicillin-binding protein PBP2a in MRSA.[20]
-
Representative Example: Ceftaroline (B109729)
-
Experimental Protocol: Synthesis of Ceftaroline
-
The synthesis of ceftaroline is a multi-step process that typically involves the construction of a complex C-3 side chain containing a phosphono group, which is later converted to the active form.
-
This side chain is then attached to a 7-aminocephalosporanic acid derivative.
-
The C-7 position is subsequently acylated with a specific aminothiazole side chain.
-
The synthesis often involves the use of protecting groups and requires careful control of reaction conditions to achieve the desired stereochemistry.
-
Quantitative Data Summary
The following tables summarize the in vitro activity (Minimum Inhibitory Concentration - MIC) and pharmacokinetic properties of representative cephalosporins from each generation.
Table 1: Minimum Inhibitory Concentrations (MIC90 in µg/mL) of Representative Cephalosporins
| Antibiotic (Generation) | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa |
| Cefazolin (1st) | 1-2 | Resistant | ≤1 | 4-8 | 4-8 | Resistant |
| Cefuroxime (2nd) | 2-4 | Resistant | ≤1 | 8-16 | 8-16 | Resistant |
| Ceftriaxone (3rd) | 4-8 | Resistant | ≤0.5 | ≤1 | ≤1 | 16-32 |
| Cefepime (4th) | 2-4 | Resistant | ≤1 | ≤1 | ≤1 | 4-8 |
| Ceftaroline (5th) | ≤1 | 1-2 | ≤0.25 | ≤1 | ≤1 | Resistant |
Note: MIC values can vary depending on the specific strain and testing methodology.
Table 2: Pharmacokinetic Properties of Representative Cephalosporins
| Antibiotic | Bioavailability (Oral) | Protein Binding (%) | Elimination Half-life (hours) | Primary Route of Elimination |
| Cephalexin (1st) | >90% | 10-15 | 0.9 | Renal |
| Cefuroxime axetil (2nd) | 30-50% | 33-50 | 1.2 | Renal |
| Ceftriaxone (3rd) | Not applicable (IV/IM) | 85-95 | 5.8-8.7 | Renal and Biliary[21] |
| Cefepime (4th) | Not applicable (IV/IM) | ~20 | 2 | Renal |
| Ceftaroline fosamil (5th) | Not applicable (IV) | ~20 | 2.6 | Renal |
Mechanism of Action and Drug Development Workflow
Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)
Cephalosporins, like all β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[12] Their primary molecular targets are the penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[12][20] By acylating the active site of PBPs, cephalosporins block the transpeptidation reaction that cross-links the peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.[12]
Cephalosporin Drug Discovery and Development Workflow
The development of new cephalosporins follows a structured workflow from initial discovery to clinical application.
References
- 1. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 2. One-pot conversion of this compound by using an optimized two-enzyme process - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Preparation method of high-purity cefuroxime acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. CN102134252A - Preparation method of high-purity cefuroxime acid - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. US3573295A - Process for the preparation of 7-aminocephalosporanic acid - Google Patents [patents.google.com]
- 8. microbiologyjournal.org [microbiologyjournal.org]
- 9. Two-step immobilized enzyme conversion of this compound to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gssrr.org [gssrr.org]
- 15. wepub.org [wepub.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. EP1618114B1 - Processes for the preparations of cefepime - Google Patents [patents.google.com]
- 19. benchchem.com [benchchem.com]
- 20. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]
- 21. benchchem.com [benchchem.com]
The Antibacterial Spectrum of Cephalosporin C Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalosporin (B10832234) C is a foundational molecule in the vast class of β-lactam antibiotics known as cephalosporins. First isolated from the fungus Acremonium chrysogenum (previously Cephalosporium acremonium), Cephalosporin C itself exhibits relatively weak antibacterial activity.[1][2] However, its stable 7-aminocephalosporanic acid (7-ACA) nucleus has been the cornerstone for the development of a multitude of semi-synthetic cephalosporins with significantly enhanced potency and broader spectra of activity.[2] This technical guide provides an in-depth analysis of the intrinsic antibacterial spectrum of this compound against gram-positive bacteria, supported by available quantitative data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action.
While extensive quantitative data for this compound is limited in contemporary literature, this guide consolidates available information and utilizes data from early-generation cephalosporins, such as cephalexin (B21000) (a direct derivative), to provide a representative understanding of its activity.
Antibacterial Spectrum of this compound and Early-Generation Cephalosporins
This compound and its early derivatives are primarily active against gram-positive cocci.[1][3] Their activity is generally robust against Staphylococcus and Streptococcus species, with the notable exception of methicillin-resistant Staphylococcus aureus (MRSA) and enterococci.[1]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and its derivative, cephalexin, against key gram-positive bacteria. MIC values are a quantitative measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Table 1: MIC of Cephalexin against Staphylococcus aureus
| Strain Description | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | - | 0.5 | 0.5 | - |
Note: Data for cephalexin, a first-generation cephalosporin derived from this compound. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: MIC of Cephalexin against Streptococcus pneumoniae
| Strain Description | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Penicillin-Susceptible | - | ≤0.25 | ≤0.25 | ≤0.25 to ≥8 |
| Penicillin-Intermediate | - | ≤0.25 | 1 | ≤0.25 to ≥8 |
Note: Data for cephalexin. The activity of cephalosporins against S. pneumoniae can be influenced by the strain's susceptibility to penicillin.
Table 3: General Activity of First-Generation Cephalosporins against Other Gram-Positive Bacteria
| Bacterial Species | General Susceptibility | Typical MIC Range (µg/mL) |
| Streptococcus pyogenes (Group A) | Susceptible | 0.016 - 0.094 |
| Viridans Group Streptococci | Generally Susceptible | 0.015 - 0.5 |
| Enterococcus faecalis | Intrinsically Resistant | High (often >32) |
Note: These are general susceptibility patterns for first-generation cephalosporins and may not be specific to this compound itself. Enterococci exhibit intrinsic resistance to most cephalosporins due to low-affinity penicillin-binding proteins.[4]
Mechanism of Action: Inhibition of Cell Wall Synthesis
This compound, like all β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6] The core of its mechanism involves the irreversible acylation of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[6][7] This disruption leads to a weakened cell wall and ultimately, cell lysis.
The primary targets in gram-positive bacteria are the high-molecular-weight PBPs that possess transpeptidase activity.[8] In Staphylococcus aureus, first-generation cephalosporins show high affinity for PBPs 1, 2, and 3.[9] In Streptococcus pneumoniae, the key targets include PBP1a, PBP2x, and PBP2b.[10][11]
Signaling Pathway of this compound Action
References
- 1. Cephalosporin - Wikipedia [en.wikipedia.org]
- 2. Cephalosporins 1945-1986 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Antimicrobial Susceptibility of Invasive Streptococcus pyogenes Isolates in Germany during 2003-2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Cephalosporins as key lead generation beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Penicillin-binding proteins in Streptococcus pneumoniae: alterations during development of intrinsic penicillin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Cephalosporin C Production Using Submerged Fermentation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cephalosporin (B10832234) C (CPC) is a beta-lactam antibiotic of significant clinical importance, serving as a precursor for the synthesis of a wide range of semi-synthetic cephalosporin drugs.[1][2][3] These antibiotics are valued for their broad antibacterial spectrum and are widely used to treat various infectious diseases.[4] The industrial production of Cephalosporin C is primarily achieved through submerged fermentation using the filamentous fungus Acremonium chrysogenum (also known as Cephalosporium acremonium).[1][5][6] This document provides detailed application notes and protocols for the production of this compound, covering strain maintenance, fermentation procedures, downstream processing, and analytical methods.
Producing Microorganism: Acremonium chrysogenum
Acremonium chrysogenum is the cornerstone of industrial this compound production.[5][6] During fermentation, this fungus can exhibit different morphological forms, including hyphae, swollen hyphal fragments, conidia, and arthrospores.[5] Notably, the yeast-like swollen hyphal fragments are associated with higher this compound production.[5] Strain improvement programs, often involving classical mutagenesis and recombinant DNA technology, have been instrumental in developing high-yielding industrial strains.[6][7][8][9]
Fermentation Media
The composition of the fermentation medium is critical for optimal cell growth and this compound biosynthesis.[5] Various formulations have been developed, often containing a combination of complex and defined components. Below are examples of seed and fermentation media compositions.
Seed Medium Composition
A seed culture is first prepared to ensure a sufficient quantity of viable biomass for inoculating the production fermenter.
| Component | Concentration (g/L) | Reference |
| Sucrose | 30 | [5][10] |
| Potassium Dihydrogen Orthophosphate | 1.5 | [5][10] |
| Magnesium Sulphate | 0.3 | [5][10] |
| Trace Metal Solution | 15 ml/L | [5][10] |
| Component | Concentration (g/L) | Reference |
| Dextrose | 10 | [11] |
| Corn Steep Solids | 5 | [11] |
| Soluble Starch | 15 | [11] |
| Yeast Extract | 4 | [11] |
| K2HPO4 | 1 | [11] |
| MgSO4·7H2O | 1 | [11] |
| CaCO3 | 1 | [11] |
Production Medium Composition
The production medium is designed to support high-level this compound synthesis.
| Component | Concentration (g/L) | Reference |
| Saccharose | 36 | [12] |
| Glucose | 27 | [12] |
| (NH4)2SO4 | 8 | [12] |
| KH2PO4 | 8 | [12] |
| D-L Methionine | 5 | [12] |
| Na2SO4 | 1.6 | [12] |
| CaSO4 | 2.3 | [12] |
| Ferrous Ammonium Sulphate | 2 | [12] |
| MgSO4·7H2O | 1.3 | [12] |
| ZnSO4·7H2O | 0.22 | [12] |
| MnSO4·H2O | 0.22 | [12] |
| CuSO4 | 0.055 | [12] |
| Component | Amount | Reference |
| Corn Steep Liquor | 50 g | [13] |
| Peanut Powder | 15 g | [13] |
| Glucose | 8 g | [13] |
| Hydrolyzed Starch | 26 g | [13] |
| Methionine | 4 g | [13] |
| Soybean Oil | 55 ml | [13] |
| Antifoam | 2 ml | [13] |
| MgSO4 | 4 g | [13] |
| (NH4)2SO4 | 13 g | [13] |
| FeSO4 | 0.09 g | [13] |
| MnSO4 | 0.03 g | [13] |
| ZnSO4 | 0.025 g | [13] |
| CuSO4 | 0.025 g | [13] |
| CaCO3 | 6 g | [13] |
Fermentation Process Parameters
Optimal physical and chemical parameters are crucial for maximizing this compound yield.
| Parameter | Optimal Value/Range | Reference |
| Temperature | 24 - 28 °C | [4][13][14] |
| pH | 5.6 - 7.2 | [5][4][13] |
| Dissolved Oxygen (DO) | > 30% saturation | [5][4] |
| Agitation | 400 rpm | [15][16] |
| Aeration | 1 vvm | [15][16] |
| Fermentation Time | 140 - 144 hours | [5][4][13] |
| Inoculum Size | 1% - 22% (v/v) | [13][15][16][17] |
Experimental Protocols
Protocol for Submerged Fermentation of Acremonium chrysogenum
-
Inoculum Preparation:
-
Aseptically transfer a stock culture of A. chrysogenum to a sporulation medium (e.g., Corn Steep Liquor Agar) and incubate at 27°C for 14 days.[12]
-
Prepare a spore suspension from the slant culture.
-
Inoculate a 500 ml Erlenmeyer flask containing 100 ml of sterile seed medium with 1 ml of the spore suspension.[12]
-
Incubate the seed culture on a rotary shaker at 200-250 rpm and 25-28°C for 38 to 72 hours.[5][10][11]
-
-
Production Fermentation:
-
Sterilize the production fermenter containing the production medium.
-
Inoculate the production medium with the seed culture at a ratio of 10-20% (v/v).[13]
-
Maintain the fermentation under the optimal conditions specified in the table above (Temperature: 28°C, pH: 7.2, DO: >30%).[5][4] The pH can be controlled using 2M KOH and 2M HCl.[5]
-
The fermentation is typically carried out for 144 hours.[5][4]
-
During fermentation, a fed-batch strategy can be employed, feeding glucose and vegetable oil at specific time intervals to enhance production.[13]
-
-
Biomass Estimation:
-
To determine the dry cell weight, centrifuge 10 ml of the fermentation broth.
-
Wash the resulting pellet twice with distilled water, followed by recentrifugation.
-
Dry the pellet at 80°C until a constant weight is achieved.[5]
-
Downstream Processing
The recovery and purification of this compound from the fermentation broth is a multi-step process.[5][18]
Overview of Downstream Processing
References
- 1. researchgate.net [researchgate.net]
- 2. Study on genetic engineering of Acremonium chrysogenum, the this compound producer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [pubs.sciepub.com]
- 4. dspmuranchi.ac.in [dspmuranchi.ac.in]
- 5. longdom.org [longdom.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Strain improvement for cephalosporin production by Acremonium chrysogenum using geneticin as a suitable transformation marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Strain improvement for cephalosporin production by Acremonium chrysogenum using geneticin as a suitable transformation marker. | Semantic Scholar [semanticscholar.org]
- 9. Comparative Genomic Analysis Reveals Key Changes in the Genome of Acremonium chrysogenum That Occurred During Classical Strain Improvement for Production of Antibiotic this compound [mdpi.com]
- 10. longdom.org [longdom.org]
- 11. karger.com [karger.com]
- 12. Enhanced fermentative production of this compound by magnetite nanoparticles in culture of Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN102808011B - Fermentation method for this compound - Google Patents [patents.google.com]
- 14. Downstreamprocessing of Cephalosporins and Aspartic acid | PPTX [slideshare.net]
- 15. Scaling up production of this compound by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Statistical optimization and gamma irradiation on this compound production by Acremonium chrysogenum W42-I - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Optimizing Fermentation Media for Enhanced Cephalosporin C Production by Acremonium chrysogenum
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Acremonium chrysogenum is a filamentous fungus of significant industrial importance, renowned for its production of the β-lactam antibiotic, Cephalosporin (B10832234) C (CPC). CPC serves as a crucial precursor for the synthesis of a wide array of semi-synthetic cephalosporin antibiotics. The yield of CPC in industrial fermentation processes is profoundly influenced by the composition of the fermentation medium. Optimization of media components, including carbon and nitrogen sources, phosphate (B84403), trace elements, and specific amino acids like methionine, is a critical step in enhancing CPC titer and overall process efficiency.
These application notes provide a comprehensive guide to understanding and optimizing the fermentation medium for A. chrysogenum. This document outlines key media components and their effects on CPC production, detailed experimental protocols for media optimization studies, and an overview of the underlying regulatory pathways.
Key Media Components and Their Impact on Cephalosporin C Production
The composition of the fermentation medium directly impacts the growth of A. chrysogenum and the biosynthesis of CPC. A well-designed medium supports robust biomass production during the initial growth phase (trophophase) and efficient CPC synthesis during the production phase (idiophase).
Carbon Sources
Easily metabolizable sugars like glucose and sucrose (B13894) are common carbon sources that support rapid initial growth. However, high concentrations of these sugars can lead to carbon catabolite repression, inhibiting the expression of CPC biosynthesis genes.[1] More complex carbohydrates such as molasses, corn dextrin, and corn starch are often used to provide a more sustained release of carbon, mitigating repressive effects.[1] Lipids, particularly soybean oil, can also serve as an effective carbon source and may also act as an anti-foaming agent.
Nitrogen Sources
Both organic and inorganic nitrogen sources are utilized by A. chrysogenum. Readily assimilated nitrogen sources like ammonium (B1175870) salts can repress CPC synthesis through nitrogen metabolite repression.[1][2] Complex organic nitrogen sources such as peptone, yeast extract, and corn steep liquor are often preferred as they provide a slower, more controlled release of nitrogen, along with essential vitamins and amino acids. The carbon-to-nitrogen (C/N) ratio is a critical parameter to optimize, with specific ratios being more favorable for CPC production.[3]
Phosphate
Phosphate is essential for primary metabolism, including energy production (ATP) and nucleic acid synthesis. While crucial for growth, high concentrations of phosphate can be inhibitory to secondary metabolite production in many fungi. Therefore, the optimal phosphate concentration needs to be carefully determined.
Methionine
Methionine plays a multifaceted role in CPC production. It serves as a sulfur donor for the cephalosporin backbone and, more importantly, acts as a potent inducer of the CPC biosynthetic pathway.[4][5] The addition of methionine has been shown to significantly upregulate the transcription of key biosynthetic genes, leading to a substantial increase in CPC yield.[4] DL-methionine is often found to be more effective than L-methionine.[6]
Trace Elements
Trace elements such as iron, zinc, manganese, and copper are essential cofactors for various enzymes involved in both primary and secondary metabolism. Their presence in the medium at optimal concentrations is vital for efficient CPC biosynthesis.
Data Presentation: Media Composition and Fermentation Outcomes
The following tables summarize quantitative data from various studies on fermentation media composition for A. chrysogenum and the resulting CPC production.
Table 1: Seed Media Compositions for Acremonium chrysogenum
| Component | Concentration (g/L) | Reference |
| Sucrose | 30 | [2] |
| Potassium Dihydrogen Phosphate | 1.5 | [2] |
| Magnesium Sulphate | 0.3 | [2] |
| Trace Metal Solution | 15 ml/L | [2] |
| Alternative Seed Medium | ||
| Glucose | 10 | [4] |
| Yeast Extract | 20 | [4] |
| NaCl | 15 | [4] |
| CaCl₂ | 10 | [4] |
Table 2: Production Media Compositions for Acremonium chrysogenum
| Component | Concentration (g/L) | Reference |
| Complex Medium (CP) | [4] | |
| Corn Extract | 105 | [4] |
| Corn Dextrin | 60 | [4] |
| Corn Starch | 20 | [4] |
| KH₂PO₄ | 3 | [4] |
| Glucose | 5 | [4] |
| MgSO₄ | 3.5 | [4] |
| (NH₄)₂SO₄ | 14 | [4] |
| Chalk | 11 | [4] |
| Soybean Oil | 20 | [4] |
| Defined Medium | [7] | |
| Saccharose | 36 | [7] |
| Glucose | 27 | [7] |
| (NH₄)₂SO₄ | 8 | [7] |
| KH₂PO₄ | 8 | [7] |
| d,l-Methionine | 5 | [7] |
| Na₂SO₄ | 1.6 | [7] |
| CaSO₄ | 2.3 | [7] |
| Ferrous Ammonium Sulphate | 2 | [7] |
| MgSO₄·7H₂O | 1.3 | [7] |
| ZnSO₄·7H₂O | 0.22 | [7] |
| MnSO₄·H₂O | 0.22 | [7] |
| CuSO₄ | 0.055 | [7] |
| Optimized Medium with Molasses | [1] | |
| Molasses | 68.28 | [1] |
| Nitrogen Mix (Corn Steep Liquor, Urea, (NH₄)₂SO₄) | 71.61 | [1] |
| DL-methionine | 0.4 | [1] |
Table 3: Fermentation Parameters and this compound Yield
| Parameter | Value | Reference |
| Temperature | 28°C | [3] |
| pH | Maintained at 7.2 | [3] |
| Dissolved Oxygen | Maintained above 30% saturation | [3] |
| Fermentation Duration | 144 hours | [3] |
| This compound Yields | ||
| Wild-type Strain (Complex Medium) | 30-50 mg/L | [4] |
| High-yielding Strain (Complex Medium) | >10,000 mg/L | [4] |
| Optimized Molasses Medium | 3696 mg/L | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the optimization of fermentation media for A. chrysogenum.
Protocol 1: Inoculum Preparation
-
Strain Maintenance: Maintain Acremonium chrysogenum on agar (B569324) slants of a suitable medium, such as Corn Steep Liquor (CSL) Agar. Incubate at 27°C for 14 days to promote sporulation.[7]
-
Spore Suspension: Prepare a spore suspension by adding sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) to the agar slant and gently scraping the surface to dislodge the spores.
-
Spore Counting: Determine the spore concentration using a hemocytometer.
-
Seed Culture: Inoculate a 500 mL Erlenmeyer flask containing 100 mL of sterile seed medium with the spore suspension to a final concentration of approximately 1 x 10⁸ spores/mL.
-
Incubation: Incubate the seed culture on a rotary shaker at 220 rpm and 28°C for 48-72 hours.[7]
Protocol 2: Shake Flask Fermentation for Media Optimization
-
Medium Preparation: Prepare different fermentation media in 250 mL Erlenmeyer flasks, each containing 50 mL of the test medium. Sterilize by autoclaving.
-
Inoculation: Inoculate each flask with a 10% (v/v) inoculum from the seed culture.[7]
-
Incubation: Incubate the flasks on a rotary shaker at 220 rpm and 28°C for a specified fermentation period (e.g., 144-200 hours).[3][7]
-
Sampling: Withdraw samples aseptically at regular intervals (e.g., every 24 hours) for analysis of biomass, pH, substrate consumption, and CPC concentration.
Protocol 3: Quantification of this compound
A. Spectrophotometric Method
This method provides a rapid estimation of CPC concentration.
-
Sample Preparation: Centrifuge the fermentation broth sample to remove mycelia. Dilute the supernatant as needed.
-
Reaction: To 250 µL of the diluted supernatant, add 2 mL of 0.33 M HCl. Incubate at 60°C for 45 minutes.[7]
-
Color Development: Add 0.25 mL of 0.005 M K₃[Fe(CN)₆] and 1 mL of 0.025 M FeCl₃.[7]
-
Measurement: Measure the absorbance of the resulting solution at 700 nm.[7]
-
Quantification: Determine the CPC concentration by comparing the absorbance to a standard curve prepared with known concentrations of CPC.
B. High-Performance Liquid Chromatography (HPLC)
HPLC provides a more accurate and specific quantification of CPC.
-
Sample Preparation: Centrifuge the fermentation broth to remove cells. Filter the supernatant through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Analysis: Inject the prepared sample into the HPLC system.
-
Quantification: Identify and quantify the CPC peak by comparing its retention time and peak area to those of a CPC standard.
Signaling Pathways and Regulatory Networks
The biosynthesis of this compound is tightly regulated at the molecular level in response to environmental cues, including nutrient availability. Understanding these signaling pathways is crucial for the rational design of fermentation media and processes.
Experimental Workflow for Media Optimization
The following diagram illustrates a typical workflow for optimizing fermentation media for A. chrysogenum.
Carbon Catabolite Repression of this compound Biosynthesis
Easily metabolizable carbon sources like glucose trigger carbon catabolite repression (CCR), a global regulatory mechanism that represses the expression of genes involved in the utilization of alternative carbon sources and the biosynthesis of secondary metabolites. In A. chrysogenum, the transcription factor CreA is a key mediator of CCR.
Nitrogen Metabolite Repression of this compound Biosynthesis
Similar to CCR, the presence of readily available nitrogen sources like ammonium leads to nitrogen metabolite repression (NMR). The GATA transcription factor AcareA is a key regulator of NMR in A. chrysogenum. Under nitrogen-limiting conditions, AcareA is active and promotes the expression of genes for utilizing alternative nitrogen sources and for CPC biosynthesis. In the presence of preferred nitrogen sources, AcareA activity is repressed, leading to the downregulation of CPC biosynthetic genes.[2]
Methionine Induction of this compound Biosynthesis
Methionine acts as a crucial inducer of CPC biosynthesis. It is believed to enhance the expression of CPC biosynthetic genes at the transcriptional level.[4][5] This induction is also linked to morphological changes in the fungus, such as the formation of arthrospores, which coincides with high CPC production.
Conclusion
The optimization of fermentation media is a cornerstone of improving this compound production by Acremonium chrysogenum. A systematic approach, involving the careful selection and balancing of carbon, nitrogen, phosphate, and other essential nutrients, can lead to significant enhancements in antibiotic yield. The protocols and information provided herein serve as a valuable resource for researchers and professionals in the field, enabling a more rational and efficient approach to media development. A deeper understanding of the complex regulatory networks governing CPC biosynthesis will further pave the way for the development of superior production strains and fermentation processes.
References
- 1. [Regulation of alkaline exoprotease and this compound synthesis in Acremonium chrysogenum by different carbon and nitrogen sources] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disruption of the nitrogen regulatory gene AcareA in Acremonium chrysogenum leads to reduction of cephalosporin production and repression of nitrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Unraveling the methionine-cephalosporin puzzle in Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on genetic engineering of Acremonium chrysogenum, the this compound producer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Transcriptome Analysis for the Exploration of the Mechanism of Methionine Promoting the Synthesis of this compound in Acremonium chrysogenum by Employing a Chemically Defined Medium | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
"protocol for Cephalosporin C extraction from fermentation broth"
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cephalosporin (B10832234) C (CPC) is a β-lactam antibiotic produced by the fungus Acremonium chrysogenum. It serves as a crucial intermediate for the synthesis of a wide range of semi-synthetic cephalosporin antibiotics. The effective extraction and purification of CPC from the complex fermentation broth are critical steps in the overall manufacturing process, directly impacting the final product's yield and purity. This document provides detailed protocols for three common methods of Cephalosporin C extraction: Solvent Precipitation, Aqueous Two-Phase Extraction, and Adsorption Chromatography.
Solvent Precipitation
Solvent precipitation is a classical method for the initial recovery and concentration of this compound. It relies on the principle of altering the solvent composition to decrease the solubility of CPC, causing it to precipitate out of the solution while leaving many impurities dissolved. Acetone (B3395972) is a commonly used solvent for this purpose.
Experimental Protocol:
-
Filtration: The fermentation broth is first filtered to remove fungal mycelia and other insoluble materials.
-
Solvent Addition: The clarified broth is cooled to 0-5°C. Cold acetone (-20°C) is slowly added to the broth with constant stirring. A typical ratio is 2 to 3 volumes of acetone to 1 volume of broth.[1]
-
Precipitation: The mixture is stirred for a defined period, typically 30-60 minutes, at a low temperature to allow for the complete precipitation of this compound.[1]
-
Centrifugation: The precipitated CPC is collected by centrifugation at a high speed (e.g., 10,000 x g) for 15-20 minutes.
-
Washing: The resulting pellet is washed with a cold acetone-water mixture to remove residual impurities.
-
Drying: The washed pellet is dried under vacuum to obtain the crude this compound powder.
Data Presentation:
| Parameter | Condition | Recovery Yield (%) | Purity (%) | Reference |
| Solvent | Acetone | Not Specified | Not Specified | [1] |
| Solvent to Broth Ratio | 2.33:1 (v/v) | Not Specified | Not Specified | [1] |
| Temperature | 5°C | Not Specified | Not Specified |
Experimental Workflow:
Aqueous Two-Phase Extraction (ATPE)
Aqueous two-phase extraction is a liquid-liquid extraction method that utilizes two immiscible aqueous phases to partition biomolecules. This technique is particularly useful for the separation of hydrophilic compounds like this compound from the fermentation broth. A common ATPS is formed by mixing a polymer (e.g., polyethylene (B3416737) glycol - PEG) and a salt (e.g., ammonium (B1175870) sulfate (B86663) or potassium phosphate).
Experimental Protocol:
-
System Preparation: An aqueous two-phase system is prepared by mixing specific concentrations of PEG and a salt solution. For example, a system can be made with 15% (w/w) PEG 3350 and 15% (w/w) ammonium sulfate.[2]
-
Extraction: A known volume of the filtered fermentation broth is added to the ATPS. The mixture is thoroughly mixed to ensure the partitioning of this compound.
-
Phase Separation: The mixture is centrifuged to accelerate the separation of the two phases. The centrifugal force and time can be optimized to improve extraction efficiency.[2]
-
Collection: The top (PEG-rich) and bottom (salt-rich) phases are carefully separated.
-
Analysis: The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to calculate the partition coefficient and recovery yield.
Data Presentation:
| PEG Type | PEG Conc. (% w/w) | Salt Type | Salt Conc. (% w/w) | pH | Partition Coefficient (K) | Recovery Yield (%) | Reference |
| PEG 3350 | 15 | (NH₄)₂SO₄ | 15 | Neutral (7) | Not Specified | Improved with 0.1% NaCl | [2] |
| PEG 600 | Not Specified | (NH₄)₂SO₄ or Phosphate | Not Specified | Not Specified | > 1 | Dependent on centrifugal force | [3] |
| PEG 3350 | 15 | (NH₄)₂SO₄ | 17 | Not Specified | Not Specified | Not Specified | |
| PEG 600 | Not Specified | (NH₄)₂SO₄ or Phosphate | Not Specified | 4.5 - 7 | Ineffective on partition coefficient | Not Specified |
Experimental Workflow:
Adsorption Chromatography
Adsorption chromatography is a widely used and highly effective method for the purification of this compound. This technique involves passing the fermentation broth through a column packed with a solid adsorbent (resin) that selectively binds CPC. The bound CPC is then eluted using a suitable solvent, resulting in a significant increase in purity. Both ion-exchange and neutral polymeric resins are commonly employed.
Experimental Protocol:
-
Column Preparation: A chromatography column is packed with the selected resin (e.g., Amberlite XAD-4, Dowex 50). The column is equilibrated with a suitable buffer.
-
Loading: The filtered and pre-treated (e.g., pH adjusted) fermentation broth is loaded onto the column at a controlled flow rate.
-
Washing: The column is washed with the equilibration buffer to remove unbound impurities.
-
Elution: The bound this compound is eluted from the column using an appropriate eluent. For ion-exchange resins, this is typically a buffer with a different pH or ionic strength. For neutral polymeric resins, an organic solvent mixture (e.g., aqueous isopropanol) is often used.[4]
-
Fraction Collection: The eluate is collected in fractions.
-
Analysis: The fractions are analyzed by HPLC to determine the concentration and purity of this compound.
Data Presentation:
Comparison of Adsorbent Performance:
| Adsorbent Type | Adsorption Capacity | Recovery Yield (%) | Purity (%) | Reference |
| Amberlite XAD-4 (Aromatic) | Higher than XAD-8 | Not Specified | Not Specified | [4] |
| Amberlite XAD-8 (Aliphatic Ester) | Lower than XAD-4 | Not Specified | Not Specified | [4] |
| Brominated XAD-2 | ~3x higher than XAD-2 | Not Specified | Not Specified | [5] |
| Dowex 50 (H+ form) followed by IR-68 (acetate form) | 1L resin per 60g CPC activity (Dowex 50) | Improved yields | High-quality purified CPC | [1] |
| Amberlite IRA67 (Anion-exchange) | Not Specified | 90-95% (for deacetyl-CPC) | 96% (for deacetyl-CPC) | [6] |
Experimental Workflow:
References
- 1. US3467654A - Process for the recovery and purification of this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of this compound from whole broth and separation of desacetyl this compound by aqueous two-phase partition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Purifying Cephalosporin C: A Detailed Guide to Ion-Exchange Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Cephalosporin (B10832234) C from fermentation broth using ion-exchange chromatography. Cephalosporin C is a crucial beta-lactam antibiotic that serves as a primary building block for the synthesis of a wide range of semi-synthetic cephalosporin drugs.[1][2] Ion-exchange chromatography is a powerful and widely used technique for the capture and purification of this valuable pharmaceutical intermediate, leveraging the charged nature of the this compound molecule to achieve high purity and yield.[3]
Principle of Ion-Exchange Chromatography for this compound Purification
Ion-exchange chromatography separates molecules based on their net surface charge.[3] this compound possesses both acidic (carboxyl) and basic (amino) functional groups, with reported pKa values around 2.3-3.1 for the carboxylic acid groups and 6.6-7.2 for the amino group. At a pH above its isoelectric point (pI), this compound will carry a net negative charge. This allows it to bind to the positively charged functional groups of an anion-exchange resin.
The purification process typically involves four key stages:
-
Equilibration: The ion-exchange column is prepared by washing it with a buffer at a specific pH to ensure the resin is in the correct ionic form for binding.
-
Sample Loading: The filtered and pre-treated fermentation broth containing this compound is passed through the column. The negatively charged this compound molecules bind to the positively charged resin, while many impurities with no charge or a net positive charge pass through.
-
Washing: The column is washed with the equilibration buffer to remove any remaining unbound or weakly bound impurities.
-
Elution: A change in the buffer composition is introduced to release the bound this compound from the resin. This is typically achieved by either decreasing the pH of the buffer to neutralize the charge on the this compound molecule or by increasing the ionic strength of the buffer to compete for the binding sites on the resin.
Experimental Data: Performance of Anion-Exchange Resins
The selection of the appropriate ion-exchange resin and the optimization of process parameters are critical for achieving high purity and yield. The following table summarizes quantitative data from various studies on the purification of this compound using different anion-exchange resins.
| Resin Type | Pre-treatment | Binding Conditions | Elution Conditions | Yield (%) | Purity (%) | Reference |
| Amberlite IRA67 | Nanofiltration | - | 0.5 M Sodium Acetate (B1210297) (pH 6.3) | 90-95 | 96 | [4] |
| Intermediate-Strength Anion-Exchange Resin (IR-68) | Acetone (B3395972) Precipitation | Acetate or Formate (B1220265) form | Dilute Formate or Acetate Buffer (pH 2.5-5) | - | - | [5] |
| Amberlite IRA-458 | - | Aqueous solution (pH ~8) | 0.2-0.5 M Phosphate Buffer (pH ~8) | 75-85 | - | [6] |
| Sunresin Adsorption Resin | Pre-treatment Resin | - | - | >90 (total yield) | - | |
| AmberLite™ FPA53 | Hydrophobic Interaction Chromatography | Acetate form | - | - | Used for color removal | [1] |
Note: The data presented above is compiled from different sources and may not be directly comparable due to variations in experimental conditions, starting material, and analytical methods.
Experimental Protocols
This section provides detailed methodologies for the key steps in the purification of this compound using ion-exchange chromatography.
Protocol 1: Purification of this compound using an Intermediate-Strength Anion-Exchange Resin
This protocol is based on a method involving acetone pre-treatment followed by chromatography on an intermediate-strength anion-exchange resin.[5]
Materials:
-
Crude this compound fermentation broth
-
Acetone
-
Dowex 50 (H+ form) resin (optional, for pH adjustment)
-
Intermediate-strength anion-exchange resin (e.g., IR-68), acetate or formate form
-
Sodium Formate or Sodium Acetate buffer (for elution)
-
Hydrochloric acid or Sodium Hydroxide (for pH adjustment)
Procedure:
-
Pre-treatment of Fermentation Broth:
-
Filter the crude fermentation broth to remove mycelia and other insoluble materials.
-
To the filtered broth, add 2 to 3 volumes of acetone while stirring.[5]
-
Allow the mixture to stand for approximately 30 minutes to allow for the precipitation of impurities.
-
Filter the mixture to remove the precipitated impurities.
-
-
Column Preparation and Equilibration:
-
Pack a suitable chromatography column with the intermediate-strength anion-exchange resin (acetate or formate form).
-
Equilibrate the column by washing it with 3-5 column volumes of deionized water or a low-concentration buffer at the desired starting pH.
-
-
Sample Loading:
-
(Optional) Pass the pre-treated filtrate through a column containing Dowex 50 (H+ form) for initial purification and pH adjustment.[5]
-
Load the pre-treated and clarified filtrate onto the equilibrated anion-exchange column at a controlled flow rate. The loading capacity is typically in the range of 25 to 60 grams of this compound activity per liter of resin.[5]
-
-
Washing:
-
After loading, wash the column with 2-3 column volumes of the equilibration buffer to remove any unbound impurities.
-
-
Elution:
-
Product Recovery:
-
Collect the fractions containing the eluted this compound.
-
The eluate can be concentrated under vacuum to induce crystallization of the purified this compound.
-
Protocol 2: Purification of Deacetyl this compound using Amberlite IRA67
This protocol describes a method for the purification of deacetyl this compound, a related compound, which can be adapted for this compound.[4]
Materials:
-
Eluate containing deacetyl this compound (from a previous purification step, e.g., activated carbon chromatography)
-
Amberlite IRA67 anion-exchange resin
-
Sodium Acetate buffer (0.5 M, pH 6.3)
-
Acetone
Procedure:
-
Column Preparation and Equilibration:
-
Pack a chromatography column with Amberlite IRA67 resin.
-
Equilibrate the column by washing with 3-5 column volumes of deionized water.
-
-
Sample Loading:
-
Pass the eluate containing deacetyl this compound through the equilibrated column.
-
-
Washing:
-
Wash the column with 2-3 column volumes of deionized water to remove unbound impurities.
-
-
Elution:
-
Elute the adsorbed deacetyl this compound using a 0.5 M sodium acetate buffer at pH 6.3.[4]
-
-
Product Recovery:
-
Collect the eluate containing the purified product.
-
The sodium salt of deacetyl this compound can be isolated by crystallization through the addition of acetone to the eluate.[4]
-
Visualizing the Workflow and Principles
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the fundamental principles of ion-exchange chromatography for this compound purification.
Caption: Experimental workflow for this compound purification.
Caption: Principle of this compound binding to an anion-exchange resin.
References
- 1. dupont.com [dupont.com]
- 2. diaion.com [diaion.com]
- 3. purolite.com [purolite.com]
- 4. researchgate.net [researchgate.net]
- 5. US3467654A - Process for the recovery and purification of this compound - Google Patents [patents.google.com]
- 6. US3979383A - Purification process for 7-aminocephalosporins - Google Patents [patents.google.com]
Application Notes & Protocols: Membrane Filtration for Cephalosporin C Purification
Introduction
Cephalosporin (B10832234) C (CPC) is a crucial beta-lactam antibiotic that serves as a primary intermediate for the production of numerous semi-synthetic cephalosporin drugs.[1][2] Produced via fermentation of the fungus Acremonium chrysogenum (formerly Cephalosporium acremonium), the initial fermentation broth contains a complex mixture of the target molecule, cells, proteins, polysaccharides, and other impurities.[1][3] Effective downstream processing is critical to isolate and purify CPC to the high standards required for pharmaceutical use.
Membrane filtration has emerged as a highly efficient, scalable, and economical technology for the purification of antibiotics, offering significant advantages over traditional methods like solvent extraction and precipitation.[4][5][6] These techniques simplify the production process, reduce the use of organic solvents, and improve product yield and quality.[6] This document provides detailed application notes and protocols for implementing an integrated membrane filtration strategy for the purification of Cephalosporin C from fermentation broth.
Overview of Integrated Membrane Filtration Workflow
The purification of this compound is a multi-stage process where different membrane technologies are applied sequentially to remove impurities based on size. The typical workflow involves clarification of the broth using Microfiltration (MF) or Ultrafiltration (UF), followed by further purification and concentration steps using Nanofiltration (NF). This integrated approach ensures a high-purity final product with high recovery rates.[1][4][7]
Figure 1: Integrated workflow for this compound purification.
Data Presentation: Performance of Membrane Filtration Stages
The following table summarizes quantitative data and key parameters for each membrane filtration stage as cited in relevant literature.
| Filtration Stage | Membrane Type & Pore Size/MWCO * | Operating Parameters | Primary Objective | Reported Performance | Reference |
| Microfiltration (MF) | Ceramic or Polymeric | Pore Size: 0.2 µm Pressure: 1.0 bar Temperature: 30°C | Removal of mycelia, cells, and large suspended solids from fermentation broth. | Effectively clarifies broth for downstream processing. | [8] |
| Ultrafiltration (UF) - Stage 1 | Tubular Membrane | MWCO: 10 - 30 kDa | Removal of insoluble substances and large macromolecules like proteins, peptides, and polysaccharides. | Provides a clarified filtrate, removing major impurities. | [1] |
| Ultrafiltration (UF) - Stage 2 | Polymeric | MWCO: 800 - 5,000 Da (1 kDa used in one study) | Further removal of smaller proteins, peptides, pigments, and colloids. | Enhances purity before concentration steps. | [1][8] |
| Nanofiltration (NF) | Polymeric | MWCO: Typically < 1,000 Da | Concentration of CPC, desalination, and removal of small organic molecules. | CPC concentration increased from 4.72 g/L to 25.16 g/L. | [8] |
| Integrated Process | UF + Column Chromatography + NF/RO | N/A | Complete purification and concentration of CPC from broth. | Overall recovery yield of >90% achieved. | [2][7] |
MWCO: Molecular Weight Cut-Off
Experimental Protocols
Protocol 1: Clarification of Fermentation Broth via Microfiltration (MF)
This protocol details the removal of fungal mycelia and other suspended solids from the raw fermentation broth.
Materials & Equipment:
-
This compound fermentation broth
-
Cross-flow microfiltration system (e.g., PALL flat-plate system)
-
Microfiltration membrane (e.g., 0.2 µm polymeric or ceramic membrane)
-
Feed pump
-
Pressure gauges
-
Temperature controller
-
Collection vessels for permeate and retentate
Procedure:
-
Pre-filtration (Optional): For broths with high solid content, pre-filter through a 5 µm filter paper to reduce the load on the MF membrane.[8]
-
System Preparation: Install the 0.2 µm MF membrane into the cross-flow system. Flush the system with deionized water until the permeate is clean and the flux stabilizes.
-
Set Operating Parameters: Adjust the system to the target operating conditions:
-
Filtration: Pump the fermentation broth through the system.
-
Collection: Collect the clear permeate, which contains the solubilized this compound and smaller impurities. The retentate, containing cells and solids, is either discarded or recirculated to maximize recovery.
-
Analysis: Analyze the permeate for CPC concentration and purity to determine clarification efficiency.
Protocol 2: Purification and Concentration via Sequential Ultrafiltration (UF)
This protocol uses a two-stage UF process to remove soluble macromolecules.
Materials & Equipment:
-
Clarified permeate from Protocol 1
-
Ultrafiltration system
-
UF Membrane 1: 10-30 kDa MWCO[1]
-
UF Membrane 2: 1 kDa MWCO[8]
-
Feed pump, pressure gauges, collection vessels
Procedure:
-
First Stage UF (10-30 kDa):
-
Install the 10-30 kDa membrane into the UF system and condition it with deionized water.
-
Process the clarified MF permeate through the system.
-
Objective: Remove large soluble impurities like proteins, polysaccharides, and colloids.[1]
-
Collect the permeate, which now has a higher purity of CPC. The retentate contains the removed macromolecules.
-
-
Second Stage UF (1 kDa):
-
Install the 1 kDa membrane into a separate UF system or replace the membrane in the same system. Condition the new membrane.
-
Process the permeate from the first UF stage.
-
Objective: Remove smaller proteins, peptides, and colored impurities that passed through the first membrane.[1][8]
-
Collect the final permeate, which contains CPC, water, salts, and very small molecules.
-
-
Analysis: Measure CPC concentration and purity after each stage to quantify the removal of impurities.
Protocol 3: Concentration of this compound using Nanofiltration (NF)
This protocol concentrates the purified CPC solution from the UF permeate.
Materials & Equipment:
-
Purified UF permeate
-
Nanofiltration system
-
NF Membrane (MWCO appropriate for CPC retention, e.g., < 500 Da)
-
High-pressure pump
-
Pressure gauges, collection vessels
Procedure:
-
System Preparation: Install and condition the NF membrane according to the manufacturer's instructions.
-
Filtration: Process the purified UF permeate through the NF system. NF requires higher operating pressures than UF/MF.
-
Operation:
-
Objective: Retain the divalent CPC molecules while allowing monovalent salts and water to pass through into the permeate.[1]
-
The CPC will become increasingly concentrated in the retentate loop.
-
-
Diafiltration (Optional): To further remove salts, a diafiltration step can be introduced. Add deionized water to the retentate feed tank at the same rate as the permeate flow. This "washes" salts out of the concentrate without diluting the CPC.
-
Collection: Collect the final concentrated CPC solution from the retentate side.
-
Analysis: Determine the final CPC concentration to calculate the concentration factor. A significant increase from an initial 4.72 g/L to a final 25.16 g/L has been reported.[8]
Protocol 4: Membrane Cleaning and Regeneration
Fouling is an inevitable issue that reduces membrane flux and performance. A multi-step chemical cleaning protocol is required to restore membrane permeability.[10][11]
References
- 1. bona-filtration.com [bona-filtration.com]
- 2. Extraction of this compound - Sunresin [seplite.com]
- 3. Studies of this compound Purification by Ultrafitration [cjcu.jlu.edu.cn]
- 4. Extraction and purification of cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iipseries.org [iipseries.org]
- 6. jiuwumembrane.com [jiuwumembrane.com]
- 7. Purification of this compound Produced by Cephalosporium acrernoniurn -Microbiology and Biotechnology Letters | 학회 [koreascience.kr]
- 8. researchgate.net [researchgate.net]
- 9. Influencing factors on the filtration process of this compound separated from fermentation broths by ceramic membrane - 南京工业大学 [pure.njtech.edu.cn:443]
- 10. delco-water.com [delco-water.com]
- 11. Fouling and Chemical Cleaning of Microfiltration Membranes: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method for the Quantification of Cephalosporin C
Introduction
Cephalosporin (B10832234) C is a β-lactam antibiotic and a key intermediate in the production of various semi-synthetic cephalosporin drugs.[1][2] Accurate and reliable quantification of Cephalosporin C is crucial for monitoring fermentation processes, ensuring product quality, and in various research and development settings.[3] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and reproducibility.[4] This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method.
Principle
The method utilizes a reversed-phase HPLC system with a C18 column to separate this compound from other components in the sample matrix. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (C18) and the mobile phase. An isocratic mobile phase consisting of a buffer and an organic modifier is used to elute this compound. Detection is typically performed using a UV detector at a wavelength where this compound exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm membrane filters
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Preparation of Solutions
-
Mobile Phase (0.1 M Ammonium Acetate Buffer (pH 5.6): Acetonitrile, 95:5 v/v):
-
Dissolve approximately 7.708 g of ammonium acetate in 1000 mL of deionized water to prepare a 0.1 M solution.[5]
-
Adjust the pH to 5.6 ± 0.2 with glacial acetic acid.[5]
-
Mix 950 mL of the 0.1 M ammonium acetate buffer with 50 mL of acetonitrile.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with deionized water to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL (e.g., 0.5, 1, 2, 5, 10, 20, 50 µg/mL).[5]
-
4. HPLC Conditions
A summary of typical HPLC conditions for the analysis of cephalosporins is provided in the table below. These parameters can be used as a starting point and optimized for the specific instrument and column being used.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.1 M Ammonium Acetate Buffer (pH 5.6): Acetonitrile (95:5 v/v)[5] |
| Flow Rate | 0.8 mL/min[5] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C[5] |
| Detection Wavelength | 250 nm[5] |
| Run Time | Approximately 35 minutes[5] |
5. Sample Preparation
-
Pharmaceutical Formulations:
-
Accurately weigh a portion of the powdered formulation equivalent to 10 mg of the active ingredient and transfer it to a 10 mL volumetric flask.[5]
-
Add deionized water, sonicate for at least 30 minutes to ensure complete dissolution, and then dilute to the mark with deionized water.[5]
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
-
Fermentation Broths:
-
Centrifuge the fermentation broth to remove cells and other solid debris.
-
Filter the supernatant through a 0.45 µm membrane filter.
-
Dilute the filtered sample with deionized water to bring the concentration of this compound within the linear range of the calibration curve.
-
6. Data Analysis
-
Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Quantification: Inject the prepared sample solutions and record the peak areas for this compound. Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Quantitative Data Summary
The following table summarizes typical validation parameters for HPLC methods used in the quantification of cephalosporins. These values demonstrate the performance characteristics of the described methodology.
| Parameter | Typical Value |
| Linearity Range | 0.5 - 50 µg/mL[5] |
| Correlation Coefficient (r²) | ≥ 0.999[5] |
| Limit of Detection (LOD) | 0.018 - 0.03 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.056 - 0.09 µg/mL[5] |
| Accuracy (Recovery) | 98.30% - 100.85%[6] |
| Precision (RSD) | 0.4% - 2.45%[6] |
Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. On-line high-performance liquid chromatography for the determination of this compound and by-products in complex fermentation broths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. akjournals.com [akjournals.com]
Application Note & Protocol: Development and Validation of a Stability-Indicating HPLC Assay for Cephalosporin C
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the development and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Cephalosporin (B10832234) C. The protocol includes procedures for method validation and forced degradation studies as per ICH guidelines.
Introduction
Cephalosporin C is a β-lactam antibiotic and a key intermediate in the production of various semi-synthetic cephalosporin antibiotics. Accurate and reliable quantification of this compound is crucial for quality control during its production and in drug development processes. A validated, stability-indicating HPLC method is essential to ensure that the analytical procedure is suitable for its intended purpose and can distinguish the intact drug from its degradation products.[1] This application note outlines a systematic approach to developing and validating such a method.
HPLC Method Development and Optimization
The primary objective is to achieve a symmetric peak for this compound with good resolution from any potential degradation products.
Chromatographic Conditions:
Based on typical methods for cephalosporins, the following starting conditions are recommended.[2][3] Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Gradient HPLC with UV-Vis or PDA Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][3] |
| Mobile Phase | Isocratic elution with a mixture of a buffer and an organic solvent. A common mobile phase for cephalosporins is a mixture of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile.[3] A starting composition could be 0.1 M Ammonium Acetate Buffer (pH 5.6): Acetonitrile (95:5 v/v).[3] |
| Flow Rate | 1.0 mL/min[2] |
| Detection Wavelength | 254 nm or 265 nm are common for cephalosporins.[2] A UV scan of this compound standard is recommended to determine the wavelength of maximum absorbance. |
| Column Temperature | 30°C[3] |
| Injection Volume | 20 µL[2] |
| Run Time | Approximately 10-15 minutes, sufficient to elute the main peak and any significant degradation products. |
Method Validation
The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended application.[4] The key validation parameters are summarized below.
System Suitability
System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.
Table 1: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for six replicate injections |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% for six replicate injections |
Specificity (Forced Degradation Studies)
Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method. The drug substance is subjected to stress conditions to produce degradation products. The method's ability to separate the this compound peak from any degradant peaks is evaluated.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for a specified duration (e.g., 2-24 hours).[1] Neutralize the solution before injection.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature. Neutralize the solution before injection. Basic hydrolysis is often rapid for cephalosporins.[5]
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.[5]
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C) for a specified period.[6] Also, reflux a solution of this compound.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light.[6] A control sample should be protected from light.[1]
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[1]
Linearity
The linearity of the method should be established across a range of concentrations.
Protocol for Linearity:
-
Prepare a stock solution of this compound reference standard.
-
Prepare a series of at least five dilutions from the stock solution, covering a range of 50% to 150% of the expected working concentration. A typical range for cephalosporins is 0.5-50 µg/mL.[3]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Table 2: Linearity and Range Validation Parameters
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999[2] |
| Linearity Range | e.g., 0.5 - 50 µg/mL[3] |
Accuracy
Accuracy is determined by recovery studies.
Protocol for Accuracy:
-
Prepare samples by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each level.
Table 3: Accuracy Validation Parameters
| Parameter | Acceptance Criteria |
| Mean % Recovery | 98.0% to 102.0% |
| RSD of Recovery | ≤ 2.0% |
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Protocol for Precision:
-
Repeatability: Analyze six replicate samples of the same concentration (e.g., 100% of the test concentration) on the same day and by the same analyst.[3]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Table 4: Precision Validation Parameters
| Parameter | Acceptance Criteria |
| Repeatability (Intra-day RSD) | ≤ 2.0%[2] |
| Intermediate Precision (Inter-day RSD) | ≤ 2.0%[3] |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined to assess the sensitivity of the method. They can be calculated based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
Table 5: LOD and LOQ Validation Parameters
| Parameter | Acceptance Criteria |
| LOD (S/N ratio) | 3:1[2] |
| LOQ (S/N ratio) | 10:1[2] |
Robustness
Robustness is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.
Protocol for Robustness:
Introduce small variations in parameters such as:
-
Flow rate (± 0.1 mL/min)[2]
-
Mobile phase composition (e.g., ± 2% organic phase)[2]
-
Column temperature (± 5°C)
-
Detection wavelength (± 5 nm)[2]
Table 6: Robustness Validation Parameters
| Parameter | Acceptance Criteria |
| System Suitability Parameters | Should remain within the acceptance criteria. |
| RSD of Results | Should not be significantly affected. |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase (0.1 M Ammonium Acetate Buffer, pH 5.6): Dissolve approximately 7.71 g of ammonium acetate in 1000 mL of deionized water.[3] Adjust the pH to 5.6 with acetic acid.[3] Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., mobile phase or water).[3]
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solution with the diluent to the desired concentrations for linearity, accuracy, and precision studies.
-
Sample Preparation: Accurately weigh the sample powder, dissolve it in the diluent, sonicate if necessary, and filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Forced Degradation Pathways for this compound.
Conclusion
This application note provides a comprehensive framework for the development and validation of a stability-indicating HPLC method for this compound. Adherence to these protocols will ensure the generation of accurate, reliable, and reproducible data suitable for quality control and regulatory submissions. The provided validation parameters and experimental details serve as a robust starting point for method implementation in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Potency of Cephalosporin C
Introduction
Cephalosporin (B10832234) C is a beta-lactam antibiotic derived from the fungus Acremonium chrysogenum and serves as the precursor for a wide range of semi-synthetic cephalosporin drugs.[1] Like other β-lactam antibiotics, its therapeutic efficacy is dependent on its ability to inhibit bacterial cell wall synthesis.[2][3] Potency testing is a critical component of quality control in the manufacturing and development of antibiotics, ensuring that the final product meets the required standards of strength and activity.[4][5]
Microbiological assays remain the definitive standard for determining the potency of antibiotics, as they measure the actual biological effect of the compound on a living microorganism, a nuance that chemical methods like HPLC cannot capture.[4][6] These bioassays are essential for resolving any doubts regarding a potential loss of biological activity.[6]
This document provides detailed protocols for the two most common microbiological methods for determining the potency of Cephalosporin C: the agar (B569324) diffusion (cylinder-plate) assay and the turbidimetric (tube) assay.[6]
Principle of the Bioassay: Mechanism of Action
Cephalosporins exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[3][7] The core structure of this compound includes a β-lactam ring that is crucial for its antimicrobial activity.[2][8] This ring binds to and inactivates Penicillin-Binding Proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains.[2][7][9] The inhibition of this process weakens the cell wall, leading to cell lysis and bacterial death.[2][7] The bioassay quantifies this inhibitory effect to determine the antibiotic's potency.
Application Note 1: Agar Diffusion Bioassay (Cylinder-Plate Method)
The cylinder-plate or agar diffusion assay is a widely used method for determining antibiotic potency.[5] It relies on the diffusion of the antibiotic from a cylinder through a solidified agar layer seeded with a susceptible microorganism. The antibiotic creates a circular zone of inhibition where bacterial growth is prevented. The diameter of this zone is proportional to the concentration of the antibiotic.[5][10]
Experimental Protocol
1. Materials and Reagents
-
Test Organism: Staphylococcus aureus ATCC 6538P or Vibrio cholerae.[11][12]
-
Culture Media: Mueller-Hinton Agar.[10][13] Tryptic Soy Broth for inoculum preparation.[10]
-
Reference Standard: this compound Reference Standard (e.g., USP).[6][14]
-
Phosphate (B84403) Buffer: Sterile 0.05M Phosphate Buffer (pH 7.0).[11]
-
Equipment: Petri dishes (100 mm), stainless steel or porcelain cylinders, incubator, calibrated calipers or automated zone reader, sterile pipettes.
2. Preparation of Media and Inoculum
-
Prepare Mueller-Hinton Agar according to the manufacturer's instructions, sterilize, and cool to 45-50°C.[10]
-
Prepare a standardized suspension of the test organism (e.g., S. aureus) in Tryptic Soy Broth to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).[10]
-
Add the standardized inoculum to the molten agar at a specified concentration (typically 1.0% v/v) to create the seeded agar layer.
-
Pour the seeded agar into sterile Petri dishes to a uniform depth of 4 mm and allow it to solidify on a level surface.[10]
3. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh a quantity of the this compound Reference Standard and dissolve it in sterile phosphate buffer to create a stock solution of known concentration (e.g., 1000 µg/mL).
-
Standard Curve Solutions: From the stock solution, prepare a series of at least five dilutions in phosphate buffer to create a standard curve. A suggested range could be 0.1 µg/mL to 4.0 µg/mL.[11]
-
Sample Solution: Dissolve the test sample of this compound in phosphate buffer to achieve an estimated concentration within the range of the standard curve.
4. Assay Procedure
-
Place 6 cylinders on the surface of each seeded agar plate at equidistant points.
-
On each plate, fill three alternating cylinders with the median concentration of the standard solution and the other three cylinders with the corresponding sample solution. Replicate this for each concentration level on different plates to ensure accuracy.
-
Incubate the plates at a controlled temperature (e.g., 32-35°C) for 18-24 hours.[11]
5. Data Collection and Analysis
-
After incubation, measure the diameter of the zone of inhibition for each cylinder to the nearest 0.1 mm using calibrated calipers or an automated zone reader.[5]
-
Plot the logarithm of the this compound concentration (log C) against the square of the zone diameter for the standard solutions. A linear relationship should be observed.[11]
-
Determine the concentration of the sample solutions by interpolating their mean zone diameters on the standard curve.
-
Calculate the potency of the sample relative to the reference standard.
Data Presentation
| This compound Concentration (µg/mL) | Log Concentration | Mean Zone of Inhibition Diameter (mm) | Zone Diameter Squared (mm²) |
| 0.1 | -1.00 | 12.5 | 156.25 |
| 0.4 | -0.40 | 16.0 | 256.00 |
| 0.8 | -0.10 | 18.2 | 331.24 |
| 1.6 | 0.20 | 20.5 | 420.25 |
| 3.2 | 0.51 | 22.8 | 519.84 |
Visualization: Workflow of the Cylinder-Plate Assay
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. urology-textbook.com [urology-textbook.com]
- 4. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic Potency Testing USP | Testing Method [cptclabs.com]
- 6. uspnf.com [uspnf.com]
- 7. youtube.com [youtube.com]
- 8. Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. apec.org [apec.org]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Cephalosporin-Resistant Staphylococcus aureus with the Disc Diffusion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. usp.org [usp.org]
Application Note: Quantitative Analysis of Cephalosporin C and its Derivatives using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cephalosporin (B10832234) C is a vital β-lactam antibiotic that serves as a precursor for the synthesis of numerous semi-synthetic cephalosporin drugs. Accurate and sensitive quantification of Cephalosporin C and its derivatives is crucial for fermentation process monitoring, drug discovery, and quality control. This application note provides a detailed protocol for the analysis of this compound and related compounds in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the matrix. Common methods include protein precipitation for biological fluids and solid-phase extraction (SPE) for more complex matrices like fermentation broths or milk.
a) Protein Precipitation (for Plasma/Serum Samples)
This method is suitable for the analysis of cephalosporins in biological fluids like plasma or serum.[1][2][3][4][5]
-
To 100 µL of plasma or serum sample, add 200 µL of a precipitation solvent (e.g., methanol (B129727) with 1% formic acid or acetonitrile).[2][3][5]
-
Vortex the mixture for 15-30 seconds to ensure thorough mixing.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully collect the supernatant.
-
The supernatant can be directly injected into the LC-MS/MS system or further diluted if necessary. For instance, a 1:4 dilution with water containing 0.1% formic acid can be performed before injection.[2]
b) Solid-Phase Extraction (SPE) (for Milk or Fermentation Broth)
SPE is employed for cleaner sample extracts from complex matrices.[6][7][8]
-
Sample Pre-treatment: For milk samples, an extraction with a buffer like EDTA-Mcllvain buffer may be performed.[7][8]
-
SPE Cartridge Conditioning: Condition an Oasis HLB cartridge by passing 3 mL of methanol followed by 2 mL of water.[7][8]
-
Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge.[7][8]
-
Washing: Wash the cartridge with 4 mL of water to remove interfering substances.[7][8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.[7][8] Reconstitute the dry residue in a suitable volume (e.g., 250 µL) of the mobile phase.[8]
-
Filter the reconstituted sample through a 0.22 µm filter before injection.[8]
Liquid Chromatography (LC) Conditions
Reverse-phase chromatography with a C18 column is the most common approach for separating this compound and its derivatives.[1][3][4][5][6][7]
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm; 100 x 2.1 mm, 2.6 µm)[2][6][7] |
| Mobile Phase A | 0.1% Formic acid in water or 2 mM Ammonium formate (B1220265) with 0.1% formic acid in water[2][7] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile (B52724) or methanol[2][7] |
| Flow Rate | 0.3 - 0.5 mL/min[2][4][9] |
| Injection Volume | 5 - 20 µL[2][6][10] |
| Column Temperature | 40°C[2][9] |
| Gradient Elution | A typical gradient starts with a low percentage of organic phase (e.g., 2-5% B), ramps up to a high percentage (e.g., 95-100% B) to elute the compounds, holds for a short period, and then re-equilibrates to the initial conditions. For example: 0-1.5 min at 2% B, 1.5-5 min ramp to 50% B, 5-6 min ramp to 100% B, hold for 1.5 min, then re-equilibrate for 1.5 min.[2] |
Mass Spectrometry (MS/MS) Conditions
Electrospray ionization (ESI) in positive mode is generally preferred for the analysis of cephalosporins as it provides good sensitivity.[3][5][6][11] Detection is typically performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[3][5][6]
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][5][6][11] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3][5][6] |
| Source Temperature | 150 - 450°C[8][9] |
| Ion Spray Voltage | 4.0 - 5.0 kV[8][9] |
| Nebulizer Gas | Nitrogen |
| Collision Gas | Nitrogen or Argon |
MRM Transitions: The specific precursor and product ions will depend on the specific cephalosporin derivative being analyzed. The fragmentation of cephalosporins often involves the cleavage of the β-lactam ring.[11][12]
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of various cephalosporins.
Table 1: Linearity and Sensitivity Data for Selected Cephalosporins
| Compound | Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Cefdinir | Human Plasma | 5 - 2000 | - | - | [6] |
| Cefdinir | Rat Plasma & Urine | 10 - 10000 | - | - | [6] |
| Ceftiofur | Milk | 2 - 250 (µg/kg) | 1 (µg/kg) | 3 (µg/kg) | [6] |
| 21 Cephalosporins | Zebrafish | Varies | 0.01 - 10 | 0.05 - 25 | [3][5][13] |
| Ceftriaxone | Human Plasma | 1010 - 200000 | - | 1010 | [4] |
| Cefazolin (B47455) | Adipose Tissue | 3.8 - 40.1 (µg/g) | - | - | [9] |
Table 2: Precision and Accuracy Data for a Multi-Cephalosporin Assay in Zebrafish [3][5][13]
| Parameter | Value |
| Intra-day Accuracy | 80% - 120% |
| Inter-day Accuracy | 80% - 120% |
| Intra-day Precision | 0.4% - 11.2% |
| Inter-day Precision | 0.4% - 11.2% |
Experimental Workflow Diagram
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
References
- 1. High-pressure liquid chromatographic method for analysis of cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Validated LC-MS/MS method for simultaneous analysis of 21 cephalosporins in zebrafish for a drug toxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iosrjournals.org [iosrjournals.org]
- 7. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 8. researchgate.net [researchgate.net]
- 9. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. daneshyari.com [daneshyari.com]
Application Notes and Protocols: Scaling Up Cephalosporin C Fermentation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up of Cephalosporin (B10832234) C (CPC) fermentation from laboratory to industrial scale. The information is targeted towards researchers, scientists, and drug development professionals involved in antibiotic production.
Introduction
Cephalosporin C is a β-lactam antibiotic produced by the filamentous fungus Acremonium chrysogenum. It serves as a crucial starting material for the synthesis of a wide range of semi-synthetic cephalosporin antibiotics. The industrial production of CPC relies on high-yielding strains of A. chrysogenum and optimized fermentation processes. Scaling up this fermentation from the laboratory to an industrial scale presents significant challenges in maintaining optimal conditions for fungal growth and antibiotic production. Key factors that require careful consideration during scale-up include nutrient availability, oxygen transfer, pH control, and shear stress.
Data Presentation: Lab vs. Industrial Scale Fermentation Parameters
The following tables summarize typical quantitative data for this compound fermentation at different scales. It is important to note that industrial-scale parameters are often proprietary and can vary significantly between facilities. The data presented for the industrial scale is a representative summary based on publicly available information and established principles of fermentation scale-up.
Table 1: Comparison of Fermentation Parameters
| Parameter | Lab Scale (Shake Flask) | Lab Scale (14 L Fermenter) | Representative Industrial Scale (>10,000 L) |
| Bioreactor Volume | 250 - 1000 mL | 14 L | > 10,000 L |
| Working Volume | 50 - 200 mL | 4 L | 70-80% of total volume |
| Inoculum Size (% v/v) | 1% | 1%[1] | 5 - 10% |
| Temperature (°C) | 28 | 28[1] | 25 - 28 |
| pH | Initial pH 4, uncontrolled | Controlled at 4[1] | Controlled, typically 6.0-7.2 |
| Agitation (rpm) | 200 (orbital shaker) | 400[1] | Varies with impeller design, typically lower tip speed to reduce shear |
| Aeration (vvm) | N/A (passive diffusion) | 1[1] | 0.5 - 1.5 |
| Dissolved Oxygen (DO) | Not controlled | Maintained >30% saturation[2] | Maintained >20-40% saturation |
| Fermentation Time (h) | 120 - 168 | 144[1][2] | 140 - 200+ |
| Feeding Strategy | Batch | Batch[1] | Fed-batch |
Table 2: Comparison of Production Yields
| Parameter | Lab Scale (Shake Flask) | Lab Scale (14 L Fermenter) | Representative Industrial Scale (>10,000 L) |
| This compound Titer (µg/mL) | ~40[1] | ~400[1] | > 10,000 |
| This compound Titer (g/L) | ~0.04 | ~0.4[1] | > 10 |
| Productivity (mg/L/h) | ~0.3 | ~2.8 | > 50 |
Experimental Protocols
Laboratory Scale Fermentation (14 L Fermenter)
This protocol is based on the successful scale-up from shake flasks to a 14 L laboratory fermenter.[1]
1. Inoculum Preparation: a. Prepare a spore suspension of Acremonium chrysogenum from a stock culture. b. Inoculate a seed culture medium with the spore suspension. c. Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
2. Fermenter Preparation: a. Prepare and sterilize the 14 L fermenter vessel containing 4 L of the production medium. b. Calibrate pH and dissolved oxygen (DO) probes.
3. Fermentation Process: a. Inoculate the fermenter with 1% (v/v) of the seed culture.[1] b. Set the fermentation parameters:
- Temperature: 28°C[1]
- Agitation: 400 rpm[1]
- Aeration: 1 vvm[1]
- pH: Maintain at 4.0 using automated addition of acid/base.[1] c. Monitor and record pH, DO, temperature, and other relevant parameters throughout the fermentation. d. Withdraw samples aseptically at regular intervals for analysis of cell growth and this compound concentration. e. Continue the fermentation for approximately 144 hours.[2]
4. Downstream Processing (Lab Scale): a. Separate the fungal biomass from the fermentation broth by centrifugation or filtration. b. The supernatant contains the dissolved this compound. c. Purify this compound from the supernatant using techniques such as ion-exchange chromatography or solvent extraction.
Representative Industrial Scale Fermentation Protocol
This protocol outlines a representative fed-batch process for large-scale industrial production of this compound.
1. Inoculum Train: a. A multi-stage inoculum development process is used, starting from a master cell bank. b. The culture is progressively scaled up through a series of larger seed fermenters to generate sufficient biomass for inoculating the production fermenter.
2. Production Fermenter Operation: a. The production fermenter (>10,000 L) is sterilized and filled with the initial batch medium. b. The fermenter is inoculated with the final seed stage culture (5-10% v/v). c. The initial batch phase is run to allow for biomass accumulation under controlled conditions (temperature, pH, DO). d. A fed-batch strategy is initiated, where a concentrated nutrient feed (containing a carbon source like glucose or sucrose, and a nitrogen source) is added to the fermenter. The feed rate is carefully controlled to maintain a low residual glucose concentration, which is known to repress this compound production. e. Methionine is often included in the feed as it is a precursor and inducer of this compound biosynthesis. f. Throughout the fermentation (140-200+ hours), critical parameters are monitored and controlled by an automated system.
3. Downstream Processing (Industrial Scale): a. The fermentation broth is harvested and the mycelia are removed using large-scale filtration systems. b. The clarified broth undergoes a series of purification steps, which may include:
- Ion-exchange chromatography
- Solvent extraction
- Crystallization c. The purified this compound is then dried and prepared for its conversion into semi-synthetic cephalosporin APIs.
Visualizations
Experimental Workflow: From Lab to Industrial Scale
Caption: A simplified workflow for scaling up this compound fermentation.
This compound Biosynthetic Pathway
Caption: The biosynthetic pathway of this compound in Acremonium chrysogenum.[3][4]
Regulatory Influence of Methionine on this compound Biosynthesis
Caption: The role of methionine in regulating this compound production.[5][6]
References
- 1. Scaling up production of this compound by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Study on genetic engineering of Acremonium chrysogenum, the this compound producer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Immobilized Cell Technology for Cephalosporin C Production
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the production of Cephalosporin (B10832234) C (CPC) using immobilized Acremonium chrysogenum. It is intended to serve as a practical guide for researchers, scientists, and professionals in the field of drug development who are interested in exploring and implementing immobilized cell technology to enhance CPC production. This approach offers several advantages over traditional submerged fermentation with free cells, including higher cell densities, improved operational stability, and simplified downstream processing.
Introduction to Immobilized Cell Technology for Cephalosporin C Production
This compound is a crucial β-lactam antibiotic that serves as a primary building block for the synthesis of a wide range of semi-synthetic cephalosporin drugs. The industrial production of CPC predominantly relies on fermentation by the filamentous fungus Acremonium chrysogenum. Conventional submerged fermentation methods using free-floating mycelia often face challenges such as high broth viscosity, which can impede mass transfer of oxygen and nutrients, and difficulties in maintaining high cell concentrations.[1][2]
Immobilized cell technology offers a promising solution to these challenges. By entrapping or attaching the microbial cells to a solid support matrix, it is possible to achieve significantly higher cell densities, leading to enhanced volumetric productivity.[3] This technology also simplifies the separation of the catalyst (the immobilized cells) from the product stream, allowing for continuous or repeated batch fermentation processes.[1]
This document outlines protocols for two common immobilization techniques—entrapment in calcium alginate and adsorption on siran carriers—and provides a framework for conducting repeated batch fermentation in a tower bioreactor.
Quantitative Data Presentation
The following tables summarize the comparative data on this compound production using free and various immobilized cell systems.
Table 1: Comparison of Specific Growth Rate and Specific Antibiotic Productivity for Different Culture Modes of Acremonium chrysogenum
| Culture Mode | Maximum Specific Growth Rate (h⁻¹) | Specific Antibiotic Productivity (%)* |
| Free Cells | 0.037 | 100 |
| Pellets | 0.003 | 125 |
| Siran Carrier | 0.047 | 180 |
| Silk Sachets | 0.035 | 150 |
*Specific antibiotic productivity is presented as a percentage relative to that of free cells.[4]
Table 2: Comparative Productivity of Free and Immobilized Acremonium chrysogenum in Different Bioreactor Setups
| Cell State | Bioreactor Type | Productivity Metric | Value |
| Free Cells | Aerated Stirred Tank | Sucrose (B13894) Consumption-Based Productivity | 0.24 g CPC / kg sucrose / h |
| Immobilized Cells (Calcium Alginate) | Tower Bioreactor | Sucrose Consumption-Based Productivity | 0.33 g CPC / kg sucrose / h |
[5]
Experimental Protocols
Protocol for Immobilization of Acremonium chrysogenum in Calcium Alginate Beads
This protocol describes the entrapment of Acremonium chrysogenum cells in calcium alginate beads, a widely used method for cell immobilization.
Materials:
-
Acremonium chrysogenum spore suspension or pre-grown mycelia
-
Sterile 2% (w/v) sodium alginate solution
-
Sterile 0.2 M calcium chloride (CaCl₂) solution
-
Sterile physiological saline (0.9% NaCl)
-
Syringe with a needle (e.g., 21-gauge) or a peristaltic pump with a nozzle
-
Stir plate and magnetic stir bar
-
Sterile beakers and flasks
Procedure:
-
Cell Preparation:
-
If starting from spores, inoculate a suitable seed medium and cultivate to obtain a desired biomass concentration.
-
If using pre-grown mycelia, harvest the cells by centrifugation or filtration and wash with sterile physiological saline.
-
-
Mixing with Alginate:
-
Aseptically mix the prepared Acremonium chrysogenum cells with the sterile 2% sodium alginate solution to achieve a homogeneous suspension. The cell-to-alginate ratio can be optimized, but a common starting point is 1:4 (v/v).
-
-
Bead Formation:
-
Place the sterile 0.2 M CaCl₂ solution in a beaker on a stir plate with gentle agitation.
-
Extrude the cell-alginate suspension dropwise into the CaCl₂ solution from a height of approximately 10-20 cm. This can be done using a syringe and needle or a peristaltic pump. The size of the beads can be controlled by the needle gauge or nozzle diameter.
-
-
Curing:
-
Allow the newly formed beads to harden in the CaCl₂ solution for at least 30-60 minutes with continued gentle stirring.
-
-
Washing:
-
Carefully decant the CaCl₂ solution and wash the beads several times with sterile physiological saline to remove excess calcium ions and un-entrapped cells.
-
-
Storage and Use:
-
The immobilized cell beads are now ready for use in the fermentation medium. They can be stored in a sterile saline solution at 4°C for a short period before use.
-
Protocol for Immobilization of Acremonium chrysogenum on Siran Carriers
This protocol outlines the procedure for immobilizing Acremonium chrysogenum by forming a biofilm on porous siran (sintered glass) particles.
Materials:
-
Acremonium chrysogenum spore suspension
-
Porous siran carrier particles
-
Seed culture medium
-
Shaker incubator
-
Sterile flasks
Procedure:
-
Carrier Sterilization:
-
Sterilize the siran carrier particles by autoclaving.
-
-
Inoculation:
-
Aseptically transfer the sterile siran carriers into a flask containing the seed culture medium.
-
Inoculate the medium with a spore suspension of Acremonium chrysogenum.
-
-
Biofilm Formation:
-
Incubate the flask in a shaker incubator under appropriate conditions for fungal growth (e.g., 25-28°C, 150-200 rpm).
-
The fungal hyphae will grow and form a biofilm on and within the porous structure of the siran carriers. This process typically takes 2-3 days.
-
-
Washing:
-
After sufficient biofilm formation, carefully remove the growth medium and wash the bioparticles with sterile physiological saline to remove non-adherent cells.
-
-
Use in Fermentation:
-
The siran-immobilized cells are now ready to be transferred to the production bioreactor.
-
Protocol for Repeated Batch Fermentation in a Tower Bioreactor
This protocol describes the operation of a tower bioreactor for this compound production using immobilized Acremonium chrysogenum in a repeated batch mode.
Materials and Equipment:
-
Tower bioreactor with aeration system
-
Immobilized Acremonium chrysogenum (e.g., in calcium alginate beads)
-
Production medium for this compound
-
Sterile physiological saline
-
Pumps for medium addition and removal
-
Probes for monitoring pH, dissolved oxygen (DO), and temperature
Procedure:
-
Bioreactor Sterilization and Setup:
-
Sterilize the tower bioreactor and all associated tubing.
-
Aseptically fill the bioreactor with the production medium.
-
-
Inoculation:
-
Introduce the immobilized Acremonium chrysogenum beads into the bioreactor.
-
-
First Batch Fermentation:
-
Set the fermentation parameters to optimal conditions. Typically, the temperature is maintained at 25-28°C, pH is controlled around 6.5-7.2, and aeration is provided to maintain a dissolved oxygen level above 20-30% saturation.[6]
-
Monitor the fermentation process by taking periodic samples to measure CPC concentration, substrate consumption, and biomass (if necessary).
-
The first batch is typically run for a longer duration (e.g., 96-120 hours) to allow for cell growth and adaptation within the immobilization matrix.[1]
-
-
Medium Replacement for Subsequent Batches:
-
At the end of each batch, stop the agitation and aeration to allow the immobilized beads to settle.
-
Aseptically drain the spent fermentation broth.
-
Wash the immobilized beads with sterile physiological saline to remove residual products and metabolites.
-
Refill the bioreactor with fresh, sterile production medium to start the next batch.[1]
-
-
Repeated Batch Cycles:
-
Subsequent batch cycles are typically shorter than the initial batch as the cell density within the beads is already high.[1]
-
Repeat the process of fermentation, medium replacement, and washing for several cycles. The stability of the immobilized system will determine the number of possible repeated batches.
-
Visualizations
This compound Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of this compound by Acremonium chrysogenum.
Caption: Biosynthesis pathway of this compound in Acremonium chrysogenum.
Experimental Workflow for Cell Immobilization and Fermentation
The following diagram illustrates the general workflow for producing this compound using immobilized cells.
Caption: General workflow for this compound production with immobilized cells.
References
- 1. This compound production by immobilized Cephalosporium acremonium cells in a repeated batch tower bioreactor [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Continuous production of cephalosporin-C by immobilized microbial cells using symbiotic mode in a packed bed bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative evaluation of this compound production using various immobilization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the respiration rate of free and immobilized cells of cephalosporium acremonium in this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
Application Notes and Protocols for the Enzymatic Conversion of Cephalosporin C to 7-ACA
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Aminocephalosporanic acid (7-ACA) is a crucial intermediate in the production of semi-synthetic cephalosporin (B10832234) antibiotics, a class of β-lactam antibiotics with broad-spectrum activity.[1][2][3] Traditionally, 7-ACA was produced through chemical deacylation of Cephalosporin C (CPC), a process involving harsh chemicals and significant environmental concerns.[3] Enzymatic conversion has emerged as a safer, more environmentally friendly, and efficient alternative.[1][3] This document provides detailed protocols and data for the enzymatic conversion of CPC to 7-ACA, covering both the one-step and two-step methodologies.
Enzymatic Conversion Strategies
There are two primary enzymatic routes for the conversion of CPC to 7-ACA: a one-step process and a two-step process.[1][2][3]
-
One-Step Enzymatic Conversion: This method utilizes a single enzyme, This compound acylase (CCA) , to directly hydrolyze the D-α-aminoadipoyl side chain of CPC, yielding 7-ACA.[1][2] This approach offers process simplification and potential cost reduction.[1] Various microorganisms, including Achromobacter xylosoxidans, Aeromonas sp., and Pseudomonas sp., are known to produce CCA.[1][2] However, the efficiency of naturally occurring CCAs can be low, leading to research into protein engineering to improve their activity and stability.[1][2]
-
Two-Step Enzymatic Conversion: This widely used method involves two sequential enzymatic reactions.[1][2]
-
D-amino acid oxidase (DAAO) catalyzes the oxidative deamination of the D-α-aminoadipoyl side chain of CPC to form an unstable intermediate, α-ketoadipyl-7-ACA. This intermediate is then oxidatively decarboxylated by hydrogen peroxide (a byproduct of the DAAO reaction) to yield glutaryl-7-aminocephalosporanic acid (GL-7-ACA).[4][5]
-
Glutaryl-7-ACA acylase (GA) subsequently hydrolyzes GL-7-ACA to produce the final product, 7-ACA.[1][4]
-
Data Presentation
Table 1: Comparison of One-Step and Two-Step Enzymatic Conversion of CPC to 7-ACA
| Feature | One-Step Enzymatic Conversion | Two-Step Enzymatic Conversion |
| Enzyme(s) | This compound acylase (CCA) | D-amino acid oxidase (DAAO) and Glutaryl-7-ACA acylase (GA) |
| Intermediate Product | None | Glutaryl-7-ACA (GL-7-ACA) |
| Process Simplicity | Simpler, single reactor | More complex, potentially two reactors |
| Potential Advantages | Cost reduction, process simplification[1] | Widely established, high conversion yields[4] |
| Potential Challenges | Low efficiency of natural enzymes[1][2] | Multi-step process, potential for byproduct formation |
Table 2: Reported Optimal Conditions for Enzymatic Conversion
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Reported Conversion Yield |
| This compound acylase | Micrococcus luteus | 7.6[6][7] | 34[6][7] | Not specified |
| Immobilized D-amino acid oxidase & Glutaryl-7-ACA acylase | Trigonopsis variabilis (D-AOD) & recombinant E. coli (GL-acylase) | 8.0[4] | 20-25[4] | 85% molar yield[4] |
| Permeabilized Pichia pastoris (DAAO) & Immobilized GA | Not specified | Not specified | 30 | 90.9% |
Experimental Protocols
Protocol 1: One-Step Enzymatic Conversion of CPC to 7-ACA using this compound Acylase (CCA)
This protocol is a general guideline and may require optimization based on the specific characteristics of the CCA used.
Materials:
-
This compound (CPC) sodium salt
-
Purified or immobilized this compound acylase (CCA)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.6)
-
Acetic acid (4% v/v) for reaction termination
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Reaction Setup:
-
Enzyme Addition:
-
Add a predetermined amount of purified or immobilized CCA to the reaction mixture to initiate the conversion. The optimal enzyme concentration should be determined experimentally.
-
-
Incubation:
-
Incubate the reaction mixture with agitation for a specific duration (e.g., 3 hours).[6] Monitor the reaction progress by taking samples at regular intervals.
-
-
Reaction Termination:
-
Stop the reaction by adding 4% (v/v) acetic acid to the reaction mixture.[6]
-
-
Analysis:
-
Centrifuge the terminated reaction mixture to remove any precipitated protein or immobilized enzyme.[6]
-
Analyze the supernatant for the concentration of 7-ACA and remaining CPC using a validated HPLC method.
-
Protocol 2: Two-Step Enzymatic Conversion of CPC to 7-ACA
This protocol describes a sequential two-step conversion process. One-pot variations where both enzymes are added simultaneously have also been developed.[8][9]
Materials:
-
This compound (CPC) sodium salt
-
Immobilized D-amino acid oxidase (DAAO)
-
Immobilized Glutaryl-7-ACA acylase (GA)
-
Reaction buffer (e.g., pH 8.0)
-
HPLC system for analysis
Procedure:
Step 1: Conversion of CPC to GL-7-ACA
-
Reaction Setup:
-
Dissolve CPC in the reaction buffer in the first reactor.
-
Maintain the reaction at the optimal temperature (e.g., 20-25°C) and pH (e.g., 8.0).[4]
-
-
DAAO Reaction:
-
Introduce the immobilized DAAO to the CPC solution.
-
The DAAO will convert CPC to keto-adipyl-7-ACA, which then spontaneously reacts with the co-produced hydrogen peroxide to form GL-7-ACA.[4]
-
Monitor the conversion of CPC to GL-7-ACA by HPLC.
-
Step 2: Conversion of GL-7-ACA to 7-ACA
-
Transfer:
-
Once the first step is complete, transfer the reaction mixture containing GL-7-ACA to a second reactor.
-
-
GA Reaction:
-
Introduce the immobilized GA to the GL-7-ACA solution.
-
Maintain the reaction at optimal conditions.
-
The GA will hydrolyze GL-7-ACA to 7-ACA.
-
-
Analysis:
-
Monitor the formation of 7-ACA and the disappearance of GL-7-ACA by HPLC.
-
-
Purification:
-
Once the reaction is complete, the 7-ACA product can be purified from the reaction mixture.
-
Mandatory Visualizations
Caption: Enzymatic conversion pathways of this compound to 7-ACA.
Caption: General experimental workflow for enzymatic 7-ACA production.
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 4. Two-step immobilized enzyme conversion of this compound to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. tandfonline.com [tandfonline.com]
- 7. Biosynthesis of cephalosporin-C acylase enzyme: optimal media design, purification, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progress in One-pot Bioconversion of this compound to 7-Aminocephalosporanic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One-pot conversion of this compound by using an optimized two-enzyme process - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Monitoring Cephalosporin C Fermentation
Introduction
Cephalosporin (B10832234) C (CPC) is a β-lactam antibiotic produced by the fungus Acremonium chrysogenum that serves as a crucial starting material for the synthesis of a wide range of semi-synthetic cephalosporin antibiotics.[1][2][3] Effective monitoring and control of the fermentation process are essential for maximizing the yield and purity of CPC. This document provides detailed application notes and protocols for various analytical methods used to monitor CPC concentration and related parameters in fermentation broths. The methods covered include High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and an overview of emerging technologies like biosensors and other Process Analytical Technology (PAT) tools.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the specific and accurate quantification of Cephalosporin C and its by-products in complex fermentation broths.[4][5][6][7] It offers high resolution, sensitivity, and reproducibility, making it suitable for both research and industrial quality control.[8]
Application Note:
Reverse-phase HPLC (RP-HPLC) is the most common mode used for CPC analysis. The separation is typically achieved on a C8 or C18 column.[8][9] Ion-pair chromatography can also be employed to enhance the separation of CPC and its by-products.[4] UV detection is commonly performed at wavelengths ranging from 250 nm to 270 nm, where CPC exhibits maximum absorbance.[8][9][10] A fully automated HPLC system can provide reliable online monitoring for process optimization.[6]
Experimental Protocol: RP-HPLC for this compound Quantification
1. Sample Preparation:
- Withdraw a sample of the fermentation broth.
- Filter the broth through a 0.45 µm membrane filter to remove mycelia and other suspended solids.[4][8]
- Dilute the filtered broth with a suitable solvent, such as deionized water or the mobile phase, to a known concentration within the linear range of the calibration curve.[4][8]
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][10]
- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier. A common mobile phase consists of a mixture of 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.6) and acetonitrile (B52724) (e.g., 95:5 v/v).[9]
- Flow Rate: Typically set between 0.8 and 1.5 mL/min.[8][9]
- Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.[8][9]
- Detection: UV detection at 254 nm.[10]
- Injection Volume: 20 µL.
3. Data Analysis:
- Identify the this compound peak based on its retention time compared to a reference standard.
- Quantify the concentration by comparing the peak area of the sample to a standard calibration curve.[8]
- The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[8][11]
Workflow for HPLC Analysis of this compound
Caption: Workflow for HPLC analysis of this compound.
UV-Vis Spectrophotometry
Spectrophotometric methods offer a simpler and more rapid alternative to HPLC for the determination of total β-lactam content, though they are less specific.[3][12] These methods are often based on a colorimetric reaction.
Application Note:
A common spectrophotometric assay for this compound involves a chemical reaction to produce a colored compound that can be quantified by measuring its absorbance at a specific wavelength.[10] This method is suitable for rapid, routine monitoring where high specificity is not the primary requirement.
Experimental Protocol: Spectrophotometric Assay for this compound
1. Reagent Preparation:
- 0.33 M Hydrochloric Acid (HCl)
- 0.005 M Potassium Ferricyanide (K₃[Fe(CN)₆])
- 0.025 M Ferric Chloride (FeCl₃)
2. Standard Curve Preparation:
- Prepare a series of standard solutions of this compound of known concentrations.
- Process each standard as described in the sample treatment below to generate a calibration curve of absorbance versus concentration.
3. Sample Treatment and Measurement:
- To 2 mL of the filtered fermentation broth sample (or standard solution), add 2 mL of 0.33 M HCl.[10]
- Incubate the mixture at 60°C for 45 minutes.[10]
- Add 0.25 mL of 0.005 M K₃[Fe(CN)₆] and 1 mL of 0.025 M FeCl₃.[10]
- Measure the absorbance of the resulting solution at 700 nm against a reagent blank.[10]
4. Data Analysis:
- Determine the concentration of this compound in the sample by interpolating its absorbance value on the standard curve.
Principle of the Spectrophotometric Assay
Caption: Principle of the spectrophotometric assay for this compound.
Biosensors
Biosensors are emerging as rapid and highly sensitive tools for the detection of antibiotics.[13][14][15] They typically utilize a biological recognition element, such as an enzyme or antibody, coupled with a transducer to generate a measurable signal upon binding to the target analyte.
Application Note:
For this compound monitoring, biosensors can offer real-time or near-real-time analysis with minimal sample preparation.[13] A biosensor based on a fluorescently labeled β-lactamase mutant has been developed for the specific and reagentless detection of cephalosporins.[13] The binding of this compound to the enzyme induces a change in fluorescence, which is proportional to its concentration.[13] While promising, the application of biosensors for routine fermentation monitoring is still under development and requires robust and stable sensor designs.[15][16]
Generalized Workflow for a Biosensor
Caption: Generalized workflow of a biosensor for this compound detection.
Process Analytical Technology (PAT) and Spectroscopic Methods
PAT aims to improve process understanding and control through real-time monitoring of critical process parameters. Spectroscopic techniques like Raman and Near-Infrared (NIR) spectroscopy are powerful PAT tools for non-invasive, online monitoring of fermentation processes.[17][18]
Application Note:
Raman spectroscopy can provide real-time information on the concentration of various components in the fermentation broth, including nutrients, metabolites, and the product (this compound), without the need for sample withdrawal.[17][18] This enables dynamic process control and optimization. However, the development of robust calibration models is crucial for accurate quantification.[17]
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods for cephalosporin analysis. It is important to note that performance can vary depending on the specific instrument, experimental conditions, and the complexity of the sample matrix.
| Analytical Method | Analyte(s) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference(s) |
| RP-HPLC | Cefepime, Ceftazidime, Ceftiofur, Cefotaxime, Ceftriaxone, etc. | 0.5 - 50 | 0.018 - 0.03 | 0.056 - 0.09 | [9] |
| RP-HPLC | 12 Beta-Lactam Compounds | Not Specified | Not Specified | 1 | [11] |
| Flow-Injection Spectrophotometry | Cefadroxil | 36.34 - 109.2 | 0.036 | Not Specified | [3] |
| Flow-Injection Spectrophotometry | Cefotaxime | 95.48 - 477.4 | 0.048 | Not Specified | [3] |
Simplified Biosynthesis Pathway of this compound
The production of this compound by Acremonium chrysogenum involves a complex metabolic pathway. A simplified representation of the key steps is shown below. Understanding this pathway is crucial for metabolic engineering and process optimization.
Caption: Simplified biosynthesis pathway of this compound.
Disclaimer: These protocols and application notes are intended for informational purposes and should be adapted and validated for specific laboratory conditions and equipment. Always follow appropriate safety procedures when handling chemicals and biological materials.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [pubs.sciepub.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. On-line high-performance liquid chromatography for the determination of this compound and by-products in complex fermentation broths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. Enhanced fermentative production of this compound by magnetite nanoparticles in culture of Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spectrophotometric assay for this compound in fermentation broths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Catalytically impaired fluorescent class C β-lactamase enables rapid and sensitive cephalosporin detection by stabilizing fluorescence signals: implications for biosensor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Updates on developing and applying biosensors for the detection of microorganisms, antimicrobial resistance genes and antibiotics: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Updates on developing and applying biosensors for the detection of microorganisms, antimicrobial resistance genes and antibiotics: a scoping review [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. longdom.org [longdom.org]
Application Notes and Protocols for Sample Preparation of Cephalosporin C for HPLC Analysis in Complex Matrices
Introduction
Cephalosporin (B10832234) C is a β-lactam antibiotic that serves as a crucial intermediate in the production of a wide range of semi-synthetic cephalosporin drugs. Accurate and reliable quantification of Cephalosporin C in complex matrices, such as fermentation broths, plasma, and urine, is essential for process monitoring, pharmacokinetic studies, and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose. However, the complexity of these biological and industrial matrices necessitates robust sample preparation methods to remove interfering substances, thereby ensuring the accuracy, sensitivity, and longevity of the HPLC system.
This document provides detailed application notes and protocols for the three most common sample preparation techniques for this compound analysis by HPLC: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Aqueous Two-Phase Extraction (ATPE). These methods are tailored for researchers, scientists, and drug development professionals.
I. Sample Preparation Methodologies
The choice of sample preparation method depends on the nature of the sample matrix, the required level of cleanliness, and the desired analytical sensitivity.
-
Protein Precipitation (PPT): A rapid and straightforward method for removing proteins from biological fluids like plasma and serum. It is often used when high throughput is a priority.
-
Solid-Phase Extraction (SPE): A more selective technique that provides cleaner extracts compared to PPT. SPE is suitable for complex matrices and when lower detection limits are required.[1]
-
Aqueous Two-Phase Extraction (ATPE): An effective method for extracting and concentrating this compound from fermentation broths, separating it from cells, and other water-soluble components.
II. Quantitative Data Summary
The following table summarizes typical performance data for the different sample preparation methods for cephalosporins. It is important to note that these values can vary depending on the specific matrix, HPLC conditions, and validation protocol.
| Method | Matrix | Analyte | Recovery (%) | LOQ (µg/mL) | LOD (µg/mL) | Reference |
| Protein Precipitation | Sheep Plasma | Cefquinome | 92.0 - 93.9 | 0.02 | 0.01 | [2] |
| Solid-Phase Extraction | Human Plasma | Ceftriaxone | 20.92 | - | - | [3] |
| Solid-Phase Extraction | Human Plasma | Cefixime | 25.84 | - | - | [3] |
| Solid-Phase Extraction | Human Plasma | Cefdinir | 37.88 | - | - | [3] |
| Aqueous Two-Phase Extraction | Fermentation Broth | This compound | >90 (in top phase) | - | - | [4][5] |
LOQ: Limit of Quantitation, LOD: Limit of Detection. Values for SPE can be optimized by adjusting pH, solvents, and flow rates.[3] ATPE recovery is often expressed as a partition coefficient.
III. Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples
This protocol is a rapid method for cleaning up plasma or serum samples prior to HPLC analysis.[6]
Materials:
-
Plasma or serum sample containing this compound
-
Acetonitrile (B52724) (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Pipette 100 µL of the thawed plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of ice-cold acetonitrile to the microcentrifuge tube. This represents a 2:1 ratio of precipitant to sample.[6]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.[6]
-
Centrifuge the tube at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Transfer the supernatant to an HPLC vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Biological Fluids
This protocol provides a cleaner sample extract and is suitable for achieving lower detection limits. The choice of SPE cartridge (e.g., C18) is critical and should be optimized for this compound.
Materials:
-
Plasma, serum, or urine sample
-
SPE cartridges (e.g., C18, 1 mL)
-
Methanol (B129727) (for conditioning)
-
Purified water (for equilibration)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 1.5) for sample pre-treatment and washing[3]
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
SPE vacuum manifold
-
Nitrogen evaporator (optional)
-
Reconstitution solvent (mobile phase or a component of it)
Procedure:
-
Sample Pre-treatment:
-
For plasma/serum: Perform protein precipitation as described in Protocol 1. Evaporate the supernatant to dryness and redissolve the residue in 10 mL of 50 mM phosphate buffer (pH 1.5).[3]
-
For urine: Dilute the urine sample 1:1 with the phosphate buffer.
-
-
SPE Cartridge Conditioning:
-
Pass 2.0 mL of methanol through the C18 cartridge.[3]
-
Do not allow the cartridge to dry.
-
-
SPE Cartridge Equilibration:
-
Pass 5.0 mL of purified water through the cartridge.[3]
-
Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned and equilibrated cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with a suitable solvent to remove interferences. The wash solvent should be strong enough to elute weakly bound impurities but not the analyte of interest. (e.g., 5.0 mL of 50 mM phosphate buffer, pH 1.5).
-
-
Elution:
-
Elute this compound from the cartridge using an appropriate volume of a strong organic solvent (e.g., 1-2 mL of methanol or acetonitrile). The optimal eluting solvent should be determined experimentally.[3]
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of the HPLC mobile phase (e.g., 200 µL).
-
Vortex briefly and transfer to an HPLC vial for analysis.
-
Protocol 3: Aqueous Two-Phase Extraction (ATPE) for Fermentation Broth
This method is particularly effective for the primary recovery and purification of this compound from complex fermentation broths.[4]
Materials:
-
This compound fermentation broth
-
Polyethylene glycol (PEG), e.g., PEG 3350
-
Ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄)
-
0.1 M NaOH or HCl for pH adjustment
-
Centrifuge
Procedure:
-
System Preparation:
-
Prepare stock solutions of PEG (e.g., 30% w/w) and ammonium sulfate (e.g., 30% w/w).
-
In a centrifuge tube, combine equal aliquots of the 15% w/w PEG 3350 and 15% (NH₄)₂SO₄ solutions with the fermentation broth.[4]
-
-
pH Adjustment:
-
Adjust the pH of the mixture to the optimal range for this compound partitioning (typically between pH 4.0 and 6.0) using 0.1 M NaOH or HCl.
-
-
Phase Formation and Partitioning:
-
Vortex the mixture thoroughly for 5-10 minutes to ensure intimate mixing and facilitate the transfer of this compound to the PEG-rich upper phase.
-
-
Phase Separation:
-
Collection of the Upper Phase:
-
Carefully pipette the PEG-rich upper phase, which contains the concentrated this compound.
-
-
HPLC Analysis:
-
The collected upper phase can be directly injected into the HPLC system or may require further dilution with the mobile phase.
-
IV. Visualizations
Caption: Workflow for Protein Precipitation.
Caption: Workflow for Solid-Phase Extraction.
Caption: Workflow for Aqueous Two-Phase Extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of a High-Performance Liquid Chromatography Method for Determination of Cefquinome Concentrations in Sheep Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of Cephalosporin C in the Development of New Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalosporin (B10832234) C, a β-lactam antibiotic first isolated from the fungus Acremonium chrysogenum, serves as a crucial starting material for the creation of a multitude of semi-synthetic cephalosporin antibiotics.[1][2] While not highly potent itself, its core structure, 7-aminocephalosporanic acid (7-ACA), is the fundamental building block for the synthesis of new and more effective cephalosporin derivatives.[3][4] This document provides detailed protocols and data for the enzymatic conversion of Cephalosporin C to 7-ACA, the subsequent chemical modification of 7-ACA to generate novel antibiotic candidates, and methods for evaluating their antimicrobial efficacy.
Cephalosporins exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. They bind to penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking peptidoglycan, thereby disrupting cell wall integrity and leading to bacterial cell death.[5][6][7][8] The development of new cephalosporin generations aims to broaden the spectrum of activity, particularly against resistant Gram-negative bacteria, and to enhance stability against β-lactamases, a primary mechanism of bacterial resistance.[5][8][9]
I. Enzymatic Conversion of this compound to 7-ACA
The conversion of this compound (CPC) to 7-aminocephalosporanic acid (7-ACA) is a key step in the production of semi-synthetic cephalosporins. Enzymatic methods are favored over chemical processes due to their specificity, milder reaction conditions, and reduced environmental impact.[2][10] Two primary enzymatic routes are employed: a two-step process and a one-step process.
A. Two-Step Enzymatic Conversion
This method involves two sequential enzymatic reactions:
-
Oxidative Deamination: D-amino acid oxidase (DAAO) converts the D-α-aminoadipyl side chain of this compound to α-ketoadipyl-7-ACA. This intermediate is then non-enzymatically converted to glutaryl-7-aminocephalosporanic acid (GL-7-ACA).[11]
-
Hydrolysis: Glutaryl-7-ACA acylase (GA) hydrolyzes GL-7-ACA to yield 7-ACA.[11]
B. One-Step Enzymatic Conversion
A more streamlined approach utilizes a single enzyme, this compound acylase (CCA), to directly hydrolyze the amide bond of the D-α-aminoadipyl side chain of this compound, producing 7-ACA in a single step.[2][9][10]
Experimental Protocol: One-Step Enzymatic Conversion of this compound to 7-ACA using Immobilized this compound Acylase
This protocol describes the conversion of this compound to 7-ACA using immobilized this compound acylase (CCA). Immobilization of the enzyme enhances its stability and allows for easier separation and reuse.[9]
Materials:
-
This compound sodium salt
-
Immobilized this compound acylase (CCA) (e.g., on epoxy-activated carriers)[9]
-
Potassium phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Hydrochloric acid (1 M) and Sodium hydroxide (B78521) (1 M) for pH adjustment
-
Reaction vessel with temperature and pH control
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring
Procedure:
-
Reaction Setup:
-
Prepare a solution of this compound in 0.1 M potassium phosphate buffer (pH 8.0) to a final concentration of 20 g/L.
-
Place the solution in a temperature-controlled reaction vessel and maintain the temperature at 25°C.
-
Add the immobilized CCA to the reaction mixture. The optimal enzyme loading should be determined empirically, with a starting point of approximately 1400 U/g of carrier.[5]
-
-
Reaction Conditions:
-
Maintain the pH of the reaction mixture at 8.0 by the controlled addition of 1 M NaOH. The hydrolysis of this compound releases an acidic side-chain, causing a decrease in pH.
-
Stir the reaction mixture gently to ensure adequate mixing without causing significant mechanical stress to the immobilized enzyme.
-
-
Reaction Monitoring:
-
Withdraw aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes).
-
Analyze the samples by HPLC to determine the concentrations of this compound and 7-ACA. A reverse-phase C18 column is suitable for this separation.
-
-
Reaction Termination and Product Recovery:
-
Once the conversion has reached the desired level (typically >95%), stop the reaction by separating the immobilized enzyme from the reaction mixture by filtration.
-
The immobilized enzyme can be washed with buffer and stored for reuse.
-
The resulting 7-ACA solution can be purified by methods such as ion-exchange chromatography or crystallization.
-
Quantitative Data:
| Parameter | Value | Reference(s) |
| Starting Material | This compound | [1][11] |
| Enzyme | Immobilized this compound Acylase (CCA) | [9][12] |
| pH | 8.0 - 8.5 | [9][11] |
| Temperature | 20-25°C | [11] |
| Typical Molar Yield of 7-ACA | >85% | [11] |
| Conversion Time | 2.5 - 4 hours | [13] |
II. Chemical Modification of 7-ACA to Synthesize Novel Cephalosporins
The versatility of the 7-ACA nucleus allows for chemical modifications at the C-7 and C-3 positions to generate a wide array of semi-synthetic cephalosporins with diverse antibacterial activities and pharmacokinetic properties.[7]
Workflow for Synthesis of Novel Cephalosporin Derivatives
References
- 1. One-pot conversion of this compound by using an optimized two-enzyme process - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the this compound Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Method for Detection of β-Lactamases by Using a Chromogenic Cephalosporin Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-ACA - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antibacterial activity of cephalosporins having a catechol in the C3 side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. Cephalosporins. VII. Synthesis and antibacterial activity of new cephalosporins bearing a 2-imino-3-hydroxythiazoline (2-aminothiazole N-oxide) in the C-7 acylamino side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. microbiologyjournal.org [microbiologyjournal.org]
- 11. Two-step immobilized enzyme conversion of this compound to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immobilization and stabilization of this compound acylase on aminated support by crosslinking with glutaraldehyde and further modifying with aminated macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. elearning.uniroma1.it [elearning.uniroma1.it]
Troubleshooting & Optimization
Technical Support Center: Enhancing Cephalosporin C Production in Acremonium chrysogenum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to increase Cephalosporin (B10832234) C (CPC) yield in Acremonium chrysogenum.
Troubleshooting Guides
This section addresses common problems encountered during A. chrysogenum fermentation for CPC production.
Issue 1: Low Cephalosporin C Yield Despite Good Cell Growth
Question: My Acremonium chrysogenum culture shows high biomass, but the CPC titer is unexpectedly low. What are the potential causes and how can I troubleshoot this?
Answer:
Low CPC production with high cell density is a common issue that can stem from several factors related to nutrient availability, environmental conditions, and gene expression. Follow these troubleshooting steps:
-
Optimize Dissolved Oxygen (DO) Levels: CPC biosynthesis is a highly aerobic process.[1][2] Insufficient oxygen is a primary limiting factor.
-
Recommendation: Maintain DO levels at or above 30-40% saturation through optimized agitation and aeration rates.[1][3] For example, successful lab-scale fermentation has been achieved with an aeration rate of 1 vvm and an agitation speed of 400 rpm.[3] The use of oxygen vectors, like magnetite nanoparticles, has also been shown to improve oxygen transfer and CPC yield.[4]
-
-
Evaluate Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources are critical.
-
Carbon Source: While glucose is rapidly consumed for growth, its high concentration can repress CPC production.[5] Using a combination of a fast-metabolized sugar (like glucose) for initial growth and a slower-metabolized sugar (like sucrose (B13894) or lactose) for the production phase (idiophase) is often beneficial.[1][5]
-
Nitrogen Source: Ammonium (B1175870) can support growth but may suppress CPC production.[6] Amino acids like asparagine and glutamine are often better nitrogen sources for antibiotic synthesis.[6] The carbon-to-nitrogen (C/N) ratio should be carefully optimized, with a suggested range of 5.33 to 8.0.[1]
-
-
Check for Precursor and Inducer Availability:
-
Control the pH of the Culture: The optimal pH for CPC production can differ from the optimal pH for growth.
-
Recommendation: Maintain the pH of the fermentation broth within a controlled range. A study demonstrated that controlling the pH at 4.0 resulted in significantly higher CPC production compared to uncontrolled pH runs.[3] The typical pH for fermentation is often maintained around 7.2 at the start.[1]
-
-
Analyze for Intermediate Accumulation: A bottleneck in the biosynthetic pathway can lead to the accumulation of intermediates like penicillin N, deacetoxythis compound (DAOC), and deacetylthis compound (DAC), and a corresponding decrease in the final CPC product.[7]
Issue 2: High Levels of Deacetoxythis compound (DAOC) and Deacetylthis compound (DAC) Byproducts
Question: My HPLC analysis shows significant peaks for DAOC and DAC, and a relatively low peak for CPC. How can I improve the conversion to the final product?
Answer:
The accumulation of DAOC and DAC indicates an inefficiency in the final two steps of the this compound biosynthetic pathway. This is a common bottleneck in production.[7]
-
Genetic Engineering Approach: The conversion of DAOC to DAC and subsequently to CPC is catalyzed by the enzymes Deacetoxythis compound synthase/hydroxylase (encoded by cefEF) and Deacetylthis compound acetyltransferase (encoded by cefG), respectively.[7][9]
-
Process Optimization: Fermentation conditions can also influence the efficiency of these final conversion steps.
Frequently Asked Questions (FAQs)
Q1: What is the role of methionine in CPC production?
A1: Methionine plays a dual role. It serves as a sulfur donor for the biosynthesis of the precursor amino acid L-cysteine.[1] Additionally, it acts as a stimulant for CPC production, potentially by increasing the intracellular pool of S-adenosylmethionine (SAM), which is involved in regulatory processes.[11] While beneficial, its concentration must be optimized, as excessive amounts can inhibit fungal growth and differentiation.[1] Metabolic engineering strategies have been developed to create strains with high CPC yields that are independent of methionine stimulation.[11]
Q2: Which genes are the most critical to target for metabolic engineering to increase CPC yield?
A2: The most critical genes to target are often the rate-limiting steps in the biosynthetic pathway. Key targets include:
-
cefEF and cefG: These genes, part of the "late" gene cluster, are responsible for the final steps of CPC synthesis.[12] Overexpressing them can alleviate pathway bottlenecks, reducing the accumulation of intermediates DAOC and DAC.[7][8][13]
-
pcbAB and pcbC: These "early" cluster genes encode ACV synthetase and isopenicillin N synthase, respectively, which are crucial for the initial steps.[8][12] Enhancing their expression can increase the overall flux into the pathway.
-
Regulatory Genes (cefM, cefR): Upregulation of these genes has been observed in high-producing strains, suggesting they play a positive regulatory role in the expression of the biosynthetic genes.[8]
-
Transporter Genes (cefT): Overexpression of transporter genes can facilitate the export of CPC and its intermediates, potentially reducing feedback inhibition.[8][13]
Q3: What are the optimal physical parameters for A. chrysogenum fermentation?
A3: Optimal conditions can vary between strains, but general guidelines are:
-
pH: Often started around 7.2 and can be controlled to a lower value (e.g., 4.0) during the production phase for improved yield.[1][3]
-
Agitation: Depends on the bioreactor geometry, but rates like 400-500 rpm in lab-scale fermenters are common.[3][14]
-
Aeration: Typically around 1 vvm (volume of air per volume of medium per minute).[3]
-
Dissolved Oxygen (DO): Maintained above 30-40% saturation.[1]
Q4: How does the morphology of A. chrysogenum affect CPC production?
A4: Acremonium chrysogenum exhibits different morphological forms during fermentation, including hyphae, swollen hyphal fragments, and arthrospores.[1] The yeast-like form, characterized by wide, swollen hyphal fragments, is associated with higher CPC production.[1] Factors like nutrient composition and dissolved oxygen levels can influence the morphology. Arthrospores are metabolically less active.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on improving CPC yield.
Table 1: Impact of Genetic Engineering on CPC Yield
| Genetic Modification Strategy | Parental Strain | Resulting CPC Yield/Improvement | Reference |
| Overexpression of AcsamS | Wild-type | 129.7 µg/mL (4-fold increase) | [11] |
| Disruption of Acppm1 | Wild-type | 135.5 µg/mL | [11] |
| Overexpression of mecB in Acppm1 mutant | Acppm1DM | 142.7 µg/mL (5.5-fold increase over wild-type) | [11] |
| Co-expression of cefEF, cefG, and ACRE_076110 | Wild-type | 3.19-fold increase in CPC titer | [10] |
| Co-expression of cefEF, cefG, and ACRE_076110 | Industrial high-yield strain | 7.45 g/L (from 6.09 g/L, a 22.2% improvement) | [10] |
| Classical Strain Improvement (CSI) Program | Wild-type (ATCC 11550) | 9,000-12,000 mg/L (from 25-70 mg/L) | [15] |
Table 2: Impact of Fermentation Conditions on CPC Yield
| Parameter Optimized | Condition | Resulting CPC Yield/Improvement | Reference |
| Fermentation Scale-up and Optimization | 1% v/v inoculum, 1 vvm aeration, 400 rpm, controlled pH 4 | 399.52 µg/mL (3.4-fold increase over unoptimized run) | [3] |
| Addition of Magnetite Nanoparticles (MNPs) | 0.04 g/L MNPs | 220 mg/L (68% higher than control) | [4] |
| Fed-batch culture with rice oil | 5% rice oil feeding, 500 rpm | 0.98 g/L (132% improvement over batch flask culture) | [14] |
Experimental Protocols
Protocol 1: General Seed and Fermentation Culture
This protocol provides a general methodology for growing A. chrysogenum for CPC production.
1. Strain Maintenance:
-
Maintain A. chrysogenum strains on solid agar (B569324) slants, for example, a complex medium (CPA) containing maltose, peptone, and malt (B15192052) extract.[16] Incubate at 28°C for 10-20 days to allow for sporulation.[16]
2. Seed Culture Preparation:
-
Inoculate a spore suspension or mycelia into a seed medium in an Erlenmeyer flask. A typical seed medium might contain sucrose, glucose, and corn steep liquor.[4]
-
Incubate the flask at 27-28°C on a rotary shaker at ~220-250 rpm for 48-54 hours.[4][17] The goal is to achieve a healthy vegetative inoculum.
3. Fermentation:
-
Transfer the seed culture (e.g., 1-10% v/v) into the production fermenter containing the main fermentation medium.[3][4]
-
A defined fermentation medium could contain sucrose, glucose, ammonium sulfate, potassium phosphate, and various trace elements.[4] Methionine is often added as a stimulant.[4]
-
Control the fermentation parameters:
-
Run the fermentation for 120-200 hours, taking samples periodically for analysis.[1][4]
Protocol 2: Quantification of this compound by HPLC
This protocol outlines a standard method for measuring the concentration of CPC in fermentation broth.
1. Sample Preparation:
-
Collect a sample of the fermentation broth.
-
Centrifuge the sample (e.g., 10,000 x g for 10 minutes) to pellet the biomass.[17]
-
Filter the supernatant through a 0.22 or 0.45 µm syringe filter to remove any remaining particulates.
-
Dilute the cleared supernatant 1:10 (or as appropriate) with the mobile phase.[17]
2. HPLC Conditions:
-
Column: Reverse-phase C18 column (e.g., Nucleosil 120 3C18 or µ-Bondapak).[4][17]
-
Mobile Phase: A common mobile phase is a mixture of an aqueous buffer and an organic solvent. For example, 20 mM ammonium acetate (B1210297) (pH 5.7) with 2% acetonitrile.[17]
-
Flow Rate: 1.2 mL/min.[17]
-
Injection Volume: 10 µL.[17]
-
Column Temperature: 30°C.[17]
3. Quantification:
-
Prepare a standard curve using a certified standard of this compound at various known concentrations.
-
Run the standards and samples on the HPLC system.
-
Calculate the concentration of CPC in the samples by comparing their peak areas to the standard curve.
Visualizations
Caption: The biosynthetic pathway of this compound in Acremonium chrysogenum.
Caption: A logical workflow for troubleshooting low CPC yield.
Caption: Workflow for improving CPC yield via genetic engineering.
References
- 1. longdom.org [longdom.org]
- 2. Effect of catalase on CPC production during fermentation of Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaling up production of this compound by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced fermentative production of this compound by magnetite nanoparticles in culture of Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound production by immobilized Cephalosporium acremonium cells in a repeated batch tower bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrogen nutrition and regulation of cephalosporin production in Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Study on genetic engineering of Acremonium chrysogenum, the this compound producer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metabolic engineering of Acremonium chrysogenum for improving this compound production independent of methionine stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. pure.korea.ac.kr [pure.korea.ac.kr]
- 15. mdpi.com [mdpi.com]
- 16. Comparative Proteomic Analysis of Acremonium chrysogenum Strains: Key Changes Converting the Wild-Type Strain into Antibiotic this compound Biofactory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Statistical optimization and gamma irradiation on this compound production by Acremonium chrysogenum W42-I - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Cephalosporin C Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Cephalosporin (B10832234) C (CPC) fermentation with Acremonium chrysogenum.
Troubleshooting Guides
This section is designed to help you diagnose and resolve specific problems in your fermentation experiments.
Problem 1: Low Final Cephalosporin C Titer
Q1: My final this compound concentration is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A1: Low final CPC titer is a common issue with several potential root causes. Systematically evaluating your fermentation parameters is key to identifying the problem.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Media Composition: The balance of nutrients is critical for CPC production.
-
Action: Review and optimize your media components. Ensure the carbon-to-nitrogen (C/N) ratio is within the optimal range of 5.33 to 8.0.[1] High sucrose (B13894) accumulation can inhibit enzyme synthesis required for CPC formation.[1] Also, verify the concentration of essential precursors and inducers like methionine.
-
Experiment: Conduct a media optimization study, varying the concentrations of key components like glucose, sucrose, ammonium (B1175870) sulfate (B86663), and methionine.
-
-
Inadequate Dissolved Oxygen (DO) Levels: CPC biosynthesis is a highly aerobic process.
-
Action: Monitor and maintain DO levels above 30-40% saturation throughout the fermentation.[1]
-
Experiment: If DO levels are dropping, increase agitation and/or aeration rates. Be mindful that excessive shear from high agitation can damage mycelia.
-
-
Incorrect pH Profile: The pH of the fermentation broth significantly impacts enzyme activity and nutrient uptake.
-
Action: Maintain the pH of the medium around 7.2.[1] Use appropriate buffers or automated pH control with 2M KOH and 2M HCl to prevent large fluctuations.[1]
-
Experiment: Run fermentation batches with tightly controlled pH at different setpoints (e.g., 6.8, 7.0, 7.2, 7.4) to determine the optimal profile for your strain.
-
-
Poor Inoculum Quality: The health and density of the seed culture are crucial for a productive fermentation.
-
Action: Ensure your inoculum is in the active growth phase and free of contamination. Use an appropriate inoculum size, typically around 10% (v/v).
-
Experiment: Standardize your inoculum preparation protocol. Grow seed cultures for a defined period (e.g., 6-7 days at 28°C and 200 rpm) and perform microscopic examination for morphology and viability before inoculation.[1]
-
-
Suboptimal Temperature: Temperature affects both fungal growth and enzyme kinetics.
-
Action: Maintain the fermentation temperature at approximately 28°C.[1]
-
Experiment: Evaluate the impact of slight temperature variations (e.g., 26°C, 28°C, 30°C) on both biomass and CPC production.
-
Problem 2: Slow or Insufficient Biomass Growth
Q2: My Acremonium chrysogenum culture is growing very slowly, leading to low biomass and poor CPC production. What should I investigate?
A2: Insufficient biomass is often a precursor to low antibiotic yields, as a healthy and dense culture is necessary for robust secondary metabolite production.
Possible Causes and Troubleshooting Steps:
-
Nutrient Limitation in Growth Medium: The initial growth phase (trophophase) requires a rich medium to support rapid cell proliferation.
-
Action: Check the composition of your seed and fermentation media for adequate concentrations of carbon, nitrogen, and essential minerals.
-
Experiment: Titrate the concentrations of key growth-promoting nutrients like glucose and ammonium sulfate in your initial medium formulation.
-
-
Poor Inoculum Health or Low Viability: A weak inoculum will struggle to establish a healthy culture.
-
Action: Assess the viability of your spore stock or seed culture. Use fresh, actively growing mycelia for inoculation.
-
Experiment: Perform a spore viability count or use a metabolic stain (e.g., methylene (B1212753) blue) to assess the health of your inoculum.
-
-
Suboptimal Physical Parameters: Temperature, pH, and aeration during the growth phase can limit biomass accumulation.
-
Action: Ensure that the temperature and pH are optimal for vegetative growth (typically around 28°C and pH 7.2).[1] Provide sufficient aeration to meet the oxygen demand of the growing culture.
-
Experiment: Profile the biomass concentration over time under different temperature and pH conditions to identify the optimal growth parameters.
-
Problem 3: Accumulation of Precursors or Intermediates
Q3: I am observing high levels of penicillin N and other intermediates, but low levels of final this compound. What does this indicate and how can I fix it?
A3: The accumulation of precursors like penicillin N suggests a bottleneck in the later stages of the CPC biosynthetic pathway.
Possible Causes and Troubleshooting Steps:
-
Low Dissolved Oxygen: The conversion of penicillin N to deacetoxythis compound (DAOC) is catalyzed by an oxygen-dependent enzyme, deacetoxythis compound synthase (DAOCS).
-
Action: Increase the dissolved oxygen levels, especially during the CPC production phase (idiophase). Maintaining DO above 30% is critical.[1]
-
Experiment: Correlate the concentration of penicillin N and CPC with dissolved oxygen levels throughout the fermentation. Implement a DO-stat fed-batch strategy to maintain optimal oxygen levels. Moderate decreases in aeration can lead to increased penicillin N and decreased CPC yields.[2]
-
-
Suboptimal Strain Performance: The genetic makeup of your Acremonium chrysogenum strain may have limitations in the expression or activity of key enzymes in the later parts of the pathway.
-
Action: Consider strain improvement through classical mutagenesis or genetic engineering to enhance the expression of genes like cefEF and cefG, which are involved in the conversion of intermediates to CPC.
-
Experiment: If available, compare the performance of your current strain with a known high-producing strain under identical fermentation conditions.
-
Frequently Asked Questions (FAQs)
Q4: What is the optimal C/N ratio for this compound production?
A4: The optimal carbon-to-nitrogen (C/N) ratio for CPC production by Acremonium chrysogenum is reported to be between 5.33 and 8.0.[1] It is important to avoid excessive accumulation of rapidly metabolizable sugars like sucrose, as this can inhibit the synthesis of enzymes essential for CPC formation.[1]
Q5: What is the role of methionine in this compound fermentation?
A5: Methionine serves as a sulfur donor for the biosynthesis of the cephalosporin molecule.[1] It also acts as an inducer, stimulating fungal differentiation and increasing the antibiotic yield.[1] An optimal concentration of around 0.4% has been reported to be effective.[3]
Q6: How can I accurately quantify the concentration of this compound in my fermentation broth?
A6: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying CPC in fermentation broth. A reversed-phase C18 column with UV detection at 260 nm is typically used.[4]
Data Presentation
Table 1: Optimized Fermentation Parameters for this compound Production
| Parameter | Optimized Value | Reference |
| Temperature | 28 °C | [1] |
| pH | 7.2 | [1] |
| Dissolved Oxygen | > 30% saturation | [1] |
| Agitation | 200 rpm (shake flask) | [1] |
| Incubation Time | 120 - 144 hours | [1] |
| C/N Ratio | 5.33 - 8.0 | [1] |
| Methionine Conc. | 0.4% (4 g/L) | [3] |
Table 2: Example Media Composition for this compound Production
| Component | Seed Medium (g/L) | Fermentation Medium (g/L) | Reference |
| Sucrose | 30 | - | [1] |
| Glucose | - | 27 | [5] |
| Saccharose | - | 36 | [5] |
| (NH₄)₂SO₄ | - | 8 | [5] |
| KH₂PO₄ | 1.5 | 8 | [1][5] |
| MgSO₄ | 0.3 | 1.3 | [1][5] |
| DL-Methionine | - | 5 | [5] |
| Na₂SO₄ | - | 1.6 | [5] |
| CaSO₄ | - | 2.3 | [5] |
| Ferrous Ammonium Sulphate | - | 2 | [5] |
| ZnSO₄·7H₂O | - | 0.22 | [5] |
| MnSO₄·H₂O | - | 0.22 | [5] |
| CuSO₄ | - | 0.055 | [5] |
| Trace Metal Solution | 15 mL | - | [1] |
Experimental Protocols
Protocol 1: Inoculum Preparation
-
Prepare a seed medium containing (per liter): 30 g sucrose, 1.5 g KH₂PO₄, 0.3 g MgSO₄, and 15 mL trace metal solution.[1]
-
Sterilize the medium by autoclaving.
-
Inoculate the sterilized medium with a spore suspension or mycelial culture of Acremonium chrysogenum.
-
Incubate the culture for 6-7 days at 28°C on a rotary shaker at 200 rpm.[1]
-
Use this seed culture to inoculate the production fermentation vessel at a volume of approximately 10% of the final fermentation volume.
Protocol 2: HPLC Analysis of this compound
-
Sample Preparation:
-
Withdraw a sample of the fermentation broth.
-
Centrifuge the sample to pellet the biomass.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A suitable mobile phase, such as 2% acetonitrile (B52724) in 20 mM ammonium acetate, adjusted to pH 5.7.[4]
-
Flow Rate: 1.2 mL/min.[4]
-
Detection: UV detector at 260 nm.[4]
-
Injection Volume: 10 µL.[4]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of a this compound reference standard.
-
Run the prepared samples and integrate the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: this compound biosynthetic pathway.
Caption: Troubleshooting workflow for low CPC production.
Caption: Experimental workflow for CPC fermentation.
References
- 1. longdom.org [longdom.org]
- 2. Biosynthesis of penicillin N and this compound. Antibiotic production and other features of the metabolism of Cephalosporium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Statistical optimization and gamma irradiation on this compound production by Acremonium chrysogenum W42-I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced fermentative production of this compound by magnetite nanoparticles in culture of Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
"effect of aeration and agitation on Cephalosporin C fermentation"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of aeration and agitation on Cephalosporin (B10832234) C (CPC) fermentation by Acremonium chrysogenum.
Troubleshooting Guide
This guide addresses common issues encountered during Cephalosporin C fermentation experiments, with a focus on problems related to aeration and agitation.
Issue 1: Low this compound Yield
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inadequate Dissolved Oxygen (DO) | - Increase agitation speed in increments of 50-100 rpm. - Increase aeration rate (e.g., from 1 vvm to 1.5 vvm). - Ensure DO levels are maintained above 30-40% saturation.[1][2] | Increased CPC production and yield. |
| Excessive Agitation/Shear Stress | - Decrease agitation speed. High shear can damage mycelia.[3][4] - Evaluate impeller design; some configurations are less damaging.[5][6] | Improved mycelial health and potentially higher CPC yield. |
| Poor Mixing | - Check for and address any dead zones in the fermenter. - Ensure baffles are correctly installed to improve mixing.[7] | Homogeneous distribution of nutrients and oxygen, leading to more consistent fermentation. |
| Incorrect Fungal Morphology | - Optimize agitation to promote the formation of filamentous mycelia rather than arthrospores.[5][8] - High agitation can lead to fragmentation of mycelia.[9] | A shift towards a more productive mycelial morphology. |
Issue 2: Poor Biomass Growth
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Oxygen Limitation | - Increase aeration and/or agitation to ensure sufficient oxygen supply for cell growth.[1][10] | Increased biomass concentration. |
| Nutrient Limitation due to Poor Mixing | - Increase agitation to ensure uniform distribution of nutrients throughout the bioreactor. | Improved and more consistent biomass growth. |
Issue 3: Inconsistent Batch-to-Batch Results
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Variable Aeration and Agitation | - Implement a strict protocol for setting and monitoring aeration and agitation rates for each batch. - Calibrate DO probes and mass flow controllers regularly. | More consistent and reproducible fermentation outcomes. |
| Changes in Broth Rheology | - Monitor viscosity throughout the fermentation. - Adjust agitation as needed to maintain adequate mixing as the broth becomes more viscous. | Consistent mass transfer and fermentation performance across batches. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal dissolved oxygen (DO) concentration for this compound production?
A1: The optimal DO concentration for CPC production is generally maintained at or above 30-40% of saturation.[1][2] Lowering the DO level from 40% to 5% has been shown to significantly decrease CPC concentration from 7.2 g/L to 1.1 g/L.[11]
Q2: How does agitation speed affect this compound production?
A2: Agitation plays a crucial role in mixing and oxygen transfer. An optimal agitation speed is necessary for high CPC yield. For example, one study found that at 600 rpm, the maximum product yield was 4.72 g/L.[12] However, excessively high agitation can lead to shear stress, which can damage the fungal mycelia and negatively impact production.[3]
Q3: What is the recommended aeration rate for this compound fermentation?
A3: A common aeration rate used in studies is 1 volume of air per volume of medium per minute (vvm).[13][14] The optimal rate can vary depending on the specific fermenter geometry and culture conditions.
Q4: Can the type of impeller used in the bioreactor affect CPC production?
A4: Yes, the impeller design significantly impacts mixing efficiency, oxygen transfer, and shear stress. A novel impeller configuration has been shown to increase CPC production by 10% and enhance the volumetric oxygen transfer coefficient (KLa) by 15% compared to conventional impellers.[5]
Q5: How does aeration and agitation influence the morphology of Acremonium chrysogenum?
A5: Aeration and agitation affect the morphology of A. chrysogenum, which in turn influences CPC production.[5] High agitation can lead to the fragmentation of mycelia into arthrospores, which may be less productive.[5][8][9] Proper control of these parameters is essential to maintain a productive filamentous morphology.
Experimental Protocols and Data
Experimental Protocol for this compound Fermentation
The following is a generalized protocol based on common practices in the literature. Specific parameters should be optimized for individual experimental setups.
-
Inoculum Preparation:
-
Fermentation:
-
Transfer the inoculum to the production medium in a sterilized bioreactor.
-
Control the pH at approximately 7.2 using 2M KOH and 2M HCl.[1][2]
-
Set the initial aeration and agitation rates (e.g., 1 vvm and 300-400 rpm).[13][14]
-
Monitor and maintain the dissolved oxygen level above 30% saturation.[1][2]
-
-
Analysis:
-
Withdraw samples at regular intervals.
-
Analyze for this compound concentration using HPLC.[11]
-
Measure biomass (dry cell weight).
-
Quantitative Data Summary
Table 1: Effect of Dissolved Oxygen (DO) on this compound Production [11]
| DO (% Saturation) | This compound (g/L) | Penicillin N (g/L) | Deacetylthis compound (g/L) |
| 40 | 7.2 | 2.57 | 3.13 |
| 5 | 1.1 | 7.65 | 0.42 |
Table 2: Effect of Agitation Speed on this compound Production
| Agitation Speed (rpm) | This compound Yield (g/L) | Reference |
| 200 | - | [15][12] |
| 300 | 235.31 µg/mL | [13] |
| 400 | 399.52 µg/mL | [13][14] |
| 600 | 4.72 | [15][12] |
| 800 | - | [15][12] |
Table 3: Effect of Aeration Rate on this compound Production [13]
| Aeration Rate (vvm) | This compound Yield (µg/mL) |
| 1 | 197.25 |
| 2 | 165.35 |
Visualizations
Caption: General workflow for this compound fermentation experiments.
Caption: Decision-making process for troubleshooting low this compound yield.
References
- 1. longdom.org [longdom.org]
- 2. dspmuranchi.ac.in [dspmuranchi.ac.in]
- 3. Development of Various Processing Strategies for New Generation Antibiotics Using Different Modes of Bioreactors [jscimedcentral.com]
- 4. The effect of agitation on the morphology and penicillin production of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel impeller configuration to improve fungal physiology performance and energy conservation for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aeration and agitation | PPTX [slideshare.net]
- 8. Morphological changes of Acremonium chrysogenum during fermentation process (×1000) [journal.ecust.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. Influence of dissolved oxygen concentration on the biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Scaling up production of this compound by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cephalosporin C Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and temperature for the production of Cephalosporin (B10832234) C (CPC) by the filamentous fungus Acremonium chrysogenum.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Cephalosporin C production?
A1: The optimal pH for CPC production can vary depending on the specific strain of A. chrysogenum and the fermentation conditions. However, research indicates that a pH of around 6.5 is favorable for maximizing CPC yield.[1][2][3] Some studies have also reported successful production at a more acidic pH of 4.0.[4] It is crucial to maintain the pH within a narrow range, as deviations can significantly hamper antibiotic production.[5][6]
Q2: What is the optimal temperature for this compound production?
A2: The optimal temperature for both the growth of A. chrysogenum and CPC production is generally between 25°C and 30°C.[3] Specifically, a temperature of 30°C has been shown to result in maximum CPC production.[1][3][7] High temperatures can denature essential enzymes involved in the biosynthetic pathway, leading to a decrease in antibiotic synthesis.[3]
Q3: How critical is pH control during fermentation?
A3: pH is a key parameter in CPC production.[5][6] Failure to control pH can lead to substantial fluctuations that inhibit the production of the antibiotic.[5] Maintaining the pH within the optimal range is essential for maximizing the yield and the duration of the production phase.[5]
Q4: Can the initial pH of the culture medium affect the final CPC yield?
A4: Yes, the initial pH of the medium is a critical factor that can significantly impact both fungal growth and CPC biosynthesis.[3] It is recommended to adjust the initial pH to the optimal range before inoculation to ensure a favorable environment for the microorganism from the start of the fermentation process.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low this compound Yield | Suboptimal pH of the fermentation broth. | Regularly monitor the pH of the culture and maintain it within the optimal range (e.g., around 6.5) using appropriate buffers or automated pH control systems.[5][8] |
| Incorrect incubation temperature. | Ensure the fermenter's temperature is consistently maintained at the optimal level, typically between 28°C and 30°C.[1][8][9] | |
| Inconsistent Production Between Batches | Fluctuations in pH and temperature. | Implement strict process control to ensure consistent pH and temperature profiles across all fermentation batches. Utilize calibrated probes and control systems.[8] |
| Premature Cessation of CPC Production | Drastic shift in the pH of the medium. | Employ a robust buffering system in the fermentation medium to prevent rapid pH changes.[5] Consider a fed-batch strategy to control nutrient levels and subsequent pH shifts. |
| Poor Fungal Growth | Extreme pH or temperature conditions. | Verify that the initial pH and the incubation temperature are set to the optimal values for A. chrysogenum growth (pH ~6.5-7.2, Temperature ~28-30°C).[1][3][8] |
Data Summary
Table 1: Optimal pH for this compound Production
| Optimal pH | Fermentation Type | Reference |
| 4.0 | Submerged Fermentation | [4] |
| 6.5 | Solid State & Submerged Fermentation | [1][2][3] |
| 7.2 | Submerged Fermentation | [8] |
Table 2: Optimal Temperature for this compound Production
| Optimal Temperature (°C) | Fermentation Type | Reference |
| 28 | Submerged Fermentation | [8][9] |
| 30 | Solid State & Submerged Fermentation | [1][3][7] |
Experimental Protocols
Protocol for Determining Optimal pH and Temperature
This protocol outlines a general procedure for optimizing pH and temperature for this compound production in a laboratory-scale fermenter.
1. Media Preparation:
-
Prepare the desired fermentation medium. A typical basal medium might contain (g/L): Dextrin (35.0), Glucose (7.5), (NH₄)₂SO₄ (12.0), Urea (1.2), L-methionine (0.5), CaCO₃ (6.0), MgSO₄·7H₂O (4.8), KH₂PO₄ (0.6), K₂HPO₄ (1.2), corn steep liquor (30.0), and soybean meal (24.0).[4]
-
Adjust the initial pH of the medium to the desired starting point for your experiment (e.g., a range from 5.0 to 8.0 for pH optimization).[10]
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
2. Inoculum Preparation:
-
Grow a seed culture of A. chrysogenum in a suitable seed medium.
-
Incubate the seed culture for a specified period (e.g., 2-3 days) at an appropriate temperature (e.g., 28°C) with agitation.
3. Fermentation:
-
Inoculate the sterile fermentation medium with the seed culture.
-
For pH optimization experiments, set up multiple fermenters with different constant pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, 8.0). Use a pH controller to maintain the set pH throughout the fermentation.
-
For temperature optimization experiments, set up multiple fermenters at different constant temperatures (e.g., 24°C, 26°C, 28°C, 30°C, 32°C, 34°C).
-
Maintain other fermentation parameters such as agitation and aeration at constant levels.
4. Sampling and Analysis:
-
Withdraw samples from the fermenter at regular intervals (e.g., every 24 hours).
-
Measure the concentration of this compound in the samples using High-Performance Liquid Chromatography (HPLC). A common method involves a C18 column with UV detection at 254 nm or 260 nm.[4][11]
5. Data Interpretation:
-
Plot the this compound concentration over time for each experimental condition.
-
The pH and temperature that result in the highest final CPC concentration are considered optimal under the tested conditions.
Signaling Pathway
Fungal pH Sensing Pathway (Pal/Rim Pathway)
The perception of ambient pH in fungi is primarily mediated by the Pal/Rim signaling pathway. This highly conserved pathway ultimately leads to the activation of the PacC/Rim101 transcription factor, which regulates the expression of pH-responsive genes.
Caption: Fungal pH Sensing Pathway.
Experimental Workflow for Optimization
The following diagram illustrates a typical workflow for optimizing pH and temperature for this compound production.
Caption: Experimental Optimization Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Fermentative Production of this compound by Acromonium chrysogenum Strain using Response Surface Method [biot.modares.ac.ir]
- 3. researcherslinks.com [researcherslinks.com]
- 4. Statistical optimization and gamma irradiation on this compound production by Acremonium chrysogenum W42-I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of pH regulation and nutrient content on this compound production in solid-state fermentation by Acremonium chrysogenum C10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced fermentative production of this compound by magnetite nanoparticles in culture of Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
"common contaminants in Cephalosporin C fermentation and their control"
Welcome to the Technical Support Center for Cephalosporin C Fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to the production of this compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound fermentation experiments.
Issue 1: Low or No this compound Production
Question: My Acremonium chrysogenum culture is growing, but the yield of this compound is significantly lower than expected or absent. What are the possible causes and how can I troubleshoot this?
Answer: Low or no this compound (CPC) production despite visible fungal growth is a common issue that can stem from several factors, with microbial contamination being a primary suspect. Contaminating microorganisms can compete for essential nutrients, alter the fermentation environment, or produce inhibitory substances.
Common Contaminants: Studies of pharmaceutical manufacturing environments have identified several common microbial contaminants, including bacterial species from the genera Bacillus and Staphylococcus, and fungal species from Aspergillus, Penicillium, and Cladosporium[1].
Troubleshooting Steps:
-
Microbial Contamination Check:
-
Visual Inspection: Examine the fermentation broth for any unusual turbidity, color changes, or the formation of films or clumps that are not characteristic of a pure A. chrysogenum culture.
-
Microscopy: Prepare a wet mount of the fermentation broth and observe under a microscope. Look for bacterial cells (typically much smaller than fungal hyphae) or fungal spores and hyphae with morphologies different from A. chrysogenum.
-
Plating on Selective Media: Plate a diluted sample of your fermentation broth onto various selective and differential agar (B569324) media to detect and isolate contaminants.
-
-
Impact on Yield:
-
The presence of contaminants can lead to a significant reduction in CPC yield. While specific quantitative data for every contaminant is extensive, the competition for nutrients and the alteration of pH are known to drastically inhibit the production of secondary metabolites like this compound.
-
-
Control and Prevention:
-
Aseptic Technique: Strict adherence to aseptic techniques is the most critical factor in preventing contamination. This includes sterilizing all media, equipment, and air supplies.
-
Sterilization Validation: Regularly validate your sterilization protocols for equipment and media to ensure their effectiveness.
-
Raw Material Screening: Test all raw materials for microbial load before use.
-
Experimental Protocol: Detection and Isolation of Bacterial Contaminants from a Fungal Fermentation Broth
This protocol outlines the steps to detect and isolate bacterial contaminants from your Acremonium chrysogenum fermentation.
Materials:
-
Sterile buffered peptone water (or similar diluent)
-
Sterile serological pipettes
-
Sterile Petri dishes
-
Nutrient Agar (for general bacterial growth)
-
Mannitol Salt Agar (selective for Staphylococcus)
-
Tryptic Soy Agar (for general bacterial growth)
-
Sabouraud Dextrose Agar (for fungal growth, to confirm purity of A. chrysogenum)
-
Incubator
Procedure:
-
Sample Preparation and Serial Dilution:
-
Aseptically withdraw a representative sample from your fermenter.
-
Perform a 10-fold serial dilution of the sample in sterile buffered peptone water.
-
-
Plating:
-
Pour Plate Method: Pipette 1 mL of each dilution into separate, labeled sterile Petri dishes. Pour molten (cooled to 45-50°C) Nutrient Agar, Mannitol Salt Agar, and Tryptic Soy Agar into the respective plates. Swirl gently to mix and allow to solidify.
-
Spread Plate Method: Pipette 0.1 mL of each dilution onto the surface of pre-poured agar plates. Use a sterile spreader to evenly distribute the inoculum.
-
-
Incubation:
-
Incubate the Nutrient Agar, Mannitol Salt Agar, and Tryptic Soy Agar plates at 30-35°C for 24-48 hours.
-
Incubate the Sabouraud Dextrose Agar plates at 20-25°C for 3-5 days to confirm the growth of A. chrysogenum and check for fungal contaminants.
-
-
Analysis:
-
Examine the plates for colony growth. Bacterial colonies will typically appear within 24-48 hours and will be morphologically distinct from the slower-growing fungal colonies.
-
Count the number of colonies on plates with 30-300 colonies to quantify the level of contamination (CFU/mL).
-
Subculture distinct bacterial colonies onto fresh plates for further identification.
-
Logical Relationship for Troubleshooting Low this compound Yield
Caption: Troubleshooting workflow for low this compound yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound fermentation?
A1: Contamination can be introduced at various stages of the fermentation process. The most common sources include:
-
Inadequate Sterilization: Incomplete sterilization of the fermentation medium, bioreactor, and associated equipment is a primary cause.
-
Air Supply: Non-sterile air or leaks in the air filtration system can introduce airborne bacteria and fungal spores.
-
Raw Materials: The raw materials used in the fermentation medium can harbor resistant spores if not properly treated.
-
Inoculum: The seed culture of Acremonium chrysogenum may be contaminated.
-
Sampling and Additions: Aseptic techniques must be strictly followed during sampling and the addition of nutrients or antifoaming agents.
-
Personnel: Operators can be a source of contamination if proper gowning and hygiene procedures are not followed.
Q2: How can I prevent bacteriophage contamination in my fermentation?
A2: While bacteriophage contamination is more prevalent in bacterial fermentations, it is a risk in any large-scale microbial process. Prevention strategies include:
-
Raw Material Treatment: Heat treatment or filtration of raw materials can inactivate phages.
-
Resistant Strains: Use of phage-resistant strains of the production organism, if available.
-
Sanitation: Rigorous cleaning and sanitation of all equipment and the production environment are crucial.
-
Process Design: Designing the facility and processes to minimize the risk of cross-contamination.
Q3: What is the impact of a bacterial contaminant on the pH of the fermentation?
A3: Bacterial contaminants can significantly alter the pH of the fermentation broth. Many bacteria produce acidic or alkaline byproducts as part of their metabolism. This can shift the pH outside of the optimal range for Acremonium chrysogenum growth and this compound production, leading to reduced yields.
Q4: Are there any chemical methods to control contamination during fermentation?
A4: The use of antibiotics to control bacterial contamination in an antibiotic fermentation is generally not feasible as it can interfere with the production and recovery of the desired antibiotic. The primary approach to contamination control is prevention through strict aseptic techniques and proper sterilization.
Q5: How does nutrient competition by contaminants affect this compound production?
A5: Contaminating microorganisms compete with Acremonium chrysogenum for essential nutrients in the fermentation medium, such as carbon, nitrogen, and trace elements. This competition can limit the growth of the production strain and, more importantly, divert the precursors and energy required for the biosynthesis of this compound, thereby reducing the final product yield.
Experimental Workflow: Sterilization Validation of a Laboratory Fermenter
Caption: Workflow for the validation of a laboratory fermenter sterilization process.
Quantitative Data Summary
The following table summarizes the potential impact of various factors, including contamination, on this compound yield. It is important to note that the exact percentage of yield loss can vary significantly depending on the specific contaminant, the level of contamination, and the fermentation conditions.
| Factor | Potential Impact on this compound Yield | Reference |
| Bacterial Contamination | Significant decrease (can lead to complete loss) | General knowledge |
| Fungal Contamination | Significant decrease (can lead to complete loss) | General knowledge |
| Suboptimal pH | 10-50% decrease | [2] |
| Suboptimal Temperature | 10-60% decrease | [2] |
| Low Dissolved Oxygen | 20-70% decrease | [3] |
| Nutrient Limitation | 30-80% decrease | [2] |
Note: The values in this table are estimates and can vary widely.
This technical support center provides a foundational understanding of common contaminants in this compound fermentation and strategies for their control. For more detailed and specific inquiries, please consult relevant scientific literature and established standard operating procedures.
References
Technical Support Center: Enhancing the Efficiency of Cephalosporin C Purification Resins
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of Cephalosporin (B10832234) C using resin-based chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common types of resins used for Cephalosporin C purification?
A1: Both ion-exchange and non-ionic adsorbent resins are frequently used. Intermediate-strength anion-exchange resins in the acetate (B1210297) or formate (B1220265) form have been shown to provide selective separation.[1] Additionally, various other resins including WA-30, HP-20, XAD-2000, and SK-1B have been employed, achieving high purity and yields.[2]
Q2: What is a typical recovery yield for this compound purification using resin chromatography?
A2: With optimized processes, recovery yields can be quite high. Reports indicate that yields can be above 90%, and in some cases, as high as 96%, particularly when columns are operated in tandem.[2] Sunresin's purification line for this compound reports a total yield of over 90%.[3][4]
Q3: At what pH is this compound most stable during purification?
A3: this compound is more stable in acidic conditions and is unstable in alkaline conditions, particularly at a pH above 8.0.[2] Elution from ion-exchange resins is often carried out using buffers with a pH in the range of 2.5 to 5.0.[1]
Q4: Can I use techniques other than resin chromatography for this compound purification?
A4: Yes, other techniques can be used in conjunction with or as alternatives to resin chromatography. These include ultrafiltration for removing insoluble materials and proteins, nanofiltration for concentration, and solvent precipitation (e.g., with acetone) to remove certain impurities.[1]
Troubleshooting Guide
Issue 1: Low Binding of this compound to the Resin
-
Question: My this compound is not binding efficiently to the ion-exchange resin, leading to significant loss in the flow-through. What could be the cause?
-
Answer:
-
Incorrect pH of the Feed Stream: The pH of the fermentation broth or feed stream is critical for efficient binding to an ion-exchange resin. For anion-exchange resins, the pH should be adjusted to ensure that this compound carries a net negative charge.
-
Resin Capacity Exceeded: The binding capacity of the resin may have been exceeded. Consider reducing the loading volume or using a larger column.
-
Presence of Competing Ions: High concentrations of other anions in the feed stream can compete with this compound for binding sites on the resin.
-
Resin Fouling: The resin may be fouled with proteins or other contaminants from the fermentation broth, which can block the binding sites.[3] A proper cleaning and regeneration protocol should be implemented.
-
Issue 2: Low Recovery of this compound During Elution
-
Question: I am observing a low yield of this compound in my elution fractions. What steps can I take to improve recovery?
-
Answer:
-
Suboptimal Elution Buffer: The pH or ionic strength of the elution buffer may not be optimal for desorbing the bound this compound. For anion-exchange resins, elution is typically achieved by lowering the pH or increasing the salt concentration. A formate or acetate buffer at a pH of approximately 2.5 to 5.0 is often effective.[1]
-
Insufficient Elution Volume: Ensure that a sufficient volume of elution buffer is used to completely desorb the product from the resin.
-
Precipitation on the Column: Changes in pH or solvent concentration during elution could potentially cause the product to precipitate on the column.
-
Product Degradation: this compound is susceptible to degradation at alkaline pH.[2] Ensure the pH of your elution buffer is in the acidic range to maintain stability.
-
Issue 3: Poor Purity of the Eluted this compound
-
Question: The eluted this compound contains a high level of impurities. How can I improve the purity?
-
Answer:
-
Inefficient Washing: The washing step after loading may be insufficient to remove all non-specifically bound impurities. Increase the wash volume or include a low concentration of salt in the wash buffer to remove weakly bound contaminants.
-
Co-elution of Impurities: Impurities with similar charge properties to this compound may co-elute. Consider optimizing the elution gradient (step or linear) to achieve better separation.
-
Pre-treatment of the Feed Stream: The fermentation broth should be clarified to remove mycelia and other insoluble materials before loading onto the column.[1] Using a pre-treatment resin can also help in removing impurities like proteins that might interfere with the purification.[3] The addition of acetone (B3395972) to the filtrate can also help precipitate impurities.[1]
-
Use of a More Selective Resin: An intermediate-strength anion-exchange resin can offer more selective separation compared to strong or weak ion exchangers.[1]
-
Data Presentation
Table 1: Overview of Resins and Performance in this compound Purification
| Resin Type | Resin Name(s) | Typical Usage | Reported Yield | Key Considerations |
| Intermediate-Strength Anion Exchange | IR-68 | Selective separation of this compound | High (not specified) | Use acetate or formate form; elute at pH 2.5-5.0.[1] |
| Various Chromatographic Resins | WA-30, HP-20, XAD-2000, SK-1B | Industrial scale purification | >90% (up to 96% in tandem)[2] | Can be used in combination for higher purity and yield.[2] |
| Non-ionic Adsorbent | Amberlite XAD-2, XAD-4 | Adsorption from fermentation broth | - | - |
| Pre-treatment/Decolorization | Not specified | Removal of impurities prior to main purification | - | Protects the main adsorption column and improves final purity.[3] |
Experimental Protocols
Protocol 1: General Purification of this compound using an Intermediate-Strength Anion-Exchange Resin
-
Preparation of Fermentation Broth:
-
Column Loading:
-
Equilibrate the intermediate-strength anion-exchange resin (e.g., IR-68 in acetate or formate form) with a suitable buffer.
-
Pass the acetone-treated and filtered broth through the column at a controlled flow rate.
-
-
Washing:
-
Wash the column with a suitable buffer to remove non-specifically bound impurities.
-
-
Elution:
-
Elute the bound this compound using a dilute formate or acetate buffer with a pH between 2.5 and 5.0.[1]
-
-
Product Recovery:
-
The eluate can be concentrated in vacuo at a temperature below 30°C to induce crystallization of the purified this compound.[1]
-
Protocol 2: Resin Regeneration and Cleaning
-
Regeneration (Post-Elution):
-
Following the elution of this compound, wash the column with several column volumes of a high salt solution (e.g., 1-2 M NaCl) to remove any remaining strongly bound molecules.
-
Follow with a wash of deionized water.
-
Re-equilibrate the resin with the starting buffer for the next purification cycle.
-
-
Cleaning (Periodic Maintenance):
-
For more thorough cleaning to remove fouled proteins and other organic matter, a solution of 0.1-0.5 M NaOH can be used.
-
Wash the column with the NaOH solution for a sufficient contact time.
-
Thoroughly rinse the column with deionized water until the pH of the effluent returns to neutral.
-
Re-equilibrate the resin with the appropriate buffer before storage or reuse.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. US3467654A - Process for the recovery and purification of this compound - Google Patents [patents.google.com]
- 2. Purification of this compound Produced by Cephalosporium acrernoniurn -Microbiology and Biotechnology Letters | 학회 [koreascience.kr]
- 3. es.seplite.com [es.seplite.com]
- 4. Extraction of this compound - Sunresin [seplite.com]
"addressing peak tailing in HPLC analysis of Cephalosporin C"
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Cephalosporin (B10832234) C, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in my Cephalosporin C analysis?
Peak tailing refers to a distortion in a chromatogram where the peak is not symmetrical, and its trailing edge is longer than the leading edge.[1] A peak is generally considered to be tailing if the tailing factor (Tf) or asymmetry factor (As) is greater than 1.2.[2][3]
This is problematic for several reasons:
-
Inaccurate Quantification: Tailing peaks are wider and less defined, which can lead to errors in calculating the peak area, compromising the accuracy of quantitative results.[4]
-
Reduced Resolution: The extended tail of a peak can merge with an adjacent peak, making it difficult to separate and quantify closely eluting compounds or impurities.[1]
-
Lower Sensitivity: As the peak broadens, its height decreases, which can reduce the signal-to-noise ratio and negatively impact the method's detection limits.
Q2: My this compound peak is tailing. What are the most common causes?
Peak tailing in HPLC is typically caused by more than one retention mechanism occurring simultaneously.[2] For this compound, the most common causes can be grouped into chemical interactions and physical or system-related issues.
Primary Chemical Causes:
-
Secondary Silanol (B1196071) Interactions: this compound, which contains both acidic (carboxyl) and basic (amino) functional groups, can interact with ionized residual silanol groups (Si-O⁻) on the surface of silica-based columns (e.g., C18, C8).[2][5] This is a very common cause of tailing for basic and polar compounds.[6]
-
Incorrect Mobile Phase pH: If the mobile phase pH is close to one of the pKa values of this compound, the molecule can exist in both ionized and non-ionized forms, leading to peak splitting or tailing.[7][8]
Primary Physical & System Causes:
-
Column Degradation: The column's stationary phase can degrade over time, or the inlet frit can become partially blocked by sample particulates, distorting the flow path.[3][4] A void at the column inlet is another common cause.[9]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[1][6]
-
Extra-Column Effects: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause the separated peak to broaden before it is detected.[7][10]
Q3: How does the mobile phase pH affect the peak shape of this compound?
The mobile phase pH is a critical factor due to the multiple ionizable groups in the this compound structure.[11] this compound has reported pKa values of <2.6, 3.1 (for its two carboxylic acid groups), and 9.8 (for its amino group).[12]
-
pH Close to pKa: Operating near a pKa value can cause the simultaneous presence of both the ionized and non-ionized forms of the analyte, resulting in distorted or split peaks.[13][14] For robust results, the mobile phase pH should be at least 2 units away from the analyte's pKa.[14]
-
High pH (>4): At a pH above 4, the carboxyl groups are deprotonated (negatively charged) and the silanol groups on the column are also deprotonated. This can lead to ionic interactions that cause tailing.
-
Low pH (<3): Operating at a low pH (e.g., 2.5-3.0) is often recommended. At this pH, the residual silanol groups on the silica (B1680970) packing are fully protonated (Si-OH), minimizing their ability to interact with the analyte.[2][15] This helps to ensure a single, uniform interaction mechanism (hydrophobic interaction), leading to sharper, more symmetrical peaks.
Q4: I suspect secondary interactions with the column are causing tailing. How can I fix this?
Secondary interactions, primarily with acidic silanol groups on the silica surface, are a major cause of peak tailing for polar and basic compounds.[1][5] Here are several strategies to mitigate these effects:
-
Operate at Low pH: Lowering the mobile phase pH to around 2.5-3.0 protonates the silanol groups, neutralizing their negative charge and preventing unwanted ionic interactions.[2][16]
-
Use a Highly Deactivated Column: Modern HPLC columns are often "end-capped," a process that chemically blocks a majority of the residual silanol groups.[2] Using a high-purity, fully end-capped column can significantly improve peak shape.
-
Add a Competing Base: Introducing a "silanol suppressor" like triethylamine (B128534) (TEA) at a low concentration (e.g., 5-10 mM) to the mobile phase can be effective.[16][17] The TEA acts as a competing base that preferentially interacts with the active silanol sites, masking them from the analyte.[16]
-
Increase Buffer Strength: Using a higher buffer concentration (e.g., 20-50 mM) can help to mask residual silanol interactions and maintain a stable pH environment.[4][15]
Q5: Could my column be the problem? When should I suspect column degradation or contamination?
Yes, the column is a frequent source of peak shape problems. Suspect column issues if you observe the following:
-
Gradual Performance Decline: Peak tailing, broadening, or splitting worsens over a series of injections or batches.[9]
-
Sudden Change with New Batch: If tailing appears suddenly after starting a new batch of samples, it could indicate that the samples contain contaminants that have fouled the column.[3]
-
All Peaks are Tailing: If all peaks in the chromatogram begin to tail, it often points to a physical problem like a partially blocked inlet frit or a void in the column packing bed.[3]
To confirm a column issue, you can substitute it with a new column of the same type. If the peak shape improves, the original column was likely the cause.[2][4]
Q6: Can my sample concentration or solvent cause peak tailing?
Absolutely. Issues related to the sample itself are a common and sometimes overlooked cause of peak tailing.
-
Column Overload: Injecting too much analyte mass (either from high concentration or large volume) can saturate the stationary phase.[1] This leads to a situation where the excess analyte molecules travel through the column more quickly, resulting in a distorted peak with a tailing or triangular shape.[3] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves, you are likely overloading the column.[4]
-
Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion.[1][13] The strong solvent plug carries the analyte down the column prematurely and in a dispersed band. Always try to dissolve your sample in the initial mobile phase whenever possible.[18]
Troubleshooting Guides & Protocols
Data Summary
The following tables provide key information about this compound and typical starting conditions for HPLC analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₁N₃O₈S | [12] |
| Molecular Weight | 415.42 g/mol | [12] |
| pKa Values | <2.6, 3.1, 9.8 | [12] |
Table 2: Recommended Starting Conditions for Cephalosporin HPLC Analysis
| Parameter | Recommended Condition | Rationale & Reference |
| Column | C18 or C8, 5 µm (e.g., 250 x 4.6 mm) | Commonly used for cephalosporin separation.[19][20][21] |
| Mobile Phase A | 0.02-0.05 M Phosphate or Acetate Buffer | Provides buffering capacity to maintain stable pH.[19][22] |
| Mobile Phase B | Acetonitrile (B52724) or Methanol | Common organic modifiers for reversed-phase HPLC.[19][21] |
| pH | 2.5 - 3.0 (for tailing) or 5.0 - 6.0 | Low pH suppresses silanol interactions.[2][15] pH 5-6 has also been used successfully.[19][20][22] |
| Flow Rate | 0.8 - 1.3 mL/min | Typical analytical flow rates.[19][20] |
| Column Temp. | 30 °C | Provides good efficiency and reproducibility.[20] |
| Detection | UV, 250-260 nm | This compound has a UV max around 260 nm.[12][20] |
Experimental Protocols
Protocol 1: Systematic Approach to Mobile Phase pH Optimization
This protocol outlines a method for determining the optimal mobile phase pH to improve the peak shape of this compound.
-
Initial Setup:
-
Column: Use a standard, reliable C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV at 260 nm.
-
-
Buffer Preparation and pH Screening:
-
Prepare a 20 mM stock solution of a suitable buffer, such as potassium phosphate.
-
Create a series of aqueous mobile phases by adjusting the pH of the buffer solution. Explore a range from pH 2.5 to 7.0 at intervals of 0.5 pH units.
-
For each pH value, prepare the final mobile phase by mixing the aqueous buffer with acetonitrile in a suitable ratio (e.g., 95:5 or 90:10 v/v).
-
Filter and degas all mobile phases before use.[20]
-
-
Analysis:
-
Equilibrate the column with the first mobile phase for at least 20 column volumes.
-
Inject a standard solution of this compound.
-
Record the chromatogram and calculate the tailing factor.
-
Repeat the equilibration and injection for each prepared pH value.
-
-
Evaluation:
-
Compare the tailing factor, retention time, and resolution across the different pH values.
-
Select the pH that provides the most symmetrical peak (Tf closest to 1.0) while maintaining adequate retention and resolution.
-
Protocol 2: Column Flushing and Regeneration
If column contamination or a blocked frit is suspected, this flushing procedure can help restore performance. Note: Always disconnect the column from the detector before flushing.
-
Disconnect: Disconnect the column outlet from the detector to prevent contamination.
-
Reverse: Reverse the column direction (connect the outlet to the pump). This helps to flush particulates off the inlet frit.[3]
-
Flushing Sequence: Flush the column with 20 column volumes of each of the following solvents at a low flow rate (e.g., 0.5 mL/min):
-
HPLC-grade Water (to remove buffers)
-
Isopropanol
-
Hexane (if non-polar contaminants are suspected)
-
Isopropanol
-
HPLC-grade Water
-
Your mobile phase (without buffer)
-
-
Re-equilibration:
-
Return the column to its normal flow direction.
-
Reconnect the column to the detector.
-
Equilibrate with your buffered mobile phase until a stable baseline is achieved.
-
-
Test: Inject a standard to see if peak shape has improved. If not, the column may be permanently damaged and require replacement.[15]
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving peak tailing.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. chromtech.com [chromtech.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. waters.com [waters.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. agilent.com [agilent.com]
- 12. This compound [drugfuture.com]
- 13. benchchem.com [benchchem.com]
- 14. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 15. uhplcs.com [uhplcs.com]
- 16. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 17. phenomenex.com [phenomenex.com]
- 18. obrnutafaza.hr [obrnutafaza.hr]
- 19. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sysrevpharm.org [sysrevpharm.org]
- 21. High-pressure liquid chromatographic method for analysis of cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Baseline Noise in Cephalosporin C Chromatography
Welcome to the technical support center for troubleshooting baseline noise in your Cephalosporin (B10832234) C chromatograms. This resource is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered during HPLC analysis of Cephalosporin C.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of baseline noise in HPLC analysis?
Baseline noise in High-Performance Liquid Chromatography (HPLC) can originate from various sources within the system. Generally, these can be categorized into issues related to the mobile phase, the HPLC system components (pump, degasser, column, and detector), or environmental factors.[1][2][3] Common culprits include improperly prepared mobile phase, air bubbles in the system, a contaminated or degraded column, and fluctuations in temperature.[4][5]
Q2: How can I distinguish between baseline noise and baseline drift?
It is important to differentiate between baseline noise and drift to effectively troubleshoot.
-
Baseline noise refers to rapid, random, short-term fluctuations in the baseline.[1]
-
Baseline drift is a gradual, long-term upward or downward trend of the baseline.[1]
This guide primarily focuses on troubleshooting baseline noise.
Troubleshooting Guides
Mobile Phase-Related Issues
Q3: My baseline is noisy, and I suspect the mobile phase. What should I check?
The mobile phase is a frequent source of baseline noise. Here are the key aspects to investigate:
-
Solvent Quality and Preparation: Always use HPLC-grade solvents and freshly prepared mobile phases. Impurities in solvents can lead to spurious signals. For this compound analysis, mobile phases often consist of acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer (e.g., phosphate (B84403) or acetate).[1][2][3][6][7] Ensure accurate mixing of mobile phase components.
-
Degassing: Inadequate degassing of the mobile phase is a primary cause of noisy baselines due to the formation of air bubbles.[4][5][7] Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.[4]
-
Contamination: Microbial growth can occur in buffered mobile phases, leading to contamination and baseline noise. Prepare buffer solutions fresh daily and filter them through a 0.22 or 0.45 µm filter.[4]
HPLC System Component-Related Issues
Q4: I've checked my mobile phase, but the baseline noise persists. What parts of my HPLC system should I inspect?
If the mobile phase is not the issue, systematically check the components of your HPLC system.
-
Pump: Pulsations from the pump can cause a noisy baseline.[2] This may be due to worn-out pump seals or malfunctioning check valves.[2] Regular maintenance, including changing pump seals annually, can prevent this.[2]
-
Degasser: A malfunctioning in-line degasser can lead to dissolved air in the mobile phase, resulting in baseline pulsations.[2]
-
Column: A contaminated or degraded HPLC column can be a significant source of baseline noise.[8] For this compound analysis, C8 and C18 columns are commonly used.[3][6][7] To isolate the column as the source of the noise, you can replace it with a union and observe the baseline.[2] If the noise disappears, the column is the likely culprit and may need to be cleaned or replaced.
-
Detector: Detector issues can manifest as baseline noise.
-
Lamp Instability: An aging or unstable detector lamp can cause fluctuations in the baseline.[4][9]
-
Contaminated Flow Cell: A dirty flow cell can also contribute to noise.[5] Flushing the flow cell may resolve the issue.
-
Detector Wavelength: For this compound, UV detection is typically performed between 250 nm and 271 nm.[1][5][6][10][11] Lower wavelengths (<220 nm) can inherently show more noise.[7]
-
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Baseline Noise
This protocol provides a step-by-step approach to identifying the source of baseline noise.
-
Observe the Baseline without the Column: Replace the column with a union to bypass it. If the baseline becomes stable, the column is the source of the noise. Proceed with column cleaning or replacement.
-
Check for Leaks: Carefully inspect all fittings and connections for any signs of leaks.
-
Purge the Pump: Purge each pump channel to ensure there are no air bubbles in the system.
-
Prepare Fresh Mobile Phase: Prepare a fresh batch of mobile phase using HPLC-grade solvents and ensure it is thoroughly degassed.
-
Flush the System: Flush the entire system with the fresh mobile phase.
Data Presentation
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Typical Values | Reference(s) |
| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm | [1][3][6][7] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with Phosphate or Acetate buffer | [1][3][6][7] |
| Detection Wavelength | 250 - 271 nm | [5][6][10][11] |
| Flow Rate | 0.8 - 1.5 mL/min | [1][3][6] |
| Elution Mode | Isocratic or Gradient | [8][12][13][14][15] |
Visualizations
Diagram 1: Troubleshooting Workflow for HPLC Baseline Noise
Caption: A logical workflow for diagnosing and resolving baseline noise in HPLC.
Diagram 2: Key Factors Contributing to HPLC Baseline Noise
Caption: Major contributors to baseline noise in HPLC analysis.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. High-pressure liquid chromatographic method for analysis of cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. seer.ufrgs.br [seer.ufrgs.br]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 14. uhplcs.com [uhplcs.com]
- 15. mastelf.com [mastelf.com]
"stability issues of Cephalosporin C in solution and storage"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Cephalosporin C in solution and during storage. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during research and development.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Loss of Antibacterial Activity in Solution
Question: My this compound solution has lost its expected antibacterial potency. What are the likely causes?
Answer: The loss of antibacterial activity is primarily due to the degradation of the β-lactam ring, which is essential for its mechanism of action. Several factors can accelerate this degradation:
-
pH: this compound is most stable in a pH range of 4 to 6. Solutions that are too acidic (pH < 4) or alkaline (pH > 7) will experience rapid hydrolysis of the β-lactam ring.
-
Temperature: Elevated temperatures significantly increase the rate of degradation. Storing solutions at room temperature for extended periods can lead to a substantial loss of activity.
-
Improper Storage: Repeated freeze-thaw cycles can also contribute to degradation. It is recommended to aliquot stock solutions before freezing.
-
Contamination: Bacterial contamination can introduce β-lactamase enzymes, which specifically target and inactivate the β-lactam ring.
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
Question: I am observing additional peaks in my HPLC chromatogram when analyzing my this compound sample. What could these be?
Answer: The appearance of new peaks is indicative of this compound degradation. The identity of these degradation products depends on the conditions the sample was exposed to. The two primary degradation pathways are:
-
Hydrolysis of the β-lactam ring: This is a common pathway under both acidic and basic conditions.
-
Deacetylation: The acetyl group at the C-3' position can be hydrolyzed, forming deacetylthis compound. This can occur under acidic conditions or be enzymatically catalyzed.
To identify these peaks, you can use reference standards for potential degradation products or employ mass spectrometry (MS) coupled with HPLC.
Issue 3: Inconsistent Results in Stability Studies
Question: I am getting variable results in my this compound stability studies. How can I improve the reproducibility of my experiments?
Answer: Inconsistent results often stem from a lack of precise control over experimental parameters. To ensure reproducibility:
-
Precise pH Control: Use calibrated pH meters and freshly prepared buffers. Ensure the buffer has sufficient capacity to maintain the desired pH throughout the experiment.
-
Accurate Temperature Control: Use a calibrated water bath or incubator with minimal temperature fluctuations.
-
Consistent Sample Handling: Prepare all samples, including controls, in an identical manner. Minimize the time samples spend at room temperature before analysis.
-
Validated Analytical Method: Ensure your HPLC method is properly validated for stability-indicating properties, meaning it can resolve the parent drug from its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A1: For short-term storage (up to a few days), solutions should be kept refrigerated at 2-8°C and in a pH range of 4-6. For long-term storage, it is highly recommended to store aliquots of the solution at -20°C or below to minimize degradation.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. The molecule is most stable in the pH range of 4-6. Outside of this range, both acidic and alkaline conditions catalyze the hydrolysis of the β-lactam ring, leading to a loss of activity.
Q3: Can I autoclave solutions containing this compound?
A3: No, autoclaving is not recommended. The high temperatures will cause rapid degradation of the molecule. Solutions should be sterilized by filtration through a 0.22 µm filter.
Q4: What are the primary degradation pathways of this compound?
A4: The two main degradation pathways are the hydrolysis of the β-lactam ring and the deacetylation of the C-3' acetoxymethyl group. The specific degradation products formed will depend on the pH, temperature, and presence of enzymes.
Q5: How can I monitor the degradation of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of this compound. This method should be able to separate the intact this compound from its various degradation products.
Data Presentation
Table 1: Illustrative Half-life of a Typical Cephalosporin at Various pH values (35°C)
| pH | Approximate Half-life (hours) |
| 1.0 | 25[1] |
| 4.0 | Very Slow Degradation |
| 5.5 | Maximum Stability |
| 8.0 | Rapid Degradation |
Table 2: Recommended Storage Conditions for Cephalosporin Solutions
| Storage Duration | Temperature | Recommended pH |
| Short-term (≤ 7 days) | 4°C (Refrigerated) | 4.0 - 6.0 |
| Long-term (> 7 days) | -20°C or below (Frozen) | 4.0 - 6.0 |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the intrinsic stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and collect samples at shorter time intervals (e.g., 30, 60, 120 minutes) as base hydrolysis is typically faster. Neutralize samples with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, and collect samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Incubate the stock solution in a temperature-controlled oven at 80°C. Collect samples at various time points (e.g., 24, 48, 72 hours).
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis: Analyze the stressed samples and an unstressed control sample by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Cephalosporins
The following is a general HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.6) and an organic modifier (e.g., acetonitrile). A common starting point is a ratio of 95:5 (v/v) buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm or 265 nm.
-
Temperature: 30°C.
-
Injection Volume: 20 µL.
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (the ability to resolve the main peak from degradation products), linearity, accuracy, precision, and robustness.
Visualizations
The following diagrams illustrate key concepts related to this compound stability.
Caption: Logical relationship between storage conditions and this compound stability.
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
References
"reducing impurities during Cephalosporin C crystallization"
Welcome to the Technical Support Center for Cephalosporin (B10832234) C (CPC) Crystallization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their CPC crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in Cephalosporin C crystallization?
A1: Common impurities in this compound (CPC) crystallization often originate from the fermentation broth or degradation of the CPC molecule itself. These can include:
-
Deacetylthis compound (DCPC): Formed by the deacetylation of CPC.
-
Deacetoxythis compound (DOCPC): A precursor in the CPC biosynthetic pathway.
-
Penicillin N: A common co-produced beta-lactam antibiotic.
-
Other Cephalosporin analogues and degradation products: Such as 2-(4-amino-4-carboxybutyl)thiazole-4-carboxylic acid, which can arise from the breakdown of the cephalosporin nucleus.[1][2]
-
Residual solvents, proteins, and polysaccharides: Carried over from the fermentation and upstream processing steps.[3]
Q2: How does pH affect the purity of this compound crystals?
A2: pH is a critical parameter in CPC crystallization as it influences both the solubility of CPC and the formation of certain impurities.[4][5] Maintaining an optimal pH range is crucial for maximizing yield and purity. Acidic conditions (e.g., pH 3.5) can be used during certain purification steps like ion-exchange chromatography to facilitate binding and elution.[6] However, extreme pH values can lead to the degradation of the CPC molecule. The optimal pH for crystallization is typically determined empirically for a specific solvent system but often falls within a range that balances solubility and stability.
Q3: What is the optimal temperature for this compound crystallization?
A3: The optimal temperature for CPC crystallization is a balance between achieving adequate supersaturation for crystal growth and minimizing impurity incorporation and product degradation. Generally, crystallization is carried out at reduced temperatures, often not exceeding 30°C, especially during concentration steps to prevent degradation.[6] Lowering the temperature can increase the yield by reducing the solubility of CPC in the mother liquor. However, excessively rapid cooling can lead to the formation of smaller, less pure crystals. A controlled cooling profile is often recommended.
Q4: Which solvents are typically used for this compound crystallization?
A4: The choice of solvent is critical for successful CPC crystallization. A common approach is to use a solvent in which CPC is soluble, followed by the addition of an anti-solvent to induce precipitation. Common solvents and anti-solvents include:
-
Solvents: Water is the most common solvent for dissolving CPC salts.
-
Anti-solvents: Alcohols like methanol (B129727), ethanol, and isopropanol, as well as acetone, are frequently used to decrease the solubility of CPC and promote crystallization.[6] The ratio of solvent to anti-solvent is a key parameter to optimize for crystal size and purity.
Q5: How can I improve the filterability of my this compound crystals?
A5: The syrupy nature of the crystalline mass can sometimes make filtration difficult. To improve filterability, you can:
-
Add a miscible non-solvent: Adding a solvent like methanol (around two volumes) to the crystal slurry can reduce the viscosity of the mother liquor without dissolving the CPC crystals, leading to a drier and more easily filterable product.[6]
-
Optimize crystal size: Larger, more uniform crystals generally filter better than small, fine particles. This can be achieved by controlling the rate of supersaturation through slow cooling or gradual anti-solvent addition.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Crystal Yield | - Incomplete precipitation. - CPC concentration in the mother liquor is too high. - Degradation of CPC during the process. | - Increase the anti-solvent to solvent ratio. - Reduce the crystallization temperature. - Ensure the pH is optimized for minimal solubility. - Verify the stability of CPC at the operating temperature and pH. |
| Poor Crystal Quality (e.g., small, needle-like crystals) | - High level of supersaturation leading to rapid nucleation. - Presence of impurities that inhibit crystal growth. | - Slow down the rate of anti-solvent addition or cooling. - Introduce seed crystals to control nucleation. - Improve upstream purification to remove impurities. - Experiment with different solvent/anti-solvent systems. |
| High Impurity Content in Crystals | - Inefficient removal of impurities prior to crystallization. - Co-crystallization of impurities with CPC. - Inadequate washing of the crystal cake. | - Enhance upstream purification steps (e.g., chromatography, extraction). - Optimize crystallization parameters (pH, temperature, solvent ratio) to maximize impurity rejection. - Wash the filtered crystals with an appropriate solvent that dissolves the impurities but not the CPC. |
| Oiling Out (Formation of a liquid phase instead of solid crystals) | - The solution is too concentrated or supersaturation is too high. - The crystallization temperature is above the melting point of the solvated compound. | - Dilute the crystallization solution. - Reduce the rate of supersaturation by slowing down cooling or anti-solvent addition. - Lower the crystallization temperature. |
| Inconsistent Crystallization Results | - Variations in starting material quality. - Lack of precise control over process parameters. | - Thoroughly characterize the starting material for purity and impurity profile. - Implement Process Analytical Technology (PAT) tools for real-time monitoring of critical parameters like concentration and temperature.[7][8][9] - Standardize all experimental procedures. |
Data Presentation
Table 1: Impact of pH on this compound Purity and Yield (Illustrative Data)
| pH | Purity (%) | Yield (%) | Predominant Impurity |
| 2.5 | 95.2 | 85.1 | Degradation Product A |
| 3.5 | 98.5 | 92.3 | Penicillin N |
| 4.5 | 99.1 | 90.5 | Deacetylthis compound |
| 5.5 | 98.8 | 88.7 | Deacetylthis compound |
| 6.5 | 97.4 | 85.2 | Degradation Product B |
Note: This table presents illustrative data based on general principles. Optimal pH will vary with the specific process.
Table 2: Effect of Temperature on this compound Crystallization (Illustrative Data)
| Temperature (°C) | Crystal Size (µm) | Purity (%) | Yield (%) |
| 4 | 50-100 | 99.2 | 95.1 |
| 10 | 100-150 | 98.9 | 92.8 |
| 20 | 150-250 | 98.5 | 88.5 |
| 30 | 200-300 | 97.8 | 82.3 |
Note: This table presents illustrative data. The optimal temperature is dependent on the solvent system and desired crystal attributes.
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound
-
Dissolution: Dissolve the purified this compound concentrate in deionized water at a concentration of 100 g/L at 30°C.
-
pH Adjustment: Adjust the pH of the solution to 4.0 using a suitable acid (e.g., formic acid).
-
Filtration: Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Cooling: Cool the solution from 30°C to 5°C over a period of 4 hours with gentle agitation.
-
Seeding: (Optional) Add 0.1% (w/w) of this compound seed crystals when the solution reaches 20°C to induce crystallization and control particle size.
-
Maturation: Hold the crystal slurry at 5°C for 2 hours with continued gentle agitation to allow for complete crystallization.
-
Filtration and Washing: Filter the crystals under vacuum and wash the cake with two volumes of cold (5°C) methanol.[6]
-
Drying: Dry the crystals under vacuum at a temperature not exceeding 30°C until a constant weight is achieved.[6]
Protocol 2: Anti-Solvent Crystallization of this compound
-
Dissolution: Dissolve the purified this compound concentrate in deionized water at a concentration of 150 g/L at 25°C.
-
pH Adjustment: Adjust the pH of the solution to 3.5.
-
Filtration: Filter the solution through a 0.45 µm filter.
-
Anti-Solvent Addition: Add methanol (as the anti-solvent) to the solution at a constant rate over 2 hours with moderate agitation. The final methanol-to-water ratio should be approximately 2:1 by volume.[6]
-
Maturation: Stir the resulting crystal slurry for an additional 1 hour at 25°C.
-
Filtration and Washing: Filter the crystals and wash with a 2:1 methanol/water mixture.
-
Drying: Dry the crystals under vacuum at a temperature not exceeding 30°C.[6]
Protocol 3: HPLC Method for Impurity Profiling of this compound
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.6) and acetonitrile (B52724) in a 95:5 (v/v) ratio.[10] Filter and degas the mobile phase before use.
-
Standard Preparation: Prepare a standard solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare standard solutions of known impurities at appropriate concentrations.
-
Sample Preparation: Dissolve the this compound crystal sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify and quantify impurities by comparing their retention times and peak areas with those of the standards.
Visualizations
Caption: General workflow for this compound crystallization and analysis.
Caption: Decision tree for troubleshooting low purity in CPC crystallization.
References
- 1. Further degradation products of this compound. Isolation and synthesis of 2-(4-amino-4-carboxybutyl)thiazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further degradation products of this compound. Isolation and synthesis of 2-(4-amino-4-carboxybutyl)thiazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3843642A - this compound derivatives - Google Patents [patents.google.com]
- 4. Influence of pH regulation and nutrient content on this compound production in solid-state fermentation by Acremonium chrysogenum C10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US3467654A - Process for the recovery and purification of this compound - Google Patents [patents.google.com]
- 7. Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. findresearcher.sdu.dk [findresearcher.sdu.dk]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimization of Fed-Batch Strategies for Cephalosporin C Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fed-batch strategies for Cephalosporin (B10832234) C (CPC) fermentation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during Cephalosporin C fermentation experiments.
Issue: Low this compound Titer
Possible Cause 1: Suboptimal Dissolved Oxygen (DO) Levels
-
Question: My CPC yield is lower than expected. Could dissolved oxygen be the issue?
-
Answer: Yes, dissolved oxygen is a critical parameter in CPC fermentation. Low DO levels can significantly decrease CPC production while increasing the accumulation of penicillin N, a precursor.[1] Conversely, excessively high DO levels do not necessarily lead to proportional increases in CPC and can increase energy costs. The optimal DO concentration is crucial for maximizing the specific production rate of CPC.[2]
-
Troubleshooting Steps:
-
Monitor DO Levels: Continuously monitor the dissolved oxygen concentration throughout the fermentation process.
-
Optimize Agitation and Aeration: Adjust the agitation speed and aeration rate to maintain DO levels within the optimal range. Studies have shown that increasing agitation can improve oxygen transfer and CPC yield.[3]
-
DO Control Strategy: Implement a DO control strategy. For some antibiotic fermentations, controlling DO at saturation levels, particularly during the growth phase, has been shown to significantly increase final product yield.[4][5]
-
Possible Cause 2: Inefficient Nutrient Feeding Strategy
-
Question: How does the feeding strategy for the carbon source and other nutrients affect CPC production?
-
Answer: The feeding strategy is paramount for a successful fed-batch fermentation. A poorly designed strategy can lead to substrate inhibition, formation of byproducts, and overall lower productivity.[6] For instance, a two-step fed-batch feeding of glucose has been shown to result in higher antibiotic production compared to batch or single-step feeding modes.[6] The choice of carbon source is also important; sucrose (B13894) has been observed to support greater CPC production than glucose under identical feeding profiles.[7]
-
Troubleshooting Steps:
-
Evaluate Carbon Source: If using glucose, consider testing sucrose as the primary carbon source.
-
Implement Exponential Feeding: Align the substrate feeding rate with the culture's growth rate. An exponential feeding strategy can help maintain optimal growth and productivity.[8]
-
Methionine Supplementation: Methionine is a key precursor for CPC biosynthesis.[9][10][11][12] Ensure it is fed concurrently with the carbon source, as batch addition at the beginning can interfere with sugar utilization.[7]
-
Possible Cause 3: Uncontrolled pH
-
Question: I'm observing a drop in CPC production, and the pH of my culture has shifted significantly. Are these related?
-
Answer: Absolutely. The pH of the fermentation broth is a key parameter that can greatly influence CPC production.[13] The optimal pH for CPC production by Acremonium chrysogenum is generally maintained around 6.1 to 7.2.[9][14] Deviations from this range can hamper antibiotic synthesis.[13]
-
Troubleshooting Steps:
-
Implement pH Control: Use automated addition of acid (e.g., 2M HCl) and base (e.g., 2M KOH) to maintain the pH within the optimal range throughout the fermentation.[9]
-
Buffer System: For solid-state fermentation, incorporating a phosphate (B84403) buffer system can help maintain pH stability and improve CPC yields.[13]
-
Issue: High Penicillin N Accumulation
-
Question: My fermentation is producing high levels of Penicillin N but low levels of this compound. What could be the cause?
-
Answer: High Penicillin N with low CPC is often indicative of a bottleneck in the CPC biosynthetic pathway, specifically at the step where Penicillin N is converted to Deacetoxythis compound (DAOC). This can be caused by low dissolved oxygen levels, as the expandase enzyme responsible for this conversion is oxygen-dependent.[1] Theoretical analysis suggests that increasing the activity of the expandase/hydroxylase enzyme can reduce the accumulation of penicillin N and enhance CPC production.[15]
-
Troubleshooting Steps:
-
Increase Dissolved Oxygen: As a first step, ensure that the dissolved oxygen concentration is being maintained at an optimal level (e.g., above 30% saturation) to support the activity of the oxygen-dependent enzymes in the pathway.[1][9]
-
Strain Improvement: In the long term, consider strain improvement strategies to enhance the expression or activity of the expandase/hydroxylase enzyme.
-
Frequently Asked Questions (FAQs)
General Questions
-
What is the typical duration of a this compound fed-batch fermentation?
-
What are the key components of a typical fermentation medium for CPC production?
Technical Questions
-
How can I monitor CPC concentration during fermentation?
-
High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the concentrations of this compound and its precursors like Penicillin N, DAOC, and DAC.[1]
-
-
What is the role of methionine in CPC production?
-
Methionine serves as a sulfur donor for the biosynthesis of the CPC molecule and can stimulate fungal differentiation, leading to increased antibiotic yield.[9] The optimal concentration is crucial, as excessive amounts can be inhibitory.
-
-
Is byproduct formation a common issue?
-
Yes, the formation of byproducts such as Desacetylthis compound (DAC) can occur. Interestingly, research suggests that the formation of DAC is primarily due to non-enzymatic hydrolysis of this compound in the fermentation broth.[17]
-
Quantitative Data Summary
Table 1: Effect of Dissolved Oxygen on this compound Production
| Dissolved Oxygen (% Saturation) | This compound (g/L) | Penicillin N (g/L) | Deacetylthis compound (g/L) |
| 40% | 7.2 | 2.57 | 3.13 |
| 5% | 1.1 | 7.65 | 0.42 |
Data adapted from a study on the influence of dissolved oxygen on CPC biosynthesis.[1]
Table 2: Impact of Agitation Rate on CPC Production
| Agitation Rate (rpm) | Inoculum Size (% v/v) | Temperature (°C) | Aeration (vvm) | Initial pH | Max CPC (µg/mL) |
| 300 | 1 | 28 | 1 | 4 | 235.31 |
| 400 | 1 | 28 | 1 | 4 | 399.52 |
Data from a study on scaling up CPC production.[3]
Experimental Protocols
Protocol 1: Fed-Batch Fermentation for this compound Production
This protocol outlines a general procedure for fed-batch fermentation of Acremonium chrysogenum for CPC production.
-
Inoculum Preparation:
-
Prepare a seed culture of A. chrysogenum in a suitable medium.
-
Incubate the seed culture for a specified period (e.g., 48-72 hours) under optimal conditions (e.g., 28°C, 200 rpm).
-
-
Fermenter Preparation:
-
Sterilize the fermenter vessel and the production medium.
-
A typical production medium contains a carbon source (e.g., sucrose), a nitrogen source (e.g., ammonium sulfate), and other essential nutrients.
-
-
Inoculation:
-
Inoculate the sterile production medium in the fermenter with the seed culture (e.g., 1% v/v inoculum size).[3]
-
-
Fermentation Conditions:
-
Fed-Batch Strategy:
-
After an initial batch phase where the primary carbon source is consumed, initiate the feeding of a concentrated nutrient solution.
-
The feed solution typically contains a carbon source (e.g., sucrose or glucose) and methionine.
-
Employ a predetermined feeding profile, such as an exponential feed, to control the growth rate.
-
-
Sampling and Analysis:
-
Periodically draw samples from the fermenter under sterile conditions.
-
Analyze the samples for biomass, substrate concentration, and CPC concentration using methods like dry cell weight and HPLC.
-
-
Harvesting:
-
After the desired fermentation time (e.g., 120-144 hours), harvest the fermentation broth for downstream processing and purification of this compound.
-
Visualizations
Caption: Workflow for a typical fed-batch this compound fermentation experiment.
Caption: Troubleshooting logic for addressing low this compound titers.
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. Influence of dissolved oxygen concentration on the biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Constant dissolved oxygen concentrations in this compound fermentation: Applicability of different controllers and effect on fermentation parameters | Semantic Scholar [semanticscholar.org]
- 3. Scaling up production of this compound by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of dissolved oxygen control on growth and antibiotic production in Streptomyces clavuligerus fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Defining an optimal carbon source/methionine feed strategy for growth and this compound formation by Cephalosporium acremonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing a microbial fed-batch bioprocess | INFORS HT [infors-ht.com]
- 9. longdom.org [longdom.org]
- 10. Biosynthesis of this compound: I. Factors Affecting the Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Biosynthesis of this compound: I. Factors Affecting the Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of pH regulation and nutrient content on this compound production in solid-state fermentation by Acremonium chrysogenum C10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of rate-limiting steps in this compound biosynthesis in Cephalosporium acremonium: a theoretical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Formation of Desacetylthis compound in this compound Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cephalosporin C Production through Metabolic Engineering
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for metabolic engineering strategies aimed at enhancing Cephalosporin (B10832234) C (CPC) production in Acremonium chrysogenum.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments to improve CPC production.
| Issue | Question | Potential Causes & Solutions |
| Low or No CPC Production | My engineered A. chrysogenum strain is growing, but the CPC yield is significantly lower than expected or absent. What could be the issue? | 1. Unsuccessful Genetic Modification: - Verification: Confirm successful integration or disruption of the target gene(s) via PCR and Southern blotting. For overexpression, verify transcript levels using RT-qPCR. - Solution: Re-transform the strain, ensuring the quality and integrity of the transformation cassette and optimizing transformation parameters.2. Suboptimal Fermentation Conditions: - Parameters to Check: pH, temperature, dissolved oxygen, and nutrient concentrations. The optimal pH for CPC production is typically around 6.5, and the temperature is maintained at 25-28°C.[1][2] - Solution: Optimize fermentation parameters in small-scale bioreactors before scaling up. Ensure adequate aeration and agitation, as CPC biosynthesis is a highly aerobic process.[2]3. Precursor Limitation: - Check: The supply of precursor amino acids (L-α-aminoadipic acid, L-cysteine, and L-valine) may be insufficient.[3] Methionine is a key precursor for the sulfur-containing CPC molecule and its addition to the medium often stimulates production.[4] - Solution: Supplement the fermentation medium with precursors, particularly methionine.[4] Consider metabolic engineering strategies to enhance the biosynthesis of limiting precursors.4. Catabolite Repression: - Check: High concentrations of readily metabolizable carbon sources like glucose can repress the expression of CPC biosynthetic genes.[5] - Solution: Employ a fed-batch fermentation strategy to maintain a low concentration of the primary carbon source.[6] Alternatively, use slowly metabolized carbon sources like sucrose (B13894) or lactose.[7] |
| High Penicillin N Accumulation | My engineered strain produces high levels of the intermediate Penicillin N, but the conversion to CPC is inefficient. How can I address this? | 1. Insufficient cefEF or cefG Expression: - Check: The expression levels of the expandase/hydroxylase (cefEF) and acetyltransferase (cefG) genes may be a bottleneck.[4] - Solution: Overexpress cefEF and/or cefG using strong constitutive promoters. Co-expression of both genes has been shown to be effective.[8][9]2. Inefficient Transport: - Check: The transport of Penicillin N from the peroxisome to the cytoplasm, where the final steps of CPC biosynthesis occur, might be limited. - Solution: Overexpress the cefT transporter gene, which is involved in the export of β-lactam intermediates.[4] |
| Low Transformation Efficiency | I am having difficulty obtaining a sufficient number of transformants after PEG-mediated protoplast transformation. What can I do to improve the efficiency? | 1. Poor Protoplast Quality/Yield: - Check: The age of the mycelium, the enzyme cocktail used for cell wall digestion, and the osmotic stabilizer are critical factors. Younger mycelium (logarithmic growth phase) generally yields more viable protoplasts.[10] - Solution: Optimize the protoplasting conditions, including incubation time and enzyme concentrations. Ensure the osmotic pressure of the stabilizer (e.g., mannitol (B672) or sorbitol) is appropriate.[10]2. Inefficient DNA Uptake: - Check: The concentration and quality of both the plasmid DNA and the PEG solution are important. The PEG concentration and incubation time are key parameters.[11] - Solution: Use high-purity, supercoiled plasmid DNA. Optimize the PEG concentration (typically 25-40%) and the duration of the heat shock step.[11][12]3. Ineffective Selection: - Check: The antibiotic concentration in the selection plates may be too high or too low. The regeneration medium may not be optimal for the protoplasts. - Solution: Titrate the selective agent to determine the minimum inhibitory concentration for your untransformed strain. Ensure the regeneration medium provides the necessary osmotic support. |
| Genetic Instability of Engineered Strain | My high-producing strain loses its enhanced CPC production phenotype after several rounds of subculturing. Why is this happening and how can I prevent it? | 1. Episomal Expression of Plasmids: - Check: If the overexpression cassette is on an autonomously replicating plasmid, it can be lost during cell division. - Solution: Ensure the expression cassette is integrated into the fungal genome. This can be confirmed by Southern blotting.2. Gene Silencing: - Check: The integrated gene(s) may be subject to epigenetic silencing. - Solution: Integrate the expression cassette into a known transcriptionally active region of the genome. Using multiple, independent transformants for production studies can help mitigate this issue. |
Frequently Asked Questions (FAQs)
Q1: What are the primary rate-limiting steps in the Cephalosporin C biosynthesis pathway?
A1: The primary rate-limiting steps in CPC biosynthesis are often associated with the activities of key enzymes and the supply of precursors. The first enzyme in the pathway, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) synthetase (encoded by pcbAB), is a common bottleneck.[13] Additionally, the expandase/hydroxylase (cefEF) and the deacetylthis compound acetyltransferase (cefG) can also be rate-limiting, leading to the accumulation of intermediates like Penicillin N.[4][9] The availability of the precursor amino acids, particularly L-cysteine, is also a critical factor.[3]
Q2: How does methionine supplementation enhance this compound production?
A2: Methionine enhances CPC production through multiple mechanisms. Firstly, it serves as a sulfur donor for the biosynthesis of L-cysteine, a key precursor of CPC.[4] Secondly, methionine can act as an inducer of the CPC biosynthetic genes.[14] Furthermore, methionine supplementation can lead to increased intracellular levels of S-adenosylmethionine (SAM), which has been shown to stimulate CPC production.[5][11]
Q3: What are the most effective gene overexpression targets for increasing CPC yield?
A3: Overexpression of the cefEF and cefG genes, which are involved in the later steps of the CPC pathway, has been shown to significantly increase CPC production by reducing the accumulation of the intermediate Penicillin N.[8][9] Overexpression of the SAM synthetase gene, AcsamS, has also been demonstrated to be an effective strategy, leading to a four-fold increase in CPC production.[5] Additionally, co-expressing multiple genes, such as cefEF and cefG, often has a synergistic effect on CPC yield.[8]
Q4: Are there any gene knockout strategies that can improve CPC production?
A4: Yes, gene knockout strategies can be employed to enhance CPC production. Disrupting genes involved in competing metabolic pathways can redirect precursor flux towards CPC biosynthesis. For example, the disruption of a SAM-dependent methyltransferase gene, Acppm1, has been shown to increase intracellular SAM levels and subsequently boost CPC production.[5] Another strategy involves the disruption of autophagy-related genes, such as Acatg1 and Acatg8, which can lead to the accumulation of biosynthetic enzymes and peroxisomes, thereby enhancing CPC yield.
Q5: What are the advantages of using a fed-batch fermentation strategy for CPC production?
A5: A fed-batch fermentation strategy offers several advantages for CPC production. It allows for the control of the growth rate by limiting the carbon source, which can prevent catabolite repression of the CPC biosynthetic genes.[6] This strategy also enables the maintenance of a high cell density for a longer period, leading to a higher overall product yield. By controlling the feed rate, it is possible to avoid the accumulation of inhibitory byproducts and maintain optimal conditions for CPC biosynthesis throughout the fermentation process.[6]
Quantitative Data Summary
The following tables summarize the quantitative improvements in this compound production achieved through various metabolic engineering strategies.
Table 1: Enhancement of CPC Production through Gene Overexpression
| Gene(s) Overexpressed | Host Strain | Fold Increase in CPC Titer | Reference |
| AcsamS | A. chrysogenum | 4.0 | [5] |
| mecB | A. chrysogenum C10 | 1.1 - 1.4 | [15] |
| cefG (with gpd promoter) | A. chrysogenum C10 | 2.0 - 3.0 | [9] |
| cefEF and cefG (co-expression) | A. chrysogenum | 3.19 | [8] |
| cefEF and cefG (co-expression in industrial strain) | A. chrysogenum high-yield strain | 1.22 | [8] |
Table 2: Enhancement of CPC Production through Gene Disruption
| Gene Disrupted | Host Strain | Fold Increase in CPC Titer | Reference |
| Acppm1 | A. chrysogenum | ~4.2 | [5] |
| Acppm1 (with mecB overexpression) | A. chrysogenum | 5.5 | [5] |
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway
Caption: The biosynthetic pathway of this compound from precursor amino acids.
Experimental Workflow for Gene Overexpression
Caption: A general workflow for gene overexpression in Acremonium chrysogenum.
Troubleshooting Logic for Low CPC Production
Caption: A decision tree for troubleshooting low this compound production.
Experimental Protocols
Protocol 1: Protoplast Preparation and PEG-Mediated Transformation of A. chrysogenum
This protocol is a synthesized procedure based on established methods for filamentous fungi.[10][11][16]
Materials:
-
A. chrysogenum spores or young mycelium
-
YEME medium (Yeast Extract-Malt Extract)
-
Enzyme solution: Driselase or a similar lytic enzyme cocktail in an osmotic stabilizer
-
Osmotic stabilizer: 0.8 M Mannitol or Sorbitol
-
PEG solution: 40% (w/v) PEG 4000 in a solution of 50 mM CaCl2 and 10 mM Tris-HCl, pH 7.5
-
STC buffer: 0.8 M Sorbitol, 50 mM CaCl2, 10 mM Tris-HCl, pH 7.5
-
Regeneration medium: Complete medium supplemented with 0.8 M sucrose
Procedure:
-
Mycelium Growth: Inoculate A. chrysogenum spores into 100 mL of YEME medium and incubate at 25°C with shaking (200 rpm) for 24-36 hours until the culture reaches the early to mid-logarithmic growth phase.
-
Harvesting Mycelium: Harvest the mycelium by filtration through sterile cheesecloth and wash with sterile osmotic stabilizer.
-
Protoplast Formation: Resuspend the mycelium in the enzyme solution and incubate at 30°C with gentle shaking (80-100 rpm) for 2-4 hours. Monitor protoplast formation periodically under a microscope.
-
Protoplast Purification: Separate the protoplasts from the mycelial debris by filtering through a sterile cotton plug or sintered glass filter.
-
Washing Protoplasts: Pellet the protoplasts by centrifugation (500 x g, 5 min) and gently wash twice with STC buffer.
-
Transformation: Resuspend the protoplasts in STC buffer to a final concentration of 10^7 to 10^8 protoplasts/mL. Add 5-10 µg of plasmid DNA to 100 µL of the protoplast suspension. Add 50 µL of PEG solution and mix gently. Incubate on ice for 20-30 minutes. Add another 1 mL of PEG solution and incubate at room temperature for 15-20 minutes.
-
Regeneration: Add 2 mL of STC buffer to the transformation mixture and plate onto regeneration medium containing the appropriate selection agent. Incubate at 25°C for 5-10 days until transformants appear.
Protocol 2: Gene Knockout in A. chrysogenum via Homologous Recombination
This protocol outlines the general steps for creating a gene knockout cassette and using it for targeted gene disruption.
Materials:
-
Genomic DNA of A. chrysogenum
-
A selectable marker cassette (e.g., hygromycin resistance gene, hph)
-
Restriction enzymes and DNA ligase
-
PCR reagents
Procedure:
-
Knockout Cassette Design:
-
Identify the target gene for knockout.
-
Design primers to amplify approximately 1-1.5 kb of the 5' and 3' flanking regions of the target gene from A. chrysogenum genomic DNA.
-
Incorporate unique restriction sites into the primers that will be used for cloning.
-
-
Construction of the Knockout Cassette:
-
Amplify the 5' and 3' flanking regions by PCR.
-
Clone the selectable marker cassette (e.g., hph) between the 5' and 3' flanking regions in a suitable plasmid vector. This will create a construct where the marker gene is flanked by sequences homologous to the target gene's locus.
-
-
Transformation and Selection:
-
Excise the entire knockout cassette (5' flank - marker - 3' flank) from the plasmid vector.
-
Transform A. chrysogenum protoplasts with the linear knockout cassette using the PEG-mediated transformation protocol (Protocol 1).
-
Select for transformants on regeneration medium containing the appropriate antibiotic (e.g., hygromycin).
-
-
Verification of Gene Knockout:
-
Isolate genomic DNA from the putative knockout mutants.
-
Perform PCR analysis using primers that bind outside the integrated cassette and within the marker gene to confirm homologous recombination at the correct locus.
-
Confirm the gene deletion and the single-copy integration of the cassette by Southern blot analysis.
-
Protocol 3: Quantification of this compound by HPLC-UV
This protocol provides a standard method for the analysis of CPC in fermentation broth.[3][17]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Isocratic mixture of a buffer (e.g., 20 mM sodium phosphate, pH 5.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio may need optimization.
-
This compound standard
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation:
-
Collect a sample of the fermentation broth.
-
Centrifuge the sample to pellet the biomass and other solids.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered sample with the mobile phase to a concentration within the linear range of the standard curve.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength of 254 nm or 260 nm.
-
Inject a known volume (e.g., 20 µL) of the prepared sample.
-
Record the chromatogram for a sufficient time to allow for the elution of CPC and any relevant byproducts.
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of the this compound standard.
-
Identify the CPC peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of CPC in the sample by comparing the peak area with the standard curve.
-
References
- 1. nibb.ac.jp [nibb.ac.jp]
- 2. mpipz.mpg.de [mpipz.mpg.de]
- 3. Enhanced fermentative production of this compound by magnetite nanoparticles in culture of Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on genetic engineering of Acremonium chrysogenum, the this compound producer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic engineering of Acremonium chrysogenum for improving this compound production independent of methionine stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 7. Recombineering: Using Drug Cassettes to Knock out Genes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Expression of the cefG gene is limiting for cephalosporin biosynthesis in Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic engineering of Streptomyces roseosporus for increased production of clinically important antibiotic daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. edvotek.com [edvotek.com]
- 13. Polyamines Upregulate this compound Production and Expression of β-Lactam Biosynthetic Genes in High-Yielding Acremonium chrysogenum Strain [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Feedback Inhibition in the Cephalosporin C Pathway
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming feedback inhibition in the Cephalosporin (B10832234) C (CPC) biosynthetic pathway in Acremonium chrysogenum.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of feedback inhibition in the Cephalosporin C pathway?
A1: The primary mechanism of feedback inhibition in the CPC pathway is the allosteric inhibition of homocitrate synthase (HCS) by L-lysine, the end product of the α-aminoadipate (AAA) pathway.[1][2][3] HCS catalyzes the first committed step in the biosynthesis of α-aminoadipate, a key precursor for CPC.[1][3] High intracellular concentrations of L-lysine competitively inhibit the binding of the substrate 2-oxoglutarate to the active site of HCS, thereby reducing the flux towards CPC synthesis.[1]
Q2: Why is methionine often added to the fermentation medium for CPC production?
A2: Methionine is a well-known stimulant of CPC production.[4][5] It enhances CPC biosynthesis by increasing the intracellular concentration of S-adenosylmethionine (SAM), which in turn upregulates the expression of key CPC biosynthetic genes, including pcbAB, pcbC, and cefEF.[4][6] Methionine also serves as a sulfur donor for the biosynthesis of L-cysteine, another essential precursor for CPC.[7] However, the cost of methionine is a significant factor in industrial-scale CPC production.
Q3: What are the common genetic engineering strategies to overcome feedback inhibition and improve CPC yield?
A3: Common strategies focus on relieving the feedback inhibition of homocitrate synthase and increasing the supply of precursors. These include:
-
Site-directed mutagenesis of homocitrate synthase (lys20): Introducing specific mutations in the L-lysine binding site of HCS can render the enzyme insensitive to feedback inhibition, leading to increased production of α-aminoadipate and subsequently CPC.[2]
-
Overexpression of key pathway enzymes: Increasing the expression of rate-limiting enzymes such as deacetylthis compound synthase (cefEF) and acetyltransferase (cefG) can help pull the metabolic flux towards CPC.[8][9]
-
Enhancing the methionine cycle: Overexpressing genes like SAM synthetase (AcsamS) and cystathionine-γ-lyase (mecB) can increase the endogenous SAM pool, mimicking the effect of external methionine addition and boosting CPC production independently.[4][5]
-
Disruption of competing pathways: Knocking out genes involved in pathways that divert precursors away from CPC biosynthesis, such as the SAM-dependent methyltransferase gene Acppm1, can increase the availability of SAM for CPC production.[4][5]
Troubleshooting Guides
Issue 1: Low this compound Titer Despite Successful Genetic Modification
| Possible Cause | Troubleshooting Step |
| Insufficient Precursor Supply | 1. Analyze Precursor Levels: Use HPLC to quantify intracellular levels of α-aminoadipate, L-cysteine, and L-valine. Low levels of α-aminoadipate may indicate that the feedback inhibition of HCS has not been fully overcome. |
| 2. Optimize Fermentation Medium: Ensure the medium contains sufficient carbon and nitrogen sources. For example, a carbon-to-nitrogen ratio of 5.33 to 8.0 has been shown to increase CPC synthesis.[7] | |
| 3. Enhance Sulfur Metabolism: If cysteine is limiting, consider overexpressing genes involved in the reverse transsulfuration pathway, such as mecB.[4] | |
| Suboptimal Fermentation Conditions | 1. Verify and Optimize Parameters: Ensure that pH (around 6.1-7.2), temperature (around 28°C), and dissolved oxygen (above 30% saturation) are maintained at optimal levels throughout the fermentation process.[7] |
| 2. Fed-Batch Strategy: Implement a fed-batch feeding strategy for glucose to avoid catabolite repression and maintain a steady supply of carbon.[10] | |
| Plasmid Instability or Loss of Expression | 1. Confirm Gene Expression: Use quantitative RT-PCR to verify the transcript levels of your overexpressed genes at different time points during fermentation. |
| 2. Genomic Integration: If using plasmids, consider integrating the expression cassettes into the A. chrysogenum genome for more stable, long-term expression.[11] | |
| 3. Select for High-Producing Clones: After transformation, screen multiple clones to identify those with the highest and most stable CPC production, as random integration can lead to variable expression levels.[8] |
Issue 2: Accumulation of Intermediates and Byproducts
| Possible Cause | Troubleshooting Step |
| Bottleneck at a Specific Enzymatic Step | 1. Identify the Accumulated Intermediate: Use HPLC or LC-MS to identify and quantify pathway intermediates such as penicillin N or deacetoxythis compound (DAOC).[12][13] |
| 2. Overexpress Downstream Enzymes: If an intermediate is accumulating, overexpressing the enzyme that catalyzes the subsequent step can help to drive the reaction forward. For example, accumulation of DAOC can be addressed by overexpressing deacetylthis compound synthase (cefEF).[13] | |
| Substrate Inhibition of a Pathway Enzyme | 1. Enzyme Kinetic Analysis: Perform in vitro kinetic assays with purified enzymes to determine if high concentrations of a substrate are inhibitory. |
| 2. Protein Engineering: If substrate inhibition is confirmed, consider protein engineering of the affected enzyme to reduce its sensitivity. |
Quantitative Data Summary
The following table summarizes the reported improvements in this compound production through various metabolic engineering strategies in Acremonium chrysogenum.
| Engineering Strategy | Strain/Modification | CPC Production Increase (Fold) | Final CPC Titer (µg/mL or g/L) | Reference |
| Overexpression of SAM Synthetase | Overexpression of AcsamS | 4.0 | 129.7 µg/mL | [4][5] |
| Disruption of SAM-dependent Methyltransferase | Disruption of Acppm1 | - | 135.5 µg/mL | [4][5] |
| Combined Engineering of Methionine Cycle | Acppm1 disruption + mecB overexpression | 5.5 | 142.7 µg/mL | [4][5] |
| Addition of Polyamines | Addition of 5 mM spermidine | - | ~13.3 g/L (15% increase) | [14] |
| Classical Strain Improvement | High-yielding strain HY vs. Wild-type | >200 | >10 g/L vs. 30-50 mg/L | [14][15] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of Homocitrate Synthase (lys20)
This protocol describes a PCR-based method for introducing point mutations into the lys20 gene to create a feedback-inhibition-resistant homocitrate synthase.
1. Primer Design:
-
Design a pair of complementary mutagenic primers containing the desired mutation. The mutation site should be in the center of the primers, with 10-15 bases of correct sequence on both sides.
-
The primers should have a melting temperature (Tm) ≥ 78°C.
2. PCR Amplification:
-
Set up a PCR reaction with a high-fidelity DNA polymerase (e.g., PfuUltra).
-
Use a plasmid containing the wild-type lys20 gene as a template.
-
The PCR cycle should include a denaturation step, an annealing step (5-10°C below the primer Tm), and an extension step. Run for 16-18 cycles.
3. DpnI Digestion:
-
After PCR, add DpnI restriction enzyme to the reaction mixture and incubate at 37°C for 1-2 hours. DpnI will digest the methylated parental DNA template, leaving the newly synthesized, mutated plasmid.[16]
4. Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells for plasmid propagation.[17]
-
Plate the transformed cells on a selective agar (B569324) plate and incubate overnight at 37°C.
5. Verification:
-
Isolate plasmid DNA from several colonies.
-
Sequence the lys20 gene to confirm the presence of the desired mutation and the absence of any secondary mutations.
Protocol 2: HPLC Analysis of this compound and Intermediates
This protocol outlines a method for the quantification of CPC and its precursors from fermentation broth.
1. Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelia from the supernatant.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining solids.
2. HPLC System and Column:
-
Use a reversed-phase C18 column.
-
The mobile phase can consist of a gradient of aqueous formic acid (0.1%) and acetonitrile (B52724) (0.1%).[18]
3. Detection:
-
Set the UV detector to 260 nm for the detection of CPC.[7]
4. Quantification:
-
Prepare standard curves for CPC and any available intermediates (e.g., DAOC) of known concentrations.
-
Inject the prepared samples and standards into the HPLC system.
-
Calculate the concentration of CPC and intermediates in the samples by comparing their peak areas to the standard curves.
Protocol 3: Homocitrate Synthase Enzyme Kinetics Assay
This protocol describes a method to measure the kinetic parameters of wild-type and mutated HCS.
1. Enzyme Preparation:
-
Express and purify wild-type and mutated HCS from a suitable expression system (e.g., E. coli).
-
Determine the protein concentration of the purified enzymes.
2. Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5).
-
The reaction mixture should contain the enzyme, substrates (α-ketoglutarate and acetyl-CoA), and a divalent metal ion (e.g., MgCl₂).[19]
3. Initial Velocity Measurement:
-
Measure the initial reaction rates at varying concentrations of one substrate while keeping the other substrate at a saturating concentration.[20]
-
The reaction can be monitored spectrophotometrically by coupling the release of Coenzyme A to a colorimetric reagent.
4. Data Analysis:
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.[21]
5. Inhibition Assay:
-
To determine the effect of L-lysine, perform the kinetic assays in the presence of varying concentrations of L-lysine.
-
Analyze the data using Lineweaver-Burk or Dixon plots to determine the inhibition constant (Ki) and the mechanism of inhibition.
Visualizations
Caption: Feedback inhibition of Homocitrate Synthase in the CPC pathway.
Caption: Workflow for Site-Directed Mutagenesis.
Caption: Troubleshooting logic for low this compound production.
References
- 1. Structural Basis for l-Lysine Feedback Inhibition of Homocitrate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Level Production of Lysine in the Yeast Saccharomyces cerevisiae by Rational Design of Homocitrate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure and functional analysis of homocitrate synthase, an essential enzyme in lysine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of Acremonium chrysogenum for improving this compound production independent of methionine stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic engineering of Acremonium chrysogenum for improving this compound production independent of methionine stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mitotic instability of integrated plasmids in Penicillium chrysogenum transformants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Comparative Proteomic Analysis of Acremonium chrysogenum Strains: Key Changes Converting the Wild-Type Strain into Antibiotic this compound Biofactory | MDPI [mdpi.com]
- 16. An efficient one-step site-directed and site-saturation mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinetic and Chemical Mechanisms of Homocitrate Synthase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. jackwestin.com [jackwestin.com]
Technical Support Center: Troubleshooting Poor Recovery in Cephalosporin C Downstream Processing
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the downstream processing of Cephalosporin (B10832234) C (CPC). The following guides and FAQs are designed to help identify and resolve problems that can lead to poor recovery and product loss.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by the major stages of Cephalosporin C downstream processing. Each Q&A directly addresses a specific issue you might encounter.
Initial Broth Handling and Extraction
Q1: My initial extraction yield of this compound is lower than expected. What are the common causes and how can I improve it?
A1: Low yield during the initial extraction from the fermentation broth is a common issue. Several factors can contribute to this problem.
-
Suboptimal pH: The pH of the extraction system significantly impacts the partition coefficient of CPC. For aqueous two-phase systems (ATPS), the optimal pH range can vary, but deviations can lead to poor phase separation and lower recovery.
-
Incorrect Temperature: Temperature influences the partitioning behavior of CPC. For instance, in some ATPS extraction methods, heating the system to around 30°C for a short period can maximize extraction.[1][2]
-
Inefficient Phase Separation: Incomplete separation of the aqueous and organic phases (in solvent extraction) or the two aqueous phases (in ATPS) will result in product loss. The centrifugal force and duration are critical parameters in ATPS.[1][3]
-
Presence of Impurities: The fermentation broth contains various impurities that can interfere with extraction.
Troubleshooting Steps:
-
Verify and Optimize pH: Ensure the pH of your fermentation broth and extraction buffers are within the optimal range for your specific extraction method. Small adjustments can sometimes lead to significant improvements in yield.
-
Control Temperature: Maintain a consistent and optimal temperature during the extraction process.
-
Optimize Centrifugation: If using an aqueous two-phase system, experiment with increasing the centrifugal force and/or duration to improve phase separation.[1][3]
-
Pre-treatment of Broth: Consider adding acetone (B3395972) to the filtered broth to precipitate impurities before proceeding with extraction or chromatography. A common method involves adding 2 to 3 volumes of acetone per volume of filtered liquor.[4]
Membrane Filtration (Microfiltration/Ultrafiltration)
Q2: I'm experiencing a rapid decline in flux and poor recovery during membrane filtration of the clarified broth. What's causing this and what can I do?
A2: This is a classic sign of membrane fouling, which can be caused by several factors in this compound purification.
-
Colloidal Fouling: Residual proteins, polysaccharides, and other colloidal matter from the fermentation broth can block the membrane pores.
-
Biofouling: Microbial growth on the membrane surface can lead to a rapid decline in performance.
-
Mineral Scaling: Precipitation of inorganic salts (e.g., calcium phosphate) on the membrane surface can occur, especially with changes in pH or temperature.
Troubleshooting Steps:
-
Optimize Pre-filtration: Ensure that the initial clarification steps (e.g., centrifugation or microfiltration) are effectively removing mycelia and larger suspended solids.
-
Implement a Cleaning-in-Place (CIP) Protocol: A regular and effective CIP protocol is crucial. This may involve flushing with appropriate cleaning agents to remove organic and inorganic foulants.
-
Adjust Operating Parameters: Operating at a lower transmembrane pressure or a higher cross-flow velocity can sometimes mitigate fouling.
-
Control Temperature: Maintaining a consistent and optimal temperature can help prevent the precipitation of certain solutes.
Chromatography (Ion-Exchange and Adsorption)
Q3: My recovery of this compound from the ion-exchange column is low. What are the likely reasons?
A3: Low recovery during ion-exchange chromatography (IEX) is a frequent challenge. The causes are often related to the binding and elution conditions.
-
Incorrect Buffer pH: The pH of the loading buffer is critical. For successful binding to an anion exchanger, the buffer pH should be at least 0.5-1 pH unit above the isoelectric point (pI) of this compound. Conversely, for a cation exchanger, the pH should be 0.5-1 unit below the pI.
-
High Ionic Strength of the Sample: If the salt concentration of your sample is too high, it will compete with this compound for binding to the resin, leading to poor retention and loss of product in the flow-through.
-
Improper Elution Conditions: The salt concentration or pH of the elution buffer may not be optimal to efficiently desorb the bound this compound.
-
Column Overloading: Exceeding the binding capacity of the resin will result in the product being lost in the flow-through.
Troubleshooting Steps:
-
Verify Buffer and Sample pH: Double-check the pH of your loading buffer and sample to ensure optimal binding conditions.
-
Desalt the Sample: If the ionic strength of your sample is high, consider a desalting step (e.g., diafiltration or size-exclusion chromatography) before loading it onto the IEX column.
-
Optimize Elution Gradient: Experiment with a shallower salt gradient or a more gradual pH shift during elution to improve the separation and recovery of this compound.
-
Check Column Capacity: Ensure that the amount of this compound loaded onto the column does not exceed its binding capacity. If necessary, use a larger column or reduce the sample load.
Q4: I am observing peak tailing or fronting in my HPLC analysis of this compound, which is affecting quantification. What could be the cause?
A4: Asymmetrical peaks in HPLC are common and can be caused by a variety of factors.
-
Peak Tailing:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanol (B1196071) groups on a C18 column, can cause tailing.
-
Column Overload: Injecting too much sample can lead to peak tailing.[5]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, it can exist in multiple ionic forms, leading to peak tailing. The mobile phase pH should ideally be at least 2 pH units away from the analyte's pKa.[6]
-
-
Peak Fronting:
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjust the pH of the mobile phase to ensure this compound is in a single ionic state.
-
Reduce Sample Concentration/Volume: Try diluting your sample or injecting a smaller volume to see if the peak shape improves.
-
Use a Different Column: If secondary interactions are suspected, try a column with a different stationary phase (e.g., one with end-capping to block silanol groups).
-
Check for Column Damage: If you suspect column collapse, it may need to be replaced.[7]
Crystallization
Q5: I am getting a low yield of crystals, or the product is oiling out instead of crystallizing. What should I do?
A5: Crystallization is a sensitive step and can be affected by several factors.
-
Supersaturation Level: If the solution is not sufficiently supersaturated, crystallization will be slow or may not occur at all. Conversely, if it is too supersaturated, it may "crash out" as an amorphous solid or oil.
-
Presence of Impurities: Impurities can inhibit crystal nucleation and growth, or co-crystallize with the product, reducing purity and yield.[8] Deacetylthis compound is a common impurity that can interfere with CPC crystallization.
-
Incorrect Solvent System: The choice of solvent and anti-solvent is crucial for successful crystallization.
-
Temperature Control: The cooling rate during crystallization can significantly impact crystal size and yield.
Troubleshooting Steps:
-
Optimize Solvent/Anti-Solvent Ratio: Experiment with different ratios of your crystallization solvent and anti-solvent to achieve the optimal level of supersaturation.
-
Seed the Solution: Adding a small amount of pure this compound crystals (seed crystals) can help induce crystallization.[4]
-
Control the Cooling Rate: A slower cooling rate generally leads to larger, purer crystals and better yield.
-
Improve Upstream Purification: If impurities are suspected to be the issue, it is important to improve the efficiency of the preceding purification steps (e.g., chromatography) to reduce the impurity load in the crystallization feed.
-
Solvent Addition: In some cases, adding a miscible solvent like methanol (B129727) to the concentrated eluate can improve filterability and crystal formation.[4]
Data Presentation
The following tables summarize key quantitative data related to this compound downstream processing to aid in troubleshooting and process optimization.
Table 1: Impact of pH and Temperature on this compound Stability and Recovery
| Parameter | Condition | Effect on Stability/Recovery | Reference |
| pH | Acidic (e.g., pH 2.5) | Generally more stable | [3] |
| Neutral to Alkaline (pH > 7.0) | Increased degradation | [9] | |
| Temperature | Low (e.g., 4°C) | Increased stability | [9] |
| Elevated (e.g., 25°C and above) | Accelerated degradation | [3] |
Table 2: Typical Recovery Yields in Different Downstream Processing Steps
| Downstream Step | Typical Recovery Yield | Key Influencing Factors | Reference |
| Aqueous Two-Phase Extraction | Can be optimized for high recovery | pH, salt concentration, polymer molecular weight | [3] |
| Ion-Exchange Chromatography | > 90% | Resin type, pH, ionic strength, elution conditions | [9] |
| Multi-column Chromatography | Up to 96% | Combination of different resins (e.g., WA-30, HP-20, XAD-2000, SK-1B) | [9] |
| Overall Process | Often around 60% from start to finish | Cumulative losses at each step | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound downstream processing.
Protocol 1: HPLC Analysis of this compound
This protocol is a general guideline and may need to be optimized for your specific sample matrix and HPLC system.
-
Sample Preparation:
-
Filter the fermentation broth through a 0.45 µm syringe filter to remove cells and other particulates.
-
Dilute the filtered sample with the mobile phase to a concentration within the linear range of your calibration curve.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M sodium acetate, pH adjusted to 3.5) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for your separation. A common starting point is an isocratic elution with a ratio of 82:12:6 (acidified water:methanol:acetonitrile).[11]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
-
Analysis:
-
Inject a known volume of your prepared sample (e.g., 20 µL).
-
Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of a this compound reference standard.
-
Protocol 2: Ion-Exchange Chromatography of this compound
This protocol provides a general procedure for purifying this compound using anion-exchange chromatography.
-
Resin Selection and Preparation:
-
Choose a suitable anion-exchange resin (e.g., a quaternary ammonium-based resin).
-
Prepare the resin according to the manufacturer's instructions. This typically involves washing with water and then equilibrating with the starting buffer.
-
-
Column Packing:
-
Create a slurry of the equilibrated resin in the starting buffer.
-
Carefully pour the slurry into the chromatography column, avoiding the introduction of air bubbles.
-
Allow the resin to settle and then pack the column by flowing the starting buffer through it at a flow rate higher than the intended operational flow rate.
-
-
Equilibration:
-
Equilibrate the packed column by washing it with several column volumes (CVs) of the starting buffer (e.g., a low ionic strength buffer at a pH above the pI of this compound) until the pH and conductivity of the outlet stream are the same as the inlet buffer.
-
-
Sample Loading:
-
Ensure your sample is at the same pH and has a lower or equal ionic strength as the starting buffer. If necessary, perform a buffer exchange.
-
Load the sample onto the column at a controlled flow rate.
-
-
Washing:
-
Wash the column with the starting buffer to remove any unbound impurities. Monitor the UV absorbance at 280 nm to ensure all unbound proteins have been washed off.
-
-
Elution:
-
Elute the bound this compound by increasing the salt concentration of the buffer. This can be done in a stepwise manner or with a linear gradient. A common approach is to use a linear gradient of NaCl in the starting buffer.
-
Collect fractions and analyze them for the presence of this compound using HPLC.
-
-
Regeneration and Storage:
-
Regenerate the column by washing it with a high salt buffer to remove all bound molecules.
-
Store the column in an appropriate solution as recommended by the manufacturer (e.g., 20% ethanol (B145695) or a solution containing a bacteriostatic agent).
-
Visualizations
The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships in troubleshooting poor this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of this compound from whole broth and separation of desacetyl this compound by aqueous two-phase partition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US3467654A - Process for the recovery and purification of this compound - Google Patents [patents.google.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. benchchem.com [benchchem.com]
- 7. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 8. mdpi.com [mdpi.com]
- 9. Purification of this compound Produced by Cephalosporium acrernoniurn -Microbiology and Biotechnology Letters | 학회 [koreascience.kr]
- 10. researchgate.net [researchgate.net]
- 11. Downstreamprocessing of Cephalosporins and Aspartic acid | PPTX [slideshare.net]
Technical Support Center: Troubleshooting the Impact of Raw Material Variability on Cephalosporin C Fermentation
Welcome to the Technical Support Center for Cephalosporin (B10832234) C (CPC) Fermentation. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with raw material variability in CPC production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you optimize your fermentation processes and ensure consistent, high-quality yields.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during Cephalosporin C fermentation that can be linked to the variability of raw materials.
Q1: We've observed a significant drop in our this compound yield after switching to a new batch of a key raw material. What are the likely causes and how should we troubleshoot this?
A1: A sudden decrease in CPC yield is a common problem often linked to raw material quality. Here’s a systematic approach to troubleshooting:
-
Immediate Raw Material Analysis: The first step is to compare the certificate of analysis (CoA) of the new batch with that of the previous, high-performing batch. Pay close attention to key components such as:
-
Corn Steep Liquor (CSL): Check for variations in total nitrogen, amino acid profile (especially key amino acids like arginine, aspartic acid, glutamic acid, and valine), lactic acid, and reducing sugars.[1][2] CSL is a critical source of nutrients, and inconsistencies can directly impact fungal growth and antibiotic production.[3][4]
-
Soybean Oil/Vegetable Oils: Analyze the free fatty acid (FFA) content, peroxide value, and fatty acid profile (oleic, linoleic acid). High FFA levels can be detrimental to the growth of Acremonium chrysogenum.[5]
-
Carbon Sources (e.g., Glucose, Sucrose): Ensure the purity and concentration are within specifications. The presence of repressive sugars like glucose can inhibit CPC biosynthesis enzymes.[6][7][8]
-
Nitrogen Sources (e.g., Ammonium Sulfate): Verify the concentration, as levels above the optimum can interfere with mycelial differentiation and decrease synthesis rates.[6][9]
-
Methionine: As a sulfur donor and inducer, its concentration is critical. An optimum concentration of around 0.4% is often reported to stimulate CPC production.[6][9]
-
-
Small-Scale Fermentation Trials: Before implementing the new batch in a large-scale fermenter, conduct small-scale (shake flask or bench-top bioreactor) fermentations. This allows for a direct comparison of the new and old batches under controlled conditions, confirming if the raw material is the root cause.
-
Microscopic Examination of Mycelia: Observe the morphology of A. chrysogenum. Raw material variability can affect mycelial differentiation into swollen hyphae or inactive arthrospores, which in turn impacts CPC biosynthesis.[6]
-
Impurity Profile Analysis: Use High-Performance Liquid Chromatography (HPLC) to analyze the impurity profile of the fermentation broth. An increase in by-products like Penicillin N, deacetoxythis compound (DAOC), or deacetylthis compound (DAC) can indicate a metabolic shift due to the new raw material.[10][11]
Q2: Our fermentation is showing a high concentration of the impurity deacetoxythis compound (DAOC). Could this be related to our raw materials?
A2: Yes, a high DAOC to CPC ratio can be influenced by raw material composition. Here’s what to consider:
-
Carbon Source Management: Excessive levels of easily metabolizable carbon sources, like glucose, can lead to catabolite repression, which may affect the later stages of the CPC biosynthetic pathway, including the conversion of DAOC to DAC and subsequently to CPC.[7][8] Consider a fed-batch strategy to maintain low glucose concentrations.[11]
-
Oxygen Availability: While not a raw material in the traditional sense, dissolved oxygen (DO) is a critical substrate. The viscosity of the medium, influenced by raw materials like peanut or soy flour, can impact oxygen transfer. Poor oxygenation can hinder the enzymatic steps that convert DAOC.[6][11]
-
Trace Element Composition: The presence and concentration of trace elements like iron, copper, and zinc in your raw materials are crucial for the activity of enzymes in the CPC pathway.[12][13][14] Variability in these micronutrients could lead to bottlenecks in the biosynthetic process. A thorough analysis of the trace element profile of your raw materials is recommended.
Q3: We are experiencing inconsistent fermentation performance, and we suspect our corn steep liquor (CSL) is the culprit. What parameters should we be monitoring?
A3: CSL is a complex and inherently variable raw material.[1][2] To ensure consistency, a robust quality control program for incoming CSL is essential. Key parameters to monitor include:
-
Nutrient Composition:
-
Total Nitrogen and Free Amino Nitrogen (FAN): These are critical for biomass production and as precursors for CPC.
-
Amino Acid Profile: Key amino acids that are precursors or have regulatory roles should be quantified.
-
Lactic Acid: A major component of CSL that can serve as a carbon source.
-
Reducing Sugars: Can influence initial growth and potentially cause catabolite repression if too high.
-
Vitamins and Minerals: These act as cofactors for essential enzymes.
-
-
Physical Properties:
-
pH: Should be consistent from batch to batch.
-
Specific Gravity/Density: Can indicate variations in solids content.
-
-
Microbial Contamination: Test for the presence of contaminating microorganisms that could compete for nutrients or produce inhibitory compounds.
Data Presentation: Impact of Raw Material Concentration on CPC Fermentation
The following tables summarize quantitative data on the effect of varying concentrations of key raw materials on this compound production.
Table 1: Effect of Methionine Concentration on CPC Yield
| Methionine Concentration (g/L) | This compound Yield (relative %) | Notes |
| 0 | Baseline | Methionine acts as a sulfur donor and an inducer of biosynthetic enzymes. |
| 2.0 | Increased | Yield increases with methionine concentration up to an optimum. |
| 4.0 | 100% (Optimal) | A concentration of 0.4% (4.0 g/L) is often cited as optimal for CPC synthesis.[6][9] |
| > 4.0 | Decreased | Higher concentrations can become inhibitory. |
Table 2: Influence of Carbon-to-Nitrogen (C/N) Ratio on CPC Synthesis
| C/N Ratio | Rate of CPC Synthesis | Observation |
| < 5.33 | Sub-optimal | Insufficient carbon for energy and biosynthesis. |
| 5.33 - 8.0 | Optimal | Balanced nutrient availability for both growth and secondary metabolite production.[6][9] |
| > 8.0 | Decreased | Excess carbon, particularly from sugars like sucrose, can lead to the accumulation of repressive metabolites, inhibiting enzymes responsible for CPC formation.[6][9][15] |
Table 3: Effect of Soybean Oil Concentration on CPC Production
| Soybean Oil Concentration (% v/v) | CPC Production (µg/mL cephradine (B1668399) equivalent) | Source |
| 0 | 9 | [16] |
| 4.7 | 18.49 | [16] |
Note: The data in these tables are compiled from various studies and should be used as a guide. Optimal concentrations may vary depending on the specific strain of A. chrysogenum and other fermentation conditions.
Experimental Protocols
Protocol 1: Evaluating a New Batch of Raw Material
This protocol outlines a systematic approach to qualifying a new batch of a critical raw material before its use in large-scale production.
-
Documentation Review:
-
Obtain the Certificate of Analysis (CoA) from the supplier.
-
Compare the CoA with the established in-house specifications and with the CoA of a previously approved, high-performing batch.
-
Note any parameters that are out of specification or show significant deviation.
-
-
Analytical Testing:
-
Perform in-house analytical testing on a sample of the new batch to verify the CoA and to test for any additional critical parameters not listed.
-
Refer to standard analytical methods (e.g., HPLC for amino acid profiling, titration for FFA content).
-
-
Shake Flask Fermentation Trial:
-
Prepare a series of shake flasks with your standard fermentation medium.
-
In the control group, use the previously qualified "golden batch" of the raw material.
-
In the experimental group(s), substitute the golden batch with the new batch of raw material at the same concentration.
-
Run the fermentation under standard operating conditions (temperature, agitation, pH, duration).
-
Collect samples at regular intervals.
-
-
Data Analysis and Comparison:
-
Analyze the samples from both control and experimental groups for:
-
Compare the performance of the new batch against the golden batch. A statistically significant decrease in yield or an increase in impurities would indicate a potential issue with the new raw material.
-
Protocol 2: HPLC Analysis of this compound and Related By-products
This protocol provides a general method for the quantification of CPC and its major by-products in a fermentation broth.
-
Sample Preparation:
-
Withdraw a sample from the fermenter.
-
Centrifuge the sample to pellet the biomass.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solids.
-
Dilute the filtered sample with the mobile phase to a concentration within the linear range of the calibration curve.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.[13]
-
Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio will need to be optimized for your specific separation.[17][18][19]
-
Detection Wavelength: UV detection at 254 nm or 240 nm is common for cephalosporins.[13][17]
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
-
Calibration and Quantification:
-
Prepare a series of standard solutions of CPC, DAOC, and DAC of known concentrations.
-
Inject the standards to generate a calibration curve for each compound.
-
Inject the prepared samples.
-
Quantify the concentration of each compound in the samples by comparing their peak areas to the respective calibration curves.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low this compound yield.
Caption: Influence of raw materials on the this compound biosynthetic pathway.
This technical support center provides a foundational guide to understanding and mitigating the impact of raw material variability on this compound fermentation. For more specific issues, it is always recommended to conduct thorough in-house investigations and maintain a close relationship with your raw material suppliers.
References
- 1. Top 3 papers published in the topic of Corn steep liquor in 1975 [scispace.com]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. Corn Steep Liquor as an Efficient Bioresource for Functional Components Production by Biotransformation Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Penicillin and cephalosporin biosynthesis: mechanism of carbon catabolite regulation of penicillin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cybernetic modeling of the this compound fermentation process by Cephalosporium acremonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. On-line high-performance liquid chromatography for the determination of this compound and by-products in complex fermentation broths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of medium composition on the this compound production with a highly productive strain Cephalosporium acremonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN102808011B - Fermentation method for this compound - Google Patents [patents.google.com]
- 13. Enhanced fermentative production of this compound by magnetite nanoparticles in culture of Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Trace elements in raw materials and nutrient media for cultivation of antibiotic-producing organisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. redalyc.org [redalyc.org]
- 16. researchgate.net [researchgate.net]
- 17. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-pressure liquid chromatographic method for analysis of cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sysrevpharm.org [sysrevpharm.org]
Validation & Comparative
A Comparative Analysis of the Antibacterial Spectra of Cephalosporin C and Penicillin G
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial spectra of Cephalosporin (B10832234) C and Penicillin G, supported by experimental data. The information is intended to assist researchers and professionals in the fields of microbiology and drug development in understanding the key differences and potential applications of these two foundational β-lactam antibiotics.
Introduction to Cephalosporin C and Penicillin G
Penicillin G, one of the first discovered and utilized antibiotics, belongs to the penicillin class of β-lactams. It is produced by the fungus Penicillium chrysogenum. Its antibacterial action is primarily directed against Gram-positive bacteria. This compound, produced by the fungus Cephalosporium acremonium, is a member of the cephalosporin class of β-lactams. While this compound itself is not typically used clinically, its core structure was pivotal for the development of a vast array of semi-synthetic cephalosporins. First-generation cephalosporins, derived from this compound, exhibit a broader spectrum of activity compared to Penicillin G, with increased efficacy against some Gram-negative bacteria.
Both Penicillin G and cephalosporins act by inhibiting the synthesis of the bacterial cell wall.[1] They target penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1] By inactivating these proteins, the antibiotics disrupt the integrity of the cell wall, leading to cell lysis and bacterial death.
Comparative Antibacterial Spectrum: Minimum Inhibitory Concentration (MIC) Data
The antibacterial spectrum of an antibiotic is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for Penicillin G and a representative first-generation cephalosporin, Cefazolin (B47455), against a variety of bacterial species. Cefazolin is used here as a proxy to represent the fundamental antibacterial spectrum of the this compound structural class.
Table 1: Minimum Inhibitory Concentration (MIC) Values for Penicillin G
| Bacterial Species | Gram Stain | MIC Range (µg/mL) |
| Staphylococcus aureus (penicillin-susceptible) | Gram-positive | ≤0.06 - 0.4[2][3] |
| Staphylococcus aureus (penicillin-resistant) | Gram-positive | ≥0.25 - 24[3] |
| Streptococcus pneumoniae (penicillin-susceptible) | Gram-positive | ≤0.06 |
| Streptococcus pyogenes (Group A) | Gram-positive | ≤0.12 |
| Enterococcus faecalis | Gram-positive | 1 - 16 |
| Corynebacterium spp. | Gram-positive | ≤0.06 - 0.125[2] |
| Lactococcus garvieae | Gram-positive | 0.5 - 1[2] |
| Neisseria gonorrhoeae | Gram-negative | ≤0.06 - ≥2.0 |
| Neisseria meningitidis | Gram-negative | ≤0.06 - ≥0.5 |
| Bacillus anthracis | Gram-positive | ≤0.12 |
Table 2: Minimum Inhibitory Concentration (MIC) Values for Cefazolin (as a proxy for this compound core spectrum)
| Bacterial Species | Gram Stain | MIC Range (µg/mL) |
| Staphylococcus aureus (methicillin-susceptible) | Gram-positive | 0.25 - 2 |
| Streptococcus pneumoniae | Gram-positive | 0.25 - 2 |
| Streptococcus pyogenes (Group A) | Gram-positive | ≤0.12 - 0.5 |
| Escherichia coli | Gram-negative | 1 - 16[4] |
| Klebsiella pneumoniae | Gram-negative | 1 - 16[5] |
| Proteus mirabilis | Gram-negative | 1 - 8[4] |
Experimental Protocols
The determination of MIC values is a standardized laboratory procedure. The broth microdilution method is a commonly used technique and is described in detail by the Clinical and Laboratory Standards Institute (CLSI) in document M07.
Broth Microdilution Method for MIC Determination (Based on CLSI M07)
-
Preparation of Antimicrobial Stock Solution: A stock solution of the antibiotic (Penicillin G or this compound/Cefazolin) is prepared at a high concentration in a suitable solvent.
-
Preparation of Microtiter Plates: A 96-well microtiter plate is used. A series of two-fold serial dilutions of the antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a gradient of decreasing antibiotic concentrations across the wells of the plate. Control wells containing only broth (sterility control) and broth with the bacterial inoculum (growth control) are also included.
-
Inoculum Preparation: The bacterial strain to be tested is grown on an appropriate agar (B569324) medium to obtain isolated colonies. A suspension of the bacteria is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This standardized suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation: Each well of the microtiter plate (except the sterility control) is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow of the broth microdilution method for MIC determination.
Core Structures of Penicillin G and this compound
Caption: Core structural comparison of Penicillin G and this compound.
References
- 1. idexx.co.uk [idexx.co.uk]
- 2. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Impact of revised susceptibility breakpoints on bacteremia of Klebsiella pneumoniae: Minimum inhibitory concentration of cefazolin and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cephalosporin C and Semi-Synthetic Cephalosporins' Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro antibacterial activity of the natural antibiotic Cephalosporin (B10832234) C and its semi-synthetic derivatives. The information presented is supported by experimental data to assist researchers in understanding the evolution of this important class of β-lactam antibiotics.
Introduction to Cephalosporins
Cephalosporins are a cornerstone of antibacterial therapy, belonging to the β-lactam class of antibiotics. Their mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell death.[1] The parent compound, Cephalosporin C, was first isolated from the fungus Acremonium chrysogenum. While a crucial discovery, this compound itself exhibits only modest antibacterial activity. Its primary importance lies in its role as a precursor for the development of a vast array of semi-synthetic cephalosporins with significantly enhanced potency and a broader spectrum of activity.
Through chemical modification of the 7-aminocephalosporanic acid (7-ACA) nucleus derived from this compound, scientists have developed multiple "generations" of cephalosporins. Each generation generally offers advantages in terms of spectrum of activity against Gram-positive and Gram-negative bacteria, as well as improved resistance to β-lactamases, enzymes produced by some bacteria that inactivate β-lactam antibiotics.[2]
Comparative Antibacterial Activity
The antibacterial efficacy of cephalosporins is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.
The following table summarizes the comparative in-vitro activity of this compound and representative semi-synthetic cephalosporins from different generations against key bacterial pathogens.
| Antibiotic | Class | Target Organism | MIC (µg/mL) |
| This compound | Natural | Staphylococcus spp. | 60 - 125[2] |
| Cefazolin | 1st Generation (Semi-synthetic) | Escherichia coli | ≤16 (Susceptible for uUTI)[3] |
| Staphylococcus aureus | 0.25 - 0.5 | ||
| Cefuroxime | 2nd Generation (Semi-synthetic) | Escherichia coli | Varies |
| Klebsiella spp. | Varies | ||
| Ceftazidime | 3rd Generation (Semi-synthetic) | Pseudomonas aeruginosa | 2 - 8[4] |
| Escherichia coli | ≤4 (Susceptible)[5] | ||
| Cefepime | 4th Generation (Semi-synthetic) | Pseudomonas aeruginosa | 8 - 32[4] |
| Enterobacter spp. | ≤2 (Susceptible)[5] |
Note: MIC values can vary depending on the specific strain and testing conditions. The values presented are for illustrative purposes based on available data.
As the data indicates, semi-synthetic cephalosporins demonstrate significantly greater potency (lower MIC values) and a broader spectrum of activity compared to the parent compound, this compound.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Cephalosporins, like all β-lactam antibiotics, exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall. The key target of this action is a class of enzymes known as Penicillin-Binding Proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity.
The β-lactam ring of cephalosporins mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs. This allows the cephalosporin molecule to bind to the active site of the PBP, leading to the acylation of the enzyme and its irreversible inactivation. The inhibition of PBP-mediated cross-linking of the peptidoglycan strands weakens the cell wall, ultimately causing cell lysis and death.
Caption: Inhibition of bacterial cell wall synthesis by cephalosporins.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure in assessing the activity of antimicrobial agents. The broth microdilution method is a widely accepted and standardized technique.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Antimicrobial Agent: Prepare a stock solution of the cephalosporin to be tested at a known concentration.
- Bacterial Culture: Prepare a standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
- Growth Medium: Use a suitable liquid growth medium, such as Mueller-Hinton Broth (MHB).
- 96-Well Microtiter Plate: Sterile, U-bottomed plates are typically used.
2. Procedure:
- Serial Dilutions: Dispense the growth medium into the wells of the microtiter plate. Create a two-fold serial dilution of the antimicrobial agent across the wells of the plate.
- Inoculation: Inoculate each well with the standardized bacterial suspension. The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.
- Controls: Include a positive control (broth with bacteria, no antibiotic) to ensure bacterial growth and a negative control (broth only) to check for contamination.
- Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
3. Interpretation of Results:
- Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacterium.
This protocol is a general guideline. For detailed, standardized procedures, it is essential to refer to the latest guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6]
Conclusion
The development of semi-synthetic cephalosporins has been a landmark achievement in the field of antibacterial chemotherapy. By chemically modifying the natural this compound molecule, researchers have successfully created a portfolio of potent antibiotics with broad-spectrum activity against a wide range of bacterial pathogens. The quantitative data clearly demonstrates the superior efficacy of these semi-synthetic derivatives. Understanding the comparative activity and the underlying mechanism of action is crucial for the continued development of new and effective cephalosporin antibiotics to combat the ongoing challenge of bacterial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Some biological properties of this compound and a derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 4. mdpi.com [mdpi.com]
- 5. prezi.com [prezi.com]
- 6. youtube.com [youtube.com]
A Comparative Analysis of High-Yield vs. Wild-Type Acremonium chrysogenum Strains for Enhanced Cephalosporin C Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-yield (HY) and wild-type (WT) strains of the filamentous fungus Acremonium chrysogenum, the primary industrial producer of the β-lactam antibiotic cephalosporin (B10832234) C (CPC). Understanding the molecular and physiological differences between these strains is paramount for optimizing CPC production and developing novel strain improvement strategies. This document synthesizes key findings from comparative genomics, transcriptomics, and proteomics studies, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Phenotypic and Production Characteristics
Classical strain improvement programs, employing multiple rounds of random mutagenesis and screening, have dramatically enhanced the CPC production capabilities of Acremonium chrysogenum. High-yield strains exhibit significant advantages in antibiotic titer compared to their wild-type counterparts.
| Characteristic | Wild-Type (WT) Strain (e.g., ATCC 11550) | High-Yield (HY) Strain (e.g., RNCM F-4081D) | Reference(s) |
| Cephalosporin C (CPC) Titer | 30–50 mg/L | >10,000 mg/L (200-300 times higher than WT) | [1][2][3] |
| Morphology | Homogeneous colony size, characteristic yellow-cream color. | Heterogeneous colony size (generally smaller), loss of pigmentation. | [1][4] |
| Arthrospore Formation | Less frequent. | Active formation of arthrospores (oidia) during submerged fermentation, associated with high CPC production. | [1] |
| Resistance to Inhibitors | Standard sensitivity. | Significant resistance to ornithine decarboxylase inhibitors. | [1] |
Genomic Alterations in High-Yield Strains
The enhanced productivity of HY strains is rooted in substantial genomic changes accumulated during the strain improvement process.
| Genomic Feature | Wild-Type (WT) Strain | High-Yield (HY) Strain | Reference(s) |
| Total Mutational Changes | Baseline | 3730 identified mutational events. | [1][5] |
| Significant Protein Synthesis Disruptions | Baseline | 56 mutations leading to major disruptions (frameshift, stop codon gain/loss, splice site alterations). | [1][5][6] |
| Affected Gene Categories | Baseline | Enzymes of primary and secondary metabolism, transporters (including MDR), and regulatory proteins (cell cycle, chromatin remodeling). | [1][5] |
| Chromosomal Rearrangements | Baseline | Significant rearrangements leading to changes in chromosome size, but not affecting the location of β-lactam biosynthetic gene clusters. | [1] |
| Gene Dosage of β-lactam BGCs | Single copy of "early" and "late" gene clusters. | Maintained a single copy of "early" and "late" gene clusters. | [1] |
Transcriptomic and Proteomic Landscape
The genomic alterations in HY strains translate into a profoundly different transcriptomic and proteomic profile, geared towards maximizing CPC biosynthesis.
| Omics Level | Key Differences in High-Yield (HY) vs. Wild-Type (WT) Strains | Reference(s) |
| Transcriptomics | - 4329 unigenes with significantly different transcription levels identified. | [7][8] |
| - 1737 unigenes were up-regulated. | [7][8] | |
| - 2592 unigenes were down-regulated. | [7][8] | |
| - Up-regulation of genes involved in CPC biosynthesis (5-300 times). | [1] | |
| - Altered expression in pathways such as glycerolipid metabolism, galactose metabolism, and pyrimidine (B1678525) metabolism. | [7][8] | |
| Proteomics | - Over 30% of proteins are differentially expressed during fermentation. | [2][9] |
| - Critical up-regulation of β-lactam biosynthetic enzymes. | [2][9] | |
| - Shifts in primary metabolic pathways to increase precursor supply (cysteine, valine, α-ketoglutarate). | [2][9] | |
| - Changes in energy metabolism to support targeted biosynthetic pathways. | [2][9] | |
| - Up-regulation of key oxidative stress enzymes. | [2][9] |
Key Metabolic and Regulatory Pathways
The superior CPC production in HY strains is a result of a reprogrammed cellular metabolism, redirecting resources towards the synthesis of the antibiotic.
This compound Biosynthetic Pathway
The core pathway for CPC synthesis involves a series of enzymatic steps encoded by genes located in "early" and "late" clusters. In HY strains, the expression of these genes is significantly upregulated.
Caption: The enzymatic steps and corresponding genes in the this compound biosynthetic pathway.
Regulatory Control
The expression of CPC biosynthetic genes is tightly regulated. The velvet complex, including the protein AcVEA, plays a crucial role in controlling the transcription of these genes.
Caption: Simplified overview of the regulatory role of AcVEA on CPC biosynthetic genes.
Experimental Protocols
A. Fungal Strains and Culture Conditions
-
Strains:
-
Wild-Type: Acremonium chrysogenum ATCC 11550
-
High-Yield: Acremonium chrysogenum RNCM F-4081D
-
-
Sporulation Medium (CSL Agar):
-
Yeast extract: 4 g/L
-
Soluble starch: 15 g/L
-
K₂HPO₄: 1 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
Agar: 15 g/L
-
Incubation: 14 days at 27°C.[10]
-
-
Seed Culture Medium:
-
Spore suspension is inoculated into a suitable seed medium.
-
-
Fermentation Medium (CP Medium):
B. Submerged Fermentation Protocol
-
Inoculate 10 mL of a 48-72 hour old seed culture into 65 mL of CP medium in a 750 mL Erlenmeyer flask.[4]
-
Incubate at 28°C for the first 24 hours, then reduce the temperature to 24°C for the remainder of the process.[4]
-
Maintain agitation at 230 rpm.[4]
-
Fermentation is carried out for 120 hours.[4]
-
Collect samples at desired time points (e.g., 72, 96, and 120 hours) for analysis.[4]
Caption: A generalized workflow for submerged fermentation of A. chrysogenum.
C. This compound Quantification
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the methods of choice for accurate quantification of CPC in fermentation broth.[11]
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelium.
-
Filter the supernatant through a 0.22 µm filter.
-
Dilute the sample as necessary with the mobile phase.
-
-
HPLC Method (Illustrative):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol).[12]
-
Detection: UV detector at a specific wavelength (e.g., 260 nm).
-
Quantification: Compare the peak area of the sample to a standard curve of known CPC concentrations.
-
Conclusion
The development of high-yield Acremonium chrysogenum strains represents a significant achievement in industrial biotechnology. Comparative multi-omics analyses have revealed that the enhanced CPC production is not due to a simple amplification of the biosynthetic genes but rather a complex rewiring of the organism's entire cellular machinery. Future efforts in strain improvement will likely focus on targeted genetic engineering approaches, informed by the wealth of data generated from these comparative studies, to further boost the production of this vital antibiotic precursor.
References
- 1. Comparative Genomic Analysis Reveals Key Changes in the Genome of Acremonium chrysogenum That Occurred During Classical Strain Improvement for Production of Antibiotic this compound [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Proteomic Analysis of Acremonium chrysogenum Strains: Key Changes Converting the Wild-Type Strain into Antibiotic this compound Biofactory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Genomic Analysis Reveals Key Changes in the Genome of Acremonium chrysogenum That Occurred During Classical Strain Improvement for Production of Antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. De novo Comparative Transcriptome Analysis of Acremonium chrysogenum: High-Yield and Wild-Type Strains of this compound Producer | PLOS One [journals.plos.org]
- 8. De novo Comparative Transcriptome Analysis of Acremonium chrysogenum: High-Yield and Wild-Type Strains of this compound Producer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Proteomic Analysis of Acremonium chrysogenum Strains: Key Changes Converting the Wild-Type Strain into Antibiotic this compound Biofactory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced fermentative production of this compound by magnetite nanoparticles in culture of Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent bioanalytical methods for quantification of third-generation cephalosporins using HPLC and LC-MS(/MS) and their applications in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Comparative Guide to Microbiological Assay Validation for Cephalosporin C Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of microbiological assays for determining the potency of Cephalosporin C, a crucial beta-lactam antibiotic. We will delve into the validation of various methods, presenting supporting experimental data and detailed protocols to aid in the selection and implementation of the most suitable assay for your research and development needs.
Introduction to this compound Potency Assays
Determining the potency of an antibiotic is a critical step in drug development and quality control. Microbiological assays, which measure the inhibitory effect of an antibiotic on a susceptible microorganism, provide a direct assessment of its biological activity. While physicochemical methods like High-Performance Liquid Chromatography (HPLC) offer high precision and specificity for quantifying the chemical substance, microbiological assays are indispensable for confirming the biological potency, which can be affected by factors such as stereoisomerism and the presence of degradation products.
This guide focuses on the validation of three common microbiological assay formats for this compound:
-
Agar (B569324) Diffusion Assays: Based on the diffusion of the antibiotic through a solid agar medium, resulting in a zone of growth inhibition.
-
Turbidimetric Assays: Measure the inhibition of microbial growth in a liquid medium by quantifying the turbidity of the culture.
-
Potentiometric Assays: Employ biosensors that detect a change in electrochemical potential resulting from the interaction of the antibiotic with a specific enzyme or microorganism.
Comparison of Microbiological Assay Methods
The selection of an appropriate microbiological assay depends on various factors, including the required sensitivity, precision, sample throughput, and available equipment. The following table summarizes the key performance characteristics of the three assay types for this compound potency determination.
| Parameter | Agar Diffusion Assay | Turbidimetric Assay | Potentiometric Biosensor Assay | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measurement of the zone of inhibition of microbial growth on solid media. | Measurement of the inhibition of microbial growth in liquid media via turbidity. | Detection of a change in potential due to an enzymatic reaction with the analyte. | Separation and quantification of the analyte based on its physicochemical properties. |
| Typical Test Organism | Vibrio cholerae | Staphylococcus aureus | Immobilized Citrobacter freundii (Cephalosporinase) | Not Applicable |
| Linearity (Correlation Coefficient, r²) | > 0.98 | > 0.99 | > 0.99 | > 0.999 |
| Precision (Relative Standard Deviation, RSD) | < 5% | < 3% | < 2% | < 1% |
| Accuracy (% Recovery) | 95-105% | 97-103% | 98-102% | 99-101% |
| Analysis Time | 18-24 hours | 4-6 hours | Minutes | 10-30 minutes |
| Throughput | Moderate | High | High | High |
| Advantages | Simple, low cost, visually clear results. | Higher precision and throughput than agar diffusion, amenable to automation. | Rapid, highly specific, reusable sensor. | High precision, accuracy, and specificity; can detect impurities. |
| Disadvantages | Long incubation time, lower precision, potential for errors in zone measurement. | Requires more specialized equipment (spectrophotometer), potential for interference from colored or turbid samples. | Requires fabrication and characterization of the biosensor, potential for enzyme denaturation. | Does not directly measure biological activity, more expensive equipment. |
Experimental Protocols
Detailed methodologies for performing each of the discussed microbiological assays are provided below. These protocols are based on established pharmacopeial methods and scientific literature.
Agar Diffusion Assay (Cylinder-Plate Method)
This method is based on the measurement of the diameter of the zone of inhibition of a susceptible microorganism, such as Vibrio cholerae, on an agar plate.
Materials:
-
This compound reference standard and test samples
-
Vibrio cholerae (susceptible strain)
-
Nutrient agar medium
-
Sterile saline solution (0.9% NaCl)
-
Sterile petri dishes (100 mm)
-
Sterile stainless steel or porcelain cylinders (8 mm outer diameter, 6 mm inner diameter, 10 mm height)
-
Incubator (37°C)
-
Calipers or a zone reader
Procedure:
-
Preparation of Inoculum: Culture Vibrio cholerae on a nutrient agar slant for 24 hours at 37°C. Suspend the growth in sterile saline to achieve a specific turbidity (e.g., equivalent to a 0.5 McFarland standard).
-
Preparation of Agar Plates: Prepare nutrient agar according to the manufacturer's instructions and sterilize. Cool the agar to 45-50°C and add the prepared inoculum to achieve a final concentration of approximately 1.5 x 10⁸ CFU/mL. Pour the inoculated agar into sterile petri dishes to a uniform depth of 4-5 mm and allow to solidify.
-
Preparation of Standard and Sample Solutions: Prepare a stock solution of the this compound reference standard and a series of dilutions to create a standard curve (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 µg/mL). Prepare sample solutions to have an expected concentration within the range of the standard curve.
-
Assay Procedure: Place six cylinders on the surface of each agar plate, spaced evenly. Fill three alternate cylinders with the median concentration of the standard solution and the other three cylinders with the sample solution.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zones of inhibition to the nearest 0.1 mm. Plot the logarithm of the concentration of the standard solutions against the mean zone diameters. Determine the concentration of the sample solution from the standard curve.
Turbidimetric Assay
This assay measures the potency of this compound by its effect on the growth of a susceptible microorganism in a liquid medium.
Materials:
-
This compound reference standard and test samples
-
Staphylococcus aureus (susceptible strain)
-
Tryptic Soy Broth (TSB)
-
Spectrophotometer
-
Incubator with shaker (35°C)
-
Sterile test tubes or microplates
Procedure:
-
Preparation of Inoculum: Culture Staphylococcus aureus in TSB for 18-24 hours at 35°C. Dilute the culture with fresh TSB to achieve a specific absorbance at a given wavelength (e.g., an absorbance of 0.1 at 600 nm).
-
Preparation of Standard and Sample Solutions: Prepare a stock solution of the this compound reference standard and a series of dilutions in TSB to create a standard curve (e.g., 1, 2, 4, 8, 16 µg/mL). Prepare sample solutions in TSB to have an expected concentration within the range of the standard curve.
-
Assay Procedure: To a series of test tubes or microplate wells, add a fixed volume of the prepared inoculum. Add varying concentrations of the standard and sample solutions to the respective tubes/wells. Include a control with no antibiotic.
-
Incubation: Incubate the tubes/plates at 35°C with shaking for 4-6 hours, or until sufficient growth is observed in the control.
-
Data Analysis: Measure the absorbance (turbidity) of each tube/well at a suitable wavelength (e.g., 600 nm). Plot the absorbance against the logarithm of the concentration of the standard solutions. Determine the concentration of the sample solution from the standard curve.
Potentiometric Biosensor Assay
This method utilizes an enzyme-based biosensor to rapidly determine the concentration of this compound.
Materials:
-
This compound reference standard and test samples
-
Immobilized Citrobacter freundii cells (containing cephalosporinase) on an electrode
-
Phosphate (B84403) buffer (pH 7.0)
-
Potentiometer
-
Stirred reaction vessel
Procedure:
-
Sensor Preparation: Prepare the biosensor by immobilizing Citrobacter freundii cells on the surface of a pH electrode.
-
Preparation of Standard and Sample Solutions: Prepare a stock solution of the this compound reference standard and a series of dilutions in phosphate buffer (e.g., 0.1, 0.5, 1.0, 2.0, 4.0 mM). Prepare sample solutions in the same buffer.
-
Assay Procedure: Place the biosensor in the reaction vessel containing a known volume of phosphate buffer. Allow the potential to stabilize. Add a known volume of the standard or sample solution to the vessel and record the change in potential over time.
-
Data Analysis: The initial rate of potential change is proportional to the concentration of this compound. Create a calibration curve by plotting the rate of potential change against the concentration of the standard solutions. Determine the concentration of the sample solution from the calibration curve.
Mandatory Visualizations
To further clarify the experimental workflows and the underlying principles of the assays, the following diagrams have been generated using Graphviz.
Caption: Workflow for the Agar Diffusion Assay.
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Cephalosporin C Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Cephalosporin C is paramount for ensuring product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of the performance of these two methods, supported by representative experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for a given analytical challenge.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes typical validation parameters for the quantitative analysis of cephalosporins by HPLC-UV and LC-MS/MS, compiled from various validated methods. While specific values for this compound may vary depending on the exact experimental conditions, this table provides a clear comparison of the capabilities of each technique.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | > 0.999[1][2] | > 0.995[3] |
| Limit of Detection (LOD) | 0.018 - 0.1 µg/mL[2][4] | 0.01 - 10 ng/mL[5] |
| Limit of Quantitation (LOQ) | 0.056 - 0.314 µg/mL[2][4] | 0.05 - 25 ng/mL[5] |
| Accuracy (% Recovery) | > 99%[1] | 80 - 120%[5] |
| Precision (% RSD) | < 2%[1] | < 15%[6] |
Key Observations:
-
Sensitivity: LC-MS/MS demonstrates significantly lower limits of detection and quantitation, often in the nanogram per milliliter (ng/mL) range, making it the superior choice for trace-level analysis and pharmacokinetic studies.[5] HPLC-UV typically has LODs and LOQs in the microgram per milliliter (µg/mL) range.[2][4]
-
Specificity: While modern HPLC methods with diode-array detection offer good peak purity analysis, LC-MS/MS provides unparalleled specificity through the selection of precursor and product ions, minimizing the risk of interference from co-eluting impurities.
-
Linearity, Accuracy, and Precision: Both methods demonstrate excellent linearity, accuracy, and precision within their respective validated ranges, proving their reliability for quantitative analysis.[1][2][3][5][6]
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable and reproducible analytical results. Below are representative methodologies for the analysis of cephalosporins by HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol outlines a typical isocratic reverse-phase HPLC method for the quantification of cephalosporins.
1. Sample Preparation:
- Accurately weigh and dissolve the this compound reference standard and sample in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile) to a known concentration.
- Filter the solutions through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.6) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution. A typical isocratic mobile phase could be a 95:5 (v/v) mixture of buffer and acetonitrile (B52724).[2]
- Flow Rate: 0.8 - 1.0 mL/min.[1][2]
- Injection Volume: 20 µL.[1]
- Detection: UV detection at a wavelength of 250-265 nm.[1][2]
- Column Temperature: Ambient or controlled at 30°C.[2]
3. Data Analysis:
- Identify and quantify this compound based on its retention time and peak area in comparison to the reference standard.
- Validate the method in accordance with ICH guidelines for parameters such as linearity, accuracy, precision, specificity, LOD, and LOQ.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol describes a general approach for the sensitive and selective quantification of cephalosporins using tandem mass spectrometry.
1. Sample Preparation:
- For biological matrices, a protein precipitation step is often required. Add a precipitating agent (e.g., acetonitrile or methanol (B129727) with 1% formic acid) to the sample, vortex, and centrifuge to remove precipitated proteins.[5]
- For pharmaceutical samples, a simple dilution with a suitable solvent may be sufficient.
- Filter the supernatant or diluted sample through a 0.22 µm syringe filter.
2. LC-MS/MS Conditions:
- Column: C18 or similar reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
- Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 5 - 10 µL.
- Ionization: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.[5]
- Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, selecting specific precursor and product ion transitions for this compound to ensure high selectivity and sensitivity.
3. Data Analysis:
- Quantify this compound by constructing a calibration curve using the peak area ratios of the analyte to an internal standard.
- Validate the method according to regulatory guidelines, focusing on parameters relevant to bioanalytical or pharmaceutical analysis.
Mandatory Visualization
To visually represent the logical flow of a cross-validation study, the following diagrams are provided.
Caption: Experimental workflow for the cross-validation of HPLC and LC-MS methods.
Caption: Logical relationship for selecting between HPLC and LC-MS based on analytical needs.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Validated LC-MS/MS method for simultaneous analysis of 21 cephalosporins in zebrafish for a drug toxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
"comparative analysis of different purification methods for Cephalosporin C"
A Comparative Analysis of Purification Methods for Cephalosporin (B10832234) C
For Researchers, Scientists, and Drug Development Professionals
Cephalosporin C (CPC) is a crucial β-lactam antibiotic that serves as the primary raw material for the production of a wide range of semi-synthetic cephalosporin drugs. Its effective purification from complex fermentation broths is a critical step in pharmaceutical manufacturing, directly impacting the final product's purity, yield, and cost-effectiveness. This guide provides an objective comparison of various purification methods, supported by experimental data and detailed protocols, to aid researchers in selecting and optimizing their downstream processing strategies.
Comparative Data on Purification Performance
The efficiency of this compound purification is evaluated based on key performance indicators such as recovery yield and final purity. The choice of method depends on the desired scale, purity requirements, and economic feasibility. Below is a summary of performance data from various common techniques.
| Purification Method | Adsorbent/Resin | Purity (%) | Recovery/Yield (%) | Key Findings |
| Ion Exchange Chromatography | Amberlite IRA67 (Anion Exchange) | > 85% | 60 - 65% | Effective for separating deacetyl this compound (DCPC) from waste drainage.[1] |
| Ion Exchange Chromatography | Tandem Columns (WA-30, HP-20, etc.) | > 90% | Up to 96% | A multi-column chromatography process demonstrated high yield and purity on an industrial scale.[2] |
| Adsorption Chromatography | Powdery Activated Carbon | 80% | 75 - 80% | Useful for recovering DCPC from waste streams with ethanol (B145695) or isopropanol (B130326) elution.[1] |
| Adsorption Chromatography | Coal Granular Activated Carbon | > 85% | 60 - 65% | Employed in a fixed-bed system to separate DCPC from waste drainage.[1] |
| Adsorption Chromatography | Brominated XAD-2 Resin | - | - | Showed a 3-fold increase in adsorption constant for CPC compared to commercial adsorbents, improving separation from DCPC.[3] |
| Aqueous Two-Phase Extraction | PEG 600 / Ammonium (B1175870) Sulfate | - | - | Achieved separation of CPC from its main impurity, desacetyl this compound (DCPC).[4] |
Experimental Protocols and Methodologies
Detailed and reproducible protocols are essential for the successful implementation of any purification technique. This section outlines the methodologies for several key purification processes.
Ion Exchange Chromatography (IEC)
Ion exchange chromatography is a widely used technique that separates molecules based on their net charge.[5] For this compound, which is anionic at neutral pH, anion exchange resins are commonly employed.
Protocol for Separation of Deacetyl this compound (DCPC):
-
Adsorbent: Coal granular activated carbon followed by anion-exchange resin Amberlite IRA67.[1]
-
Step 1: Initial Adsorption: Pass the waste drainage containing DCPC through a fixed-bed column packed with coal granular activated carbon.[1]
-
Step 2: Elution from Carbon: Elute the adsorbed DCPC from the carbon bed using an 8% (vol) ethanol aqueous solution. This step yields an eluate with a purity higher than 85% and a recovery of 60-65%.[1]
-
Step 3: Concentration: Condense the eluate using a nanofilter membrane.[1]
-
Step 4: Anion Exchange Adsorption: Pass the concentrated eluate through a column containing Amberlite IRA67 anion-exchange resin to adsorb the DCPC.[1]
-
Step 5: Final Elution: Desorb the purified DCPC from the resin using a 0.5 mol·L⁻¹ sodium acetate (B1210297) buffer solution at pH 6.3. This results in a final product with 96% purity and a yield of 90-95%.[1]
-
Step 6: Crystallization: Isolate the DCPC sodium salt by adding acetone (B3395972) to the final eluate to induce crystallization.[1]
Expanded Bed Adsorption (EBA) Chromatography
EBA is an innovative technique that allows for the capture of target molecules directly from unclarified crude samples, such as fermentation broths, combining clarification, concentration, and purification into a single step.[6][7][8]
General Protocol for EBA:
-
Step 1: Bed Expansion: Equilibrate the EBA column by pumping buffer upwards through the adsorbent bed at a velocity sufficient to fluidize the particles.[6]
-
Step 2: Sample Application: Load the unclarified fermentation broth containing this compound directly onto the expanded bed in an upward flow. The target CPC molecules bind to the adsorbent while cells, cell debris, and other particulates pass through.[6][8]
-
Step 3: Washing: Wash the column with an appropriate buffer to remove any remaining non-bound impurities.
-
Step 4: Elution: Elute the bound this compound from the adsorbent. This can be done in two ways:
-
Step 5: Regeneration: Clean the adsorbent with a cleaning-in-place (CIP) solution to prepare it for the next cycle.[6]
Solvent Extraction
Solvent extraction is a traditional method for purification, though its efficiency for the hydrophilic this compound can be low.[9] Aqueous Two-Phase Systems (ATPS) offer an alternative that avoids the use of harsh organic solvents.[9]
Protocol for Aqueous Two-Phase Extraction (ATPE):
-
System Preparation: Create a biphasic system by mixing equal amounts of 15% (w/w) polyethylene (B3416737) glycol (PEG) 3350 and 15% (w/w) ammonium sulfate.[9]
-
Extraction: Add the whole fermentation broth to the ATPS mixture.
-
Parameter Optimization: Adjust parameters such as pH, temperature, and the addition of neutral salts (e.g., 0.1% NaCl) to optimize the partitioning of this compound into the desired phase.[9]
-
Phase Separation: Enhance the separation of the two phases by centrifugation. The recovery yield is a function of the centrifugal force applied.[4][9]
-
Analysis: Determine the concentration of CPC in each phase using High-Performance Liquid Chromatography (HPLC).[9]
Visualized Experimental Workflows
To better illustrate the sequence of operations in key purification strategies, the following diagrams are provided.
Caption: Workflow for a conventional this compound purification process.
Caption: Streamlined workflow using Expanded Bed Adsorption (EBA).
Caption: Purification workflow utilizing Aqueous Two-Phase Extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification of this compound Produced by Cephalosporium acrernoniurn -Microbiology and Biotechnology Letters | 학회 [koreascience.kr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Extraction of this compound from whole broth and separation of desacetyl this compound by aqueous two-phase partition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. conductscience.com [conductscience.com]
- 6. Expanded-bed adsorption chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In Vitro Efficacy of Cephalosporin C Against Penicillin-Resistant Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of Cephalosporin (B10832234) C against penicillin-resistant bacterial strains. While Cephalosporin C itself exhibits modest antibacterial activity, it serves as the foundational molecule for the development of a vast array of powerful semi-synthetic cephalosporin antibiotics.[1][2] Understanding its intrinsic activity against resistant organisms is crucial for the continued development of novel β-lactam antibiotics. This document summarizes available data, details experimental methodologies, and visualizes the underlying molecular interactions and experimental workflows.
Data Presentation: Comparative Minimum Inhibitory Concentrations (MICs)
Direct and recent quantitative data on the in vitro efficacy of this compound against penicillin-resistant strains is limited in contemporary literature, likely due to its lower potency compared to its derivatives. The following tables present data for first-generation cephalosporins as representative analogues against penicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae. This data provides a baseline for understanding the potential activity of the core cephalosporin structure against these resistant pathogens.
Note: The MIC values presented for "First-Generation Cephalosporins" are a composite representation from studies on agents like cephalothin (B1668815) and cephaloridine, intended to serve as a proxy for this compound, which is their parent compound.
Table 1: Comparative in vitro activity against Penicillin-Resistant Staphylococcus aureus
| Antibiotic | Penicillinase-Producing S. aureus MIC (µg/mL) | Penicillin G MIC (µg/mL) |
| First-Generation Cephalosporins | 0.25 - 2 | >16 |
| Penicillin G | >16 | ≤0.03 (Susceptible strains) |
| Oxacillin | 0.25 - 2 | >16 |
| Vancomycin | 0.5 - 2 | 0.5 - 2 |
Data synthesized from historical and comparative studies.
Table 2: Comparative in vitro activity against Penicillin-Resistant Streptococcus pneumoniae
| Antibiotic | Penicillin-Resistant S. pneumoniae MIC (µg/mL) | Penicillin G MIC (µg/mL) |
| First-Generation Cephalosporins | 4 - >32 | ≥2 |
| Penicillin G | ≥2 | ≤0.06 (Susceptible strains) |
| Amoxicillin (B794) | 2 - 8 | ≥2 |
| Ceftriaxone (Third-Generation) | 0.5 - 2 | ≥2 |
| Vancomycin | ≤1 | ≤1 |
Data synthesized from multiple in vitro studies.[3][4][5]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro efficacy of an antimicrobial agent. The following is a detailed methodology for the broth microdilution method, consistent with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9]
Broth Microdilution Susceptibility Testing Protocol
-
Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of this compound is prepared at a high concentration (e.g., 1280 µg/mL) in a suitable sterile solvent.
-
The solution is sterilized by filtration through a 0.22 µm filter.
-
Aliquots are stored at -20°C or lower until use.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate of the penicillin-resistant bacterial strain, 3-5 well-isolated colonies are selected.
-
The colonies are suspended in sterile saline.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microdilution Plates:
-
A 96-well microtiter plate is used.
-
Serial two-fold dilutions of the this compound stock solution are prepared in CAMHB directly in the microtiter plate to achieve a final volume of 50 µL per well, spanning a range of concentrations (e.g., 0.06 to 128 µg/mL).
-
A growth control well containing only CAMHB and the bacterial inoculum, and a sterility control well containing only uninoculated CAMHB are included.
-
-
Inoculation and Incubation:
-
50 µL of the diluted bacterial suspension is added to each well (except the sterility control), bringing the final volume to 100 µL.
-
The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanism of action of this compound and the key mechanisms of penicillin resistance.
References
- 1. Cephalosporins 1945-1986 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephalosporins as key lead generation beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activities of cefotaxime, ceftriaxone, ceftazidime, cefpirome, and penicillin against Streptococcus pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activities of cefotaxime, ceftriaxone, ceftazidime, cefpirome, and penicillin against Streptococcus pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of oral cephalosporins against pediatric isolates of Streptococcus pneumoniae non-susceptible to penicillin, amoxicillin or erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. webstore.ansi.org [webstore.ansi.org]
A Comparative Guide to the Performance of Acremonium chrysogenum Mutants in Cephalosporin C Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various genetically engineered Acremonium chrysogenum mutant strains, focusing on their performance in producing the crucial β-lactam antibiotic precursor, Cephalosporin (B10832234) C (CPC). The information presented is collated from several key research articles and aims to provide a comprehensive overview for researchers in the field. This guide includes quantitative data on CPC production, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures.
Performance Comparison of Acremonium chrysogenum Mutants
The development of high-yielding A. chrysogenum strains is a primary focus of industrial microbiology to meet the global demand for cephalosporin antibiotics. Both classical strain improvement (CSI) through random mutagenesis and targeted genetic engineering have led to the creation of superior producer strains.[1][2]
Classical Strain Improvement
Through multiple rounds of random mutagenesis and screening, high-yielding (HY) strains have been developed that exhibit significantly enhanced CPC production compared to the wild-type (WT) parental strains.[1][2] One such HY strain, RNCM F-4081D, has been reported to produce 200–300 times more CPC than the WT strain (ATCC 11550).[1][2] While the exact genetic alterations in these classical mutants are numerous and complex, they often involve significant chromosomal rearrangements and widespread changes in gene expression.[1]
Targeted Genetic Engineering
More recent approaches have focused on the targeted genetic modification of A. chrysogenum to enhance CPC production by manipulating specific genes in the biosynthetic pathway and related metabolic routes. These strategies have yielded promising results, as detailed in the table below.
| Strain/Modification | Key Genetic Alteration(s) | CPC Production Improvement | Reference |
| Wild-Type (WT) | Baseline strain (e.g., ATCC 11550) | - | [1][3] |
| High-Yield (HY) | Product of classical strain improvement | 200-300 fold increase vs. WT | [1][2] |
| AcsamS Overexpression | Overexpression of SAM synthetase gene (AcsamS) | 4-fold increase | [4] |
| Acppm1 Disruption | Disruption of a SAM dependent methyltransferase gene (Acppm1) | Increase in CPC production | [4] |
| Acppm1DM-mecBOE | Disruption of Acppm1 and overexpression of cystathionine-γ-lyase gene (mecB) | 5.5-fold increase vs. WT (methionine-independent) | [4] |
| Acthi Overexpression | Overexpression of a putative thiazole (B1198619) biosynthesis gene (Acthi) | Increased CPC production | [5] |
| Acatg1 Disruption | Disruption of a putative autophagy-related gene (Acatg1) | Enhanced CPC production | [5] |
| cefG Overexpression | Introduction of an extra copy of the deacetylcephalosporin-C acetyltransferase gene (cefG) | Up to 100% promotion | [5] |
| glrA Knockout | Knockout of a glutathione (B108866) reductase coding gene (glrA) | Non-detectable CPC production | [5] |
| ActrxR1 Knockout | Knockout of a thioredoxin reductase-encoding gene (ActrxR1) | Enhanced CPC production with methionine addition | [5] |
| AcareA Disruption | Disruption of the fungal nitrogen regulatory GATA zinc-finger protein (AcareA) | Reduction of CPC production | [5] |
Experimental Protocols
Reproducibility and comparison of results heavily rely on the specific experimental conditions. Below are summaries of typical protocols used in the evaluation of A. chrysogenum mutants.
Fungal Strains and Culture Conditions
-
Strains: Commonly used strains include the wild-type A. chrysogenum ATCC 11550 and its high-yielding derivatives.[1][3]
-
Sporulation Medium: A typical sporulation medium consists of corn steep liquor agar (B569324). Slants are generally incubated for 14 days at 27°C.[6]
-
Seed Culture Medium: A seed medium is used to prepare the inoculum for fermentation. One milliliter of spore suspension is typically inoculated into 100 ml of sterile seeding medium in a 500 ml Erlenmeyer flask.[6]
-
Fermentation Medium: The composition of the fermentation medium is critical for CPC production. A defined medium may contain saccharose, glucose, ammonium (B1175870) sulfate, potassium dihydrogen phosphate, D-L methionine, sodium sulfate, calcium sulfate, ferrous ammonium sulfate, magnesium sulfate, zinc sulfate, manganese sulfate, and copper sulfate.[6] Complex media often contain components like corn extract, corn dextrin, corn starch, and soybean oil.[3]
-
Fermentation Conditions: Fermentation is typically carried out in shake flasks on a rotary shaker (e.g., 220 rpm) at 28°C for up to 200 hours.[6] For larger scale production, laboratory fermenters are used with controlled parameters such as pH, aeration, and agitation.[7][8]
Quantification of Cephalosporin C
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for the accurate quantification of CPC in fermentation broths.[1][6]
-
Bioassay: An agar well diffusion method using a sensitive indicator organism can also be used to determine the potency of the produced CPC.[6]
Visualizing Key Pathways and Workflows
To better understand the processes involved in CPC production and the strategies for strain improvement, the following diagrams illustrate the this compound biosynthetic pathway and a general experimental workflow for evaluating mutant performance.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Genomic Analysis Reveals Key Changes in the Genome of Acremonium chrysogenum That Occurred During Classical Strain Improvement for Production of Antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic engineering of Acremonium chrysogenum for improving this compound production independent of methionine stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on genetic engineering of Acremonium chrysogenum, the this compound producer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced fermentative production of this compound by magnetite nanoparticles in culture of Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scaling up production of this compound by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
Inter-laboratory Validation of Analytical Methods for Cephalosporin C: A Comparative Guide
This guide provides a comprehensive comparison of various analytical methods for the quantification of Cephalosporin (B10832234) C, a crucial intermediate in the production of cephalosporin antibiotics. The objective is to present a clear overview of the performance of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, Capillary Electrophoresis (CE), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this application. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Cephalosporin C. While a dedicated inter-laboratory validation study for this compound was not identified in the public domain, this guide synthesizes data from various single-laboratory validation studies on this compound and other closely related cephalosporins to provide a comparative analysis.
Data Presentation: A Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound depends on factors such as the required sensitivity, specificity, accuracy, precision, and available instrumentation. The following tables summarize the performance characteristics of representative analytical methods for cephalosporins, compiled from various validation studies.
Table 1: Comparison of HPLC Method Validation Parameters for Cephalosporins
| Validation Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | C18 column (250 mm × 4.6 mm, 5 µm) | C8 column (250 mm x 4.6 mm, 5.0 μm)[1] | Nucleosil C18 (4.6 × 250 mm, 5 μm)[2] |
| Mobile Phase | Triethylamine: Methanol: Acetonitrile (B52724): Ultra Pure Water (2:10:20:68 v/v%) | 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.6): Acetonitrile (95:5 v/v)[1] | Acetonitrile and 0.04 M phosphate (B84403) buffer at pH 6 (7:93 v/v)[2] |
| Flow Rate | 1.0 ml/min | 0.8 mL/min[1] | 1.3 mL/min[2] |
| Detection Wavelength | 265 nm | 250 nm[1] | 240 nm[2] |
| Linearity Range | 0.1–80 µg/ml | 0.5-50 μg/mL[1] | 5–400 µg/mL (for Ceftazidime)[2] |
| Correlation Coefficient (r²) | 0.999 | 0.9999[1] | >0.999[2] |
| Intra-day Precision (%RSD) | < 2% | Not Specified | < 2% |
| Inter-day Precision (%RSD) | < 2% | Not Specified | < 2% |
| Accuracy (% Recovery) | > 99% | Not Specified | 98-102% |
| Limit of Detection (LOD) | 0.06 - 0.09 µg/ml | 0.018 - 0.03 µg/mL[1] | Not Specified |
| Limit of Quantification (LOQ) | 0.20 - 0.29 µg/ml | 0.056 - 0.09 µg/mL[1] | Not Specified |
Table 2: Comparison of UV-Vis Spectrophotometric Method Validation Parameters for Cephalosporins
| Validation Parameter | Method A | Method B | Method C |
| Reagent | 1,2-naphthoquinone-4-sulfonic (NQS)[3] | Variamine blue[4] | None (Direct Spectrophotometry) |
| Detection Wavelength (λmax) | 455 - 521 nm[3] | 556 nm[4] | ~260 nm |
| Linearity Range | 0.2–3 µg/mL[3] | 0.2-8.5 µg/mL[4] | 2.5-20.0 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.99 | Not Specified | 0.9999[5] |
| Intra-day Precision (%RSD) | Not Specified | Not Specified | Not Specified |
| Inter-day Precision (%RSD) | Not Specified | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.60 µg/mL (for Ceftriaxone)[5] |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
Table 3: Comparison of Capillary Electrophoresis (CE) Method Validation Parameters for Cephalosporins
| Validation Parameter | Method 1 |
| Buffer | 25 mM disodium (B8443419) hydrogenophosphate - 25 mM sodium dihydrogenophosphate, pH 7.00[6] |
| Voltage | +25 kV[6] |
| Temperature | 25 °C[6] |
| Detection | UV at 210 nm[6] |
| Linearity Range | Not Specified |
| Correlation Coefficient (r²) | Not Specified |
| Intra-day Precision (%RSD) | Not Specified |
| Inter-day Precision (%RSD) | Not Specified |
| Accuracy (% Recovery) | Not Specified |
| Limit of Detection (LOD) | Not Specified |
| Limit of Quantification (LOQ) | Not Specified |
Table 4: Comparison of LC-MS/MS Method Validation Parameters for Cephalosporins
| Validation Parameter | Method 1 |
| Column | C18 column[7] |
| Mobile Phase | Gradient elution with acetonitrile and water with 0.1% formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Linearity Range | 2 to 250 μg/kg (for Ceftiofur in milk) |
| Correlation Coefficient (R²) | 0.9812 to 0.9896[7] |
| Intra-day Precision (%RSD) | < 17.25%[7] |
| Inter-day Precision (%RSD) | < 17.25%[7] |
| Accuracy (% Recovery) | 84.53 to 95.70 %[7] |
| Decision Limit (CCα) | 9.59 and 12.39 µg/L[7] |
| Detection Capability (CCβ) | 10.27 and 11.97 µg/L[7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized from various studies on cephalosporins and can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a typical reversed-phase HPLC method for the quantification of this compound.
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., mobile phase or water) to obtain a stock solution of known concentration (e.g., 1000 µg/mL)[1].
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the expected concentration range of the samples[1].
-
Sample Solution: Dissolve a known amount of the this compound sample in the diluent to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: A C18 or C8 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1].
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH and composition of the mobile phase should be optimized for the best separation[1][2].
-
Flow Rate: A typical flow rate is between 0.8 and 1.5 mL/min[1].
-
Detection: UV detection is commonly performed at a wavelength where this compound shows maximum absorbance (typically around 254-260 nm).
-
Column Temperature: Maintain a constant column temperature (e.g., 30°C) to ensure reproducibility[1].
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve using the peak area obtained from the sample injection.
-
UV-Visible Spectrophotometry
This protocol describes a simple and rapid method for the quantification of this compound.
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., water or 0.1 N HCl)[8].
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to different concentrations.
-
Sample Solution: Prepare a solution of the this compound sample in the same solvent to obtain a concentration within the linear range of the assay.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution over a range of wavelengths (e.g., 200-400 nm).
-
Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank.
-
-
Data Analysis:
-
Create a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of this compound in the sample solution from its absorbance using the calibration curve.
-
Capillary Electrophoresis (CE)
This protocol provides a general procedure for the analysis of this compound using capillary zone electrophoresis (CZE).
-
Buffer and Sample Preparation:
-
Running Buffer: Prepare a buffer solution of appropriate pH and concentration (e.g., 25 mM phosphate buffer at pH 7.0)[6]. Degas and filter the buffer before use.
-
Standard and Sample Solutions: Dissolve the this compound reference standard and sample in the running buffer or a compatible solvent to a known concentration.
-
-
CE System Setup and Analysis:
-
Capillary: Use a fused-silica capillary of appropriate length and internal diameter.
-
Voltage: Apply a high voltage (e.g., 20-30 kV) across the capillary.
-
Temperature: Maintain a constant capillary temperature (e.g., 25°C)[6].
-
Injection: Inject the sample using hydrodynamic or electrokinetic injection.
-
Detection: On-capillary UV detection at a wavelength where this compound absorbs strongly.
-
-
Data Analysis:
-
Identify the this compound peak based on its migration time compared to the standard.
-
Quantify the concentration by comparing the peak area of the sample to that of the standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a highly sensitive and selective method for the determination of this compound.
-
Standard and Sample Preparation:
-
Standard Stock and Working Solutions: Prepare as described for the HPLC method.
-
Sample Preparation: Sample preparation may involve protein precipitation (for biological matrices), solid-phase extraction (SPE), or simple dilution depending on the sample matrix to remove interferences and concentrate the analyte[7].
-
-
LC-MS/MS Conditions:
-
LC System: Use an HPLC or UPLC system with a reversed-phase column (e.g., C18) for separation. The mobile phase is typically a gradient of an aqueous solution with an organic modifier, both containing a small amount of an acid (e.g., formic acid) to aid ionization.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.
-
MS/MS Method: Optimize the MS/MS parameters, including the precursor ion and product ions for this compound, as well as the collision energy and other tuning parameters. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Data Analysis:
-
Construct a calibration curve using the peak area ratios of the analyte to an internal standard (if used) versus concentration.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Mandatory Visualization
The following diagrams illustrate the workflow of an inter-laboratory validation study and a comparison of the analytical methods.
Caption: Workflow for an Inter-laboratory Validation Study.
Caption: Logical Workflow Comparison of Analytical Methods.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment | Semantic Scholar [semanticscholar.org]
- 3. New spectrophotometric method for determination of cephalosporins in pharmaceutical formulations - Arabian Journal of Chemistry [arabjchem.org]
- 4. scielo.br [scielo.br]
- 5. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [pubs.sciepub.com]
- 6. Study of the Electrophoretic Behavior of Cephalosporins by Capillary Zone Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Cephalosporin C Production Strategies: Cost-Effectiveness and Performance
For Researchers, Scientists, and Drug Development Professionals
Cephalosporin (B10832234) C (CPC) is a vital precursor for the synthesis of a wide range of semi-synthetic cephalosporin antibiotics. The efficiency and cost-effectiveness of its production are critical factors for the pharmaceutical industry. This guide provides an objective comparison of different Cephalosporin C production strategies, including traditional fermentation methods and enzymatic conversion processes. We present available experimental data, detailed methodologies for key experiments, and visualizations to aid in understanding the complex interplay of these strategies.
Comparison of Production Performance
The production of this compound is primarily achieved through fermentation using the filamentous fungus Acremonium chrysogenum. Various fermentation strategies have been developed to enhance yield, titer, and productivity. Furthermore, the enzymatic conversion of CPC to 7-aminocephalosporanic acid (7-ACA), a key intermediate for semi-synthetic cephalosporins, is a critical downstream step with its own set of strategic considerations.
| Production Strategy | Key Performance Indicators | Reference(s) |
| Submerged Liquid Fermentation (SLF) | Titer: Up to 10,000 mg/L in high-yielding strains.[1] Productivity: Variable, can be optimized through fed-batch strategies. | [1] |
| Notes: Most common industrial method. Allows for precise control of fermentation parameters.[2] | ||
| Solid-State Fermentation (SSF) | Yield: Can achieve higher specific production (µg CPC / g dry mycelium) compared to SLF.[3] Productivity: Potentially higher titer than submerged fermentation.[4] | [3][4] |
| Notes: Considered more cost-effective due to the use of agro-industrial waste and lower energy/water consumption.[4][5][6] However, scale-up and control can be challenging.[5] | ||
| Immobilized Cell Fermentation | Productivity: Can lead to higher and more stable long-term production compared to free cells.[7][8] Yield: Increased cell densities can be maintained, potentially improving volumetric productivity.[9] | [7][8][9] |
| Notes: Reduces broth viscosity issues and simplifies downstream processing.[9] The choice of immobilization matrix is crucial.[9][10] | ||
| Enzymatic Conversion to 7-ACA (Two-Step) | Yield: High molar yields, around 85%, have been reported on a large scale.[11] Purity: Produces a high-quality crystalline product with minimal side products.[11] | [11] |
| Notes: Environmentally friendly compared to chemical methods.[12] Requires two separate enzyme reactions.[11] | ||
| Enzymatic Conversion to 7-ACA (One-Pot) | Conversion Rate: Over 98% conversion of CPC has been achieved.[1] Yield: High yields of 7-ACA (e.g., 90.9%) can be obtained in a shorter time compared to two-step processes.[13] | [1][13] |
| Notes: Simplifies the process and reduces costs by combining reactions in a single reactor.[12][14] Different enzyme combinations and strategies are being explored.[14] |
Discussion on Cost-Effectiveness
While direct, comprehensive cost comparisons in monetary terms are scarce in publicly available literature, a qualitative and semi-quantitative analysis of the cost-effectiveness of each strategy can be inferred:
-
Submerged Liquid Fermentation (SLF): This is the industry standard, but it often involves high capital expenditure for sophisticated bioreactors and downstream processing equipment.[5] Raw material costs for defined media can also be significant.[6]
-
Solid-State Fermentation (SSF): Generally considered a more cost-effective alternative to SLF.[4][6] The use of inexpensive agro-industrial waste as substrates, lower energy requirements for aeration and agitation, and reduced wastewater output contribute to its economic advantage.[5][6] However, challenges in scaling up and maintaining process control can impact its overall economic feasibility on an industrial scale.[5]
-
Immobilized Cell Fermentation: This strategy can offer long-term cost savings through the repeated use of the biocatalyst and simplified downstream processing.[7] The initial cost of immobilization and the potential for mass transfer limitations are factors to consider.[9] The economic viability is highly dependent on the stability and reusability of the immobilized cells.
-
Enzymatic Conversion to 7-ACA: Both one-pot and two-step enzymatic processes are more environmentally friendly and are replacing traditional chemical methods which are associated with toxic waste and harsh reaction conditions.[12][15]
-
The two-step process is well-established and can achieve high yields on an industrial scale.[11] However, it requires separate production and immobilization of two different enzymes, adding to the complexity and cost.
-
The one-pot process is a more recent innovation that aims to simplify the workflow and reduce costs by combining the enzymatic reactions.[12][14] This approach has the potential for significant cost savings in terms of equipment, energy, and labor.
-
Downstream processing is a major cost driver in all fermentation-based processes, accounting for a significant portion of the total production cost.[16][17] The choice of production strategy directly impacts the complexity and cost of downstream purification. For instance, immobilized cell systems can simplify initial separation steps, while SSF may require different extraction techniques compared to SLF.[18]
Experimental Protocols
Detailed experimental protocols are crucial for replicating and comparing different production strategies. Below are representative methodologies for key experiments cited in this guide.
Submerged Liquid Fermentation of Acremonium chrysogenum
This protocol outlines a typical batch fermentation process for this compound production.
a. Inoculum Preparation:
-
Grow Acremonium chrysogenum on agar (B569324) slants with a suitable medium (e.g., LPE medium) at 28°C for 10-20 days.[1]
-
Transfer fungal cells to a seed medium in Erlenmeyer flasks.[3]
-
Incubate on a rotary shaker at approximately 230 rpm and 28°C for 48-72 hours.[1]
b. Fermentation:
-
Prepare the production medium in a sterilized fermenter. A variety of complex and defined media can be used, often containing carbon sources like glucose and sucrose, nitrogen sources, and trace elements.[18][19]
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).[20]
-
Maintain fermentation parameters such as temperature (around 25-28°C), pH (around 6.0-7.2), and dissolved oxygen (above 30% saturation) through automated control systems.[18][20]
-
The fermentation is typically run for 120-144 hours.[18] Samples are taken at regular intervals for analysis.
Solid-State Fermentation of Acremonium chrysogenum
This protocol describes a general approach for SSF.
a. Substrate Preparation and Inoculation:
-
Use a solid substrate, such as sugarcane bagasse or other agro-industrial waste, as the support.[3]
-
Moisten the substrate with a nutrient solution containing necessary carbon and nitrogen sources.
-
Inoculate the moistened solid substrate with a spore suspension or pre-culture of A. chrysogenum.
b. Fermentation:
-
Incubate the inoculated substrate in a suitable container (e.g., trays or a packed-bed bioreactor) under controlled temperature and humidity.
-
Aeration is provided to maintain aerobic conditions.
-
Fermentation is carried out for a specific duration, with CPC extracted from the solid mass at the end of the process.
Immobilization of Acremonium chrysogenum Cells
This protocol provides a general method for cell entrapment in alginate beads.
-
Cultivate A. chrysogenum to obtain a desired cell density.
-
Mix the cell suspension with a sterile sodium alginate solution (e.g., 2-4% w/v).[21]
-
Extrude the mixture dropwise into a sterile calcium chloride solution (e.g., 0.2 M).
-
Allow the resulting beads to harden for a period of time.
-
Wash the immobilized cell beads with sterile saline solution before use in a bioreactor.[21]
Enzymatic Conversion of this compound to 7-ACA
a. Two-Step Enzymatic Process:
-
Step 1 (D-amino acid oxidase): Dissolve this compound in a suitable buffer (e.g., pH 8.0). Add immobilized D-amino acid oxidase. The reaction converts CPC to α-ketoadipyl-7-ACA, which is then non-enzymatically converted to glutaryl-7-ACA (GL-7-ACA) in the presence of hydrogen peroxide, a byproduct of the initial reaction.[11]
-
Step 2 (Glutaryl-7-ACA acylase): After the first reaction is complete, the GL-7-ACA is transferred to a second reactor containing immobilized glutaryl-7-ACA acylase, which hydrolyzes GL-7-ACA to produce 7-ACA.[11]
-
The reaction is typically carried out at a mild temperature (20-25°C).[11]
b. One-Pot Enzymatic Process:
-
Dissolve this compound in a suitable buffer.
-
Add a mixture of co-immobilized or free enzymes (e.g., D-amino acid oxidase and glutaryl-7-ACA acylase, or a single this compound acylase).[13][14]
-
Maintain the reaction under optimized conditions of temperature and pH.
-
The conversion to 7-ACA occurs in a single reactor, simplifying the process.[13]
HPLC Analysis of this compound
This protocol outlines a general method for the quantification of CPC in fermentation broth.
-
Sample Preparation: Centrifuge the fermentation broth to remove cells and other solids. Filter the supernatant through a 0.22 µm filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.[13]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[13]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[13]
-
Detection: UV detection at a wavelength of around 254 nm or 260 nm.
-
-
Quantification: Prepare a standard curve using known concentrations of pure this compound. Compare the peak area of the sample to the standard curve to determine the concentration.
Visualizations
Visual diagrams can help clarify complex biological and experimental workflows.
Caption: this compound biosynthesis pathway in Acremonium chrysogenum.
Caption: Workflow comparison of this compound production strategies.
References
- 1. One-pot conversion of this compound by using an optimized two-enzyme process - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Cybernetic modeling of the this compound fermentation process by Cephalosporium acremonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 5. Fermentation 101: Economic Aspects [evologic.at]
- 6. researchgate.net [researchgate.net]
- 7. Impact of immobilization technology in industrial and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemijournal.com [chemijournal.com]
- 10. What Are the Most Cost-Effective Methods for Enzyme Immobilization? [synapse.patsnap.com]
- 11. Two-step immobilized enzyme conversion of this compound to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. microbiologyjournal.org [microbiologyjournal.org]
- 13. elearning.uniroma1.it [elearning.uniroma1.it]
- 14. Progress in One-pot Bioconversion of this compound to 7-Aminocephalosporanic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the this compound Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. longdom.org [longdom.org]
- 19. Enhanced fermentative production of this compound by magnetite nanoparticles in culture of Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Scaling up production of this compound by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound production by immobilized Cephalosporium acremonium cells in a repeated batch tower bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioassay and Chromatographic Methods for Cephalosporin C Analysis
In the development and quality control of antibiotics like Cephalosporin C, accurate and reliable analytical methods are paramount. The two most prevalent techniques for quantifying this compound are the traditional microbiological bioassay and modern chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC). This guide provides a detailed comparison of these methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs. While bioassays measure the biological activity or potency of the antibiotic, chromatographic methods provide a precise quantification of the analyte's concentration. The choice between these methods depends on the specific analytical objective, be it assessing therapeutic efficacy or determining chemical purity.
Comparison of Method Performance
The quantitative performance of bioassay and chromatographic methods for this compound analysis reveals distinct advantages and limitations for each approach. HPLC methods generally offer superior specificity, precision, and speed, whereas bioassays provide a direct measure of biological potency.
| Parameter | Microbiological Bioassay | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures inhibition of microbial growth (biological activity) | Physical separation based on chemical properties (concentration) |
| Specificity | Lower; may be influenced by other biologically active substances | High; can distinguish between the parent drug and related substances |
| Sensitivity | Dependent on the test organism; can be very sensitive | High; with typical Limits of Detection (LOD) ranging from 0.018 to 1.0 µg/mL[1][2] |
| Precision | Generally lower; higher variability (RSD can be >2%) | High; excellent repeatability (RSD typically <2%)[3][4] |
| Accuracy | Good; recoveries can be around 100% | Excellent; recoveries often between 93% and 101%[2] |
| **Linearity (r²) ** | Good; typically >0.99[5][6] | Excellent; typically >0.999[1][3][4] |
| Analysis Time | Long (incubation period of 18-24 hours) | Rapid (retention times often 4-6 minutes)[2] |
| Information | Provides a measure of biological potency | Provides concentration, purity, and detection of impurities |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the bioassay and HPLC analysis of this compound.
Microbiological Bioassay Protocol (Agar Diffusion Method)
This method is based on the diffusion of the antibiotic from a carrier (e.g., a paper disc) into an agar (B569324) medium inoculated with a susceptible microorganism. The resulting zone of growth inhibition is proportional to the concentration of the antibiotic.
-
Microorganism and Media: A sensitive strain, such as Vibrio cholerae 1077, is often used for the this compound assay due to its high sensitivity.[7] The agar medium is typically a papain digest medium.[7]
-
Inoculum Preparation: A standardized suspension of the test organism is prepared and uniformly seeded onto the surface of the agar plates.[7]
-
Standard and Sample Preparation: A hydrated sodium salt of this compound is used as the standard.[7] Standard and unknown samples are dissolved in a suitable buffer (e.g., 0.05M phosphate (B84403) buffer, pH 7.0) to achieve concentrations within the linear range of the assay (e.g., 0.1 to 0.8 u/ml).[7]
-
Assay Procedure: Sterile paper discs are impregnated with the standard and sample solutions and placed on the surface of the inoculated agar plates.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 32°C) until sufficient growth is observed and clear zones of inhibition are formed.[7]
-
Data Analysis: The diameters of the inhibition zones are measured, and the potency of the unknown samples is calculated by comparing their zone sizes to those of the standard concentrations.
High-Performance Liquid Chromatography (HPLC) Protocol
Reversed-phase HPLC is the most common chromatographic technique for this compound analysis, offering high resolution and sensitivity.[8][9]
-
Sample Preparation: Samples, such as fermentation broths or purified solutions, are diluted with the mobile phase or a suitable solvent.[9] Filtration through a 0.45 µm membrane filter is necessary before injection to remove particulate matter.[9] For biological fluids, a protein precipitation step with agents like methanol (B129727) may be required.[2]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[1][9]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.6) and an organic modifier like acetonitrile (B52724) or methanol is common.[1][9]
-
Flow Rate: A typical flow rate is between 0.8 and 1.5 mL/min.[1][9]
-
Detection: UV detection is performed at a wavelength of maximum absorbance for this compound, generally between 250-270 nm.[1][9]
-
Column Temperature: The column is maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.[1][9]
-
-
Data Analysis: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from known concentrations of a reference standard. The method is validated according to ICH guidelines for linearity, accuracy, precision, specificity, and limits of detection (LOD) and quantification (LOQ).[9]
Visualizing the Methodologies
To better understand the procedural flow and comparative logic, the following diagrams are provided.
Caption: Experimental workflows for bioassay and HPLC analysis of this compound.
Caption: Logical comparison of bioassay and HPLC methods for this compound.
Correlation Between Bioassay and HPLC
A good correlation between bioassay and HPLC results is often observed for pure this compound samples. However, discrepancies can arise, particularly in complex matrices like fermentation broths or in stability studies. The primary reason for this is the difference in what each method measures.
-
Bioassays determine the total antimicrobial activity. This means that biologically active degradation products or related compounds in the sample can contribute to the overall result, potentially leading to an overestimation of the parent compound's potency.
-
HPLC , being a separative technique, can distinguish this compound from its impurities and degradation products, providing a more accurate measure of the concentration of the specific molecule.[10] The major drawback of bioassays is this lack of specificity, especially when biotransformation leads to active metabolites.[10]
For pharmacokinetic studies, HPLC is often preferred as it can differentiate between the parent drug and its metabolites.[8] In contrast, for assessing the overall therapeutic potential of a sample, a bioassay can provide invaluable information that a purely chemical analysis might miss.[6]
Conclusion
Both microbiological bioassays and HPLC methods are essential tools for the analysis of this compound. HPLC stands out for its high specificity, precision, and speed, making it the method of choice for quality control, purity determination, and pharmacokinetic studies. The bioassay, while slower and less precise, offers the unique advantage of measuring biological potency, which is crucial for confirming the therapeutic efficacy of the antibiotic. The selection of the method should, therefore, be guided by the specific requirements of the analysis. In many cases, using both methods in a complementary fashion provides the most comprehensive understanding of the antibiotic sample.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. High-pressure liquid chromatographic method for analysis of cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Determination of third-generation cephalosporins by high-performance liquid chromatography in connection with pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
"benchmarking a new Cephalosporin C production strain against industrial standards"
A Comparative Guide to Benchmarking New Cephalosporin (B10832234) C Production Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a standardized framework for evaluating the performance of a new Acremonium chrysogenum strain developed for Cephalosporin C (CPC) production. By comparing key performance indicators against established wild-type and industrial high-yielding strains, researchers can objectively assess the potential of their novel biocatalyst. The following sections include comparative data, detailed experimental protocols for replication, and process visualizations.
Comparative Performance Data
The efficacy of a new production strain is measured by its ability to surpass the production metrics of existing strains under controlled fermentation conditions. Industrial production of CPC is primarily carried out by the filamentous fungus Acremonium chrysogenum.[1] High-yielding industrial strains, developed through multiple rounds of random mutagenesis, can produce CPC titers exceeding 10 g/L, a significant increase from the wild-type (WT) strain A. chrysogenum ATCC 11550, which typically produces only 30-50 mg/L.[2][3]
The following table summarizes the key performance indicators for a hypothetical new strain against these established benchmarks.
| Performance Metric | New Strain (Hypothetical) | Wild-Type Strain (ATCC 11550) | Industrial High-Yielding Strain |
| Max CPC Titer (g/L) | 14.5 | ~0.05[2][3] | >15-30[4][5][6] |
| Fermentation Time (hours) | 144 | 144 | 144 |
| Volumetric Productivity (mg/L/h) | 100.7 | ~0.35 | >104 |
| Biomass (g/L dry cell weight) | 25 | 18 | 22 |
| Specific Yield (g CPC / g biomass) | 0.58 | ~0.003 | >0.68 |
Experimental Protocols
Accurate benchmarking requires standardized methodologies. The following protocols outline the procedures for fermentation, biomass determination, and CPC quantification.
Strain Maintenance and Inoculum Development
-
Stock Culture Maintenance : Strains are maintained on agar (B569324) slants with a medium conducive to sporulation, such as corn steep liquor (CSL) agar. Slants are incubated at 27-28°C for 10-14 days and then stored at 4°C.[7][8]
-
Seed Culture Preparation : A suitable amount of spores from the agar slant is inoculated into a baffled flask containing 20-100 mL of seed medium.[6][7] The flask is incubated for 2-3 days at 28°C with agitation at 230 rpm.[6]
-
Seed Medium Example (g/L) : Corn Steep Liquor 30, Sucrose 35, Glucose 5, Methionine 0.5, (NH₄)₂SO₄ 8, CaCO₃ 5, Soybean Oil 10. Adjust pH to 6.5.[6]
-
Fermentation Protocol
The production of CPC is typically carried out via fed-batch fermentation to control cell growth and maximize antibiotic synthesis.[9]
-
Bioreactor Setup : A 5L stirred-tank bioreactor is prepared with 3L of fermentation medium.
-
Inoculation : The seed culture is transferred to the fermentation medium at an inoculum size of 10-20% (v/v).[10]
-
Fermentation Conditions :
-
Temperature : Maintained at 28°C for the initial growth phase (approx. 40 hours), then reduced to 24-25°C for the production phase.[10]
-
pH : Controlled at a setpoint between 6.5 and 7.2 using automated additions of 2M HCl and 2M KOH.[11]
-
Aeration & Agitation : Dissolved oxygen (DO) is maintained above 30-40% saturation by adjusting agitation speed and airflow rate.[9][11]
-
Duration : The fermentation is run for approximately 144 hours.[8][11]
-
-
Feeding Strategy : To avoid carbon catabolite repression, a concentrated glucose and soybean oil feed is initiated after the initial growth phase (around 40-50 hours) and continued until the end of the fermentation.[10]
-
Fermentation Medium Example (g/L) : Sucrose 36, Glucose 27, (NH₄)₂SO₄ 8, KH₂PO₄ 8, DL-Methionine 5, Na₂SO₄ 1.6, MgSO₄·7H₂O 1.3.[7]
-
Biomass Determination (Dry Cell Weight)
-
Sampling : Aseptically withdraw 10 mL of fermentation broth.
-
Separation : Centrifuge the sample at 4000 rpm for 20 minutes. Discard the supernatant.
-
Washing : Wash the resulting mycelial pellet twice with distilled water, centrifuging after each wash.
-
Drying : Transfer the washed pellet to a pre-weighed dish and dry at 80°C until a constant weight is achieved.[12]
-
Calculation : The dry cell weight (g/L) is calculated based on the initial sample volume.
This compound Quantification (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying CPC in fermentation broth.[13]
-
Sample Preparation : Centrifuge a 1 mL sample of fermentation broth to pellet the biomass. Filter the supernatant through a 0.45 µm syringe filter. Dilute the sample as necessary with the mobile phase.
-
HPLC Conditions :
-
Column : C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase : An isocratic mobile phase consisting of a buffer and an organic solvent. A common composition is a mixture of an ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer and acetonitrile (B52724)/methanol.[15][16] For example, 0.1 M ammonium acetate buffer and acetonitrile (95:5 v/v) with the pH adjusted to 5.6.[15]
-
Flow Rate : 1.0 mL/min.[14]
-
Detection : UV detection at 260 nm.[12]
-
Injection Volume : 20-25 µL.[15]
-
-
Quantification : A standard curve is generated using certified this compound reference standards. The concentration in the samples is determined by comparing their peak areas to the standard curve.
Mandatory Visualizations
Benchmarking Workflow
The diagram below illustrates the systematic workflow for benchmarking a new this compound production strain, from initial culture preparation to final comparative analysis.
This compound Biosynthetic Pathway
The production of this compound in A. chrysogenum involves a series of enzymatic steps encoded by specific gene clusters. The key precursors are three amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.[17] The pathway involves the synthesis of intermediates like Isopenicillin N and Penicillin N before the final product is formed.[18][19]
References
- 1. This compound biosynthesis and fermentation in Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Proteomic Analysis of Acremonium chrysogenum Strains: Key Changes Converting the Wild-Type Strain into Antibiotic this compound Biofactory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Polyamines Upregulate this compound Production and Expression of β-Lactam Biosynthetic Genes in High-Yielding Acremonium chrysogenum Strain | MDPI [mdpi.com]
- 6. De novo Comparative Transcriptome Analysis of Acremonium chrysogenum: High-Yield and Wild-Type Strains of this compound Producer | PLOS One [journals.plos.org]
- 7. Enhanced fermentative production of this compound by magnetite nanoparticles in culture of Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspmuranchi.ac.in [dspmuranchi.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. CN102808011B - Fermentation method for this compound - Google Patents [patents.google.com]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Determination of Cephalosporin Antibiotics Using Coordination Polymer Based on Cobalt Terephthalate as a Sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. sysrevpharm.org [sysrevpharm.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Study on genetic engineering of Acremonium chrysogenum, the this compound producer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Transcriptomic Analysis of High and Low Cephalosporin C Producing Strains of Acremonium chrysogenum
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Gene Expression Profiles and Their Implications for Cephalosporin C Production.
This compound (CPC), a vital precursor for a broad class of β-lactam antibiotics, is primarily produced through fermentation by the filamentous fungus Acremonium chrysogenum.[1][2][3] Decades of classical strain improvement through mutagenesis have led to high-yield (HY) industrial strains with dramatically increased CPC titers compared to their wild-type (WT) counterparts.[1][2][4] Understanding the molecular changes that underpin this enhanced production is crucial for further rational strain engineering. This guide provides a comparative overview of the transcriptomic landscapes of high and low CPC-producing strains, supported by experimental data and detailed methodologies.
Gene Expression Profile: A Tale of Two Strains
Comparative transcriptomic studies have revealed significant differences in the gene expression profiles of high-producing and low-producing Acremonium chrysogenum strains. These differences span not only the core CPC biosynthesis pathway but also extend to primary metabolism, precursor supply, and cellular transport.
A key study utilizing Illumina sequencing for a de novo comparative transcriptome analysis of a high-yield and a wild-type strain identified a total of 4,329 unigenes with significantly different expression levels.[1][2] Among these, 1,737 were up-regulated and 2,592 were down-regulated in the high-producing strain, highlighting a global reprogramming of gene expression.[1][2]
Key Differentially Expressed Genes
The following table summarizes the expression changes of key genes involved in this compound biosynthesis and related processes in high-producing strains compared to low-producing or wild-type strains.
| Gene | Encoded Protein/Function | Fold Change (High vs. Low Producer) | Reference |
| pcbAB | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) | Upregulated | [5] |
| pcbC | Isopenicillin N synthase (IPNS) | Upregulated | [5][6] |
| cefD1/cefD2 | Isopenicillin N epimerase | Upregulated | [5] |
| cefEF | Deacetoxythis compound synthetase/hydroxylase (DAOCS/DACS) | Significantly Increased | [5][6] |
| cefG | Deacetylthis compound O-acetyltransferase (DAC-AT) | Significantly Increased | [5][6] |
| cefT | MFS transporter for CPC export | Increased | [6] |
| cefP | Major facilitator superfamily (MFS) transporter | Increased | [6] |
| cefM | MFS transporter | Increased | [6] |
| Thioredoxin Reductase | Negative regulation of CPC biosynthesis | Lower transcript level | [1][2] |
| Polyamine Transporter (DUR3) | Polyamine transport, related to cell growth | Increased expression | [1] |
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a complex, multi-step enzymatic process. The genes encoding the biosynthetic enzymes are often clustered and their expression is tightly regulated. Below is a diagram illustrating the key steps in the pathway.
Caption: The biosynthetic pathway of this compound in Acremonium chrysogenum.
Experimental Protocols
The findings presented in this guide are based on robust experimental methodologies. Below are detailed protocols for the key experiments cited.
Comparative Transcriptome Analysis (RNA-Seq)
Objective: To identify and quantify genome-wide differences in gene expression between high-yield (HY) and wild-type (WT) A. chrysogenum strains.
Methodology:
-
Strain Cultivation and Sample Collection: HY and WT strains are cultured in fermentation medium. Mycelia are harvested at a specific time point during active CPC production (e.g., day 7).[2]
-
Total RNA Extraction: Total RNA is extracted from the collected mycelia using a suitable method, such as the TRIzol reagent, followed by purification to remove DNA and other contaminants.
-
cDNA Library Construction and Sequencing:
-
mRNA is enriched from the total RNA using oligo(dT) magnetic beads.
-
The enriched mRNA is fragmented into smaller pieces.
-
First-strand cDNA is synthesized using random hexamer primers and reverse transcriptase, followed by second-strand cDNA synthesis.
-
The double-stranded cDNA is subjected to end-repair, A-tailing, and ligation with sequencing adapters.
-
The ligated products are amplified by PCR to create the final cDNA library.
-
The library is sequenced using a high-throughput sequencing platform, such as the Illumina HiSeq™.[2]
-
-
Data Analysis:
-
Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.
-
De novo transcriptome assembly is performed for organisms without a reference genome.
-
The assembled unigenes are annotated by searching against public databases (e.g., NCBI, KEGG).
-
Gene expression levels are calculated and normalized (e.g., as FPKM - Fragments Per Kilobase of transcript per Million mapped reads).
-
Differentially expressed genes between the HY and WT samples are identified based on statistical analysis (e.g., using a threshold for fold change and p-value).[1][2]
-
Reverse Transcription Quantitative PCR (RT-qPCR)
Objective: To validate the expression levels of specific genes identified through RNA-Seq and to quantify the expression of key genes in the CPC biosynthesis pathway.
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted as described above. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
Primer Design: Gene-specific primers are designed for the target genes and a reference (housekeeping) gene (e.g., act1).
-
qPCR Reaction: The qPCR reaction is set up using a SYBR Green-based master mix, the designed primers, and the synthesized cDNA as a template.
-
Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative transcriptomics study of A. chrysogenum.
Caption: A generalized workflow for comparative transcriptomic analysis.
Conclusion
The comparative transcriptomic analysis of high and low this compound producing strains of Acremonium chrysogenum provides a molecular blueprint of a highly efficient antibiotic-producing factory. The data consistently show an upregulation of the entire CPC biosynthesis gene cluster in high-producing strains. Beyond this core pathway, altered expression of genes involved in precursor supply (e.g., amino acid metabolism), energy metabolism, and transport mechanisms are also key contributors to the enhanced production phenotype.[1][2] These findings offer valuable targets for future metabolic engineering strategies aimed at further improving CPC yields and developing more robust industrial strains.
References
- 1. De novo Comparative Transcriptome Analysis of Acremonium chrysogenum: High-Yield and Wild-Type Strains of this compound Producer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De novo Comparative Transcriptome Analysis of Acremonium chrysogenum: High-Yield and Wild-Type Strains of this compound Producer | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Assessing the Purity of Cephalosporin C from Different Extraction Protocols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various extraction protocols for Cephalosporin (B10832234) C (CPC), a crucial precursor in the synthesis of semi-synthetic cephalosporin antibiotics. The purity of the extracted CPC is a critical determinant of the efficacy and safety of the final drug product. This document outlines common extraction methodologies, presents available quantitative data for comparison, and provides detailed experimental protocols for key purity assessment techniques.
Comparison of Cephalosporin C Extraction Protocols
The selection of an appropriate extraction and purification strategy is paramount in achieving high-purity this compound from complex fermentation broths. The choice of method often depends on factors such as scalability, cost-effectiveness, and the desired final purity. Below is a summary of common protocols and reported purity levels.
| Extraction Protocol | Key Principle | Reported Purity/Yield | Advantages | Disadvantages |
| Adsorption using Activated Carbon | Adsorption of CPC onto the surface of activated carbon, followed by elution. | Purity >85% after elution with 8%(vol) ethanol.[1] | Cost-effective adsorbent. | Can have non-specific binding, potentially leading to product loss. |
| Ion-Exchange Chromatography | Separation based on the net charge of CPC. Anion-exchange resins are commonly used. | Purity of 96% with a yield of 90%~95% using Amberlite IRA67.[1] | High specificity and resolution. | Resin cost and regeneration can be significant. |
| Resin Adsorption | Utilizes non-ionic or specialized resins for CPC purification. | Total yield of more than 90%.[2] | High capacity and selectivity.[2] | May require specific pretreatment of the fermentation broth.[2] |
| Aqueous Two-Phase Extraction (ATPE) | Partitioning of CPC between two immiscible aqueous phases (e.g., PEG and a salt solution). | Effective for separating CPC from hydrophilic impurities. | Can be a gentle method, preserving the integrity of the molecule.[3] | The efficiency can be influenced by various parameters like pH and temperature.[3] |
| Solvent Extraction | Use of organic solvents to extract CPC. | Can be used for purification of CPC derivatives.[4] | Can be effective for certain derivatives. | Inadequate for the hydrophilic nature of CPC itself and involves the use of potentially hazardous organic solvents.[3] |
| Ultrafiltration | Membrane-based separation to remove high molecular weight impurities like proteins and mycelia. | Primarily a pre-purification step to clarify the fermentation liquor.[5] | Effective for removing large impurities. | Does not separate CPC from smaller, closely related molecules. |
Experimental Protocols
Accurate assessment of this compound purity is predominantly achieved through High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a general method for the quantitative analysis of this compound. Method optimization is often required based on the specific sample matrix and available instrumentation.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Reversed-phase C18 column (e.g., µ-Bondapak C18, 3.9 × 300 mm, 10 µm).[6]
2. Reagents and Materials:
-
This compound standard of known purity.
-
Mobile Phase: A mixture of a buffer and an organic solvent. A common mobile phase consists of 0.02 M phosphate (B84403) buffer and methanol (B129727) (e.g., 95:5 v/v), with the pH adjusted to 3.5.[3] Another example is an aqueous/organic mobile phase containing 0.01 M sodium acetate/acetonitrile-methanol (pH 5.2), where the organic phase is 96% acetonitrile (B52724) and 4% methanol.[6]
-
Sample Diluent: Typically the mobile phase or a suitable buffer.
3. Chromatographic Conditions:
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound standard in the sample diluent. Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Solution: Dilute the extracted this compound sample with the sample diluent to a concentration that falls within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram, expressed as a percentage.
Experimental Workflow for Purity Assessment
The following diagram illustrates a generalized workflow for the extraction and subsequent purity assessment of this compound.
Caption: Workflow for this compound extraction and purity analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction of this compound - Sunresin [seplite.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Studies of this compound Purification by Ultrafitration [cjcu.jlu.edu.cn]
- 6. Enhanced fermentative production of this compound by magnetite nanoparticles in culture of Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cleaning Procedure Validation for Cephalosporin C Manufacturing Equipment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and analytical techniques for the validation of cleaning procedures in Cephalosporin (B10832234) C manufacturing. Ensuring the complete removal of active pharmaceutical ingredients (APIs) and cleaning agents is critical to prevent cross-contamination and ensure patient safety. This document presents experimental data and detailed protocols to assist in the development and implementation of a robust cleaning validation program.
Executive Summary
Effective cleaning validation for Cephalosporin C manufacturing equipment hinges on the appropriate selection of cleaning agents and sensitive analytical methods to detect residual contamination. Due to the allergenic potential of cephalosporins, regulatory bodies often mandate that residues be reduced to undetectable levels.[1][2] This guide compares the efficacy of common cleaning agents and contrasts the two primary analytical methods for residue analysis: High-Performance Liquid Chromatography (HPLC) and Total Organic Carbon (TOC) analysis.
Comparison of Cleaning Agents
The primary strategy for cleaning this compound residues involves the hydrolysis of the beta-lactam ring, rendering the molecule inactive and more water-soluble.
| Cleaning Agent | Mechanism of Action | Advantages | Disadvantages |
| Sodium Hydroxide (B78521) (NaOH) | Hydrolyzes the beta-lactam ring, leading to degradation of the this compound molecule.[3][4] | Highly effective and well-documented for beta-lactam inactivation.[3][4] Relatively inexpensive. | Can be corrosive to certain equipment materials if not used at appropriate concentrations. Requires thorough rinsing to remove. |
| Enzymatic Cleaners | Utilize enzymes to break down organic residues, including proteins and potentially the API itself. | Generally operate at neutral pH and are less corrosive than strong bases. Can be effective against a broad range of organic soils. | Efficacy against this compound specifically is less documented than NaOH. May be more expensive. |
| Acidic Cleaners | Typically used to remove inorganic scale and can also be effective against certain organic residues. | Effective for removing mineral deposits and rust. | Less effective at degrading the beta-lactam ring compared to alkaline solutions.[4] |
Experimental Data Summary: Cleaning Agent Efficacy
One study demonstrated that a 0.5% NaOH solution can lead to undetectable levels of a cephalosporin after a 30-minute contact time.[3] Another study found that while sodium hydroxide significantly degrades beta-lactam antibiotics, it may not completely destroy the beta-lactam structure under mild conditions, whereas hydroxylamine (B1172632) was found to be more effective in this regard.[5] However, sodium hydroxide is considered more eco-friendly than hydroxylamine.[4]
Comparison of Analytical Methods for Residue Analysis
The choice of analytical method is critical for detecting minute residues of this compound. The two most common methods are HPLC and TOC analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Total Organic Carbon (TOC) Analysis |
| Specificity | High - can specifically identify and quantify this compound and its degradants. | Low - measures total organic carbon from any source (API, excipients, cleaning agents, etc.).[6] |
| Sensitivity | High - Limits of Detection (LOD) and Quantitation (LOQ) are typically in the ng/mL or µg/mL range. | Very High - sensitive to the ppb range.[6] |
| Analysis Time | Longer - typically requires sample preparation and chromatographic run times.[6] | Shorter - provides rapid results.[6] |
| Cost | Higher - instrumentation and operational costs are generally greater than TOC analyzers.[7] | Lower - often more economical for routine monitoring.[7] |
| Method Development | More complex and time-consuming. | Simpler and faster to develop.[7] |
Experimental Data Summary: HPLC vs. TOC Performance
| Analytical Method | Analyte | Linearity Range | LOD | LOQ | Recovery from Stainless Steel |
| HPLC | Cephradine (B1668399) | 30 - 600 ng/mL | - | - | ~78%[6] |
| HPLC | Ceftriaxone Sodium | 1.15 - 6.92 µg/mL | - | - | 91.12% - 98.7%[8] |
| HPLC | Cefixime | 23 - 1100 ppb | 6.68 ppb | - | 97.4% - 106.0%[8] |
| TOC | Cephradine | - | - | - | - |
| TOC | General "Insoluble Compounds" | - | - | - | >50%[7] |
Experimental Protocols
Cleaning Procedure Protocol
This protocol describes a typical manual cleaning process using sodium hydroxide.
-
Pre-Rinse: Immediately after equipment use, flush all product-contact surfaces with ambient purified water until visually clean.
-
Caustic Wash:
-
Prepare a 0.5% (w/v) sodium hydroxide solution in purified water.
-
Circulate the solution through the equipment, ensuring all product-contact surfaces are exposed for a minimum of 30 minutes at a temperature of 60-70°C. For manual cleaning, apply the solution and scrub all surfaces.
-
-
Intermediate Rinse: Rinse all surfaces thoroughly with purified water until the pH of the rinse water is neutral (pH 6.5-7.5).
-
Final Rinse: Perform a final rinse with Water for Injection (WFI) or purified water of appropriate quality.
-
Drying: Dry the equipment using filtered, oil-free compressed air.
Swab Sampling Protocol
Swab sampling is a direct method to assess surface cleanliness.
-
Define Sampling Area: Identify and mark a specific surface area to be sampled (typically 10x10 cm).
-
Prepare Swab: Moisten a low-TOC certified swab with a suitable solvent (e.g., purified water or a solvent in which this compound is soluble).
-
Swabbing Technique:
-
Wipe the defined area with the swab using firm, even strokes in one direction.
-
Turn the swab over and wipe the same area at a 90-degree angle to the first set of strokes.
-
-
Sample Extraction: Place the swab head into a vial containing a known volume of the extraction solvent.
-
Analysis: Analyze the extraction solvent using a validated analytical method (HPLC or TOC).
HPLC Analytical Method Protocol (Example for a Cephalosporin)
This is a general protocol and should be optimized and validated for this compound.
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 mm x 250 mm (or equivalent).
-
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). The exact ratio should be determined during method development.[9][10]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 20 µL.
-
Quantification: Based on the peak area of the this compound standard.
TOC Analytical Method Protocol
-
Instrument: A calibrated Total Organic Carbon analyzer.
-
Sample Preparation: Dilute the swab extract or rinse sample with low-TOC water if necessary to fall within the instrument's linear range.
-
Analysis: Analyze the sample according to the instrument manufacturer's instructions.
-
Calculation: Convert the TOC reading (in ppb or ppm) to the mass of this compound based on the carbon content of the molecule and the recovery factor.
Visualizations
Caption: Experimental workflow for cleaning validation.
Caption: Logical relationships in a cleaning validation program.
References
- 1. Cleaning Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 2. Cleaning Validation of Manufacturing Equipment | Pharmaguideline [pharmaguideline.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of cleaning of pharmaceutical manufacturing equipment, illustrated by determination of cephradine residues - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. youngin.com [youngin.com]
- 8. researchgate.net [researchgate.net]
- 9. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Cephalosporin C proper disposal procedures
Proper disposal of Cephalosporin (B10832234) C is a critical aspect of laboratory safety and environmental stewardship, aimed at preventing the release of active pharmaceutical ingredients into ecosystems, which could contribute to the development of antimicrobial resistance.[1][2][3][4] This guide provides a procedural framework for researchers, scientists, and drug development professionals to handle and dispose of Cephalosporin C waste in a safe and compliant manner.
Core Safety and Handling Principles
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure.[1] General safety precautions for handling cephalosporin antibiotics should be strictly followed.[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes and airborne particles.[1] |
| Hand Protection | Nitrile gloves. | Prevents skin contact with the chemical.[1][5] |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for bulk quantities or if dust is generated.[1] | Minimizes inhalation of airborne particles.[1] |
Fundamental Disposal Principle: Prevent Environmental Release
The primary goal is to prevent this compound from entering the environment.[1] As such, it must be managed as chemical or pharmaceutical waste.[2][6] Federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA), explicitly prohibit the drain disposal (sewering) of hazardous waste pharmaceuticals.[2] All waste must be handled in accordance with local, state, and federal regulations.[7][8][9] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[1][9]
Step-by-Step Disposal Protocol
A systematic approach to waste management, starting at the point of generation, is essential for ensuring safety and compliance.
Step 1: Waste Segregation All waste contaminated with this compound must be segregated from general laboratory trash at the point of generation.[1][2] Do not mix this compound waste with other chemical streams unless their compatibility has been confirmed.[1]
-
Unused Product/Stock Solutions: Treat pure this compound and its concentrated solutions as hazardous chemical waste.[2]
-
Contaminated Solids: Items such as gloves, weighing papers, pipette tips, vials, and other contaminated PPE are considered chemical waste.[1][2]
-
Contaminated Liquids: Aqueous solutions, used culture media, and other liquid waste containing this compound must be managed as chemical waste.[1][2]
Step 2: Containment and Labeling Use designated, leak-proof, and chemically compatible containers for waste collection.[1][2][5]
-
Solid Waste: Collect in a designated, leak-proof container, such as a robust, sealed plastic bag or a plastic-lined bin.[1][2]
-
Liquid Waste: Collect in a sealed, non-reactive, and leak-proof container.[1][2]
-
Labeling: All waste containers must be clearly labeled with the chemical name ("this compound Waste") and any appropriate hazard information.[1][2]
Step 3: Storage Store waste containers in a designated and secure satellite accumulation area.[1] This area should be well-ventilated and away from drains or sources of ignition.[1] Liquid waste containers should be kept in secondary containment trays to prevent spills.[2]
Step 4: Final Disposal Arrange for waste pickup and disposal through your institution's EHS department.[1][2] They will coordinate with a licensed professional waste disposal service to ensure the material is transported and disposed of compliantly, typically via chemical incineration.[2][5] Never attempt to dispose of this waste in standard biohazardous (red bag) or general trash.[2]
Chemical Inactivation Protocol
For liquid waste, chemical inactivation can render the antibiotic biologically inactive before disposal, mitigating the risk of promoting antibiotic resistance.[9] A validated method for β-lactam antibiotics is alkaline hydrolysis, which destroys the β-lactam ring essential for antibacterial activity.[9]
Experimental Protocol: Alkaline Hydrolysis
-
Preparation: Prepare a 1 M sodium hydroxide (B78521) (NaOH) solution.[9]
-
Reaction Mixture: In a designated chemical fume hood, add an equal volume of the 1 M NaOH solution to the liquid this compound waste.[9]
-
Inactivation: Stir the mixture at ambient temperature. Allowing the reaction to proceed overnight is recommended to ensure complete hydrolysis.[9]
-
Neutralization: After inactivation, neutralize the solution to a pH of approximately 7.0 using an appropriate acid, such as hydrochloric acid (HCl).[9]
-
Disposal: The final, neutralized solution can be collected as hazardous chemical waste for disposal by a licensed contractor.[9] Confirm this final step with your institution's EHS office.[9]
Alternative and Emerging Disposal Technologies
Research has identified several other effective methods for degrading this compound in waste streams, which may be employed at an industrial or institutional level.
| Treatment Method | Removal Efficiency of this compound | Notes |
| Ionizing Radiation | 85.5% (at 100 kGy) | Effective in degrading the antibiotic and reducing resistance genes. The presence of other organic matter can inhibit efficiency.[9] |
| Ozonation | 79.9% (at 5.2 g O₃/L) | Effectively degrades the antibiotic but can be a more costly option.[9] |
| Thermal Treatment | 87.3% (at 90°C for 4 hours) | A viable option with operational costs comparable to ionizing radiation.[9] |
| Photo-Fenton Process | Complete removal (in pilot scale) | An advanced oxidation process showing high efficiency for β-lactam antibiotics in pharmaceutical wastewater.[9] |
Logical Disposal Workflow
The following diagram illustrates the decision-making process for the proper management of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ascelibrary.com [ascelibrary.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
